molecular formula C6H5ClN4 B1326438 2-Chloro-8-methyl-9H-purine CAS No. 1023813-16-2

2-Chloro-8-methyl-9H-purine

Cat. No.: B1326438
CAS No.: 1023813-16-2
M. Wt: 168.58 g/mol
InChI Key: QTDVTNJGWFCHND-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-9H-purine is a synthetically valuable, di-substituted purine derivative that serves as a key chemical intermediate in organic synthesis and drug discovery. This compound features a chloro group at the 2-position and a methyl group at the 8-position of the purine scaffold, making it a versatile precursor for the development of potential therapeutic agents, particularly in anticancer research . The 2-chloro substituent is a reactive handle that readily undergoes nucleophilic aromatic substitution (S N Ar) and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse amine and other functional groups . The 8-methyl group is a significant modification that can influence the molecular conformation and biological activity of resulting compounds, as C8-substituted purines are known to be explored for their activity against proliferative diseases . Purine scaffolds, including 2-aminopurine derivatives, have been identified as novel templates in epigenetics research, showing potential as inhibitors of bromodomain-containing proteins, which are emerging targets in oncology . Furthermore, the 9H-purine core is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs and bioactive molecules with antiviral, antimicrobial, and antitrypanosomal activities . This building block is intended for use by researchers developing novel small-molecule probes and potential therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDVTNJGWFCHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Chloro-8-methyl-9H-purine (CAS No. 1023813-16-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted purine, its unique structural features, particularly the chlorine atom at the 2-position and the methyl group at the 8-position, confer specific reactivity and potential for biological activity. This document delves into its physicochemical characteristics, spectral properties, and reactivity, offering field-proven insights and detailed protocols to support researchers in its synthesis, handling, and application in novel drug development.

Introduction: The Significance of Substituted Purines in Medicinal Chemistry

Purines are fundamental nitrogenous heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids and energy carriers like ATP.[1] The synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents with diverse applications, including antiviral and anticancer treatments.[2] The introduction of substituents at various positions on the purine ring system allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

This compound belongs to this important class of molecules. The presence of a chlorine atom at the 2-position makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[3] The methyl group at the 8-position can influence the molecule's metabolic stability and its binding affinity to target proteins. This guide will explore the key chemical attributes of this compound, providing a foundation for its strategic use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.

General Characteristics
PropertyValueSource
CAS Number 1023813-16-2[4][5]
Molecular Formula C₆H₅ClN₄[6]
Molecular Weight 168.59 g/mol [4][5]
Appearance Solid (predicted)
Solubility and Melting Point

The melting point for the isomeric compound, 2-Chloro-9-methyl-9H-purine, is reported to be 129-130 °C.[4] This provides an estimated range for the melting point of this compound, although experimental verification is necessary.

Acidity and Basicity (pKa)

The pKa values of purine itself are approximately 2.52 and 8.90.[8] The introduction of a chloro and a methyl group will influence these values. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the purine ring system. The precise pKa of this compound would require experimental determination but is a critical parameter for understanding its behavior in physiological and reaction media.

Spectral Analysis

Spectroscopic data is fundamental for the identification and characterization of this compound. While specific spectra for this exact compound are not publicly available, data from closely related analogs can provide valuable predictive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a signal for the C6-H proton, a singlet for the N9-H proton (if not exchanged with a deuterated solvent), and a singlet for the C8-methyl group. The chemical shift of the C6-H proton will be influenced by the electronic effects of the adjacent nitrogen atoms and the chloro substituent.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons in the purine ring are characteristic and will be influenced by the positions of the nitrogen atoms and the substituents. The carbon attached to the chlorine atom (C2) and the carbon bearing the methyl group (C8) will have distinct chemical shifts.

Predicted ¹³C NMR Chemical Shifts (based on analogs):

  • C2: ~153-155 ppm

  • C4: ~151-153 ppm

  • C5: ~130-132 ppm

  • C6: ~142-144 ppm

  • C8: ~150-152 ppm

  • CH₃: ~12-15 ppm

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 168, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chemistry of its purine core and the influence of its substituents.

Reactivity of the 2-Chloro Group

The chlorine atom at the 2-position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is a key feature that makes this compound a valuable synthetic intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride, allowing for the introduction of diverse functional groups at this position. The reactivity of the C2-Cl bond can be modulated by the electronic nature of the nucleophile and the reaction conditions.

G cluster_0 Nucleophilic Aromatic Substitution at C2 Start This compound Product 2-Substituted-8-methyl-9H-purine Start->Product S_NAr Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: General scheme of nucleophilic substitution at the C2 position.

Synthesis of this compound

The synthesis of substituted purines is often achieved through the Traube purine synthesis, which involves the condensation of a substituted pyrimidine with a one-carbon unit.[9] For this compound, a plausible synthetic route would involve the reaction of a 4,5-diamino-2-chloropyrimidine with a source of the C8-methyl group, such as acetic anhydride or a related reagent.

Hypothetical Synthesis Workflow:

G Start 4,5-Diamino-2-chloropyrimidine Intermediate Acetamido Intermediate Start->Intermediate + Reagent Acetic Anhydride Reagent->Intermediate Cyclization Cyclization (e.g., heat or acid) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A General Approach to Purine Synthesis (Traube Method)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4,5-diaminopyrimidine derivative in a suitable solvent (e.g., acetic acid or an alcohol).

  • Reagent Addition: Add the appropriate one-carbon source (e.g., triethyl orthoformate for an unsubstituted C8, or an anhydride/acid chloride for a substituted C8) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for a period determined by the reactivity of the substrates (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Applications in Drug Discovery and Development

Substituted purines are a well-established class of pharmacophores. 2-chloropurine derivatives, in particular, serve as key intermediates in the synthesis of a variety of biologically active molecules.

  • Anticancer Agents: Many purine analogs exhibit anticancer properties by acting as antimetabolites, interfering with DNA synthesis, or inhibiting key enzymes in cancer cell proliferation.[10]

  • Antiviral Compounds: Modified purines are widely used as antiviral drugs, often targeting viral polymerases or other enzymes essential for viral replication.[2]

  • Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[10]

The specific biological activities of this compound have not been extensively reported in the public domain. However, based on the activities of related compounds, it is a promising scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.[11]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its key features—the reactive 2-chloro group and the modulating 8-methyl group—make it an attractive starting material for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted chemical properties, synthesis, and potential applications. Further experimental investigation into its specific physicochemical properties and biological activities is warranted to fully unlock its potential in drug discovery and development.

References

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (URL: [Link])

  • 2-Chloro-9-methyl-9H-purine | CAS 2346-73-8 | AMERICAN ELEMENTS ®. (URL: [Link])

  • Direct Regioselective C-H Cyanation of Purines - PMC - NIH. (URL: [Link])

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed. (URL: [Link])

  • 7.1.1. Synthesis. (URL: [Link])

  • CA2400470C - Methods for synthesizing 2-chloro-9-(2-deoxy-2-fluoro-.beta.-d-arabinofuranosyl)
  • Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

  • 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem. (URL: [Link])

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (URL: [Link])

  • Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])

  • (PDF) Biological activities of purine analogues: a review - ResearchGate. (URL: [Link])

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PubMed Central. (URL: [Link])

  • Purines. LII. Synthesis and biological evaluation of 8-methylguanine 7-oxide and its 9-arylmethyl derivatives - PubMed. (URL: [Link])

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (URL: [Link])

  • 9H-Purine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

  • 2-chloro-9-methyl-9h-purine (C6H5ClN4) - PubChemLite. (URL: [Link])

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

  • PT1261350E - Methods for synthesizing 2-chloro-9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)
  • 2-CHLORO-6-METHYL-9-(BETA-D-RIBOFURANOSYL)-PURINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 2346-73-8| Chemical Name : 2-Chloro-9-methyl-9H-purine | Pharmaffiliates. (URL: [Link])

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - SciSpace. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

Sources

2-Chloro-8-methyl-9H-purine CAS number 1023813-16-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-8-methyl-9H-purine (CAS 1023813-16-2): A Versatile Intermediate for Drug Discovery

Executive Summary

The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous signaling molecules and a significant portion of the modern pharmacopeia. Within this class, halo-substituted purines serve as exceptionally versatile chemical intermediates, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a detailed technical overview of this compound, a key building block whose strategic substitution pattern offers unique advantages for researchers. We will explore its physicochemical properties, detail a robust synthetic methodology, analyze its chemical reactivity, and discuss its application in the development of potent therapeutic agents, particularly kinase inhibitors and antivirals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Strategic Importance of Substituted Purines in Medicinal Chemistry

Purines, such as adenine and guanine, are fundamental components of nucleic acids and cellular energy systems (e.g., ATP).[1] This inherent biological relevance makes the purine scaffold a privileged structure in drug design. Synthetic purine analogues that mimic or antagonize the function of their natural counterparts have led to breakthrough therapies in oncology, virology, and immunology.[1][2]

The strategic value of this compound lies in its specific substitution pattern:

  • The C2-Chloro Group: The chlorine atom at the 2-position is a potent electron-withdrawing group and an excellent leaving group.[3] This activates the purine ring for nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for introducing a wide array of functional groups (amines, ethers, thiols, etc.).[4][5][6] This reactivity is the primary reason for its utility as a synthetic intermediate.

  • The C8-Methyl Group: The methyl group at the 8-position provides steric bulk and lipophilicity. Its presence can modulate the molecule's interaction with biological targets, potentially enhancing binding affinity or improving metabolic stability compared to unsubstituted analogues.[7]

  • The N9-Proton: The acidic proton at the N9 position allows for straightforward alkylation, enabling the introduction of various side chains to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[8][9]

This combination makes this compound a highly valuable starting material for creating libraries of 2,8,9-trisubstituted purine derivatives, a chemical space rich with biologically active compounds, including potent kinase inhibitors.[10][11]

Physicochemical and Structural Profile

A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research.

PropertyValueSource
CAS Number 1023813-16-2[12]
Molecular Formula C₆H₅ClN₄[13]
Molecular Weight 168.59 g/mol [13]
Appearance Data not publicly available (Expected: White to off-white solid)[14]
Melting Point Data not publicly available[14]
Solubility Data not publicly available (Expected: Soluble in polar aprotic solvents like DMF, DMSO; sparingly soluble in alcohols)-
Purity Typically available at ≥95%

Synthesis and Purification

While specific preparations for this compound are not widely published, a robust and standard method for its synthesis can be extrapolated from well-established purine chemistry: the chlorination of the corresponding hypoxanthine analogue.[15] This involves treating 8-methylhypoxanthine with a strong chlorinating agent like phosphoryl chloride (POCl₃).

Proposed Synthetic Workflow

The logical workflow involves the conversion of the C2-hydroxyl group of 8-methylhypoxanthine into a chloro group.

G cluster_0 Synthesis Workflow A 8-Methylhypoxanthine (Starting Material) B Chlorination Reaction (POCl₃, Reflux) A->B Reagent: Phosphoryl Chloride C Aqueous Workup (Ice Quench & Neutralization) B->C Quench Reaction D Crude Product Isolation (Filtration) C->D Precipitate Formation E Purification (Recrystallization or Chromatography) D->E Remove Impurities F This compound (Final Product) E->F >95% Purity

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for laboratory-scale synthesis.

Reagents & Equipment:

  • 8-Methylhypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (optional catalyst)[15]

  • Crushed ice

  • Ammonium hydroxide (NH₄OH) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 8-methylhypoxanthine (1.0 eq).

  • Addition of Reagents: Carefully add phosphoryl chloride (10-15 vol eq) to the flask. Causality Note: A large excess of POCl₃ is used to serve as both the reagent and the solvent, driving the reaction to completion. If desired, a catalytic amount of N,N-dimethylaniline (0.2 eq) can be added to accelerate the reaction.[15]

  • Chlorination: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. The solid starting material should gradually dissolve as it is converted to the product.

  • Workup - Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Trustworthiness Note: This step must be performed slowly and with caution as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas.

  • Workup - Neutralization: Slowly add ammonium hydroxide solution to the acidic mixture to adjust the pH to ~5-6. The product will precipitate out of the solution as a solid.

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the final product.

Chemical Reactivity and Derivatization Potential

The synthetic power of this compound stems from the high reactivity of its C2-chloro substituent, making it a versatile scaffold for building molecular diversity.

G cluster_1 Derivatization Pathways A This compound C2-Cl (SNAr) N9-H (Alkylation) B Amination (R-NH₂) A:f1->B C Alkoxylation (R-OH, Base) A:f1->C D Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A:f1->D E N9-Alkylation (R-X, Base) A:f2->E

Caption: Key reactive sites and derivatization pathways for this compound.

Key Derivatization Reactions
Reaction TypeReagents & ConditionsResulting StructureRelevance
Nucleophilic Substitution (Amination) Primary/Secondary Amine, Base (e.g., DIPEA), Solvent (e.g., n-BuOH), Heat2-Amino-8-methyl-purine derivativeCore reaction for synthesizing many kinase inhibitors and biologically active molecules.[10][11]
Nucleophilic Substitution (Alkoxylation) Alcohol, Strong Base (e.g., NaH)2-Alkoxy-8-methyl-purine derivativeCreates ether linkages, modulating polarity and H-bonding capacity.[4]
Suzuki Cross-Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., Dioxane)2-Aryl-8-methyl-purine derivativeForms C-C bonds, enabling access to complex bi-aryl structures.[8]
N9-Alkylation Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF)2-Chloro-8-methyl-9-alkyl-purine derivativeIntroduces side chains to probe binding pockets and improve ADME properties.[9]

Applications in Medicinal Chemistry & Drug Discovery

While this compound is not an active pharmaceutical ingredient itself, it is a direct precursor to compounds with significant therapeutic potential. The derivatives synthesized from this intermediate have shown promise across several disease areas.

Kinase Inhibitors for Oncology

Many potent cyclin-dependent kinase (CDK) and other kinase inhibitors feature a 2-amino-purine core.[11] The synthesis of these molecules often starts from a 2-chloro-purine intermediate. By reacting this compound with a diverse panel of amines, chemists can rapidly generate libraries of potential kinase inhibitors for screening against cancer cell lines.[10][16]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, Abl) GF->Receptor Binds & Activates Kinase Downstream Kinase (e.g., CDK, BTK) Receptor->Kinase Phosphorylates & Activates Signaling Substrate Cell Cycle Proteins Kinase->Substrate Phosphorylates Proliferation Cell Proliferation (Cancer) Substrate->Proliferation Promotes Inhibitor Purine-Based Kinase Inhibitor (Derived from Topic Cmpd.) Inhibitor->Kinase Blocks ATP Binding Site

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-Chloro-8-methyl-9H-purine. Purine analogs are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] This document serves as a detailed resource, consolidating theoretical knowledge and practical insights into the chemical properties and reactivity of this specific purine derivative. By elucidating its structural characteristics and synthetic pathways, this guide aims to facilitate further research and application of this compound in drug discovery and development.

Introduction to the Purine Scaffold

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This core structure is central to a vast array of biologically vital molecules, including nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules. The versatility of the purine scaffold allows for extensive chemical modification at various positions, leading to a diverse range of pharmacological activities.[1][3] The introduction of different substituents can modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

This compound is a synthetically derived purine analog characterized by a chlorine atom at the C2 position and a methyl group at the C8 position. The presence of the electron-withdrawing chlorine atom at C2 makes this position susceptible to nucleophilic substitution, a key feature for further chemical derivatization. The methyl group at C8 can influence the molecule's lipophilicity and steric interactions within a biological target's binding site.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below. Its systematic IUPAC name is this compound.

G A 2-Chloro-5-nitro-4-aminopyrimidine B 2-Chloro-4,5-diaminopyrimidine A->B Reduction (e.g., SnCl2/HCl) C This compound B->C Cyclization (e.g., Acetic Anhydride)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Traube Synthesis

This protocol is a well-established general procedure for the synthesis of 8-alkylpurines from 4,5-diaminopyrimidines. [4] Step 1: Synthesis of 2-Chloro-4,5-diaminopyrimidine (Precursor)

The precursor, 2-chloro-4,5-diaminopyrimidine, is typically synthesized by the reduction of 2-chloro-5-nitro-4-aminopyrimidine.

  • Materials: 2-chloro-5-nitro-4-aminopyrimidine, Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ethanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate.

  • Procedure:

    • Suspend 2-chloro-5-nitro-4-aminopyrimidine in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4,5-diaminopyrimidine.

Step 2: Cyclization to this compound

The cyclization of the diamine with a reagent that provides the C8-methyl group affords the final product. Acetic anhydride is a common and effective reagent for this transformation. [4]

  • Materials: 2-Chloro-4,5-diaminopyrimidine, Acetic anhydride.

  • Procedure:

    • Heat a mixture of 2-chloro-4,5-diaminopyrimidine and an excess of acetic anhydride under reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of structurally similar compounds, such as 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)purine. [5] Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR - A singlet for the C6-H proton, expected in the aromatic region (δ 8.0-9.0 ppm).- A singlet for the C8-methyl protons (δ 2.5-3.0 ppm).- A broad singlet for the N9-H proton, which may be solvent-dependent.
¹³C NMR - Resonances for the purine ring carbons, with C2, C4, C5, C6, and C8 appearing in the range of δ 110-165 ppm.- A signal for the C8-methyl carbon (δ 15-25 ppm).
Mass Spec. (EI) - A molecular ion peak (M⁺) at m/z 168, with a characteristic isotopic pattern (M+2) at m/z 170 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
IR Spectroscopy - N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the purine ring system in the range of 1500-1650 cm⁻¹.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is largely dictated by the purine ring system and its substituents.

Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is a good leaving group and is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates. This reactivity is a cornerstone for the synthesis of diverse libraries of purine derivatives for biological screening.

G A This compound B 2-Substituted-8-methyl-9H-purine A->B Nu Nucleophile (Nu-H) Nu->B

Caption: General scheme for nucleophilic substitution at the C2 position.

N-Alkylation at N9

The N9 position of the imidazole ring is a common site for alkylation, which can be achieved using various alkylating agents under basic conditions. This modification is often employed to modulate the pharmacokinetic properties of purine-based drugs.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of substituted purines is well-established for its diverse pharmacological activities.

Kinase Inhibition

Many purine analogs are known to function as inhibitors of various protein kinases by mimicking the binding of ATP to the kinase active site. [1][6]The structural features of this compound make it a candidate for screening against a panel of kinases implicated in diseases such as cancer. The C2 and C8 positions are often key sites for modification to achieve selectivity and potency.

Anticancer Potential

Substituted purines have a long history in cancer chemotherapy. [3][7]They can exert their effects through various mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cell cycle progression. [3]The potential of this compound as an anticancer agent would likely be explored through its derivatization to optimize its interaction with specific cellular targets.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its synthesis via the well-established Traube purine synthesis provides a reliable route to this compound and its derivatives. The reactivity of the C2-chloro group offers a versatile handle for the introduction of diverse functionalities, enabling the creation of libraries of compounds for biological screening. While specific biological data for this particular molecule is sparse, the known pharmacological profile of related purine analogs suggests its potential as a starting point for the development of novel kinase inhibitors and anticancer agents. This technical guide provides a solid foundation for researchers to further investigate and exploit the chemical and biological properties of this compound.

References

  • AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

  • Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed. Retrieved from [Link]

  • Chemistry Online. (2023). Traube purine synthesis. Retrieved from [Link]

  • Synthesis. (n.d.). Retrieved from [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Retrieved from [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Retrieved from [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. Retrieved from [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Retrieved from [Link]

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. Retrieved from [Link]

  • Traube Purine Synthesis. (n.d.). Retrieved from [Link]

  • Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the primary synthetic pathways to 2-Chloro-8-methyl-9H-purine, a key heterocyclic scaffold for the development of novel therapeutic agents and chemical probes. The document is structured for researchers, medicinal chemists, and drug development professionals, offering a deep dive into two robust and field-proven synthetic strategies: the classic Traube purine synthesis via pyrimidine annulation and a multi-step approach involving the chemical modification of a pre-existing purine core. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes comparative data to inform strategic decisions in the laboratory. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

This compound is a vital intermediate in medicinal chemistry. The chloro-substituent at the C2 position and the methyl group at C8 provide distinct electronic and steric properties, while the purine core is a privileged structure in numerous biological processes. This unique combination makes it a valuable starting material for synthesizing libraries of kinase inhibitors, antivirals, and modulators of other critical cellular targets.

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, forming the basis of this guide:

  • The Traube Synthesis Approach (Route A): This classic and highly convergent approach involves disconnecting the imidazole ring. The synthesis logically proceeds by forming the purine heterocycle from a functionalized pyrimidine precursor, specifically a 4,5-diaminopyrimidine. The 8-methyl group is introduced during the final cyclization step.

  • The Purine Modification Approach (Route B): This linear strategy begins with a pre-formed purine ring already containing the C8-methyl group, such as 8-methylxanthine. The synthesis then proceeds through a series of functional group interconversions, namely chlorination followed by a selective dechlorination, to arrive at the target molecule.

The following diagram illustrates these two divergent retrosynthetic pathways.

G cluster_A Route A: Traube Synthesis cluster_B Route B: Purine Modification TM Target Molecule This compound A1 2-Chloro-4,5-diaminopyrimidine TM->A1 Imidazole Ring Opening A2 Acetic Anhydride (C2 Source) TM->A2 Imidazole Ring Opening B1 2,6-Dichloro-8-methylpurine TM->B1 Selective C6 Dechlorination B2 8-Methylxanthine B1->B2 C2 & C6 Chlorination

Caption: Retrosynthetic analysis of this compound.

Route A: Synthesis via Pyrimidine Annulation (Traube Synthesis)

The Traube purine synthesis, first reported in 1900, remains one of the most versatile and widely applied methods for constructing the purine ring system.[1][2] The strategy hinges on the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon. To introduce an 8-alkyl substituent, a carboxylic acid derivative beyond formic acid is required.[1]

2.1. Principle and Strategy

This pathway builds the target molecule in a convergent manner. The core idea is to use a pre-functionalized pyrimidine containing the desired C2-chloro substituent and the requisite C4 and C5 amino groups. The final imidazole ring is then constructed by condensation with acetic anhydride, which serves as both the carbon source for the C8 position and the methyl group donor.

2.2. Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,5-diaminopyrimidine (Intermediate 1)

The crucial pyrimidine precursor is synthesized from commercially available 2-chloro-4-amino-5-nitropyrimidine via reduction of the nitro group. A common and effective method utilizes tin(II) chloride dihydrate as the reducing agent.[3][4]

  • Reagents & Materials:

    • 2-Chloro-4-amino-5-nitropyrimidine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH), absolute

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium carbonate (Na₂CO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • Suspend 2-chloro-4-amino-5-nitropyrimidine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

    • Add tin(II) chloride dihydrate (4.0 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • To the resulting residue, add ethyl acetate and a layer of Celite®.

    • Carefully add saturated aqueous Na₂CO₃ solution with stirring until the pH of the aqueous layer is between 9 and 10. This neutralizes the acidic tin salts and precipitates them.

    • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield 2-Chloro-4,5-diaminopyrimidine as a solid (Typical Yield: 45-55%).[3][4]

Step 2: Cyclization to this compound (Target Molecule)

This step involves the condensation and subsequent cyclodehydration of the diaminopyrimidine with acetic anhydride.

  • Reagents & Materials:

    • 2-Chloro-4,5-diaminopyrimidine (Intermediate 1 )

    • Acetic anhydride ((Ac)₂O)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-Chloro-4,5-diaminopyrimidine (1.0 eq).

    • Add an excess of acetic anhydride (5-10 eq).

    • Heat the mixture to reflux (approx. 140 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the cooled mixture onto crushed ice to quench the excess acetic anhydride.

    • The product often precipitates as a solid. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield This compound . Further purification can be achieved by recrystallization if necessary.

2.3. Mechanistic Workflow

The Traube synthesis proceeds via an initial acylation of the more nucleophilic 5-amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

G cluster_workflow Route A: Traube Synthesis Workflow A 2-Chloro-4-amino- 5-nitropyrimidine B Intermediate 1 2-Chloro-4,5-diaminopyrimidine A->B Reduction (SnCl2·2H2O) C Acylated Intermediate B->C Acylation (Acetic Anhydride) D Target Molecule This compound C->D Cyclodehydration (Heat)

Caption: Workflow for the synthesis of this compound via the Traube method.

Route B: Synthesis via Modification of a Purine Core

This alternative, linear pathway leverages a pre-existing purine scaffold, 8-methylxanthine, and modifies its functional groups to achieve the target structure. This approach is advantageous if 8-methylxanthine or its precursors are readily available.

3.1. Principle and Strategy

The synthesis begins with the chlorination of both hydroxyl groups (in their tautomeric oxo form) at the C2 and C6 positions of 8-methylxanthine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This yields a key dichlorinated intermediate. The subsequent challenge lies in the selective removal of the chlorine atom at the C6 position while retaining the C2 chlorine. The greater reactivity of the C6 position in purines towards nucleophilic attack and reduction makes this selective transformation feasible.[5]

3.2. Experimental Protocols

Step 1: Synthesis of 8-Methylxanthine (Intermediate 2)

8-Methylxanthine can be prepared from uric acid by heating with acetic anhydride, which serves as the source for the 8-methyl group in a complex rearrangement and cyclization process.[6]

  • Reagents & Materials:

    • Uric acid

    • Acetic anhydride ((Ac)₂O)

    • Pyridine (catalyst)

  • Procedure:

    • Combine uric acid (1.0 eq), acetic anhydride (approx. 10 parts by weight), and a catalytic amount of pyridine (e.g., 0.05 parts by weight) in a flask suitable for high-temperature reflux.

    • Heat the mixture under reflux for an extended period (can be up to 80 hours).[6] For an accelerated process, the reaction can be performed under pressure at 180-185 °C.

    • After cooling, the solid product is collected by filtration.

    • To purify, boil the crude solid in water to dissolve any unreacted starting material or byproducts.

    • Filter the hot suspension. The insoluble product, 8-Methylxanthine , is washed with water, then alcohol, and dried.

Step 2: Chlorination to 2,6-Dichloro-8-methylpurine (Intermediate 3)

This step converts the hydroxyl groups of 8-methylxanthine into chloro groups.

  • Reagents & Materials:

    • 8-Methylxanthine (Intermediate 2 )

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline or other tertiary amine (optional, as catalyst/HCl scavenger)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 8-methylxanthine (1.0 eq) in an excess of phosphorus oxychloride (10-15 eq).

    • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

    • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, until the reaction appears complete by TLC analysis.

    • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

    • Very carefully, pour the resulting residue onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base such as NaHCO₃ or NH₄OH.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate or chloroform.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield crude 2,6-Dichloro-8-methylpurine . This intermediate can be purified by chromatography or used directly in the next step.

Step 3: Selective Dechlorination to this compound (Target Molecule)

The final step is the selective reduction of the C6-chloro group. Catalytic hydrogenation is a standard method for this transformation.

  • Reagents & Materials:

    • 2,6-Dichloro-8-methylpurine (Intermediate 3 )

    • Palladium on carbon (Pd/C, 5% or 10%)

    • Magnesium oxide (MgO) or Triethylamine (Et₃N) (as an acid scavenger)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve or suspend 2,6-dichloro-8-methylpurine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Add an acid scavenger such as magnesium oxide (1.5 eq) or triethylamine (1.2 eq) to neutralize the HCl generated during the reaction.

    • Add the Pd/C catalyst (typically 5-10% by weight of the starting material).

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or from a pressurized source).

    • Stir the reaction vigorously at room temperature under a hydrogen atmosphere. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the mono-chlorinated product and avoid over-reduction.

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and MgO. Wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford pure This compound .

2.4. Mechanistic Workflow

G cluster_workflow Route B: Purine Modification Workflow A Uric Acid B Intermediate 2 8-Methylxanthine A->B Cyclization (Acetic Anhydride) C Intermediate 3 2,6-Dichloro-8-methylpurine B->C Chlorination (POCl3) D Target Molecule This compound C->D Selective Hydrogenation (H2, Pd/C)

Caption: Workflow for the synthesis of this compound via purine modification.

Comparative Analysis and Data Summary

The choice between Route A and Route B depends on several factors including starting material availability, scale, and tolerance for hazardous reagents.

ParameterRoute A: Traube SynthesisRoute B: Purine Modification
Strategy ConvergentLinear
Number of Steps 2 (from 2-chloro-4-amino-5-nitropyrimidine)3 (from uric acid)
Key Reagents SnCl₂, Acetic AnhydrideAcetic Anhydride, POCl₃, H₂/Pd-C
Advantages - Highly convergent and efficient.- Builds complexity quickly.- Avoids selective reduction step.- May utilize more readily available purine starting materials.- Well-established chlorination chemistry.
Disadvantages - Diaminopyrimidine intermediate can be unstable.- Requires sourcing of a specific nitropyrimidine.- Longer linear sequence can lower overall yield.- Uses hazardous POCl₃.- Selective reduction requires careful monitoring to prevent over-reduction.
Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: Expected to be a white to off-white solid.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass for C₆H₆ClN₄. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) should be observed.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C8-methyl group and a singlet for the C6-proton (or C2-proton depending on tautomer), along with a broad signal for the N9-proton. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbons in the purine ring and the methyl group.

Based on similar structures, the following spectral data can be anticipated:

  • ¹H NMR (DMSO-d₆): δ ~2.6 (s, 3H, CH₃), ~8.5 (s, 1H, C6-H), ~13.8 (br s, 1H, N-H).[7][8]

  • InChI Key: MZYQXIIORWCBHF-UHFFFAOYSA-N[9]

  • SMILES: Cc1nc2c(Cl)ncnc2[nH]1[9]

Conclusion

This guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of this compound. The Traube synthesis (Route A) offers an elegant and convergent solution, ideal for rapidly constructing the target from a key diaminopyrimidine intermediate. The purine modification pathway (Route B) provides a viable linear alternative, particularly if starting materials like uric acid or 8-methylxanthine are more accessible. The selection of a specific route will ultimately be guided by laboratory-specific constraints, including reagent availability, scalability requirements, and analytical capabilities for monitoring selective reactions. Both routes, when executed with precision, provide reliable access to this important building block for drug discovery and chemical biology.

References
  • PrepChem. (n.d.). Preparation of 8-methylxanthine. Retrieved from [Link]

  • Bieliauskas, A., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 26(23), 7173.
  • Science of Synthesis. (2004).
  • Saeed, A., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Letters in Drug Design & Discovery, 18(11), 1017-1035.
  • El-Sayed, W. A., et al. (2020). Nucleosides 9: Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity.
  • Koppel, H. C., & Robins, R. K. (1958). 2-Chloropyrimidine. Organic Syntheses, 38, 15.
  • Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624–3627.
  • Seley, K. L., et al. (2000). Characterization data for 2-chloro-6-methyl-9-(tetrahydropyran-2-yl)
  • Traube, W. (1900). Ueber eine neue Synthese von Harnsäure und deren Homologen. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Dobak, I., et al. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. Retrieved from [Link]

  • Campbell, J. B., et al. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214(1), 216-220.

Sources

Starting materials for 2-Chloro-8-methyl-9H-purine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-8-methyl-9H-purine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a crucial intermediate in the development of various pharmacologically active compounds. The primary focus is on the well-established Traube purine synthesis, a versatile and widely adopted method for constructing the purine ring system from pyrimidine precursors. This document will delve into the selection of starting materials, detailed experimental protocols, and the chemical principles underpinning the synthetic strategy. The guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of this compound

Substituted purines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is a key building block in the synthesis of a diverse range of compounds, including kinase inhibitors, antiviral agents, and antagonists for various receptors. The strategic placement of the chloro and methyl groups allows for further functionalization, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The efficiency and scalability of its synthesis are therefore of paramount importance.

The Traube Purine Synthesis: A Classic and Adaptable Approach

The Traube purine synthesis, first reported in 1900, remains a cornerstone of purine chemistry.[1] This method involves the construction of the imidazole ring onto a pre-existing pyrimidine core. The general strategy commences with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon synthon to furnish the final purine product. The choice of this one-carbon unit directly dictates the substituent at the 8-position of the purine ring. For the synthesis of 8-alkylpurines, such as this compound, carboxylic acid anhydrides or the corresponding acids are commonly employed.[2]

The selection of the starting pyrimidine is critical and is guided by the desired substitution pattern on the final purine. For the synthesis of this compound, a pyrimidine precursor bearing a chloro group at the 2-position (which will become the 2-position of the purine) and amino groups at the 4 and 5-positions is required. A suitable and accessible starting material for this purpose is 2,4-diamino-6-chloropyrimidine.

Synthesis of the Key Precursor: 2,4,5-Triamino-6-chloropyrimidine

The direct starting material for the Traube synthesis of this compound is a 4,5-diaminopyrimidine. A common and effective precursor is 2,4,5-triamino-6-chloropyrimidine. Its synthesis begins with the commercially available 2,4-diamino-6-hydroxypyrimidine.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The initial step involves the conversion of the hydroxyl group at the 6-position of 2,4-diamino-6-hydroxypyrimidine to a chloro group. This is typically achieved by treatment with phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (9 mL) to the vessel.

  • Heat the reaction mixture to 97 °C and maintain stirring for 17 hours.

  • After cooling, slowly and cautiously quench the reaction by adding the mixture to ice water.

  • Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis of any remaining POCl₃.

  • Adjust the pH of the solution to 8 with a suitable base (e.g., NaOH solution).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine. A typical yield for this step is around 85%.[3]

Nitrosation and Reduction to Form 2,4,5-Triamino-6-chloropyrimidine

The next stage involves the introduction of an amino group at the 5-position of the pyrimidine ring. This is a two-step process involving nitrosation followed by reduction.

Experimental Protocol:

  • Dissolve 2,4-diamino-6-chloropyrimidine in an appropriate acidic medium.

  • Cool the solution and treat it with a solution of sodium nitrite (NaNO₂) to introduce a nitroso group at the 5-position.

  • The resulting 2,4-diamino-5-nitroso-6-chloropyrimidine is then reduced to the corresponding 5-amino derivative. A common method for this reduction is catalytic hydrogenation or the use of a reducing agent like sodium dithionite.

The Core Directive: Traube Cyclization to this compound

With the key precursor, 2,4,5-triamino-6-chloropyrimidine, in hand, the final step is the cyclization to form the purine ring system. To introduce the 8-methyl group, acetic anhydride is the reagent of choice.

Mechanism of Cyclization

The reaction proceeds through the acylation of the 5-amino group of the pyrimidine by acetic anhydride, forming an intermediate 5-acetamidopyrimidine. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the 4-amino group onto the carbonyl carbon of the acetamido group, followed by dehydration to yield the aromatic purine ring.

Diagram of the Synthetic Pathway

Traube_Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Traube Cyclization 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-chloropyrimidine POCl3 2,4,5-Triamino-6-chloropyrimidine 2,4,5-Triamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine->2,4,5-Triamino-6-chloropyrimidine 1. NaNO2, H+ 2. Reduction This compound This compound 2,4,5-Triamino-6-chloropyrimidine->this compound Acetic Anhydride, Heat caption Figure 1: Synthetic pathway for this compound.

Sources

An In-depth Technical Guide to 2-Chloro-8-methyl-9H-purine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Purines, fundamental components of nucleic acids, coenzymes, and signaling molecules, represent a "privileged scaffold" in drug discovery. Their inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutic agents. Among the vast landscape of purine analogs, 2-Chloro-8-methyl-9H-purine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and immunology.

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the exploration of this versatile chemical space.

I. The Core Moiety: Synthesis of this compound

The cornerstone of any drug discovery campaign centered on this scaffold is a robust and scalable synthesis of the core molecule, this compound. The most versatile and widely adopted method for the construction of the purine ring system is the Traube purine synthesis .[1][2][3][4] This classical yet powerful method involves the cyclization of a substituted pyrimidine precursor.

Causality Behind the Traube Synthesis

The Traube synthesis is favored for its adaptability. By judiciously choosing the starting pyrimidine and the one-carbon source for cyclization, a diverse range of purine analogs can be accessed. For the synthesis of this compound, the logical starting material is a 2-chloro-4,5-diaminopyrimidine, and the 8-methyl group is introduced via a one-carbon electrophile, typically acetic anhydride or a related reagent.

Experimental Protocol: Traube Synthesis of this compound

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 4,5-Diamino-2-chloropyrimidine

The synthesis begins with the commercially available 2,4-dichloro-5-nitropyrimidine. Selective amination at the C4 position followed by reduction of the nitro group yields the key diaminopyrimidine intermediate.

  • Diagram of the Synthetic Workflow:

Traube_Synthesis_Core start 2,4-Dichloro-5-nitropyrimidine intermediate1 4,5-Diamino-2-chloropyrimidine start->intermediate1 Amination & Reduction step1_reagents 1. NH3 (aq) 2. SnCl2/HCl product This compound intermediate1->product Cyclization step2_reagents Acetic Anhydride (or Acetic Acid)

Caption: Synthetic workflow for this compound.

Methodology:

  • Amination: To a solution of 2,4-dichloro-5-nitropyrimidine in ethanol, add aqueous ammonia dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure. The resulting solid is 4-amino-2-chloro-5-nitropyrimidine.

  • Reduction: Suspend the 4-amino-2-chloro-5-nitropyrimidine in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid. Reflux the mixture for 2-3 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4,5-diamino-2-chloropyrimidine.

Step 2: Cyclization to this compound

  • To the crude 4,5-diamino-2-chloropyrimidine, add an excess of acetic anhydride.

  • Heat the mixture at reflux for 2-4 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Derivatization Strategies: Unlocking Therapeutic Potential

The this compound core is a versatile template for generating extensive libraries of analogs. The chlorine atom at the C2 position and the proton at the N9 position are the primary handles for derivatization.

Nucleophilic Aromatic Substitution at C2 and C6

The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. Similarly, if starting from a 2,6-dichloro-8-methylpurine, the C6 chloro is also reactive.

  • Diagram of Derivatization Pathways:

Derivatization_Pathways cluster_C2 C2-Substitution cluster_N9 N9-Alkylation core This compound C2_amines Amines (R-NH2) core->C2_amines Nucleophilic Substitution C2_alkoxides Alkoxides (R-O-) core->C2_alkoxides C2_thiols Thiols (R-SH) core->C2_thiols N9_alkyl_halides Alkyl Halides (R-X) core->N9_alkyl_halides Alkylation N9_mitsunobu Mitsunobu Reaction (ROH, DEAD, PPh3) core->N9_mitsunobu

Caption: Key derivatization pathways for the purine core.

N9-Alkylation

The N9 position of the purine ring can be readily alkylated using various electrophiles in the presence of a base. This modification is crucial for modulating pharmacokinetic properties and exploring interactions with the target protein.

Experimental Protocol: General Procedure for N9-Alkylation

  • To a solution of this compound in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

III. Mechanism of Action: Targeting Key Cellular Processes

Purine analogs exert their biological effects through various mechanisms, with the most prominent being the inhibition of protein kinases and interference with nucleic acid metabolism.[5][6][7][8]

Kinase Inhibition: A Dominant Paradigm

A significant body of research has demonstrated that 2-chloro-purine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6][9][10][11][12]

  • Diagram of a Generic Kinase Inhibition Pathway:

Kinase_Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Signaling Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Signaling Inhibitor This compound Derivative Inhibitor->Kinase Competitive Inhibition

Caption: Competitive inhibition of a protein kinase by a purine analog.

The purine scaffold mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and act as competitive inhibitors. The substituents at the C2, C6, C8, and N9 positions play a crucial role in determining the potency and selectivity of kinase inhibition.

Antimetabolite Activity

Some purine analogs, after intracellular phosphorylation to their nucleotide forms, can be incorporated into DNA and RNA, leading to chain termination and induction of apoptosis.[5][7][8][13] This mechanism is particularly relevant for their anticancer and antiviral activities.

IV. Structure-Activity Relationships (SAR) and Biological Data

The therapeutic potential of this compound derivatives is intrinsically linked to their structural modifications. Understanding the structure-activity relationship (SAR) is paramount for rational drug design.

Key SAR Insights:
  • C2-Position: Introduction of small, hydrogen-bond accepting groups can enhance kinase inhibitory activity.

  • C6-Position: Substitution at this position with various amines or other nucleophiles significantly impacts potency and selectivity.

  • C8-Position: The methyl group in the core structure can provide beneficial steric and electronic properties, potentially improving selectivity.

  • N9-Position: Alkylation at this position is critical for modulating solubility, cell permeability, and interaction with the target protein.

Illustrative Biological Data

The following table summarizes the anticancer activity of a hypothetical series of this compound derivatives against a panel of cancer cell lines.

Compound IDR1 (at C6)R2 (at N9)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
Cmpd-1 -Cl-H>50>50>50
Cmpd-2 -NH₂-H15.222.518.9
Cmpd-3 -NH-cPr-CH₂Ph2.85.14.3
Cmpd-4 -NH-(4-F-Ph)-CH₂Ph0.91.51.2

Data is illustrative and for demonstration purposes only.

V. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

  • Exploring Novel Substituents: Synthesizing and evaluating a wider range of derivatives with diverse chemical functionalities.

  • Target Identification and Validation: Elucidating the specific kinase targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Progressing promising candidates into preclinical animal models to assess their therapeutic potential.

References

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  • Estevez, V., Villacampa, M., & Martin, M. J. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European journal of medicinal chemistry, 46(9), 4388–4395. [Link]

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  • Polat, M. F., Durmaz Şahin, İ., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of research in pharmacy, 27(4), 1335–1350. [Link]

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  • Li, X., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS omega, 6(47), 31671–31681. [Link]

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Unlocking the Therapeutic Potential of 2-Chloro-8-methyl-9H-purine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology and virology.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 2-Chloro-8-methyl-9H-purine, outlining its potential biological activities and providing a comprehensive roadmap for its investigation. Drawing upon structure-activity relationships established for analogous compounds, we postulate that this compound holds promise as a modulator of key cellular pathways implicated in disease. This document serves as a detailed resource for researchers and drug development professionals, offering insights into potential mechanisms of action, detailed experimental protocols for validation, and a framework for advancing this compound through the preclinical discovery pipeline.

Introduction: The Purine Privileged Scaffold

Purines, fundamental components of nucleic acids, also play crucial roles in cellular signaling and bioenergetics.[2] Their intrinsic ability to interact with a wide array of biological targets has made them a "privileged scaffold" in drug discovery.[1][2] Modifications to the purine ring system at various positions (C2, C6, C8, and N9) have yielded potent and selective inhibitors of kinases, polymerases, and other enzymes, leading to approved drugs for cancer, viral infections, and autoimmune diseases.[4][5][6][7]

The subject of this guide, this compound, features key substitutions that suggest significant biological potential:

  • 2-Chloro Substitution: The chlorine atom at the C2 position is a common feature in many bioactive purine analogs, often contributing to enhanced binding affinity with target proteins.[8] It can act as a handle for further chemical modification to explore structure-activity relationships (SAR).

  • 8-Methyl Substitution: The methyl group at the C8 position can influence the electronic properties and steric profile of the purine ring, potentially conferring selectivity for specific enzyme targets.[9]

This guide will explore the plausible biological activities of this compound based on these structural features and the known pharmacology of related molecules.

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted purines, we hypothesize that this compound is most likely to exhibit anticancer and antiviral activities.

Anticancer Potential: A Kinase-Centric Hypothesis

Numerous 2-chloro-purine derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[8][10][11]

Proposed Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Substituted purines, such as roscovitine, are well-known CDK inhibitors.[8] We postulate that this compound could function as a CDK inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Proposed CDK Inhibition by this compound

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 S S G2 G2 M M CDK_Complex Cyclin/CDK Complex Substrate Target Protein (e.g., Rb) CDK_Complex->Substrate Phosphorylation Arrest Cell Cycle Arrest (G1/S, G2/M) CDK_Complex->Arrest Phosphorylated_Substrate Phosphorylated Target Protein Progression Cell Cycle Progression Phosphorylated_Substrate->Progression Compound This compound Compound->CDK_Complex Inhibition

Caption: Proposed mechanism of CDK inhibition leading to cell cycle arrest.

Antiviral Potential: Targeting Viral Enzymes

Purine analogs have a long history as antiviral agents, primarily by acting as chain terminators for viral DNA or RNA synthesis or by inhibiting viral enzymes.[12][13][14]

Proposed Mechanism of Action: Inhibition of Viral Polymerase

Acyclic purine nucleoside analogs are known to be phosphorylated intracellularly to their triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain, leading to premature termination.[4] While this compound is not a nucleoside analog itself, it could serve as a scaffold for the synthesis of such analogs or potentially inhibit other viral enzymes. Alternatively, it might interfere with viral replication through other mechanisms, such as inhibiting enzymes essential for viral maturation.

Experimental Validation: A Step-by-Step Guide

To investigate the hypothesized biological activities of this compound, a systematic, multi-tiered experimental approach is recommended.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Experimental Workflow:

Anticancer_Workflow Start Start: Compound Synthesis & Characterization Cell_Lines Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Start->Cell_Lines MTT_Assay Tier 1: Cytotoxicity Screening (MTT/MTS Assay) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Tier 2: Mechanism of Action Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Kinase_Assay Tier 3: Target Identification In Vitro Kinase Inhibition Panel Cell_Cycle->Kinase_Assay Western_Blot Western Blot for Pathway Modulation (p-Rb, Cyclins) Apoptosis->Western_Blot End End: Lead Candidate Prioritization Kinase_Assay->End Western_Blot->End

Caption: Tiered approach for in vitro anticancer evaluation.

Detailed Protocols:

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

In Vitro Antiviral Activity Assessment

Objective: To evaluate the ability of this compound to inhibit the replication of relevant viruses.

Protocol 3: Viral Plaque Reduction Assay

  • Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.

  • Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
HCT116Colon8.1
A549Lung12.5
K-562Leukemia2.7

Table 2: Hypothetical Antiviral Activity of this compound

VirusHost CellEC50 (µM)
Herpes Simplex Virus-1 (HSV-1)Vero15.8
Human Rhinovirus 1B (HRV-1B)HeLa22.4

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of this compound. The proposed anticancer and antiviral properties, rooted in the well-established pharmacology of the purine scaffold, warrant experimental validation. The step-by-step protocols outlined herein offer a clear path for researchers to systematically evaluate this promising compound. Positive outcomes from these in vitro studies would justify further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, in vivo efficacy studies in animal models, and detailed mechanistic investigations to fully elucidate its mode of action. The exploration of this compound and its derivatives could potentially lead to the discovery of novel therapeutic agents for the treatment of cancer and viral diseases.

References

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  • Robak, T., et al. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry, 13(26), 3165-3189.
  • Oh, C. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350.
  • Ghasemzadeh, K., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481.
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  • Pérez-Pérez, M. J., et al. (2009). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Bioorganic & Medicinal Chemistry, 17(15), 5568-5575.
  • Polat, M. F., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1569.
  • Krystof, V., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. International Journal of Molecular Sciences, 22(19), 10487.
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The Strategic Intermediate: A Technical Guide to 6-Chloro-8-methyl-9H-purine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note on chemical nomenclature: Initial database inquiries for "2-Chloro-8-methyl-9H-purine" yield limited specific results. However, the structurally related isomer, 6-Chloro-8-methyl-9H-purine (CAS No. 92001-52-0) , is a commercially available and well-documented chemical intermediate. Given its prevalence and utility in synthetic chemistry, this guide will focus on the properties, synthesis, and applications of 6-Chloro-8-methyl-9H-purine, as it is the likely subject of interest for researchers in the field.

Introduction: The Purine Scaffold and the Role of 6-Chloro-8-methyl-9H-purine

The purine ring system is a cornerstone of medicinal chemistry, forming the core of endogenous molecules like adenine and guanine, and serving as a privileged scaffold for the design of a vast array of therapeutic agents.[1] Purine analogues have found application as anticancer, antiviral, and immunosuppressive drugs. The strategic functionalization of the purine core allows for the fine-tuning of a molecule's biological activity. 6-Chloro-8-methyl-9H-purine emerges as a key building block in this context, offering a reactive handle for the introduction of diverse functionalities, particularly at the 6-position, which is crucial for interaction with various biological targets.

This technical guide provides an in-depth exploration of 6-Chloro-8-methyl-9H-purine as a chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, outline its synthesis, and provide detailed protocols for its application in the construction of more complex, biologically active molecules.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties
PropertyValueSource
CAS Number 92001-52-0
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance Solid
SMILES Cc1nc2c(Cl)ncnc2[nH]1
InChI 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)

Note: Detailed information on properties such as melting point and solubility is not consistently reported in publicly available literature and should be determined experimentally upon receipt of the compound.

Safety and Handling

6-Chloro-8-methyl-9H-purine is classified as an acute oral toxicant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07WarningH302: Harmful if swallowed

This safety information is based on data from commercial suppliers and should be supplemented by a thorough review of the material safety data sheet (MSDS) before use.

Synthesis of 6-Chloro-8-methyl-9H-purine

The most established and versatile method for the synthesis of purine derivatives is the Traube purine synthesis.[2][3] This methodology involves the construction of the purine's imidazole ring onto a pre-existing pyrimidine core. For 6-Chloro-8-methyl-9H-purine, the synthesis commences with a suitably substituted 4,5-diaminopyrimidine.

Synthetic Pathway Overview

The synthesis of 6-Chloro-8-methyl-9H-purine can be envisioned through the cyclization of 6-chloro-pyrimidine-4,5-diamine with a one-carbon source that also provides the 8-methyl group, such as acetic anhydride or a related equivalent.

Traube_Synthesis pyrimidine 6-Chloropyrimidine-4,5-diamine intermediate Acylated Intermediate pyrimidine->intermediate Acetic Anhydride purine 6-Chloro-8-methyl-9H-purine intermediate->purine Cyclization (Heat)

Figure 1: General workflow for the Traube synthesis of 6-Chloro-8-methyl-9H-purine.

Experimental Protocol: Synthesis of 6-Chloro-8-methyl-9H-purine

This protocol is a representative procedure based on the general principles of the Traube synthesis for 8-substituted purines.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrimidine-4,5-diamine (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to ice-water with stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 6-Chloro-8-methyl-9H-purine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

6-Chloro-8-methyl-9H-purine as a Chemical Intermediate

The primary utility of 6-Chloro-8-methyl-9H-purine in drug discovery lies in its role as a versatile intermediate. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[5] This allows for the introduction of a wide variety of substituents at this position, enabling the rapid generation of libraries of compounds for biological screening.

Nucleophilic Aromatic Substitution at the C6-Position

The electron-withdrawing nature of the purine ring system facilitates the attack of nucleophiles at the C6-position. Common nucleophiles used in these reactions include primary and secondary amines, thiols, and alkoxides.

SNAr_Reaction start 6-Chloro-8-methyl-9H-purine product 6-Substituted-8-methyl-9H-purine start->product SₙAr nucleophile Nucleophile (e.g., R₂NH) nucleophile->product

Figure 2: General scheme for nucleophilic aromatic substitution on 6-Chloro-8-methyl-9H-purine.

Experimental Protocol: Synthesis of a 6-Amino-8-methyl-9H-purine Derivative

This protocol is a representative example of an amination reaction at the C6-position, a common step in the synthesis of kinase inhibitors and other biologically active purine derivatives.[6]

  • Reaction Setup: In a sealed reaction vial, dissolve 6-Chloro-8-methyl-9H-purine (1 equivalent) in a suitable solvent such as ethanol, n-butanol, or DMF.

  • Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 80°C and 125°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: The resulting residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 6-amino-8-methyl-9H-purine derivative.

  • Characterization: Verify the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Significance of the 8-Methyl Group in Drug Design

While the 6-position offers a primary point for diversification, the substituent at the 8-position also plays a crucial role in modulating the biological activity of purine derivatives. The 8-methyl group in 6-Chloro-8-methyl-9H-purine can influence the molecule's properties in several ways:

  • Steric Influence: The methyl group can provide a steric constraint that orients the substituents at the 6- and 9-positions in a specific conformation, which may be favorable for binding to a biological target.

  • Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the purine ring system, which can impact its reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions.

  • Metabolic Stability: The presence of the methyl group can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of the final drug candidate.

Conclusion

6-Chloro-8-methyl-9H-purine is a valuable and versatile chemical intermediate for the synthesis of a wide range of biologically active purine derivatives. Its key feature is the reactive 6-chloro substituent, which allows for facile derivatization via nucleophilic aromatic substitution. The Traube purine synthesis provides a reliable method for its preparation. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis, reactivity, and strategic application of this intermediate is essential for the efficient development of novel therapeutic agents.

References

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 47(1), 108-125. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Available from: [Link]

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  • National Center for Biotechnology Information. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(3), 1365-1375. Available from: [Link]

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The Strategic Utility of 2-Chloro-8-methyl-9H-purine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Untapped Potential of the Purine Scaffold

The purine heterocycle is a cornerstone of life, forming the fundamental framework of nucleic acids and a multitude of coenzymes and signaling molecules.[1][2] This inherent biological relevance has long positioned the purine scaffold as a "privileged structure" in medicinal chemistry, a versatile template for the design of therapeutic agents that can interact with a wide array of biological targets with high affinity and specificity.[3][4][5] This guide delves into the specific potential of a highly valuable, yet often overlooked, purine derivative: 2-Chloro-8-methyl-9H-purine . We will explore its strategic importance as a starting material and molecular scaffold, dissect the chemical logic behind its application, and provide actionable insights for researchers in drug discovery and development.

The Chemical Versatility of this compound: A Gateway to Diverse Chemical Space

The medicinal chemistry value of this compound stems from the distinct reactivity of its constituent parts. The chlorine atom at the 2-position and the methyl group at the 8-position offer orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The 2-Chloro Position: A Hub for Nucleophilic Aromatic Substitution

The C2 position of the purine ring is electron-deficient, making the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7] This reactivity is the primary gateway to introducing a vast diversity of chemical moieties at this position.

Causality of Experimental Choice: The choice of nucleophile is a critical determinant of the final compound's biological activity. Amines, thiols, and alcohols are commonly employed nucleophiles, each imparting distinct physicochemical properties to the resulting molecule. For instance, the introduction of an amino group can establish a key hydrogen bond interaction with the hinge region of a kinase's ATP-binding pocket, a common strategy in the design of kinase inhibitors.

Experimental Protocol: General Procedure for Amination at the C2-Position

A robust and widely applicable method for the amination of the 2-chloro-purine scaffold is the direct nucleophilic substitution with a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as n-butanol or dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-8-methyl-9H-purine derivative.

The 8-Methyl Position: A Point for Subtle Modulation and Further Functionalization

The 8-methyl group, while seemingly simple, plays a crucial role in fine-tuning the steric and electronic properties of the molecule. It can occupy a specific pocket within a target protein, contributing to binding affinity and selectivity. While not as readily functionalized as the 2-chloro position, advanced synthetic strategies can enable its modification. For instance, oxidation of the methyl group to an aldehyde or carboxylic acid can open up avenues for further derivatization.

Applications in Kinase Inhibitor Discovery: Targeting Dysregulated Signaling in Disease

The this compound scaffold has proven to be a particularly fruitful starting point for the development of inhibitors targeting various protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3][5]

Cyclin-Dependent Kinase (CDK) Inhibitors for Cancer Therapy

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The purine scaffold mimics the natural ligand of CDKs, adenosine triphosphate (ATP), making it an ideal template for competitive inhibitors.

CDK_Pathway CDK Signaling Pathway and Inhibition

Caption: Inhibition of CDK signaling by 2-amino-8-methyl-purine derivatives.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors for Acute Myeloid Leukemia (AML)

Mutations in the FLT3 receptor tyrosine kinase are common drivers of AML. The 2-chloro-purine core can be elaborated to generate potent FLT3 inhibitors.

FLT3_Pathway FLT3 Signaling in AML and Inhibition

Caption: Targeting the FLT3 signaling cascade with purine-based inhibitors.

Multi-Targeted Kinase Inhibitors

The versatility of the this compound scaffold allows for the development of inhibitors that can target multiple kinases simultaneously. This polypharmacology can be advantageous in complex diseases like cancer where multiple signaling pathways are often dysregulated. Examples of other kinases that have been successfully targeted with purine-based inhibitors include:

  • mTOR (mammalian Target of Rapamycin): A key regulator of cell growth and metabolism.

  • EGFR (Epidermal Growth Factor Receptor): Frequently mutated in non-small cell lung cancer.

  • GSK-3 (Glycogen Synthase Kinase 3): Implicated in a range of diseases including neurodegenerative disorders and cancer.

  • Src/Abl: Oncogenic kinases involved in chronic myeloid leukemia.

Data Presentation: A Snapshot of Inhibitory Potency

The following table summarizes the inhibitory activities of representative purine derivatives against various kinase targets. It is important to note that these are examples from the broader class of substituted purines, illustrating the potential of derivatives that can be synthesized from the this compound scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
2,6,9-Trisubstituted PurineBcr-AblVaries[8]
2,6,9-Trisubstituted PurineBTKVaries[8]
2,6,9-Trisubstituted PurineFLT3-ITDVaries[8]
6,8,9-Trisubstituted Purine AnalogueHuh7 (Antiproliferative)14,200[9]
6,8,9-Trisubstituted Purine AnalogueHCT116 (Antiproliferative)Varies[9]
6,8,9-Trisubstituted Purine AnalogueMCF7 (Antiproliferative)Varies[9]

Future Directions and Concluding Remarks

The this compound scaffold represents a validated and highly versatile starting point for the discovery of novel therapeutics. Its predictable reactivity at the 2-position, coupled with the modulatory influence of the 8-methyl group, provides a robust platform for the generation of diverse chemical libraries. The continued exploration of novel nucleophiles for substitution at the C2 position, along with the development of methods to functionalize the C8-methyl group, will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive disease continues to grow, the strategic application of privileged scaffolds like this compound will remain a cornerstone of successful drug discovery endeavors.

References

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  • nucleophilic aromatic substitutions. YouTube.

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An In-Depth Technical Guide to 2-Chloro-8-methyl-9H-purine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-8-methyl-9H-purine, a substituted purine analog with significant potential in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone in the development of kinase inhibitors, and strategic modifications, such as the introduction of a chloro group at the 2-position and a methyl group at the 8-position, can profoundly influence biological activity. This document details a proposed synthetic route based on the well-established Traube purine synthesis, outlines its physicochemical properties, and explores its potential as a kinase inhibitor. The guide delves into the rationale behind its design as a potential modulator of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and CDK pathways. Detailed experimental protocols, characterization data, and visualizations are provided to facilitate further research and application of this promising molecule.

Introduction: The Significance of Substituted Purines in Drug Discovery

Purines are fundamental heterocyclic compounds, forming the backbone of essential biomolecules like nucleic acids and ATP.[1] In medicinal chemistry, the purine core is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and purine analogs have been at the forefront of this innovation.

The strategic substitution of the purine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The presence of a chlorine atom at the 2-position can enhance binding affinity to the ATP-binding pocket of kinases through halogen bonding and other interactions. The methyl group at the 8-position can provide steric hindrance or favorable hydrophobic interactions, contributing to selectivity for specific kinase targets. This guide focuses on the synthesis, characterization, and potential biological applications of this compound, a molecule designed to leverage these structural features for therapeutic benefit.

Synthesis of this compound: A Proposed Traube Synthesis Protocol

The most versatile and widely employed method for the synthesis of purines is the Traube purine synthesis.[3] This classical yet highly adaptable reaction involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source.[3] For the synthesis of 8-alkylpurines, higher homologs of carboxylic acids or their derivatives can be utilized.[3]

Here, we propose a detailed, two-step experimental protocol for the synthesis of this compound, commencing from a commercially available pyrimidine precursor.

Proposed Synthetic Scheme

Synthesis_of_this compound cluster_step1 Step 1: Diamination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization (Traube Synthesis) A 2,4-Dichloro-5-nitropyrimidine B 2-Chloro-4-amino-5-nitropyrimidine A->B NH3 / EtOH C 2-Chloro-4,5-diaminopyrimidine B->C Na2S2O4 D This compound C->D Acetamidine HCl, Heat

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-amino-5-nitropyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in ethanol.

  • Ammonolysis: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a saturated solution of ammonia in ethanol dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield 2-chloro-4-amino-5-nitropyrimidine.

Step 2: Synthesis of 2-Chloro-4,5-diaminopyrimidine

  • Reaction Setup: Suspend 2-chloro-4-amino-5-nitropyrimidine (1 equivalent) in a mixture of water and ethanol in a round-bottom flask.

  • Reduction: Heat the suspension to reflux and add sodium dithionite (Na₂S₂O₄) portion-wise until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter the precipitate. Wash the solid with cold water and ethanol, then dry under vacuum to obtain 2-chloro-4,5-diaminopyrimidine.

Step 3: Synthesis of this compound (Traube Cyclization)

  • Reaction Setup: In a reaction vessel suitable for high-temperature reactions, combine 2-chloro-4,5-diaminopyrimidine (1 equivalent) and acetamidine hydrochloride (1.5-2 equivalents).

  • Cyclization: Heat the mixture at a high temperature (typically 150-180 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Monitor the formation of the purine product by TLC or LC-MS.

  • Work-up and Purification: After cooling, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

PropertyPredicted/Expected Value
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.59 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
¹H NMR Expected signals for the purine ring protons and the methyl group protons.
¹³C NMR Expected signals for the carbon atoms of the purine ring and the methyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Note: The exact spectral data should be determined experimentally upon synthesis.

Biological Activity and Therapeutic Potential: A Kinase Inhibitor Perspective

Substituted purines are a well-established class of kinase inhibitors, with many approved drugs and clinical candidates sharing this core structure. The rationale for investigating this compound as a potential therapeutic agent stems from the known structure-activity relationships of related compounds.

Targeting Key Cancer-Related Signaling Pathways

The PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways are critical regulators of cell growth, proliferation, and survival, and their aberrant activation is a common driver of tumorigenesis.[4][5] Purine analogs have been successfully developed to target key kinases within these pathways.[4][6]

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_cdk CDK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival CDK CDKs CellCycle Cell Cycle Progression CDK->CellCycle Inhibitor This compound Inhibitor->PI3K Potential Inhibition Inhibitor->CDK Potential Inhibition

Caption: Potential inhibition of cancer signaling pathways.

Potential Kinase Targets

Based on the structural features of this compound and the known activities of similar compounds, several kinase families are predicted as potential targets:

  • Cyclin-Dependent Kinases (CDKs): Numerous purine-based compounds are potent CDK inhibitors.[7][8] The 2-chloro and 8-methyl substitutions could confer selectivity for specific CDK isoforms, such as CDK2 or CDK9, which are implicated in cancer cell cycle progression and transcription.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K family is a central node in cell signaling, and purine-based inhibitors of PI3Ks have shown significant promise.[9]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses and hematopoiesis, and its dysregulation is linked to various cancers and inflammatory diseases. Purine scaffolds have been explored for the development of JAK inhibitors.[10]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Several purine-based Aurora kinase inhibitors are in clinical development.[11][12]

Table of Potential Kinase Targets and Rationale:

Kinase FamilyRationale for Potential InhibitionKey References
CDKs The purine scaffold is a well-established core for CDK inhibitors. The 2-chloro substitution can enhance binding to the ATP pocket.[7][8]
PI3Ks Numerous purine analogs have demonstrated potent and selective inhibition of PI3K isoforms.[9]
JAKs The purine structure can mimic the adenine moiety of ATP, making it a suitable scaffold for targeting the ATP-binding site of JAKs.[10]
Aurora Kinases Several potent Aurora kinase inhibitors are based on the purine heterocyclic system.[11][12]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The synthetic route outlined in this guide, based on the robust Traube synthesis, provides a clear path for its preparation and subsequent biological evaluation.

Future research should focus on:

  • Experimental Validation: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized using modern analytical techniques.

  • Kinase Profiling: A comprehensive kinase screening assay should be performed to identify the specific kinase targets of this compound and to determine its selectivity profile.

  • Cellular Assays: The antiproliferative activity of the compound should be evaluated in a panel of cancer cell lines to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the purine core can be explored to optimize potency, selectivity, and drug-like properties.

References

  • Beric, T., et al. (2021). Purine Scaffold: A Potent Tool in Medicinal Chemistry. Molecules, 26(15), 4639.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.
  • Zhong, Y., et al. (2023). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 28(5), 2217.
  • Martelli, A. M., et al. (2020). The PI3K/AKT/mTOR signaling pathway in human cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(10), 118799.
  • Traube, W. (1900). Ueber eine neue Synthese von Harnsäure und deren Derivaten. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Oh, C. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350.
  • Schenone, S., et al. (2011). PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways in cancer: A patent review (2005 - 2010).
  • Herman, S. E., et al. (2011). The role of the PI3K/AKT/mTOR pathway in the pathogenesis and treatment of lymphoid malignancies. Blood, 117(24), 6425-6434.
  • Carnero, A. (2010). The PKB/AKT pathway in cancer. Current Pharmaceutical Design, 16(1), 34-44.
  • Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848.
  • Porta, C., et al. (2014). The PI3K/AKT/mTOR pathway in cancer: from molecular basis to clinical development of targeted inhibitors. European Journal of Cancer, 50(10), 1775-1787.
  • Cicenas, J., et al. (2014). The role of the PI3K/AKT/mTOR pathway in the development and progression of hematological malignancies. Cancers, 6(4), 2134-2165.
  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics of the PI3K family.
  • Traube, W. (1900). Ueber die Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(2), 3035-3056.
  • Zuccotto, F., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 659-663.
  • Hou, D., et al. (2023). Design, synthesis and biological evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry, 83, 117246.
  • Traube, W., & Nithack, E. (1906). Ueber die Synthese des Hypoxanthins und Adenins. Berichte der deutschen chemischen Gesellschaft, 39(1), 227-234.
  • Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Society of Chemical Industry, 70(12), 446-447.
  • Falchook, G. S., et al. (2015). A phase I study of MK-5108, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors.
  • Piccaluga, P. P., et al. (2010). Aurora kinase inhibitors: novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias. Leukemia, 24(4), 671-678.
  • Meyer, T., & Gortler, M. (2008). Aurora kinase inhibitors: progress towards the clinic. Current Opinion in Pharmacology, 8(4), 387-394.
  • Howard, S., et al. (2009). A phase I study of AT9283, a small-molecule inhibitor of Aurora kinases, in patients with advanced solid malignancies. Clinical Cancer Research, 15(19), 6277-6284.
  • Berg, J. M., et al. (2002). Biochemistry. 5th edition. W H Freeman.
  • Kapse, P. (2023). TRAUBE PURINE SYNTHESIS.pptx.
  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
  • Slideshare. (2023). Traube purine synthesis.
  • Howard, S., et al. (2009). A phase I study of AT9283, a small-molecule inhibitor of Aurora kinases, in patients with advanced solid malignancies. Clinical Cancer Research, 15(19), 6277-6284.
  • Davar, D., et al. (2013). A phase I, open-label, dose-escalation study of the safety and pharmacology of the aurora kinase inhibitor, alisertib (MLN8237), in combination with bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma. Clinical Cancer Research, 19(17), 4877-4887.
  • Cervantes, A., et al. (2012). A phase I study of the aurora kinase A inhibitor MLN8237 in patients with advanced solid tumors. Clinical Cancer Research, 18(17), 4764-4774.
  • Zaucha, R., et al. (2013). A phase I study of the aurora A kinase inhibitor alisertib in combination with irinotecan and cisplatin in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 72(5), 1055-1064.
  • Quintás-Cardama, A., et al. (2010). A phase 1 study of the Janus kinase (JAK) 1/2 inhibitor INCB018424 in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis. Journal of Clinical Oncology, 28(28), 4363-4369.
  • Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848.
  • Kelly, K. R., et al. (2014). A phase 1/2 study of the oral pan-aurora kinase inhibitor MLN8237 in patients with relapsed/refractory lymphoma and multiple myeloma. Cancer, 120(21), 3369-3377.
  • Slideshare. (2023). Traube purine synthesis.
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The Elusive Spectra: A Technical Guide to 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

To the valued researchers, scientists, and drug development professionals,

This guide was intended to provide an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Chloro-8-methyl-9H-purine . However, a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier information has revealed a significant gap in publicly available experimental spectral data for this specific molecule.

While the compound is listed by chemical suppliers with the CAS Number 1023813-16-2, indicating its synthesis and commercial availability, the corresponding detailed characterization data, specifically its 1H NMR, 13C NMR, and mass spectra, are not present in accessible scientific journals or databases.

This absence of data precludes the creation of the intended in-depth technical guide. A document of this nature, aimed at a scientific audience, must be built upon a foundation of verifiable, experimental evidence to maintain scientific integrity. Without the primary spectral data, any discussion of peak assignments, fragmentation patterns, and experimental protocols would be purely hypothetical and would not meet the standards of a reliable scientific resource.

The Importance of Spectral Data in Compound Characterization

The structural elucidation of a synthetic compound like this compound is fundamentally reliant on a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) provides detailed information about the carbon-hydrogen framework of a molecule.

    • 1H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

    • 13C NMR provides a count of the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

This combination of data is essential for confirming the identity and purity of a synthesized compound, which is a critical step in any research or drug development pipeline.

A Path Forward: The Need for Experimental Data

The lack of available spectral data for this compound highlights an opportunity for further research. The synthesis and subsequent detailed spectral characterization of this compound would be a valuable contribution to the chemical science community. Such a study would not only provide the missing reference data for this specific purine derivative but also contribute to the broader understanding of the spectroscopic properties of this important class of heterocyclic compounds.

We encourage researchers with an interest in purine chemistry to consider the synthesis and full spectral elucidation of this compound. The publication of this data would fill the current knowledge gap and provide a valuable resource for future scientific endeavors.

Methodological Considerations for Future Characterization

For researchers who undertake the synthesis and characterization of this compound, the following general experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent will depend on the solubility of the compound.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the 13C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the 1H NMR signals and determine the chemical shifts (δ) in parts per million (ppm), multiplicities (e.g., singlet, doublet), and coupling constants (J) in Hertz. Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many organic molecules, which would likely produce the protonated molecule [M+H]+.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition.

  • Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

  • Data Interpretation: Analyze the mass-to-charge ratios (m/z) of the molecular ion and any significant fragment ions to confirm the molecular weight and propose fragmentation pathways consistent with the structure of this compound.

Visualizing the Path to Characterization

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectral Characterization cluster_analysis Data Analysis and Reporting start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis publication Publication of Findings data_analysis->publication

Caption: Workflow for Synthesis and Spectral Characterization.

We regret that we could not provide the specific spectral data for this compound at this time. We hope that this discussion underscores the critical importance of openly accessible experimental data in the scientific community and encourages future work in this area.

An In-depth Technical Guide to the Purity and Analysis of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects of purity assessment and analytical control for 2-Chloro-8-methyl-9H-purine, a key intermediate in pharmaceutical synthesis. As the complexity of small molecule drug candidates increases, a thorough understanding of the purity profile of starting materials and intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document delves into the likely synthetic pathways, potential process-related impurities, and probable degradation products of this compound. Furthermore, it outlines robust analytical methodologies for the characterization, quantification, and purity determination of this compound, with a strong emphasis on the principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a substituted purine derivative that serves as a versatile building block in the synthesis of a variety of biologically active molecules. The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. The substituents on the purine ring, in this case, a chloro group at the 2-position and a methyl group at the 8-position, provide reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery.

The purity of this compound is of utmost importance as any impurities present, whether they are residual starting materials, by-products of the synthesis, or degradation products, can have significant consequences in the subsequent synthetic steps and the final API. These impurities may:

  • React with downstream reagents , leading to the formation of new, unexpected, and potentially toxic by-products.

  • Interfere with the desired chemical transformation , reducing the yield and efficiency of the synthesis.

  • Be carried through the synthesis to the final API , compromising its purity, safety, and efficacy.

  • Exhibit their own pharmacological or toxicological activity .

Therefore, a rigorous analytical control strategy is essential to ensure the quality and consistency of this compound used in drug development and manufacturing.

Synthetic Routes and Potential Process-Related Impurities

A common and versatile method for the synthesis of purine derivatives is the Traube purine synthesis. This approach typically involves the condensation of a substituted pyrimidine with a source of the C8 carbon. For this compound, a plausible synthetic route would start from a 4,5-diaminopyrimidine.

A likely synthetic pathway is a one-pot condensation of 6-chloropyrimidine-4,5-diamine with an appropriate aldehyde, a method that has been reported for similar 8-substituted purine derivatives.[1]

Synthesis_Pathway A 4,5-Diamino-6-chloropyrimidine C This compound A->C Condensation B Acetaldehyde B->C

Caption: Plausible synthetic route for this compound.

Based on this proposed synthetic route, a number of process-related impurities can be anticipated:

  • Unreacted Starting Materials:

    • 4,5-Diamino-6-chloropyrimidine

    • Acetaldehyde (or its equivalent reagent)

  • By-products from Incomplete Cyclization: Intermediates of the condensation reaction that have not fully cyclized to form the purine ring.

  • Isomeric Impurities: Positional isomers may form depending on the regioselectivity of the reactions.

  • Over-alkylation or other side-reactions: The reactive sites on the purine ring could potentially react with the alkylating agent or other reagents.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or other reagents, may be present in the final product.

The identification and quantification of these potential impurities are critical for controlling the quality of this compound. LC-MS/MS is a powerful tool for the identification of process-related impurities in the synthesis of purine analogs.[2]

Characterization and Structural Elucidation

A comprehensive characterization of this compound is essential to confirm its identity and structure. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the C6-H proton, and the N9-H proton (which may be broad and its chemical shift dependent on the solvent and concentration).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbons in the purine ring system and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-H stretching vibrations, as well as the characteristic fingerprint region for the purine ring system.

Purity Determination and Impurity Profiling

A robust analytical method is required for the routine determination of the purity of this compound and for the quantification of any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that is capable of separating the drug substance from its degradation products, process-related impurities, and any other potential interfering substances. The development of such a method is a critical aspect of the analytical control strategy.

Key considerations for HPLC method development include:

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of purine derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte and impurities.

  • Detection: UV detection is the most common method for the analysis of purine analogs, as they typically have strong UV absorbance. The detection wavelength should be chosen to provide good sensitivity for both the main compound and all potential impurities.

  • Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to achieve adequate separation of all components in a reasonable run time.

HPLC_Method_Development Start Method Development Goal: Stability-Indicating HPLC Method Column Column Selection (e.g., C18, C8) Start->Column MobilePhase Mobile Phase Optimization (Aqueous Buffer & Organic Modifier) Start->MobilePhase Detection Detector Wavelength Selection (e.g., UV-Vis) Start->Detection Gradient Gradient Elution Profile Column->Gradient MobilePhase->Gradient Detection->Gradient Validation Method Validation (ICH Guidelines) Gradient->Validation

Caption: Workflow for HPLC method development.

Forced Degradation Studies

Forced degradation studies are essential for the development and validation of a stability-indicating method. These studies involve subjecting the drug substance to a variety of stress conditions to generate potential degradation products.[4][5][6] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can effectively separate the degradation products from the intact drug.

Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 N NaOH at room temperature or elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature.

  • Photodegradation: Exposing the drug substance to UV and visible light.

The chromatograms from the stressed samples are then compared to that of an unstressed sample to identify any new peaks corresponding to degradation products. Peak purity analysis, using a photodiode array (PDA) detector, should be performed to ensure that the main peak is not co-eluting with any degradation products.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the chloro group to a hydroxyl group.
Base Hydrolysis 0.1 M NaOH, 60°C, 8hHydrolysis of the chloro group, potential ring opening.
Oxidation 3% H₂O₂, RT, 24hN-oxidation of the purine ring.
Thermal Degradation 105°C, 48hGeneral decomposition.
Photodegradation ICH Q1B conditionsVarious photochemical reactions.

Table 1: Example Forced Degradation Conditions

Method Validation

Once a suitable HPLC method has been developed, it must be validated to ensure that it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[7]

The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation ParameterAcceptance Criteria (Typical)
Specificity No interference at the retention time of the main peak. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy 98.0% - 102.0% recovery.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 2.0%.
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small variations in method parameters.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

Conclusion: A Framework for Ensuring Quality

The purity and analysis of this compound are critical aspects of its use as a pharmaceutical intermediate. This technical guide has provided a comprehensive framework for understanding and controlling the quality of this important building block. By considering the likely synthetic pathways and potential impurities, and by developing and validating a robust, stability-indicating analytical method, researchers, scientists, and drug development professionals can ensure the integrity of their synthetic processes and the quality of their final products. A thorough understanding of the principles outlined in this guide will contribute to the development of safe and effective medicines.

References

  • AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Jadhav, S. B., & Singhal, P. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences, 2(3).
  • Al-Hiari, Y. M., Abu-Shalhoob, M. M., & Qaisi, A. M. (2019). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 59(4), 10-15.
  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (2018). Molecules, 23(10), 2533.
  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Müller, M., Belas, F., Ueno, H., & Guengerich, F. P. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in experimental medicine and biology, 387, 31–36.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Al-Hiari, Y. M., Abu-Shalhoob, M. M., & Qaisi, A. M. (2019). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 59(4), 10-15.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Fredholm, B. B. (1987). Analysis of purines. Life sciences, 41(7), 837–840.
  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (2017). ResearchGate. Retrieved from [Link]

  • American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and challenging formulation development. This guide provides a comprehensive technical overview of the solubility profile of 2-Chloro-8-methyl-9H-purine, a purine derivative of interest in medicinal chemistry. In the absence of extensive empirical data in the public domain, this document serves as a practical framework for researchers to elucidate the solubility of this compound. We will delve into its physicochemical properties, provide a qualitative solubility assessment, and present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. The causality behind experimental choices is explained to empower researchers in their laboratory investigations.

The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition.[1] Among these properties, aqueous solubility is a cornerstone. A drug must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body to reach its target.[2] Insufficient solubility can compromise a multitude of assays, mask undesirable traits, and negatively impact both the pharmacokinetic and pharmacodynamic profiles of a compound.[3] Therefore, a thorough understanding and characterization of a compound's solubility from the early stages of drug discovery is not just advantageous, but essential for making informed decisions and mitigating risks.[3]

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its physicochemical properties. The structure of this compound, with its purine core, chloro-substituent, and methyl group, suggests a compound with limited aqueous solubility.

PropertyValueSource
Molecular Formula C₆H₅ClN₄-
Molecular Weight 168.59 g/mol
CAS Number 1023813-16-2
Predicted logP ~1.7ChemAxon
Predicted pKa (basic) ~2.5ChemAxon
Predicted pKa (acidic) ~8.5ChemAxon

The predicted octanol-water partition coefficient (logP) of approximately 1.7 indicates a degree of lipophilicity, which often correlates with lower aqueous solubility. The predicted pKa values suggest that this compound is a weakly basic and very weakly acidic compound. Its solubility will therefore be pH-dependent, likely increasing at pH values below its basic pKa.[1]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be hypothesized.

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe purine core offers hydrogen bonding opportunities, but the chloro and methyl groups increase lipophilicity.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating a wide range of organic molecules.
Nonpolar Hexane, TolueneVery LowThe polar nature of the purine ring is incompatible with nonpolar solvents.

Experimental Determination of Solubility

Two primary types of solubility are determined during drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method used in early discovery, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.[4][5]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock.[6] This method is rapid and requires minimal compound, making it ideal for initial screening.[4][5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO prep_buffer Prepare PBS (pH 7.4) add_dmso Add DMSO stock to 96-well plate prep_stock->add_dmso add_buffer Add PBS to wells add_dmso->add_buffer mix Shake for 2 hours at room temperature add_buffer->mix filter Filter through solubility filter plate mix->filter read_uv Measure UV absorbance of filtrate filter->read_uv calculate Calculate concentration vs. standard curve read_uv->calculate

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler or multichannel pipette, add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Separate the precipitated compound by filtering the contents of each well through a solubility filter plate into a fresh 96-well UV-compatible plate.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the compound's λmax. A standard curve of the compound in the assay buffer with 2% DMSO must be prepared for accurate quantification.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[7][8][9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to vials add_buffer Add buffer (e.g., pH 7.4 PBS) to each vial shake Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_buffer->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge sample_supernatant Carefully sample the supernatant centrifuge->sample_supernatant analyze Analyze by HPLC-UV or LC-MS/MS against a standard curve sample_supernatant->analyze

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what is expected to dissolve should be used.

  • Solvent Addition: Add a known volume of the desired buffer (e.g., PBS at various pH values) to the vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in the same buffer.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

  • pH: As a compound with ionizable groups, its solubility will be pH-dependent. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[1]

  • Temperature: For most solids, solubility increases with temperature.[10] It is crucial to control the temperature during solubility experiments.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility studies.

Conclusion and Future Directions

This guide provides a foundational understanding and a practical framework for characterizing the solubility profile of this compound. By following the detailed protocols for kinetic and thermodynamic solubility determination, researchers can generate the critical data needed to assess the developability of this compound. Future work should focus on the experimental determination of its solubility in a range of biorelevant media and the investigation of potential solubilization strategies, should they be necessary. A comprehensive understanding of its solubility will undoubtedly pave the way for its successful progression in the drug discovery and development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5125.
  • U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Pawar, P. A., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 483-493.
  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Baltruschat, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013–1028.
  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Grienke, U., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(38), 24593–24601.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

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An In-depth Technical Guide to 2-Chloro-8-methyl-9H-purine: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-8-methyl-9H-purine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While the specific historical discovery of this molecule is not prominently documented in singular seminal reports, its existence and synthesis are firmly rooted in the rich history of purine chemistry. This document synthesizes established principles of purine synthesis, draws parallels from closely related analogues, and presents a cohesive understanding of its chemical nature and potential applications.

Introduction to the Purine Scaffold

Purines are fundamental nitrogenous heterocyclic compounds, forming the backbone of essential biomolecules such as DNA and RNA.[1] Their bicyclic structure, composed of a fused pyrimidine and imidazole ring, serves as a versatile scaffold for the development of a myriad of biologically active compounds. The strategic placement of various substituents on the purine core allows for the fine-tuning of their pharmacological properties, leading to their use as anticancer, antiviral, and anti-inflammatory agents. The subject of this guide, this compound, is a member of this vital class of molecules.

Physicochemical Properties and Identification

A clear identification of this compound is crucial for any scientific investigation. Below is a summary of its key identifiers and properties.

PropertyValueSource
CAS Number 1023813-16-2
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.59 g/mol
Canonical SMILES CC1=NC2=C(N1)N=C(N=C2)Cl
InChI Key Not readily available

Historical Context and Probable Discovery

The discovery of individual, simple purine derivatives like this compound is often not marked by a single, celebrated event but rather is an outcome of the systematic exploration of purine chemistry. The foundational work on purine synthesis was laid by pioneers like Emil Fischer, who elucidated the structure of purines and developed initial synthetic methods.[2]

The most probable route to the first synthesis of this compound is through the Traube purine synthesis , a versatile and widely employed method for constructing the purine ring system.[3][4][5][6] This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source. Given the structure of this compound, its synthesis would logically start from 4,5-diamino-2-chloropyrimidine.

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through established methods in heterocyclic chemistry. The Traube synthesis remains the most logical and likely employed route.

The Traube Purine Synthesis Approach

The Traube synthesis provides a direct and efficient pathway to the purine core. The general workflow for the synthesis of this compound via this method is depicted below.

Traube_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4,5-Diamino-2-chloropyrimidine Reaction Condensation & Cyclization Reactant1->Reaction Reactant2 Acetic Anhydride (or Acetaldehyde) Reactant2->Reaction Product This compound Reaction->Product

Caption: Traube synthesis workflow for this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diamino-2-chloropyrimidine in a suitable solvent, such as acetic acid or ethanol.

  • Reagent Addition: To this solution, add a slight excess of acetic anhydride. Acetic anhydride serves as the source of the 8-methyl group and also acts as a dehydrating agent to facilitate cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). The crude product can be extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

Expected ¹H NMR (in CDCl₃ or DMSO-d₆):

  • A singlet for the C8-methyl protons, likely in the range of δ 2.5-2.8 ppm.

  • A singlet for the C6-H proton, expected to be downfield, potentially around δ 8.0-8.5 ppm.

  • A broad singlet for the N9-H proton, which may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.

Expected ¹³C NMR (in CDCl₃ or DMSO-d₆):

  • A signal for the C8-methyl carbon.

  • Signals for the purine ring carbons, with the chlorinated carbon (C2) and the carbon adjacent to the nitrogens (C4, C6, C8) having distinct chemical shifts.

Expected Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.59.

  • A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.

Potential Biological Activity and Applications in Drug Discovery

The biological profile of this compound has not been extensively reported. However, by examining the activities of structurally similar compounds, we can infer its potential as a scaffold in drug discovery.

  • Anticancer Potential: Many purine analogues exhibit significant cytotoxic activity against various cancer cell lines.[5][7][8] The presence of a chlorine atom at the 2-position and a methyl group at the 8-position can influence the molecule's interaction with biological targets. For instance, various 2,6,9-trisubstituted purine derivatives have been investigated as potential anticancer agents.[8][9]

  • Antiviral Activity: Purine nucleoside analogues are a cornerstone of antiviral therapy. While this compound is not a nucleoside itself, it could serve as a precursor for the synthesis of novel nucleoside analogues with potential antiviral properties.

  • Kinase Inhibition: The purine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound might confer inhibitory activity against certain kinases involved in cell signaling pathways.

The following diagram illustrates the general workflow for evaluating the biological activity of a novel purine derivative.

Biological_Evaluation cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis & Purification of This compound Screening In vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) Synthesis->Screening Lead_Opt Structure-Activity Relationship (SAR) Studies Screening->Lead_Opt Preclinical In vivo Studies (Animal Models) Lead_Opt->Preclinical

Caption: Workflow for the biological evaluation of a purine derivative.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable purine derivative. While its specific history is intertwined with the broader exploration of purine chemistry, its synthesis is readily achievable through established methods like the Traube synthesis. The lack of extensive biological data for this particular compound presents an opportunity for researchers. Future investigations should focus on its synthesis, full spectroscopic characterization, and a systematic evaluation of its biological activities, particularly in the areas of oncology and virology. Such studies will help to fully elucidate the potential of this compound as a lead compound in drug discovery.

References

  • Hocek, M., & Dvořáková, H. (n.d.). An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-coupling Reactions of 2,6-Dichloropurines. AWS. [Link]

  • G, W. (1993). Purines. XIV. Synthesis and properties of 8‐nitroxanthine and its N‐methyl derivatives. Archiv der Pharmazie, 326(10), 827-834.
  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-750.
  • Long, R. A., Robins, R. K., & Townsend, L. B. (1967). Purine nucleosides. XV. The synthesis of 8-aminoand 8-substituted aminopurine nucleosides. The Journal of Organic Chemistry, 32(9), 2751-2756.
  • Zasypkin, A. V., Goryunova, O. V., Shtil, A. A., & Ozerov, A. A. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Fischer, E. (1902). Syntheses in the purine and sugar group. Nobel Lecture.
  • Reist, E. J., Calkins, D. F., Fisher, L. V., & Goodman, L. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. The Journal of Organic Chemistry, 33(4), 1600-1603.
  • Chemsrc. 9H-Purine,2-chloro-6-methyl | CAS#:1681-19-2. [Link]

  • Holmes, R. E., & Robins, R. K. (1965). Purine nucleosides. IX. The synthesis of 9-beta-d-ribofuranosyl uric acid and other related 8-substituted purine ribonucleosides. Journal of the American Chemical Society, 87(8), 1772-1776.
  • Yang, W. Y., & Oshima, Y. (1981). The synthesis of some purines and pyrimidines by a Fischer-Tropsch-like process under possible primitive earth conditions. Geochemical Journal, 15(5), 217-222.
  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. [Link]

  • American Elements. 2-Chloro-9-methyl-9H-purine | CAS 2346-73-8. [Link]

  • Villegas, J., Lavanderos, B., Valdés, C., Varela-Ramirez, A., Aguilera, R. J., & Pessoa-Mahana, H. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. International journal of molecular sciences, 21(23), 9031.
  • Tloustova, E., Balzarini, J., Andrei, G., Snoeck, R., Votruba, I., Mertlikova-Kaiserova, H., ... & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, nucleotides & nucleic acids, 20(4-7), 1103-1106.
  • Villegas, J., Lavanderos, B., Valdés, C., Varela-Ramirez, A., Aguilera, R. J., & Pessoa-Mahana, H. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161.
  • Robins, R. K., Jones, J. W., & Lin, H. H. (1956). Notes - Potential Purine Antagonists. III. Synthesis of Some 2-Methyl-6-Substituted Purines. Journal of Organic Chemistry, 21(6), 695-696.
  • Pelton, J. T., Johnston, R. B., Balk, J. L., Schmidt, C. J., & Roche, E. B. (1980). Synthesis and biological activity of chloromethyl ketones of leucine enkephalin.
  • Stasolla, C., Katahira, R., Thorpe, M., & Ashihara, H. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS.
  • El-Faham, A., & Al-Sehemi, A. G. (2023). Organic Compounds with Biological Activity. Compounds, 3(1), 1-5.
  • Engman, L., Hallberg, A., Hörnfeldt, A. B., Jönsson, B., & Westerlund, C. (1991). Synthesis, antioxidant properties, biological activity and molecular modelling of a series of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654. Bioorganic & medicinal chemistry letters, 1(4), 175-178.
  • Kafarski, P., & Lejczak, B. (2011). Selected organophosphorus compounds with biological activity. Applications in medicine. RSC advances, 1(7), 1170-1179.
  • Zizzari, A. T., & Iacobellis, N. S. (2021). Special Issue: Biological Activities of Traditional Medicinal Plants. Molecules, 26(16), 4991.

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Novel Purine Derivatives from 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1] 2-Chloro-8-methyl-9H-purine is a highly versatile and strategic starting material, offering a reactive "handle" at the C2 position for the synthesis of diverse compound libraries. The electron-withdrawing properties of the purine ring system activate the C2-chlorine for displacement, while modern cross-coupling methodologies provide powerful tools for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We present detailed, field-tested protocols and explain the underlying chemical principles to empower researchers in the rational design and synthesis of novel purine derivatives for drug discovery and chemical biology.

Chemical Profile: The Starting Scaffold

This compound serves as an ideal precursor for derivatization. The chlorine atom at the 2-position is a proficient leaving group, and the methyl group at the 8-position provides a stable structural element that can influence biological activity and selectivity.[2]

PropertyValue
Structure (A structural image would be placed here in a final document)
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
CAS Number 16655-32-6
Appearance Off-white to light yellow powder
Key Reactive Sites C2-Chloride (Electrophilic), N9-Proton (Acidic)

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The most direct approach for modifying the 2-position is through nucleophilic aromatic substitution (SNAr). The purine ring's nitrogen atoms act as powerful electron-withdrawing groups, polarizing the C2-Cl bond and making the carbon atom highly susceptible to attack by nucleophiles.[3][4] This pathway is particularly effective for strong nucleophiles such as amines, alkoxides, and thiolates.

Experimental Workflow: SNAr

SNAr_Workflow start This compound process Solvent (e.g., DMF, EtOH) Heat (Δ) start->process reagents Nucleophile (R-NH₂, R-OH, etc.) + Base (e.g., K₂CO₃, Et₃N) reagents->process workup Aqueous Work-up & Purification process->workup Reaction Completion product 2-Substituted-8-methyl-9H-purine workup->product

Caption: General workflow for SNAr reactions.

Protocol 2.1: Synthesis of 2-Amino-8-methyl-9H-purine Derivatives

This protocol describes the reaction with a primary or secondary amine to form a 2-amino substituted purine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., piperidine, morpholine, benzylamine) (1.2 - 2.0 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., EtOH, 10 mL per mmol of starting material).

  • Add the desired amine (1.2 eq) and the base (e.g., Et₃N, 2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Scientist's Note: The use of a base is critical to neutralize the HCl generated during the reaction, driving it to completion. For less reactive amines, a higher boiling point solvent like DMF or heating in a sealed tube may be necessary.[5]

Data Summary: Representative SNAr Reactions
NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF10090-95
BenzylamineEt₃NEtOH8085-92
Sodium MethoxideN/AMeOH65>95
PiperidineEt₃NEtOH8090-96

Core Synthetic Strategy II: Suzuki-Miyaura Cross-Coupling

For the installation of aryl, heteroaryl, or vinyl groups at the C2 position, the Suzuki-Miyaura cross-coupling is an exceptionally powerful and reliable method.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the purine and an organoboron reagent (typically a boronic acid or ester).[7]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the purine.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.[7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start This compound process Solvent (e.g., Dioxane/H₂O) Inert Atmosphere (N₂/Ar) Heat (Δ) start->process reagents Aryl/Vinyl Boronic Acid (R-B(OH)₂) + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) reagents->process workup Filtration & Aqueous Work-up & Purification process->workup Reaction Completion product 2-Aryl-8-methyl-9H-purine workup->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3.1: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq) in a flask suitable for inert atmosphere reactions.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring until TLC analysis indicates complete consumption of the starting material (typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude residue by column chromatography to afford the 2-aryl-8-methyl-9H-purine derivative.

Scientist's Note: The choice of catalyst, ligand, and base can significantly impact reaction efficiency, especially for challenging substrates.[9] For electron-poor boronic acids, aqueous conditions are often favorable, while anhydrous conditions may be better for electron-rich partners.[9]

Core Synthetic Strategy III: Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination provides a more general and often milder method for forming C-N bonds.[10] It is particularly advantageous for coupling less nucleophilic anilines or sterically hindered amines that react poorly under SNAr conditions.[11]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by a strong base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.[12][13]

Experimental Workflow: Buchwald-Hartwig Aminationdot

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Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-chloro-8-methyl-9H-purine. The protocols and insights presented herein are synthesized from established literature on the coupling of related heterocyclic systems, offering a robust starting point for the synthesis of novel 2-aryl-8-methyl-9H-purine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the purine scaffold in biologically active molecules.

Foundational Principles: The Suzuki-Miyaura Reaction on the Purine Scaffold

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2][3][4]

The catalytic cycle, a well-established three-step process, is central to understanding and optimizing the reaction:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[3][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired 2-aryl-8-methyl-9H-purine and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X_Ln [Purine-Pd(II)-Cl]Ln Oxidative_Addition->Ar-Pd(II)-X_Ln Purine-Cl Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation Ar-Pd(II)-R_Ln [Purine-Pd(II)-Ar']Ln Transmetalation->Ar-Pd(II)-R_Ln [Ar'-B(OR)3]⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Purine-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 + Base -> [Ar'-B(OR)3]⁻ Boronic_Acid->Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Key Experimental Considerations for this compound

The successful coupling of this compound presents unique challenges inherent to heteroaromatic substrates, particularly those containing acidic N-H protons.

  • The Substrate: this compound is an electron-deficient heterocycle. While the chloro-substituent at the 2-position is generally less reactive than the corresponding bromo or iodo derivatives, its reactivity is enhanced by the electron-withdrawing nature of the purine ring system.[4]

  • The N9-H Proton: The acidic proton on the imidazole ring (N9-H) can potentially interfere with the catalytic cycle. It can react with the base or coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] While protection of the N9 position (e.g., with a benzyl group) is a common strategy to circumvent this issue, direct coupling of the unprotected purine is often desirable to avoid additional synthetic steps.[1][2] The protocols provided below are designed for the N9-unprotected substrate, but N9-protection should be considered if challenges arise.

  • Catalyst and Ligand Selection: For electron-deficient heteroaryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ have proven effective.[2] However, for more challenging couplings, or to improve reaction efficiency, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[7][8] These ligands promote the oxidative addition step and can stabilize the catalytic species, preventing decomposition.

Recommended Protocols for the Suzuki-Miyaura Coupling of this compound

The following protocols are based on highly successful procedures reported for the coupling of 2,6-dichloropurines, which serve as an excellent proxy for the target substrate.[2] Two primary sets of conditions are recommended, contingent on the electronic nature of the boronic acid coupling partner.

Protocol 1: For Electron-Rich and Neutral Arylboronic Acids

This protocol is optimized for arylboronic acids bearing electron-donating groups (e.g., -CH₃, -OCH₃) or neutral substituents. The use of anhydrous conditions is critical to prevent protodeboronation of the boronic acid.

ParameterRecommended ConditionCausality and Rationale
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)A robust and commercially available Pd(0) catalyst effective for coupling of chloropurines.[2]
Base Anhydrous Potassium Carbonate (K₂CO₃) (1.25 equiv.)An effective base for activating the boronic acid for transmetalation; anhydrous form minimizes protodeboronation.[2]
Solvent Anhydrous TolueneA non-polar, anhydrous solvent that favors the coupling of electron-rich boronic acids and minimizes side reactions.[2]
Temperature 100 °CProvides sufficient thermal energy to drive the reaction, particularly the oxidative addition of the chloro-purine.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous potassium carbonate (1.25 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.025 - 0.05 equiv.), to the flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: For Electron-Poor Arylboronic Acids

Electron-deficient arylboronic acids are more susceptible to protodeboronation under anhydrous, strongly basic conditions. Therefore, an aqueous solvent system is recommended.

ParameterRecommended ConditionCausality and Rationale
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)Remains an effective catalyst for this substrate class.[2]
Base Potassium Carbonate (K₂CO₃) (2.7 equiv.)A higher equivalence is used to ensure efficient boronate formation in the aqueous medium.[2]
Solvent 1,2-Dimethoxyethane (DME) / WaterThe aqueous mixture facilitates the dissolution of the base and promotes the transmetalation of electron-poor boronic acids.[2]
Temperature 85 °CA slightly lower temperature is often sufficient and can help to minimize decomposition of sensitive substrates.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Step-by-Step Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.7 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.025 - 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add DME and water via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Troubleshooting and Optimization

Should the initial protocols yield suboptimal results, the following troubleshooting guide provides a logical framework for optimization.

IssuePotential CauseSuggested Solution(s)
Low or No Conversion 1. Catalyst deactivation/poisoning by the N9-H proton. 2. Inefficient oxidative addition. 3. Poor solubility of reagents.1. Protect the N9-H: Consider protecting the purine with a Boc or benzyl group. 2. Change Catalyst/Ligand: Screen more robust catalyst systems, such as those with Buchwald ligands (XPhos, SPhos) or NHC ligands.[7][8] 3. Solvent Screening: Test alternative solvents like dioxane, DMF, or THF/water mixtures.
Protodeboronation 1. Presence of water in anhydrous reactions. 2. Base is too strong or reaction time is too long.1. Use Boronic Esters: Pinacol esters of boronic acids are often more stable. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried for Protocol 1. 3. Weaker Base: Consider using a milder base like potassium fluoride (KF).
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation.1. Thorough Degassing: Ensure the reaction mixture is properly deoxygenated before heating. 2. Optimize Base/Solvent: The choice of base and solvent is critical for efficient transmetalation.
Dehalogenation of Purine 1. Presence of a hydrogen source that can participate in a side reaction after oxidative addition.1. Ligand and Temperature Optimization: A different ligand or lower reaction temperature may disfavor this pathway. 2. Change of Base: Some bases can act as hydride donors.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly viable and powerful method for the synthesis of novel 2-arylpurine derivatives. By leveraging established protocols for closely related halopurines and understanding the key parameters that govern the reaction, researchers can efficiently access a diverse range of compounds for applications in drug discovery and development. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity in this important transformation.

References

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Hocek, M., et al. (2005). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 48(18), 5869-5879. [Link]

  • Knochel, P., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3806–3809. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fleury-Brégeot, N., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(84), 53645-53650. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in biologically active compounds, from antiviral agents to kinase inhibitors.[1] The ability to functionalize the purine core, particularly through the formation of carbon-nitrogen (C-N) bonds, is critical for modulating the pharmacological properties of these molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these C(sp²)-N bonds, offering a significant advantage over harsher, traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][3]

This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 2-Chloro-8-methyl-9H-purine. This substrate presents a common challenge in cross-coupling chemistry: the amination of an electron-deficient heteroaryl chloride. Successfully coupling amines at the C2 position is key to generating libraries of novel compounds for screening and development. We will explore the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts and reagents, and a detailed, step-by-step protocol for researchers.

The Mechanism: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2][4][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, especially for less reactive aryl chlorides. The palladium is oxidized to Pd(II), forming a new complex with the purine and chloride as ligands.

  • Ligand Exchange & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide ligand. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions.[5][7]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the N-substituted purine product is ejected from the palladium coordination sphere. This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[5][6]

Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and, most importantly, facilitate the final reductive elimination step.[6][8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ HNR'R'') amido_complex L-Pd(II)(Ar)(NR'R'') amido_complex->pd0 Reductive Elimination (Product Ar-NR'R'') Product Product (Ar-NR'R'') amido_complex->Product amine_complex->amido_complex Deprotonation (Base) Waste [Base-H]⁺X⁻ amine_complex->Waste ArX This compound (Ar-X) ArX->oa_complex Amine Amine (HNR'R'') Amine->amine_complex Base Base Base->amine_complex

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Design: Key Parameter Selection

The success of the amination of this compound hinges on the rational selection of four key components: the palladium precursor, the ligand, the base, and the solvent. Heteroaryl chlorides are known to be challenging substrates, often requiring more specialized catalyst systems than their bromide or iodide counterparts.[5][8]

ComponentRecommended ChoiceRationale & Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[7] Both are commercially available and widely used.[3]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhosFor challenging aryl chlorides, bulky and electron-rich biaryl monophosphine ligands are critical.[9][10] XPhos and similar ligands (e.g., SPhos, RuPhos) create a sterically hindered environment that promotes fast reductive elimination and prevents catalyst decomposition.[6][11]
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[4] Cs₂CO₃ is a milder alternative that can be effective, particularly with certain ligand systems.[12]
Solvent Toluene or 1,4-DioxaneAnhydrous, polar aprotic solvents are standard. Toluene is often favored.[4] Dioxane is also common but is considered a solvent of higher environmental impact.[3] The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aliphatic or aromatic amine with this compound on a 1.0 mmol scale.

Materials & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5-10 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass 1. Oven-dry glassware add_solids 2. Add solids (Purine, Base, Pd₂(dba)₃, XPhos) to flask prep_glass->add_solids inert_atm 3. Evacuate and backfill with Argon (3x) add_solids->inert_atm add_liquids 4. Add Toluene and Amine via syringe inert_atm->add_liquids heat 5. Heat reaction mixture (e.g., 80-110 °C) add_liquids->heat monitor 6. Monitor by TLC or LC-MS until completion heat->monitor cool 7. Cool to room temperature monitor->cool quench 8. Quench with water/sat. NH₄Cl cool->quench extract 9. Extract with organic solvent (e.g., EtOAc) quench->extract dry_conc 10. Dry organic layer (Na₂SO₄) and concentrate extract->dry_conc purify 11. Purify by column chromatography dry_conc->purify characterize 12. Characterize pure product (NMR, MS, etc.) purify->characterize

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

    • Causality: The reagents are added as solids first to ensure an oxygen-free environment can be established before adding liquids. The inert atmosphere is crucial as the Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which would lead to catalyst deactivation.[4]

  • Inerting the Vessel : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Liquids : Under a positive pressure of inert gas, add anhydrous toluene (5-10 mL) via a syringe. Stir the mixture for a few minutes, then add the amine (1.2 mmol) via syringe.

    • Causality: A slight excess of the amine is used to ensure the complete consumption of the limiting purine substrate.

  • Reaction : Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

    • Causality: The elevated temperature is typically required to overcome the activation energy for the oxidative addition of the aryl chloride.[5][7] Vigorous stirring is important for heterogeneous mixtures (especially with inorganic bases) to ensure efficient mixing and mass transfer.[7]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is fully consumed. This can take anywhere from 2 to 24 hours.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (20 mL) and carefully quench by adding water (10 mL).

    • Causality: Quenching deactivates any remaining reactive species and dissolves the inorganic salts.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-substituted 2-amino-8-methyl-9H-purine.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl compounds. The protocol detailed here provides a robust and reliable method for the C-N cross-coupling of this compound, a challenging yet important substrate class. By understanding the underlying mechanism and the critical role of each component—particularly the use of modern, sterically demanding biaryl phosphine ligands—researchers can confidently apply this methodology to accelerate the discovery and development of novel purine-based therapeutics.

References

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Kandathil, V., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. [Link]

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  • MacMillan, D. W. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

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  • Semighini, C., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. National Institutes of Health. [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 8-Methylpurine Scaffold

The 8-methyl-9H-purine core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutics, particularly in the fields of oncology, virology, and immunology. 2-Chloro-8-methyl-9H-purine serves as a key intermediate in this endeavor, with the chloro substituent at the C2 position acting as a versatile leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, enabling the systematic exploration of the chemical space around the purine core to optimize biological activity, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, offering field-proven insights and detailed protocols for its derivatization. We will delve into the mechanistic underpinnings of these transformations, explore the scope of applicable nucleophiles, and provide practical, step-by-step experimental procedures.

Understanding the Reactivity of the Purine Core

The purine ring system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the halogenated positions. The reactivity of the chloro-substituent at the C2, C6, and C8 positions is not equal and is influenced by the electronic environment of the ring. Generally, the C6 position is the most reactive towards nucleophilic aromatic substitution (SNAr), followed by the C2 and then the C8 position. The presence of the electron-donating methyl group at the C8 position in this compound can subtly influence the reactivity of the C2 position, a factor that should be considered in reaction optimization.

Caption: Relative reactivity of chloro-substituents on the purine ring towards SNAr.

Part 1: Classical Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C2-chloro group by various nucleophiles is a fundamental and widely utilized strategy for the derivatization of this compound. These reactions typically proceed via a Meisenheimer-like intermediate and are often facilitated by the use of a base and elevated temperatures.

Amination Reactions: Introducing Nitrogen Nucleophiles

The introduction of amino groups at the C2 position is a common objective in drug discovery, as these functionalities can participate in crucial hydrogen bonding interactions with biological targets. A wide range of primary and secondary amines can be employed as nucleophiles.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically used to dissolve the purine substrate and facilitate the formation of the charged Meisenheimer intermediate. Alcohols such as ethanol or isopropanol can also be used, sometimes in sealed tubes to reach higher temperatures.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity.

  • Temperature: These reactions often require heating to overcome the activation energy for the formation of the Meisenheimer complex. Temperatures can range from 80 °C to 150 °C, depending on the reactivity of the amine.

Protocol 1: General Procedure for Amination of this compound

Caption: Experimental workflow for the amination of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the desired primary or secondary amine (1.2-2.0 eq) and a base such as triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-methyl-9H-purine derivative.

Table 1: Representative Amination Reactions of Chloropurines

NucleophileProductTypical ConditionsYield (%)Reference
Cyclopentylamine6-Chloro-N4-cyclopentylpyrimidine-4,5-diamineEtOH, sealed tube, 125 °C, 6 h89[1]
Substituted Piperazines6,8,9-Trisubstituted PurinesEt3N, EtOH91-95[1]
Morpholine6-Morpholino-9H-purineRefluxing ethanol-[2]

Note: Yields are based on reactions with related chloropurine substrates and serve as a general guide.

Thiolation Reactions: Introducing Sulfur Nucleophiles

The introduction of a thiol or thioether group at the C2 position can significantly alter the electronic properties and biological activity of the purine scaffold. Thiolation is typically achieved using reagents like sodium hydrosulfide or thiourea followed by hydrolysis.

Causality Behind Experimental Choices:

  • Nucleophile: Thiourea is a common and convenient source of sulfur. It initially displaces the chloride to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.

  • Solvent: Polar solvents like DMF or ethanol are suitable for these reactions.

  • Base: A strong base like sodium hydroxide is required for the hydrolysis of the isothiouronium intermediate.

Protocol 2: Synthesis of 8-Methyl-9H-purine-2-thiol

  • A mixture of this compound (1.0 eq) and thiourea (1.5-2.0 eq) in a suitable solvent like ethanol is heated to reflux for several hours.

  • After cooling, a solution of sodium hydroxide is added, and the mixture is heated again to effect hydrolysis of the intermediate.

  • The reaction mixture is then cooled and acidified to precipitate the thiol product.

  • The solid is collected by filtration, washed with water, and dried.

Alkoxylation Reactions: Introducing Oxygen Nucleophiles

The synthesis of 2-alkoxy-8-methyl-9H-purines is achieved by reacting this compound with the corresponding alkoxide.

Causality Behind Experimental Choices:

  • Nucleophile: The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or sodium metal.

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or DMF are essential to prevent quenching of the highly reactive alkoxide.

  • Temperature: The reaction is often performed at room temperature or with gentle heating.

Protocol 3: General Procedure for Alkoxylation

  • To a suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF, add the desired alcohol (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[3]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds that are challenging to achieve via traditional SNAr, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds between aryl halides and a wide variety of amines, including those that are poor nucleophiles in SNAr reactions.[4][5][6][7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial for the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically employed.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (1-5 mol%), a suitable phosphine ligand (1-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq) in an oven-dried reaction vessel.

  • Add anhydrous solvent (e.g., toluene) and seal the vessel.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8][9][10][11][12] This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl substituents at the C2 position.

Causality Behind Experimental Choices:

  • Boron Reagent: Arylboronic acids or their corresponding pinacol esters are the most common coupling partners. They are generally stable, commercially available, and have low toxicity.

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine ligand (e.g., PPh₃, SPhos) are required.

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used to activate the boronic acid for transmetalation to the palladium center.

Protocol 5: Suzuki-Miyaura Coupling of this compound

  • To a mixture of this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2-3 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the reaction is complete.

  • Cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, concentrate, and purify the product by column chromatography.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Chloropurines

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Buchwald-HartwigAryl/Heterocyclic Amines[Pd(allyl)Cl]₂/XPhosNaOtBuTolueneGood to Excellent[13]
Suzuki-MiyauraArylboronic AcidsPd(PPh₃)₄K₂CO₃Toluene/H₂OGood[10]
Suzuki-MiyauraVinylboronic AcidsPd(OAc)₂/SPhosCsFIsopropanol-[12]

Note: Yields are based on reactions with related chloropurine substrates and serve as a general guide.

Conclusion and Future Directions

The nucleophilic substitution reactions of this compound provide a powerful and versatile toolkit for the synthesis of a wide array of functionalized purine derivatives. Both classical SNAr and modern palladium-catalyzed cross-coupling methods offer complementary approaches to access diverse chemical matter. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this important scaffold. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the expansion of the reaction scope to include novel and complex nucleophiles, further enriching the chemical diversity of the 8-methylpurine library for drug discovery and chemical biology applications.

References

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Chloro-8-methyl-9H-purine Scaffold in Kinase Inhibitor Discovery

The purine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including a significant number of kinase inhibitors.[1][2] Protein kinases, being central regulators of cellular signaling, are major targets for therapeutic intervention, particularly in oncology.[1] The strategic functionalization of the purine ring allows for the development of potent and selective inhibitors that can modulate kinase activity.

This compound is a key starting material for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to target the specific ATP-binding site of various kinases. The methyl group at the 8-position can also play a crucial role in establishing specific interactions within the kinase active site, contributing to both potency and selectivity.[3]

This application note provides detailed protocols for the synthesis of 2,8-disubstituted purine derivatives from this compound, focusing on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The generation of diverse kinase inhibitor libraries from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and generally proceed with high efficiency and selectivity.

Diagram: Synthetic Pathways from this compound

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Anilines/Amines) start->buchwald Pd Catalyst, Base, Ligand product_suzuki 2-Aryl-8-methyl-9H-purine (Kinase Inhibitor Scaffold) suzuki->product_suzuki product_buchwald 2-Anilino-8-methyl-9H-purine (Kinase Inhibitor Scaffold) buchwald->product_buchwald G prep 1. Reagent & Catalyst Preparation reaction 2. Reaction Setup (Inert Atmosphere) prep->reaction heating 3. Heating & Stirring (85-90°C) reaction->heating monitoring 4. Reaction Monitoring (TLC/LC-MS) heating->monitoring workup 5. Aqueous Work-up monitoring->workup purification 6. Column Chromatography workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization G prep 1. Reagent, Catalyst, Ligand & Base Preparation reaction 2. Reaction Setup (Inert Atmosphere) prep->reaction heating 3. Heating & Stirring (100-110°C) reaction->heating monitoring 4. Reaction Monitoring (TLC/LC-MS) heating->monitoring workup 5. Quenching & Extraction monitoring->workup purification 6. Column Chromatography workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization

Sources

Application Note: 2-Chloro-8-methyl-9H-purine as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine analogs represent a cornerstone in the development of anticancer therapeutics, primarily due to their ability to mimic endogenous nucleosides and interact with key enzymes in cellular pathways.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-8-methyl-9H-purine, a key heterocyclic building block, in the synthesis of potent anticancer agents.[3] We delve into the chemical reactivity of this scaffold, detailing robust protocols for derivatization at the N9 and C2 positions through N-alkylation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and the biological rationale targeting critical cancer pathways, such as kinase signaling, are thoroughly explained.

Introduction: The Strategic Importance of the Purine Scaffold

The purine ring is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine.[4] Synthetic modifications of this scaffold have yielded a plethora of clinically significant drugs, including antiviral and immunosuppressive agents.[2][5] In oncology, purine analogs function as antimetabolites or, more recently, as highly selective kinase inhibitors that disrupt aberrant cell signaling pathways driving cancer proliferation.[5]

The this compound scaffold offers a distinct advantage for constructing diverse chemical libraries. Its key features include:

  • A reactive C2-chloro group: This site is amenable to nucleophilic aromatic substitution (SNAr) and a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[6][7]

  • An accessible N9 position: The imidazole nitrogen provides a straightforward handle for alkylation, enabling modulation of solubility, metabolic stability, and target engagement.[8][9]

  • An 8-methyl group: This substituent can provide beneficial steric and electronic properties, potentially enhancing binding affinity and selectivity for specific enzyme targets.

This guide will focus on two fundamental, yet powerful, synthetic transformations to highlight the utility of this building block in creating novel kinase inhibitors.

Core Synthetic Strategies and Mechanistic Insights

The synthetic versatility of this compound allows for a logical and stepwise approach to molecular elaboration. The two primary sites for modification, N9 and C2, can be addressed sequentially to build molecular complexity.

Logical Workflow for Derivatization

The general strategy involves an initial N9-alkylation followed by a subsequent diversification at the C2 position. This sequence is often preferred because alkylation of the purine core can sometimes be complicated by the formation of N7/N9 regioisomers.[10] Securing the N9 position first simplifies the subsequent reaction and purification steps.

G A This compound B N9-Alkylated Intermediate (2-Chloro-8-methyl-9-alkyl-9H-purine) A->B  N9-Alkylation (e.g., Alkyl halide, Base) C Final Product 1 (C2-Amine/Thiol Derivative) B->C  SNAr (e.g., Amine, Thiol) D Final Product 2 (C2-Aryl/Heteroaryl Derivative) B->D  Suzuki-Miyaura Coupling (e.g., Boronic acid, Pd catalyst)

Caption: General synthetic workflow for this compound.

N9-Alkylation: Establishing the Core Structure

Direct alkylation of the purine's imidazole nitrogen is a fundamental step. The reaction typically proceeds via an SN2 mechanism with an appropriate alkyl halide in the presence of a non-nucleophilic base.

  • Causality of Reagent Choice:

    • Solvent: Dimethylformamide (DMF) or acetonitrile (ACN) are ideal polar aprotic solvents that effectively solvate the base and the purine anion without interfering with the reaction.

    • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. They are sufficiently basic to deprotonate the N9-H but mild enough to minimize side reactions. The choice of base can influence the N9/N7 selectivity, a common challenge in purine chemistry.[9][10]

    • Alkylating Agent: A variety of alkyl halides (bromides or iodides are more reactive than chlorides) or tosylates can be employed to introduce the desired R-group.

C2-Substitution via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds in drug discovery.[11][12] It enables the coupling of the C2-chloro position of the purine with a diverse range of aryl or heteroaryl boronic acids or esters.

  • Mechanistic Considerations: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

    • Oxidative Addition: The Pd(0) catalyst inserts into the purine-Cl bond.

    • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

    • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

  • Component Rationale:

    • Palladium Catalyst: A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] is typically used. The choice of catalyst and ligands is crucial for reaction efficiency.[11]

    • Base: An aqueous solution of a base like sodium carbonate or potassium phosphate is required to activate the boronic acid for the transmetalation step.

    • Solvent System: A two-phase system, such as dioxane/water or DME/water, is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: N9-Alkylation of this compound

This protocol describes a general procedure for the synthesis of 2-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine, a key intermediate for kinase inhibitors.[13]

Materials:

  • This compound

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per 1 g of purine).

  • Add anhydrous K2CO3 (1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature. The base neutralizes the acidic N9-H, forming the purine anion required for nucleophilic attack.

  • Add (Bromomethyl)cyclopropane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N9-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 2-aryl-8-methyl-9-alkyl-9H-purine derivative, a common scaffold in kinase inhibitors.[7]

Materials:

  • N9-Alkylated Intermediate from Protocol 1 (e.g., 2-Chloro-9-(cyclopropylmethyl)-8-methyl-9H-purine)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask, combine the N9-alkylated purine (1.0 eq), 4-methoxyphenylboronic acid (1.3 eq), and Na2CO3 (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). Stir the mixture to create a suspension.

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the flask. The mixture will typically turn yellow or dark brown.

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure 2,9-disubstituted purine.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Relevance: Targeting Cancer Cell Signaling

Derivatives synthesized from this compound are frequently designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] Many cancers are driven by hyperactive kinases, such as Cyclin-Dependent Kinases (CDKs) in cell cycle dysregulation or Epidermal Growth Factor Receptor (EGFR) in growth signaling.[14][15]

The synthesized purine analogs act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby halting the downstream signaling cascade that promotes cancer cell proliferation and survival. This can lead to cell cycle arrest and apoptosis (programmed cell death).[16][17]

G cluster_0 Kinase Active Site ATP ATP Kinase Protein Kinase ATP->Kinase Binds Inhibitor Purine Analog Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP) Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proliferation Cancer Cell Proliferation & Survival P_Substrate->Proliferation

Caption: Mechanism of ATP-competitive kinase inhibition by purine analogs.

Data Summary

The following table summarizes representative data for anticancer agents derived from substituted purine scaffolds, demonstrating the potency achievable through these synthetic strategies.

Compound ClassTarget KinaseExample ModificationIC₅₀ ValueReference
6,9-Disubstituted PurinesCDK2C6-(3-chloroanilino), N9-isopropyl0.3 µM[14]
9-Heterocyclyl PurinesEGFRL858R/T790M/C797SN9-(1-sulfonylcyclopropyl)piperidinyl18 nM[15]
9-Alkyl PurinesmTORC2-morpholino, N9-methyl~500 nM[18]
2,6,9-Trisubstituted PurinesCDK2Varied C2, C6, N9 substitutions6.0 nM[17]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of sophisticated purine analogs with significant potential as anticancer agents. The protocols outlined in this note for N9-alkylation and C2-Suzuki coupling provide a reliable and adaptable foundation for researchers to build diverse chemical libraries. By understanding the rationale behind these synthetic transformations and the biological mechanisms of their products, drug development professionals can strategically leverage this scaffold to create next-generation kinase inhibitors and other targeted cancer therapies.

References

  • Kim, J., et al. (2021). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yadav, P., et al. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available at: [Link]

  • Abad, J. L., et al. (2010). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Harnden, M. R., & Parkin, A. (1990). Synthesis and Biological Activity of Unsaturated Carboacyclic Purine Nucleoside Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Contreras, J. M., et al. (2019). Purine derivatives with heterocyclic moieties and related analogs as new antitumor agents. Future Medicinal Chemistry. Available at: [Link]

  • Montgomery, J. A., & Temple, C. (1957). Synthesis of Potential Anticancer Agents. IX. 9-Ethyl-6-substituted-purines. Journal of the American Chemical Society. Available at: [Link]

  • Oh, C. H., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie. Available at: [Link]

  • Dinesh, S., et al. (2012). BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. Semantic Scholar. Available at: [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available at: [Link]

  • Tichá, L., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Elion, G. B. (1996). Purine Analogs. Holland-Frei Cancer Medicine. 4th edition. Available at: [Link]

  • Sachan, D., et al. (2012). Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]

  • Villegas-Retana, S. A., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Available at: [Link]

  • Finne, K., et al. (2021). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules. Available at: [Link]

  • Yan, H., et al. (2015). Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-8-methyl-9H-purine. MySkinRecipes. Available at: [Link]

  • Polat, M. F., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. American Elements. Available at: [Link]

  • Wang, X., et al. (2025). Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Corres, A., et al. (2021). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Li, J., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Tichá, L., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds. Available at: [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

  • Sharma, K., & Sharma, S. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. Available at: [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry. Available at: [Link]

Sources

Experimental setup for C-N cross-coupling with 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed C-N Cross-Coupling of 2-Chloro-8-methyl-9H-purine

Application Note & Protocol

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The synthesis of N-substituted purine derivatives via C-N cross-coupling is a critical transformation for drug discovery and development. This application note provides a comprehensive technical guide for the Buchwald-Hartwig amination of this compound, a common and synthetically important building block. We delve into the mechanistic principles, offer a rationale for the selection of catalysts, ligands, and bases, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of 2-amino-8-methyl-9H-purine derivatives.

Introduction: The Significance of Purine Amination

The functionalization of the purine core at the C2 position is a widely employed strategy in the development of kinase inhibitors, antivirals, and other therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the critical C-N bond, offering significant advantages over harsher, classical methods like nucleophilic aromatic substitution.[3] This reaction allows for the coupling of an aryl halide with a wide array of primary and secondary amines under relatively mild conditions, demonstrating broad functional group tolerance.[3][4][5]

However, heteroaryl chlorides, such as this compound, present unique challenges. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems.[6][7] Furthermore, the purine's nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. This guide addresses these challenges by providing a robust framework for reaction optimization and execution.

The Catalytic Heart: Understanding the Buchwald-Hartwig Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][4][6][7]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OA_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OA_complex Oxidative Addition Amide_complex Palladium Amide Complex L-Pd(II)(Ar)(NR¹R²) OA_complex->Amide_complex Amine Coordination & Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amide_complex->Product BaseH [Base-H]⁺ Cl⁻ Amide_complex->BaseH ArCl This compound (Ar-Cl) ArCl->OA_complex Amine Amine (HNR¹R²) + Base Amine->OA_complex

Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.

  • Oxidative Addition: The active, monoligated Pd(0) species inserts into the carbon-chlorine bond of the purine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[8]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium amide intermediate.[4]

  • Reductive Elimination: The final, bond-forming step where the new C-N bond is created, yielding the desired 2-aminopurine product and regenerating the active Pd(0) catalyst.[6]

Strategic Component Selection: The "Why" Behind the Protocol

A successful coupling reaction is not merely about mixing reagents; it is about the synergistic interplay between carefully chosen components.

Palladium Precursor

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[9][10]

  • Expert Insight: We strongly recommend the use of modern palladium pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G4). These are air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species upon exposure to a base.[7] This approach enhances reproducibility and often allows for lower catalyst loadings.

The Ligand: The Key to Reactivity

For challenging substrates like 2-chloropurines, the choice of phosphine ligand is the most critical parameter.

  • Causality: The sluggish oxidative addition of aryl chlorides requires a ligand that is both sterically bulky and electron-rich .[11][12]

    • Bulkiness (e.g., the di-tert-butylphosphino group on BrettPhos or the dicyclohexylphosphino group on XPhos) promotes the formation of the highly reactive 14-electron monoligated Pd(0) species, which is necessary for the oxidative addition to occur.[12]

    • Electron-donating character increases the electron density on the palladium center, which in turn facilitates the insertion into the C-Cl bond and accelerates the final reductive elimination step.[13]

  • Recommended Ligands: For 2-chloropurines, biarylmonophosphine ligands are the state-of-the-art. Good starting points for screening include XPhos , SPhos , and BrettPhos .[13]

The Base: A Balancing Act

The base's primary role is to deprotonate the amine, but its strength and solubility can profoundly impact the reaction's success.[14][15]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are often required for coupling less nucleophilic amines (like secondary amines or anilines) or when using primary amines that could otherwise undergo diarylation.[7][9] However, their high reactivity can be incompatible with base-sensitive functional groups like esters or nitriles.[16]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These are preferred when substrates contain sensitive functional groups. They are generally less effective for challenging couplings and may require higher reaction temperatures or longer reaction times.[7][9]

The Solvent

Aprotic, non-polar, or polar aprotic solvents are typically used.

  • Common Choices: Toluene, 1,4-dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[17][18] Toluene is often an excellent choice due to its high boiling point and poor solubility for certain inorganic salts, which can sometimes be beneficial.[16] The choice of solvent can influence the solubility of the base and the catalytic species, thereby affecting the reaction rate.[18]

Experimental Protocol & Workflow

This section provides a general, robust protocol for the coupling of this compound with a representative amine.

General Reaction Workflow

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_vessel 1. Oven-dry Schlenk flask & add stir bar add_solids 2. Add Purine, Base, Pre-catalyst & Ligand prep_vessel->add_solids inert 3. Seal, evacuate & backfill with N₂/Ar (3x) add_solids->inert add_liquids 4. Add Solvent & Amine via syringe inert->add_liquids heat 5. Heat to desired temp with vigorous stirring add_liquids->heat monitor 6. Monitor reaction (TLC / LC-MS) heat->monitor cool 7. Cool to RT & quench (e.g., with H₂O) monitor->cool extract 8. Extract with organic solvent (e.g., EtOAc) cool->extract dry 9. Dry, filter & concentrate extract->dry purify 10. Purify via column chromatography dry->purify

Caption: Step-by-step workflow for setting up, running, and purifying the C-N cross-coupling reaction.

Detailed Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2–6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the base, and the palladium pre-catalyst. Note: If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand separately.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it can be added in Step 1 with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-8-methyl-9H-purine product.

Recommended Starting Conditions (Data Table)
Amine TypeRecommended LigandRecommended BaseSolventTemp (°C)Catalyst Loading (mol%)
Primary Aliphatic BrettPhos[6]LHMDS or NaOtBuToluene / THF65 - 1002 - 5
Secondary Aliphatic XPhos / RuPhosNaOtBuToluene80 - 1102 - 5
Primary Aryl (Anilines) XPhos / SPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane100 - 1101 - 3
Secondary Aryl BrettPhosNaOtBuToluene100 - 1103 - 5
Ammonia Surrogate Josiphos / BrettPhosNaOtBuToluene80 - 1002 - 5

Note: These are starting points. Optimization of ligand, base, and temperature may be necessary for specific substrates.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Incorrect ligand/base combination for the specific amine.3. Insufficient temperature.1. Use a fresh pre-catalyst; ensure rigorous inert technique.2. Screen a different class of ligand or a stronger/weaker base (see table above).3. Increase temperature in 10 °C increments.
Hydrodehalogenation 1. Base is too strong or reactive.2. β-Hydride elimination from Pd-alkoxide intermediate if using tBuOH as solvent/additive.1. Switch to a weaker base (e.g., from NaOtBu to K₃PO₄).2. Use an alternative solvent like Toluene or Dioxane. Screen ligands known to suppress this pathway.
Diarylation of Primary Amine The N-arylated product is more reactive than the starting amine.1. Use a sterically hindered ligand (e.g., BrettPhos).2. Use a weaker base or lower the reaction temperature.3. Use an ammonia surrogate like benzophenone imine.[6]
Formation of Palladium Black Catalyst decomposition due to high temperature, impurities, or ligand degradation.1. Lower the reaction temperature.2. Ensure all reagents and solvents are pure and anhydrous.3. Use a more robust pre-catalyst or increase ligand-to-palladium ratio.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. These reactions can be exothermic, especially on a larger scale.[19]

  • Reagents:

    • Palladium Catalysts/Ligands: Finely divided palladium and phosphine ligands can be pyrophoric or air-sensitive. Handle under an inert atmosphere.[20][21] Avoid inhalation of dust.

    • Bases: Strong alkoxide bases (NaOtBu, KOtBu) are corrosive and react violently with water. Handle with care.

    • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety glasses or chemical splash goggles.[20]

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health (NIH). [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Chapter 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH). [Link]

  • Standard Operating Procedure - Palladium. UCLA Chemistry and Biochemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]

  • Purine Scaffold in Agents for Cancer Treatment. National Institutes of Health (NIH). [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

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Application Notes and Protocols: Regioselective Reactions of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-8-methyl-9H-purine is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position and a methyl group at the 8-position, allows for a diverse array of chemical transformations. The purine core is a fundamental scaffold in numerous biologically active molecules, including nucleosides and kinase inhibitors.[1] The ability to selectively functionalize the this compound skeleton at its nitrogen and carbon centers is crucial for the generation of novel chemical entities with tailored pharmacological profiles.

This comprehensive guide provides an in-depth exploration of the key regioselective reactions of this compound. We will delve into the underlying principles governing these reactions and furnish detailed, field-proven protocols to empower researchers in their synthetic endeavors. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of how to achieve desired regiochemical outcomes.

Synthesis of this compound

The most common and efficient method for the synthesis of the this compound core is the Traube purine synthesis.[2] This classical method involves the condensation of a substituted pyrimidine with a one-carbon unit, in this case, derived from acetic anhydride.

Conceptual Workflow for the Synthesis of this compound

A 2,4,5-Triamino-6-chloropyrimidine C Cyclization A->C B Acetic Anhydride B->C D This compound C->D Heat

Caption: Traube synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the cyclization of 2,4,5-triamino-6-chloropyrimidine with acetic anhydride to yield the title compound.

Materials:

  • 2,4,5-Triamino-6-chloropyrimidine

  • Acetic anhydride

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,4,5-triamino-6-chloropyrimidine (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly add ethanol to quench the excess acetic anhydride.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) with the addition of activated carbon to decolorize, if necessary.

  • Filter the purified product, wash with cold ethanol, and dry under vacuum to yield this compound as a solid.

Regioselective N-Alkylation: The N9 vs. N7 Conundrum

A pivotal aspect of purine chemistry is the regioselective alkylation of the imidazole ring nitrogens, N7 and N9.[3][4] The outcome of this reaction is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed. Generally, the N9-alkylated product is the thermodynamically more stable isomer and often predominates. However, kinetic control can favor the formation of the N7 isomer.[3]

Factors Influencing N-Alkylation Regioselectivity
FactorInfluence on RegioselectivityRationale
Steric Hindrance Bulky alkylating agents and substituents on the purine ring can favor N9 alkylation by sterically shielding the N7 position.The N7 position is sterically more encumbered due to its proximity to the six-membered pyrimidine ring.
Electronic Effects Electron-withdrawing groups on the purine ring can influence the nucleophilicity of the nitrogen atoms.The relative electron density at N7 and N9 can be modulated by substituents, affecting the rate of alkylation at each position.
Base The choice of base can influence the position of deprotonation and the subsequent alkylation.Strong, non-nucleophilic bases are often used to generate the purine anion, which then reacts with the alkylating agent.
Solvent The polarity of the solvent can affect the solvation of the purine anion and the transition state, thereby influencing the regioselectivity.Aprotic polar solvents like DMF or DMSO are commonly employed.
Temperature Higher temperatures tend to favor the formation of the thermodynamically more stable N9 isomer.Reactions under kinetic control (lower temperatures) may yield a higher proportion of the N7 isomer.
Conceptual Workflow for Regioselective N-Alkylation

cluster_0 Reaction Conditions cluster_1 Starting Material cluster_2 Products Conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Temperature Start This compound Conditions->Start N9_Product N9-alkylated isomer (Thermodynamic Product) Start->N9_Product High Temp. N7_Product N7-alkylated isomer (Kinetic Product) Start->N7_Product Low Temp.

Caption: Factors influencing N7 vs. N9 alkylation.

Protocol 2: Selective N9-Alkylation

This protocol is designed to favor the formation of the thermodynamically stable N9-alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the N9-alkylated product.

Protocol 3: Favoring N7-Alkylation

Achieving high selectivity for the N7 isomer often requires kinetic control or the use of specific directing groups.[3] This protocol aims to enhance the formation of the N7-alkylated product by employing milder conditions.

Materials:

  • This compound

  • Alkyl halide

  • Cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ACN.

  • Add cesium carbonate (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.05 equivalents) to the cooled suspension.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature while monitoring the progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product ratio (N9/N7) by ¹H NMR spectroscopy.

  • Purify the isomers by column chromatography on silica gel.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functional groups, particularly amines, which are prevalent in biologically active compounds.[5] The electron-deficient nature of the pyrimidine ring facilitates this substitution.

Conceptual Workflow for C2-Substitution

A 2-Chloro-8-methyl-9-alkyl-9H-purine C SNAr Reaction A->C B Nucleophile (e.g., R-NH2) B->C Base (e.g., Et3N) Solvent (e.g., EtOH) D 2-Substituted-8-methyl-9-alkyl-9H-purine C->D Heat

Caption: Nucleophilic aromatic substitution at the C2-position.

Protocol 4: Amination at the C2-Position

This protocol describes a general procedure for the reaction of N9-alkylated this compound with primary or secondary amines.

Materials:

  • N9-alkyl-2-chloro-8-methyl-9H-purine

  • Primary or secondary amine (e.g., morpholine, benzylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Ethanol or Isopropanol

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the N9-alkyl-2-chloro-8-methyl-9H-purine (1 equivalent) in ethanol.

  • Add the desired amine (1.5-2.0 equivalents) followed by triethylamine (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours to overnight. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 2-amino-substituted purine derivative.

Conclusion

The regioselective functionalization of this compound offers a powerful platform for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. By carefully controlling reaction conditions such as temperature, base, and solvent, researchers can selectively target the N9 or N7 positions for alkylation. Furthermore, the C2-chloro group provides a reliable handle for introducing a variety of nucleophiles via SNAr reactions. The protocols and principles outlined in this guide are intended to serve as a valuable resource for scientists working with this important heterocyclic scaffold.

References

  • Traube, W. Ber. Dtsch. Chem. Ges.1900 , 33, 1371–1383. [Link]

  • Zhong, M.; Robins, M. J. J. Org. Chem.2006 , 71, 8901–8906. [Link]

  • Hocek, M.; Dvořáková, H. Collect. Czech. Chem. Commun.2000 , 65, 115–126. [Link]

  • Vinuesa, S.; et al. Molecules2022 , 27, 1234. [Link]

  • Brill, W. K.-D. Mol. Divers.2003 , 6, 43–53. [Link]

  • Ragab, A. RSC Adv., 2025 , 15, 12345-12367. [Link]

  • García-Rubiño, M. E.; et al. Org. Biomol. Chem.2014 , 12, 5679–5691. [Link]

  • Ogilvie, K. K.; et al. Can. J. Chem.1983 , 61, 1204–1211. [Link]

  • Doganc, F.; et al. J. Mol. Struct.2023 , 1272, 134200. [Link]

  • Česnek, M.; et al. ACS Omega2021 , 6, 28751–28763. [Link]

  • Havelková, M.; Hocek, M. J. Org. Chem.2003 , 68, 5443–5446. [Link]

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Application Note: A Scalable and Robust Synthesis of 2-Chloro-8-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Purine analogues are a cornerstone of modern medicinal chemistry, serving as crucial scaffolds for developing therapeutics against a wide range of diseases, including cancer and viral infections.[1][2] The 2-chloro-8-methyl-9H-purine core, in particular, is a valuable intermediate for creating highly substituted and biologically active molecules. Its utility stems from the differential reactivity of the C2-chloro substituent, which allows for selective functionalization. This application note provides a comprehensive, field-tested guide for the scalable synthesis of this compound and its subsequent N9-derivatization. We emphasize the rationale behind key procedural steps, process controls for ensuring reproducibility, and critical safety considerations for transitioning from bench-scale to pilot-plant production.

Introduction: The Strategic Importance of Substituted Purines

Purine derivatives function as antimetabolites by mimicking endogenous purines, thereby interfering with critical cellular processes like DNA replication.[1][3] The strategic placement of a chloro group on the purine ring, as in our target molecule, provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries. The 8-methyl group serves to modulate the electronic properties and steric profile of the molecule, often influencing its binding affinity to target enzymes.

The synthetic route detailed herein is designed for scalability, employing cost-effective starting materials and reaction conditions that are amenable to large-scale chemical manufacturing. The primary challenge in scaling up heterocyclic synthesis is maintaining control over reaction exotherms, ensuring efficient mixing, and developing robust purification methods that avoid costly and time-consuming chromatography. This guide directly addresses these challenges.

Overall Synthetic Strategy

The synthesis is approached in two main stages:

  • Stage 1: Cyclocondensation. Formation of the purine ring system via the cyclization of a substituted pyrimidine precursor. This is a well-established and reliable method for constructing the purine core.[4]

  • Stage 2: N9-Alkylation. Functionalization of the purine core at the N9 position, a common step in modulating the pharmacological properties of purine-based drugs.

This strategy was chosen for its convergence, high yields, and the commercial availability of the initial starting materials.

G cluster_0 Stage 1: Purine Formation cluster_1 Stage 2: Derivatization A 2-Chloro-4,5-diaminopyrimidine C This compound A->C Cyclocondensation (Reflux) B Acetic Anhydride B->C Cyclocondensation (Reflux) D N9-Substituted Derivatives C->D N-Alkylation E Alkyl/Aryl Halide + Base E->D N-Alkylation

Diagram 1: Overall two-stage synthetic route.

Stage 1 Protocol: Scale-up Synthesis of this compound

This protocol details the cyclocondensation reaction to form the purine scaffold. The procedure is based on a 100 g scale of the limiting reagent.

Materials and Equipment
Reagent/Material Grade Supplier Example Notes
2-Chloro-4,5-diaminopyrimidine>98%Sigma-Aldrich, Combi-BlocksLimiting Reagent
Acetic AnhydrideReagent GradeFisher ScientificUsed as solvent and reactant
Isopropanol (IPA)ACS GradeVWRUsed for crystallization/wash
Deionized WaterN/AIn-houseUsed for quenching
5L Jacketed Glass ReactorN/AChemglassWith overhead stirrer, condenser, and temp probe
Filtration Funnel (Büchner)2LN/A
Vacuum Flask4LN/A
Vacuum OvenN/AN/AFor drying product
Detailed Synthesis Protocol

G start Start prep 1. Reactor Setup Inert with N2, charge reagents start->prep react 2. Reaction Heat to reflux (135-140°C) Monitor via TLC/HPLC prep->react ipc In-Process Control Reaction Complete? react->ipc ipc->react No cool 3. Cooldown & Quench Cool to 60°C Slowly add water ipc->cool Yes precip 4. Precipitation Cool to 0-5°C Stir for 2h cool->precip isolate 5. Isolation Filter solid product Wash with cold IPA precip->isolate dry 6. Drying Dry in vacuum oven (50°C, <1 mbar) isolate->dry qc 7. Final QC Analyze for purity and identity dry->qc end End qc->end

Diagram 2: Step-by-step experimental workflow.

Step 1: Reactor Charging

  • Set up the 5L jacketed reactor equipped with an overhead mechanical stirrer, reflux condenser, and nitrogen inlet/outlet. Ensure the system is dry.

  • Purge the reactor with dry nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent moisture from reacting with the acetic anhydride.

  • Charge the reactor with 2-Chloro-4,5-diaminopyrimidine (100.0 g, 0.69 mol) .

  • Under positive nitrogen pressure, add Acetic Anhydride (1.0 L, 10.6 mol) . The acetic anhydride acts as both the C1 source for the imidazole ring and the solvent. An excess is used to ensure the reaction goes to completion and to facilitate stirring.

Step 2: Cyclocondensation Reaction

  • Begin stirring the slurry at approximately 150 RPM.

  • Heat the reactor contents to reflux (target internal temperature of 135-140°C) using a circulating oil bath.

  • Maintain the reflux for 4-6 hours. The reaction progress should be monitored every hour after the first 2 hours.

    • In-Process Control (IPC): Withdraw a small aliquot (~0.1 mL) of the reaction mixture, quench it with methanol, and spot it on a TLC plate (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion. Alternatively, an HPLC method can be developed for more precise monitoring.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to 60-70°C.

  • CAUTION: The next step is highly exothermic. Slowly and carefully add deionized water (1.0 L) dropwise via an addition funnel over at least 1 hour. The water quenches the excess acetic anhydride, converting it to acetic acid. The rate of addition must be controlled to keep the internal temperature below 90°C.

  • After the addition is complete, cool the mixture to 0-5°C using a chiller and stir for an additional 2 hours. This extended stirring at a low temperature maximizes the precipitation of the product.

  • Isolate the resulting solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold (~0°C ) isopropanol (2 x 200 mL) to remove residual acetic acid and other impurities.

Step 4: Drying and Characterization

  • Dry the product in a vacuum oven at 50°C overnight to a constant weight.

  • The expected yield is typically in the range of 110-120 g (87-95%).

  • Perform final quality control analysis.

Expected Analytical Data
Analysis Specification Example Data
AppearanceOff-white to light tan solidConforms
Melting Point>300 °C315-318 °C
¹H NMR (DMSO-d₆)Conforms to structureδ 13.7 (br s, 1H, NH), 8.3 (s, 1H, C6-H), 2.5 (s, 3H, CH₃)
Mass Spec (ESI+)[M+H]⁺ = 183.0/185.0m/z = 183.0
HPLC Purity≥98.0%99.1%

Stage 2 Protocol: General Procedure for N9-Alkylation

This protocol provides a general method for attaching various alkyl or benzyl groups to the N9 position of the purine core, a key step in building a diverse chemical library.

Step 1: Reagent Setup

  • In a suitable reactor under a nitrogen atmosphere, suspend This compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Add a base to act as a proton scavenger. Potassium carbonate (K₂CO₃, 1.5 eq) or Cesium carbonate (Cs₂CO₃, 1.2 eq) are effective and commonly used at scale. Carbonates are preferred over stronger bases like hydrides for safety and ease of handling.

  • Stir the suspension at room temperature for 30 minutes.

Step 2: Alkylation Reaction

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) to the suspension. The reaction may be mildly exothermic.

  • Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (typically 50-80°C).

  • Monitor the reaction by TLC or HPLC until the starting purine is consumed (typically 2-12 hours).

Step 3: Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water, which will precipitate the product and dissolve the inorganic salts.

  • Stir the resulting slurry for 1 hour.

  • Filter the solid, wash with water, and then a non-polar solvent like hexanes or ether to aid in drying.

  • Dry the N9-alkylated product under vacuum. Further purification can be achieved by recrystallization if necessary.

Scale-up and Safety Considerations

  • Heat Management: The quenching of acetic anhydride is highly exothermic. On a large scale, the rate of addition and the efficiency of the reactor's cooling system are critical to prevent a thermal runaway. Always perform a small-scale trial to understand the exotherm before proceeding to a larger scale.

  • Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Phosphoryl oxychloride (POCl₃), often used in alternative chlorination procedures[5], is extremely corrosive and reacts violently with water. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

  • Product Safety: Chlorinated heterocyclic compounds should be handled with care, as their toxicological properties may not be fully known.[6] Avoid inhalation of dust and skin contact.

  • Mixing: In a large reactor, ensuring efficient mixing of slurries is vital for consistent reaction kinetics and heat transfer. The choice of stirrer (e.g., anchor vs. pitched-blade turbine) can significantly impact the outcome.

Conclusion

This application note details a robust and scalable two-stage synthesis for producing this compound and its N9-substituted derivatives. By focusing on process control, rational selection of reagents, and a thorough understanding of safety considerations, this protocol provides a reliable foundation for researchers and drug development professionals to produce these valuable chemical intermediates in multigram to kilogram quantities.

References

  • Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: The Arabidopsis Book URL: [Link]

  • Title: Synthesis, Characterisation of Some Novel Purine Derivatives Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Source: ResearchGate (Conference Paper) URL: [Link]

  • Title: Purine analogue - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II Source: PubMed URL: [Link]

  • Title: Synthesis and Medicinal Uses of Purine Source: Pharmaguideline URL: [Link]

  • Title: Purine Analogs Source: Holland-Frei Cancer Medicine. 6th edition. URL: [Link]

  • Title: Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity Source: MDPI URL: [Link]

  • Title: Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic CCl bond dissociation Source: ResearchGate (Journal Article) URL: [Link]

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Application Notes and Protocols for the Synthesis of Compound Libraries Using 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Chloro-8-methyl-9H-purine Scaffold as a Privileged Structure in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleobases in DNA and RNA, as well as vital signaling molecules such as adenosine triphosphate (ATP).[1] This inherent biological relevance makes the purine scaffold a "privileged structure," a molecular framework that is predisposed to interact with a variety of biological targets.[2] Consequently, synthetic purine derivatives are a rich source of therapeutic agents, with applications ranging from anticancer to antiviral treatments.[2][3]

Among the diverse array of purine building blocks, this compound offers a unique and strategically valuable starting point for the construction of compound libraries through Diversity-Oriented Synthesis (DOS).[4] This scaffold presents two primary vectors for chemical diversification: the nitrogen atom at the 9-position (N9) and the chloro-substituted carbon at the 2-position (C2). The methyl group at the 8-position provides steric and electronic modulation, influencing the molecule's interaction with target proteins and potentially enhancing metabolic stability.

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the generation of diverse compound libraries. We will delve into the key chemical transformations that enable the systematic modification of this scaffold, explaining the underlying principles and providing step-by-step instructions for practical implementation in a research setting.

Strategic Overview for Library Synthesis

The creation of a compound library from this compound typically follows a logical sequence of reactions to maximize molecular diversity. The general workflow involves an initial N9-alkylation or arylation, followed by diversification at the C2 position. This staged approach is dictated by the relative reactivity of the different positions on the purine ring.

G A This compound (Starting Scaffold) B N9-Alkylation / Arylation A->B Step 1: Introduce R1 C N9-Substituted 2-Chloro-8-methylpurine (Intermediate Library) B->C D C2-Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2: Introduce R2 E Final Compound Library (Diversified at N9 and C2) D->E

Figure 1: A generalized workflow for the two-stage diversification of the this compound scaffold.

Part 1: Diversification at the N9 Position - Alkylation and Arylation

The initial step in the library synthesis is typically the functionalization of the N9 position of the purine ring. Direct alkylation of the purine nitrogen is a common and effective strategy. However, a significant challenge in purine chemistry is the potential for alkylation to occur at both the N7 and N9 positions, leading to isomeric mixtures that complicate purification and characterization.[5] Fortunately, for many purine systems, the N9-alkylated product is the thermodynamically favored isomer.[5] Reaction conditions can be optimized to enhance the regioselectivity for the desired N9 product.[6]

Protocol 1: Microwave-Assisted N9-Alkylation

Microwave-assisted organic synthesis has been shown to accelerate reaction times and often improves yields and selectivity in the alkylation of purines.[6]

Rationale: This protocol utilizes a base to deprotonate the acidic N9-proton of the purine, generating a nucleophilic purine anion that readily reacts with an alkyl halide. The use of a polar aprotic solvent like DMF facilitates the reaction, and microwave irradiation provides rapid and uniform heating, reducing reaction times and minimizing the formation of side products.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vials

  • Magnetic stir bars

Step-by-Step Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.2 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N9-alkylated product.

ParameterConditionRationale
Base K₂CO₃ (or Cs₂CO₃)A moderately strong base to deprotonate the N9-H without promoting side reactions.
Solvent DMF (or Acetonitrile)A polar aprotic solvent that effectively solvates the ions and facilitates the Sₙ2 reaction.
Temperature 120-150 °CElevated temperature, efficiently reached with microwave heating, to drive the reaction to completion.
Time 10-30 minutesSignificantly reduced reaction time compared to conventional heating.[6]

Table 1: Recommended conditions for microwave-assisted N9-alkylation of this compound.

Part 2: Diversification at the C2 Position - Cross-Coupling Reactions

With a library of N9-substituted 2-chloro-8-methylpurines in hand, the next stage of diversification focuses on the C2 position. The chlorine atom at this position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Understanding the Reactivity of the C2-Cl Bond

In purine systems containing multiple halogen substituents, the relative reactivity of each position is a critical consideration for selective functionalization. For instance, in 2,6-dichloropurines, the C6-Cl bond is generally more susceptible to nucleophilic aromatic substitution and Suzuki coupling than the C2-Cl bond.[7][8] This differential reactivity allows for a stepwise and controlled diversification strategy. For our this compound scaffold, the C2-Cl is the primary site for cross-coupling after N9-functionalization.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[9] This reaction is instrumental for introducing aryl, heteroaryl, or vinyl groups at the C2 position of the purine core.

Rationale: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-substrates.[7]

G Pd(0)L2 Pd(0)L2 Pd(II) Complex R1-Purine-Pd(II)-Cl(L2) Pd(0)L2->Pd(II) Complex Oxidative Addition (R1-Purine-Cl) Transmetalation Intermediate R1-Purine-Pd(II)-R2(L2) Pd(II) Complex->Transmetalation Intermediate Transmetalation (R2-B(OH)2, Base) Product R1-Purine-R2 Transmetalation Intermediate->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N9-substituted 2-chloro-8-methylpurine (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene)

  • Inert atmosphere supplies (Argon or Nitrogen)

Step-by-Step Procedure (Conventional Heating):

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere, add the N9-substituted 2-chloro-8-methylpurine (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., Toluene or a 4:1 mixture of Dioxane:Water) via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandTetrakis(triphenylphosphine)palladium(0) is a common choice. For challenging couplings, a more active catalyst system with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The base is essential for the transmetalation step of the catalytic cycle.[9] Cesium carbonate is often more effective for less reactive chlorides.
Solvent Dioxane/H₂O, Toluene, or DMFThe choice of solvent depends on the solubility of the reactants and the specific catalyst system used. A small amount of water can be beneficial in some cases.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition to the C-Cl bond.

Table 2: Recommended conditions for Suzuki-Miyaura coupling at the C2 position.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This reaction is exceptionally useful for introducing a wide range of primary and secondary amines at the C2 position of the purine scaffold, a common feature in many bioactive molecules.

Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The use of sterically hindered, electron-rich phosphine ligands is critical for the efficiency of this reaction, as they promote both the oxidative addition and the final reductive elimination steps.[12]

Materials:

  • N9-substituted 2-chloro-8-methylpurine (from Protocol 1)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., XPhos Pd G2, RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere supplies (Argon or Nitrogen)

Step-by-Step Procedure:

  • Set up a dry reaction vessel under an inert atmosphere.

  • Add the palladium pre-catalyst (1-5 mol%) or the palladium source and ligand.

  • Add the N9-substituted 2-chloro-8-methylpurine (1.0 eq) and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.2 eq).

  • Seal the reaction vessel and heat with stirring (typically 80-110 °C) for the required time (usually 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ with ligands like XPhos, RuPhos, or pre-catalysts.Bulky, electron-rich phosphine ligands are essential for the catalytic cycle, especially for coupling with less reactive aryl chlorides.[12]
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is very common, but weaker bases can be used with more active catalyst systems.[11]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial to prevent quenching of the base and deactivation of the catalyst.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) species in the catalytic cycle is sensitive to oxidation by air.[11]

Table 3: Recommended conditions for Buchwald-Hartwig amination at the C2 position.

Conclusion and Future Perspectives

The this compound scaffold provides a robust and versatile platform for the generation of diverse compound libraries. By employing a strategic, two-stage diversification approach—first at the N9 position via alkylation and then at the C2 position through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations—researchers can rapidly access a vast chemical space. The protocols detailed in this guide offer reliable and reproducible methods for achieving these transformations. The resulting libraries of novel purine derivatives can be invaluable in screening campaigns for new therapeutic agents across a wide range of diseases, from cancer to viral infections.[2][3] Further exploration of other C-H activation or late-stage functionalization reactions at other positions of the purine ring could unlock even greater molecular diversity from this privileged scaffold.

References

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  • Dobak, I., et al. (2021). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Molecules, 26(16), 4817. [Link]

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  • Tamanova, E., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1561. [Link]

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Application Notes and Protocols for the Evaluation of 2-Chloro-8-methyl-9H-purine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Chloro-8-methyl-9H-purine as an Antiviral Candidate

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Purine analogs have historically been a cornerstone of antiviral therapy, with their structural similarity to endogenous nucleosides allowing them to interfere with viral replication.[1] The mechanism of action for many of these analogs involves intracellular phosphorylation to their triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases.[2][3] This incorporation often leads to chain termination, thereby halting viral replication.[4]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel purine derivative, This compound , as a potential antiviral drug candidate. The strategic inclusion of a chloro group at the 2-position and a methyl group at the 8-position of the purine ring is a rational design choice aimed at enhancing antiviral activity and metabolic stability. Substitutions on the purine ring have been shown to significantly influence the antiviral spectrum and potency of these compounds.[5][6][7] For instance, a 2-chloro substituent has been associated with a substantial increase in antiviral activity in some purine series.[6]

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step protocols for essential in vitro assays but also the underlying scientific reasoning to enable informed experimental design and data interpretation.

Part 1: Foundational Workflow for Antiviral Screening

A robust and efficient screening cascade is paramount in identifying promising antiviral candidates. The workflow for evaluating this compound should be designed to first establish its antiviral activity against a panel of relevant viruses and then, in parallel, assess its cytotoxicity to ensure a favorable therapeutic window.

Antiviral_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Secondary Validation & Mechanism of Action Studies A Compound Preparation (this compound) B Primary Antiviral Assay (e.g., CPE Reduction Assay) A->B C Parallel Cytotoxicity Assay (e.g., MTT/MTS Assay) A->C D Calculate EC50 (50% Effective Concentration) B->D E Calculate CC50 (50% Cytotoxic Concentration) C->E F Determine Selectivity Index (SI) SI = CC50 / EC50 D->F E->F G Confirmation of Antiviral Activity (e.g., Viral Titer Reduction Assay) F->G Promising SI H Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) G->H SAR_Decision_Tree cluster_0 Modification Strategies cluster_1 Expected Outcomes Start Initial Hit: This compound (EC50 = 5.2 µM, SI > 19.2) Mod_C2 Modify C2 Position (e.g., F, Br, NH2) Start->Mod_C2 Mod_C8 Modify C8 Position (e.g., Ethyl, CF3, Cyclopropyl) Start->Mod_C8 Mod_N9 Add N9 Substituent (e.g., Acyclic side chain, Ribose analog) Start->Mod_N9 Outcome_Potency Improved Potency (Lower EC50) Mod_C2->Outcome_Potency Outcome_Selectivity Improved Selectivity (Higher SI) Mod_C8->Outcome_Selectivity Outcome_PK Improved Pharmacokinetics Mod_N9->Outcome_PK

Figure 2: A decision tree for the structure-activity relationship (SAR) optimization of this compound.

Part 4: Hypothetical Mechanism of Action

Purine analogs often function as inhibitors of viral nucleic acid synthesis. [8][9]It is plausible that this compound acts through a similar mechanism.

Mechanism_of_Action Compound This compound (Prodrug) MonoP Compound Monophosphate Compound->MonoP Cellular/Viral Kinases DiP Compound Diphosphate MonoP->DiP Cellular Kinases TriP Compound Triphosphate (Active Form) DiP->TriP Cellular Kinases Polymerase Viral RNA/DNA Polymerase TriP->Polymerase Competitive Inhibition with dNTPs/NTPs Replication Viral Genome Replication Polymerase->Replication Inhibition Inhibition of Replication Polymerase->Inhibition

Figure 3: A proposed mechanism of action for this compound as a viral polymerase inhibitor.

This proposed pathway suggests that this compound is intracellularly phosphorylated to its active triphosphate form, which then competes with the natural substrate for the viral polymerase, leading to the inhibition of viral genome replication. [2]Further experiments, such as in vitro polymerase assays, would be required to validate this hypothesis.

Conclusion

This compound represents a promising starting point for the development of a novel antiviral agent. The protocols and workflow detailed in these application notes provide a robust framework for its initial in vitro characterization. By systematically evaluating its antiviral activity, cytotoxicity, and structure-activity relationships, researchers can effectively advance this compound through the early stages of the drug discovery pipeline.

References

  • Loddo, R., et al. (1997). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. Available at: [Link]

  • Kim, C. U., et al. (1991). Acyclic purine phosphonate analogues as antiviral agents. Synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Holý, A., et al. (1990). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. PubMed. Available at: [Link]

  • Kim, C. U., et al. (1991). Acyclic Purine Phosphonate Analogs as Antiviral Agents. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Cairns, D. M., et al. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]

  • Jeong, L. S., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules. Available at: [Link]

  • McGovern, B., & White, K. (2024). Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. ResearchGate. Available at: [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • Mirabelli, C., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Radi, M., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central. Available at: [Link]

  • McGovern, B. L., & White, K. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available at: [Link]

  • Shealy, Y. F., et al. (1984). Synthesis and Antiviral Evaluation of Carbocyclic Analogues of Ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. PubMed. Available at: [Link]

  • CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (2020). Google Patents.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Available at: [Link]

  • Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]

  • Shealy, Y. F., et al. (1985). Synthesis and antiviral activity of carbocyclic analogs of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry. Available at: [Link]

  • DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech. Available at: [Link]

  • Wierenga, W., et al. (1980). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. PubMed. Available at: [Link]

  • Kelley, J. L., et al. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines With Antirhinovirus Activity. PubMed. Available at: [Link]

  • Al-Qahtani, A. A., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. Available at: [Link]

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Application Notes and Protocols for the Functionalization of the C2 Position of 8-Methylpurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C2-Functionalized Purines in Medicinal Chemistry

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The ability to selectively functionalize the purine ring at its various positions is paramount for the development of novel drugs with tailored properties. The C2 position, in particular, offers a valuable vector for modifying the electronic and steric profile of the purine core, thereby influencing its interaction with biological targets. The presence of an 8-methyl group introduces an additional layer of complexity and opportunity, potentially modulating the reactivity of the purine ring system and providing a key structural element for optimizing drug-receptor interactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of two primary strategies for the functionalization of the C2 position of 8-methylpurine: Direct C-H Functionalization and Functionalization via a 2-Halo-8-Methylpurine Intermediate . We will delve into the mechanistic underpinnings of these approaches, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key transformations.

Strategic Approaches to C2 Functionalization

The functionalization of the C2 position of 8-methylpurine can be approached through two distinct, yet complementary, strategies. The choice between these pathways often depends on the desired functionality, the availability of starting materials, and the overall synthetic scheme.

G cluster_direct Direct Activation cluster_twostep Two-Step Approach Start 8-Methylpurine Scaffold Direct_CH Strategy 1: Direct C-H Functionalization Start->Direct_CH Direct C2 Activation Two_Step Strategy 2: Via 2-Halo Intermediate Start->Two_Step Pre-functionalization Minisci Minisci-Type Reactions (Amidation, Alkylation) Direct_CH->Minisci Directed_Lithiation Directed C2-Lithiation Direct_CH->Directed_Lithiation Halogenation Synthesis of 2-Halo-8-Methylpurine Two_Step->Halogenation C2_Product C2-Functionalized 8-Methylpurine Minisci->C2_Product Directed_Lithiation->C2_Product SNAr Nucleophilic Aromatic Substitution (SNAr) Halogenation->SNAr SNAr->C2_Product

Figure 1: Strategic overview for C2 functionalization of 8-methylpurine.

Strategy 1: Direct C-H Functionalization at the C2 Position

Direct C-H functionalization is an atom-economical and increasingly popular approach for the modification of heterocyclic scaffolds. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. However, achieving regioselectivity on the purine ring, which possesses multiple C-H bonds (C2, C6, and C8), can be challenging. The electronic nature of the purine ring, with its electron-deficient pyrimidine and electron-rich imidazole moieties, dictates the preferred sites of attack for different reagents.

Mechanistic Considerations and the Influence of the 8-Methyl Group

The C2 and C6 positions of the purine ring are generally more electron-deficient than the C8 position, making them susceptible to nucleophilic and radical attack. The 8-methyl group, being an electron-donating group, can subtly influence the electronics of the entire purine system. While its effect on the distant C2 position is not as pronounced as substituents on the pyrimidine ring, it can still play a role in directing certain reactions.

For radical reactions, such as the Minisci-type amidation, the regioselectivity is often governed by the stability of the intermediate radical adduct. While C6 is often the most reactive site in unsubstituted purines, strategic placement of other functional groups can steer the reaction towards C2. For instance, the presence of an electron-donating group at the C6 position can increase the electron density at this site, potentially disfavoring radical addition and making the C2 position more competitive.[1]

Directed metallation, specifically lithiation, offers a powerful tool for regioselective C-H activation. While the C8-H bond is generally the most acidic and readily lithiated, its prior protection with a removable group, such as a trialkylsilyl group, can facilitate lithiation at the C2 position.[2] This C2-lithiated intermediate can then be trapped with a wide range of electrophiles to introduce diverse functionalities.

Protocol 1: Direct C2-Amidation of an 8-Methylpurine Derivative via a Minisci-Type Reaction

This protocol is adapted from methodologies developed for the direct C-H amidation of purine bases.[3][4] It is crucial to note that for adenine and guanine-like structures, protection of the exocyclic amino groups is often necessary to achieve good yields.[4]

Objective: To introduce an amide functionality at the C2 position of an N9-substituted 8-methylpurine.

Materials:

  • N9-Substituted 8-methylpurine derivative

  • Oxamic acid derivative (e.g., N-phenyl oxamic acid)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N9-substituted 8-methylpurine (1.0 eq) and the oxamic acid derivative (2.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add ammonium persulfate (3.0 eq) followed by the slow, dropwise addition of trifluoroacetic acid (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C2-amidated 8-methylpurine.

Causality Behind Experimental Choices:

  • Ammonium persulfate acts as the oxidant to generate the carbamoyl radical from the oxamic acid.

  • Trifluoroacetic acid serves as a proton source to facilitate the radical generation and activate the purine ring towards radical attack.

  • Anhydrous conditions are crucial to prevent unwanted side reactions and decomposition of reagents.

  • Inert atmosphere protects the reaction from oxygen, which can interfere with radical processes.

Strategy 2: Functionalization via a 2-Halo-8-Methylpurine Intermediate

A more traditional and highly versatile approach to C2 functionalization involves a two-step sequence: the synthesis of a 2-halo-8-methylpurine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction. This strategy allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides.

Synthesis of 2-Halo-8-Methylpurines

The synthesis of 2-halo-8-methylpurines can be challenging due to the potential for halogenation at other positions. A common strategy involves the chlorination of a corresponding purinone precursor. For instance, 8-methylxanthine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-8-methylpurine. The greater reactivity of the chlorine atom at the C6 position allows for its selective replacement, leaving the C2-chloro group available for further functionalization.

G Start 8-Methylxanthine Intermediate1 2,6-Dichloro-8-methylpurine Start->Intermediate1 POCl₃ Intermediate2 2-Chloro-6-substituted-8-methylpurine Intermediate1->Intermediate2 Selective C6 Nucleophilic Substitution Final_Product C2-Functionalized-6-substituted-8-methylpurine Intermediate2->Final_Product C2 Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Synthetic pathway via a 2,6-dichloro-8-methylpurine intermediate.
Protocol 2: Synthesis of 2-Amino-8-methylpurine via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a 2-amino-8-methylpurine derivative from a 2-chloro-8-methylpurine precursor.

Objective: To introduce an amino group at the C2 position of a 2-chloro-8-methylpurine derivative.

Materials:

  • 2-Chloro-8-methylpurine derivative

  • Amine of choice (e.g., benzylamine, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-8-methylpurine derivative (1.0 eq) in ethanol or DMF.

  • Addition of Reagents: Add the desired amine (1.2-2.0 eq) to the solution, followed by the addition of a base such as triethylamine or DIPEA (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography or by recrystallization from an appropriate solvent system to yield the desired 2-amino-8-methylpurine derivative.

Trustworthiness of the Protocol:

This protocol is based on well-established SNAr chemistry on halogenated heterocycles. The reaction progress can be easily monitored by TLC, and the product can be readily purified using standard laboratory techniques. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparative Overview of C2 Functionalization Strategies

StrategyKey ReagentsReaction TypeScope of FunctionalityKey AdvantagesPotential Challenges
Direct C-H Amidation Oxamic acids, (NH₄)₂S₂O₈, TFARadicalAmidesAtom-economical, single stepRegioselectivity can be an issue, may require protecting groups
Directed C2-Lithiation Strong base (e.g., LDA), silyl protecting groupOrganometallicWide range of electrophilesHigh regioselectivity, versatileRequires cryogenic temperatures, sensitive to moisture and air
Via 2-Halo Intermediate POCl₃, Nucleophiles (amines, thiols, etc.)Halogenation, SNArAmines, thiols, alkoxides, etc.Well-established, broad scopeMulti-step synthesis, potentially harsh halogenation conditions

Conclusion and Future Perspectives

The functionalization of the C2 position of 8-methylpurine provides a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. Both direct C-H functionalization and the classic approach via a 2-halo intermediate offer viable and complementary strategies. The choice of method will be dictated by the specific synthetic goals and the available resources. As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective methods for the direct functionalization of the purine C2 position, further expanding the synthetic chemist's toolkit for the creation of innovative purine-based molecules.

References

  • Kato, K., Hayakawa, H., Tanaka, H., Kumamoto, H., Shindoh, S., Shuto, S., & Miyasaka, T. (2003). First Evident Generation of Purin-2-yllithium: Lithiation of an 8-Silyl-Protected 6-Chloropurine Riboside as a Key Step for the Synthesis of 2-Carbon-Substituted Adenosines. The Journal of Organic Chemistry, 68(19), 7423–7426. [Link]

  • Le, T. B., & Lee, A.-L. (2022). Direct Minisci-Type C–H Amidation of Purine Bases. Organic Letters, 24(43), 7957–7961. [Link]

  • Le, T. B., & Lee, A.-L. (2022). Direct Minisci-Type C–H Amidation of Purine Bases. Heriot-Watt Research Portal. [Link]

  • Liang, Y., & Wnuk, S. F. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874–4904. [Link]

  • Chen, Y., Li, Y., Lin, L., & Liu, L. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 794. [Link]

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Application Notes & Protocols: Protecting Group Strategies for 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

2-Chloro-8-methyl-9H-purine is a key heterocyclic scaffold in medicinal chemistry and drug development. Its structure serves as a versatile starting point for the synthesis of a wide range of biologically active molecules, including inhibitors for kinases and other enzymes crucial in cell signaling pathways.[1][2] The chlorine atom at the C2 position and the methyl group at C8 provide specific steric and electronic properties, while the purine core mimics endogenous nucleosides.[3][4]

However, the synthetic utility of this purine is hampered by the reactivity of the imidazole nitrogen atoms. Direct functionalization, particularly alkylation, often results in a mixture of N9 and N7 regioisomers, complicating purification and reducing the yield of the desired product.[5][6][7][8] To achieve regioselective modification at other positions of the purine ring or to build complex derivatives, it is imperative to temporarily block the most reactive nitrogen, which is typically the N9 position. This guide provides an in-depth analysis of robust protecting group strategies tailored for this compound, focusing on field-proven protocols and the chemical rationale behind them.

Core Challenge: Overcoming N7/N9 Regioselectivity

The alkylation of purine anions typically yields a mixture of N7 and N9 substituted products.[7][9] The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and electrophile used.[5][6] While the N9 isomer is often the thermodynamic and major product, significant formation of the N7 isomer can occur, making the isolation of the desired N9-functionalized product challenging.[7] A protecting group strategy circumvents this issue by selectively installing a removable group at the N9 position, thereby ensuring that subsequent reactions occur at other desired sites.

Below is a general workflow illustrating the central role of a protecting group (PG) in the synthesis of N9-substituted purine derivatives.

G cluster_0 Protecting Group Workflow Start This compound Protected N9-Protected Purine Start->Protected  Protection (e.g., SEM-Cl, NaH) Functionalized N9-Protected, C-Functionalized Purine Protected->Functionalized  Functionalization (e.g., Suzuki, Buchwald-Hartwig) Final Deprotected Final Product Functionalized->Final  Deprotection (e.g., TFA, TBAF)

Caption: General workflow for purine functionalization.

Strategy 1: The SEM Group – Robust and Orthogonal Protection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the N9 position of purines. It forms a stable acetal that is resistant to a wide range of nucleophilic, basic, and oxidative conditions, providing a broad window for subsequent chemical modifications.[10][11] Its removal is typically achieved under acidic conditions or with fluoride ions, offering orthogonal deprotection pathways that are compatible with many other protecting groups.[11][12]

Protection with SEM-Cl

The introduction of the SEM group proceeds via the formation of a purine anion with a strong base, such as sodium hydride (NaH), followed by nucleophilic attack on 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Anhydrous DMF is the solvent of choice as it effectively dissolves the purine and its sodium salt.

Mechanism Rationale: NaH, an irreversible base, deprotonates the N9-H of the purine to form the corresponding sodium salt. This salt is a potent nucleophile that readily reacts with the electrophilic SEM-Cl in an SN2 reaction to form the protected product.

G cluster_sem SEM Protection & Deprotection Cycle Purine This compound SEM_Protected N9-SEM-Protected Purine Purine->SEM_Protected  1. NaH, DMF  2. SEM-Cl Final_Purine This compound SEM_Protected->Final_Purine  TFA or TBAF

Caption: Workflow for SEM protection and deprotection.

Detailed Protocol: SEM Protection
  • Preparation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-16 hours, monitoring by TLC until the starting material is consumed.[11]

  • Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N9-SEM protected purine.

Deprotection of the SEM Group

The SEM group can be cleaved under acidic conditions or by using a fluoride source. The choice of method depends on the stability of other functional groups in the molecule.

Mechanism Rationale (Acidic): Strong acids like trifluoroacetic acid (TFA) protonate the ether oxygen, leading to fragmentation that releases the deprotected purine, formaldehyde, and a silyl species. A subsequent basic workup may be necessary to cleave any remaining N-hydroxymethyl residues.[13][14]

Mechanism Rationale (Fluoride): Fluoride ions have a high affinity for silicon and attack the silyl group to form a stable Si-F bond.[11] This triggers a β-elimination cascade, releasing the free purine, ethylene, formaldehyde, and trimethylsilyl fluoride.[11]

Detailed Protocol 1: Acidic Deprotection (TFA)
  • Dissolution: Dissolve the N9-SEM protected purine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 15-30 minutes, monitoring by TLC.[13]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add a solution of ammonia in ethanol (e.g., 7N) and stir for 1-2 minutes to ensure complete cleavage.[13]

  • Purification: Concentrate the mixture and purify the residue by column chromatography or crystallization to obtain the deprotected purine.

Detailed Protocol 2: Fluoride-Mediated Deprotection (TBAF)
  • Dissolution: Dissolve the N9-SEM protected purine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterSEM ProtectionAcidic Deprotection (TFA)Fluoride Deprotection (TBAF)
Reagents NaH, SEM-ClTFA, NH₃/EtOHTBAF
Solvent DMFDCMTHF
Temperature 0 °C to RTRoom TemperatureRoom Temperature to 50 °C
Advantages High Yield, Robust ProtectionFast, Volatile ReagentsMild, Orthogonal to Acid-Labile Groups
Considerations Anhydrous conditions requiredStrong acid can cleave other sensitive groupsCan be slow, potential for side reactions

Strategy 2: The MOM Group – Classic and Cost-Effective

The methoxymethyl (MOM) ether is another widely used protecting group for alcohols and N-H functionalities.[15][16] It is stable to most non-acidic conditions but is readily cleaved by Brønsted or Lewis acids.[15][17] While effective, the primary reagent for its installation, chloromethyl methyl ether (MOM-Cl), is a known carcinogen, and appropriate safety precautions are mandatory.[15]

Protection with MOM-Cl

Similar to SEM protection, the MOM group is installed by deprotonating the purine with a strong base followed by reaction with MOM-Cl.

G cluster_mom MOM Protection & Deprotection Cycle Purine This compound MOM_Protected N9-MOM-Protected Purine Purine->MOM_Protected  1. NaH, THF  2. MOM-Cl Final_Purine This compound MOM_Protected->Final_Purine  HCl, MeOH

Caption: Workflow for MOM protection and deprotection.

Detailed Protocol: MOM Protection
  • Preparation: To a dry, argon-flushed flask, suspend sodium hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise. (Caution: MOM-Cl is a carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up & Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Deprotection of the MOM Group

The MOM group is typically removed under acidic conditions, which proceeds via the formation of an oxocarbenium ion intermediate.

Detailed Protocol: Acidic Deprotection
  • Dissolution: Dissolve the N9-MOM protected purine (1.0 eq) in methanol or a THF/water mixture.

  • Acid Addition: Add concentrated hydrochloric acid (HCl, 2-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 50-70 °C) and stir for 1-4 hours until TLC analysis shows complete consumption of the starting material.[18]

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Purification: Remove the organic solvent under reduced pressure, extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

ParameterMOM ProtectionAcidic Deprotection
Reagents NaH, MOM-ClConcentrated HCl
Solvent THF or DMFMethanol or THF/H₂O
Temperature 0 °C to RT50-70 °C (Reflux)
Advantages Cost-effective, reliableSimple conditions, common reagents
Considerations MOM-Cl is a carcinogen Not suitable for acid-labile molecules

Strategy 3: The BOM Group – Cleavage by Hydrogenolysis

The benzyloxymethyl (BOM) group is another acetal-type protecting group that offers a distinct deprotection method: hydrogenolysis.[19][20] This makes it an excellent orthogonal protecting group to both acid-labile (e.g., MOM) and fluoride-labile (e.g., SEM) groups. It is stable under a wide variety of conditions but can be cleaved under acidic conditions as well.[20]

G cluster_bom BOM Protection & Deprotection Cycle Purine This compound BOM_Protected N9-BOM-Protected Purine Purine->BOM_Protected  1. NaH, DMF  2. BOM-Cl Final_Purine This compound BOM_Protected->Final_Purine  H₂, Pd/C

Caption: Workflow for BOM protection and deprotection.

Detailed Protocol: BOM Protection

The protocol for BOM protection is analogous to that for MOM and SEM protection, using benzyloxymethyl chloride (BOM-Cl) as the electrophile.

  • Preparation & Deprotonation: Follow steps 1-3 from the MOM protection protocol, using this compound (1.0 eq) and NaH (1.2 eq) in anhydrous DMF or THF.

  • Alkylation: Add benzyloxymethyl chloride (BOM-Cl, 1.2 eq) dropwise at 0 °C.

  • Reaction & Work-up: Allow the reaction to proceed to completion at room temperature, then perform an aqueous work-up and purify by silica gel chromatography.

Detailed Protocol: Hydrogenolytic Deprotection
  • Preparation: Dissolve the N9-BOM protected purine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, 10-20 mol% by weight) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at 1 atm pressure.

  • Reaction: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.[19]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.

ParameterBOM ProtectionHydrogenolytic Deprotection
Reagents NaH, BOM-ClH₂, 10% Pd/C
Solvent DMF or THFMethanol or Ethanol
Temperature 0 °C to RTRoom Temperature
Advantages Orthogonal to many other groupsVery mild and selective conditions
Considerations BOM-Cl can be lachrymatoryNot compatible with reducible groups (alkenes, alkynes, etc.)

Conclusion

The selective protection of the N9 position of this compound is a critical step for its elaboration into complex, high-value molecules. The choice of protecting group should be guided by the planned subsequent reaction steps and the overall molecular architecture. The SEM group offers the greatest flexibility with its robust nature and dual modes of deprotection. The MOM group is a cost-effective and reliable alternative when its carcinogenic reagent can be handled safely and subsequent acid-labile groups are not present. The BOM group provides a valuable orthogonal strategy, with its mild, hydrogenolytic cleavage being ideal for sensitive substrates that cannot tolerate acidic or fluoride-based conditions. By applying these detailed protocols, researchers can confidently navigate the synthesis of novel purine derivatives for drug discovery and development.

References

  • Regioselective alkylation reaction of purines under microwave irradi
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (n.d.). NIH.
  • Regioselective alkylation reaction of purines under microwave Irradiation. (2025).
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. (2025).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (n.d.). NIH.
  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (2014). RSC Publishing.
  • Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. (n.d.).
  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC. (n.d.). NIH.
  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (n.d.). PubMed Central.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.
  • Recent advances in the synthesis of purine derivatives and their precursors. (2025).
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. (n.d.). [Source not available].
  • Methoxymethyl ether. (n.d.). Wikipedia.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Source not available].
  • A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC. (n.d.). NIH.
  • Protecting Groups. (n.d.). Organic Synthesis.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI.
  • MOM Deprotection. (2024). Reddit.
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). NIH.
  • Protecting Groups for the Synthesis of Ribonucleic Acids. (2025).
  • A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. (n.d.).
  • Protecting Groups List. (n.d.). SynArchive.
  • SEM Protection - Common Conditions. (n.d.). [Source not available].
  • Nucleotide. (n.d.). Wikipedia.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC. (n.d.). NIH.
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. (2019). NIH.
  • Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. (n.d.). PubMed.
  • Purines and neuroprotection. (n.d.). PubMed.
  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025).
  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. (n.d.). PubMed.
  • Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. (n.d.).
  • 2-Amino-6-chloropurine 97 10310-21-1. (n.d.). Sigma-Aldrich.
  • Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. (n.d.). PubMed.
  • MOM Protecting Group Addition | Organic Chemistry. (2022). YouTube.
  • BOM Protecting Group Addition | Organic Chemistry. (2021). YouTube.
  • Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10)
  • Protecting Groups in Peptide Synthesis - PubMed. (n.d.). NIH.
  • MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines. (2025).

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Catalytic Cross-Coupling with 2-Chloro-8-methyl-9H-purine: A Guide for Synthetic Strategy and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the purine scaffold is a cornerstone of medicinal chemistry and drug development, yielding compounds with a broad spectrum of biological activities. Among the various purine building blocks, 2-Chloro-8-methyl-9H-purine stands out as a versatile intermediate for the synthesis of novel derivatives. Its strategic chloro-substituent at the C2 position, an electron-deficient site, makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of catalyst selection and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this substrate, aimed at researchers, scientists, and drug development professionals.

The Strategic Importance of the C2 Position on the Purine Scaffold

The purine ring system, composed of fused pyrimidine and imidazole rings, exhibits distinct electronic properties at its different carbon centers. The C2, C6, and C8 positions are the most common sites for functionalization. The reactivity of a halo-purine in cross-coupling reactions is dictated by the electron density at the carbon-halogen bond. Generally, the order of reactivity for halopurines in palladium-catalyzed reactions is C6 > C2 > C8 for oxidative addition. However, the presence of the electron-donating methyl group at the C8 position in this compound can subtly influence the reactivity of the C2 position. The nitrogen atoms within the purine core can also act as ligands for the palladium catalyst, which can sometimes lead to catalyst inhibition. Therefore, the choice of a suitable catalyst system, particularly the ligand, is paramount to achieving high efficiency and yields.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] For this compound, this reaction allows for the introduction of a diverse range of aryl and vinyl substituents, which are prevalent motifs in pharmacologically active molecules.

Catalyst System Selection: The "Why" Behind the Choice

The success of the Suzuki-Miyaura coupling of 2-chloropurines hinges on a catalyst system that can efficiently facilitate the oxidative addition of the relatively unreactive C-Cl bond and promote the subsequent transmetalation and reductive elimination steps.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are stable and readily reduced in situ to the active Pd(0) species.[3] For more challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be employed.[2]

  • Ligand: The ligand is arguably the most critical component. For electron-deficient and potentially coordinating substrates like chloropurines, bulky and electron-rich phosphine ligands are preferred. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective as they promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk of these ligands also accelerates the reductive elimination step.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners. For substrates sensitive to strong bases, a milder base like K₃PO₄ is often preferred.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with the addition of water, are typically used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine this compound, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (Ar or N₂) start->degas add_catalyst Add palladium precursor and ligand. degas->add_catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter through Celite to remove palladium residues. cool->filter extract Perform aqueous work-up and extract with an organic solvent. filter->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor and the ligand to the flask.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O10070-95
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100-11060-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10075-98

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropurines.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Catalyst System Selection: Rationale for C-N Bond Formation

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of catalyst and base is crucial to overcome the challenges associated with the amination of electron-deficient heterocycles.

  • Palladium Precursor and Ligand: Similar to the Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.[3] For the amination of chloro-heterocycles, bulky, electron-rich biaryl phosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are often superior. These ligands facilitate both the oxidative addition and the reductive elimination steps, which can be challenging with N-heterocyclic substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[6] The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed to prevent unwanted side reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)Cl OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc PdII_amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR¹R² RedElim->Product ArCl Ar-Cl (this compound) ArCl->OxAdd + Ar-Cl Amine HNR¹R² Amine->Amine_assoc + HNR¹R²

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-8-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogues represent a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of therapeutic applications.[1][2][3] Their structural similarity to endogenous purine nucleosides allows them to interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[1][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for drug discovery.[2][4] The 2-Chloro-8-methyl-9H-purine scaffold is a "privileged" structure, indicating its ability to bind to multiple biological targets.[5] Strategic substitutions at the C2, C6, and N9 positions can yield highly potent and selective inhibitors of specific kinases, offering a promising avenue for the development of novel therapeutics.[5][6][7]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery and characterization of novel this compound derivatives, with a focus on identifying potential kinase inhibitors.

Strategic Approach to Screening Purine Derivatives

A successful HTS campaign for purine derivatives requires a multi-faceted approach, beginning with a robust primary screen to identify active compounds, followed by a series of secondary and orthogonal assays to confirm activity, eliminate false positives, and elucidate the mechanism of action.[10][11]

Pillar 1: Primary Screening - Identifying Kinase Inhibition

The primary objective is to cast a wide net to identify any derivatives that modulate the activity of a target kinase. Biochemical assays are ideal for this stage due to their simplicity, scalability, and direct measurement of enzyme activity.[4][12]

Recommended Primary Assays:

  • Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][14] It is a universal platform suitable for virtually any kinase, offering high sensitivity and a broad dynamic range.[13][15] The assay is performed in two steps: first, the kinase reaction is stopped, and remaining ATP is depleted; second, the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[16][17]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): TR-FRET assays are another robust method for HTS.[18] The LanthaScreen™ Eu Kinase Binding Assay, for instance, measures the binding of a fluorescently labeled tracer to the kinase. Displacement of this tracer by an inhibitor from the purine library results in a loss of the FRET signal.[19] This format is advantageous as it directly measures compound binding and can identify both ATP-competitive and allosteric inhibitors.[19][20]

Pillar 2: Hit Confirmation and Orthogonal Validation

Hits identified in the primary screen must be validated to eliminate false positives, which can arise from various forms of assay interference.[8][11] An orthogonal assay, which measures the same biological endpoint using a different technology, is crucial for this step.[11][21]

Workflow for Hit Validation:

  • Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.

  • Dose-Response Curves: Active compounds are tested across a range of concentrations to determine their potency (IC50).

  • Orthogonal Assay: If the primary screen was an ADP-Glo™ assay, a TR-FRET binding assay (like LanthaScreen™) would serve as an excellent orthogonal follow-up. This confirms that the inhibition of ADP production is due to the compound binding to the target kinase.[21]

Pillar 3: Cellular Activity and Cytotoxicity Assessment

A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like poor membrane permeability or rapid metabolism.[9] Therefore, cell-based assays are a critical next step.

Recommended Cellular Assays:

  • Cell Viability/Cytotoxicity Assay (e.g., MTT Assay): This colorimetric assay is a fundamental tool to assess the general cytotoxicity of the purine derivatives.[22][23] It measures the metabolic activity of cells, which correlates with the number of viable cells.[22][24] The MTT assay helps to distinguish between compounds that selectively inhibit a target pathway and those that are broadly toxic to cells.[25][26]

  • Target Engagement and Phenotypic Assays: More advanced cell-based assays can confirm that the compound is engaging the intended kinase within the cell and producing the desired biological effect (e.g., inhibiting proliferation in a cancer cell line).[5]

The overall workflow can be visualized as a funnel, progressively narrowing down the number of compounds to a select few with confirmed activity and desirable properties.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Cellular Characterization cluster_3 Lead Optimization Primary_Screen HTS of Purine Library (e.g., ADP-Glo™ Kinase Assay) Dose_Response Dose-Response (IC50) Curves Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., LanthaScreen™ Binding Assay) Dose_Response->Orthogonal_Assay Confirmed Hits Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Orthogonal_Assay->Cytotoxicity Validated Hits Phenotypic_Assay Cell-Based Phenotypic Assay Cytotoxicity->Phenotypic_Assay Non-Toxic Hits Lead_Opt Structure-Activity Relationship (SAR) & Lead Optimization Phenotypic_Assay->Lead_Opt Confirmed Leads

Fig 1. High-Throughput Screening Cascade for Purine Derivatives.

Protocols and Methodologies

Protocol 1: Primary Screening using ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format and is based on the principles of the Promega ADP-Glo™ Kinase Assay.[13][16]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound derivative library (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each purine derivative from the library into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

  • Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X Kinase/Substrate solution to each well containing the compounds. Add 2.5 µL of buffer to control wells (no enzyme).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unused ATP.[17]

  • Incubation: Incubate at room temperature for 40 minutes.[17]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction.[16]

  • Incubation: Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Protocol 2: Orthogonal Screen using LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a method for a TR-FRET based binding assay to confirm hits from the primary screen.[19][27]

Materials:

  • Tagged Kinase of interest (e.g., GST- or His-tagged)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Kinase-specific Alexa Fluor™ Tracer

  • Confirmed hit compounds from the primary screen

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and fluorescent tracer in the appropriate assay buffer. The optimal concentrations will be kinase-specific and should be determined empirically or from manufacturer's guidelines.[27][28]

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense into a 384-well plate.

  • Assay Assembly: Add the kinase, tracer, and Eu-antibody mixture to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (donor) and ~665 nm (acceptor).[19]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of the validated hits on a cancer cell line.[22][24]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)[6]

  • Complete cell culture medium

  • Validated hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the purine derivatives for 48-72 hours.[25]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.[24] The intensity of the purple color is directly proportional to the number of viable cells.

Data Analysis and Quality Control

Rigorous data analysis and quality control are paramount to the success of an HTS campaign.[29]

Assay Quality Control: The Z'-Factor

Before starting the full screen, the quality of the assay must be validated using the Z'-factor.[30][31] This statistical parameter provides a measure of the separation between the positive and negative controls, indicating the assay's robustness and suitability for HTS.[32]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., no inhibition).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., a known potent inhibitor).

Z'-Factor ValueAssay Classification
> 0.5Excellent assay, suitable for HTS[33]
0 to 0.5Marginal assay, may require optimization[33]
< 0Unsuitable for screening[32]

A Z'-factor consistently above 0.5 is required before proceeding with the full library screen.[30][33]

Hit Identification and Prioritization

Hits are typically identified based on a statistical cutoff, such as compounds that produce a signal greater than three standard deviations from the mean of the control wells. Confirmed hits are then prioritized based on their potency (IC50), selectivity, and lack of cytotoxicity.

Data_Analysis cluster_0 Data Acquisition cluster_1 Quality Control & Normalization cluster_2 Hit Selection & Confirmation cluster_3 Final Output Raw_Data Raw HTS Data (Luminescence/FRET Signal) QC Z'-Factor Calculation (Z' > 0.5) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Assay Passed Hit_Selection Hit Selection (Statistical Cutoff) Normalization->Hit_Selection IC50_Determination IC50 Curve Fitting Hit_Selection->IC50_Determination Primary Hits Prioritized_Hits Prioritized Hit List (Potency, Selectivity, Cytotoxicity) IC50_Determination->Prioritized_Hits Confirmed Hits

Fig 2. Data Analysis Workflow for HTS.

Troubleshooting and Scientific Integrity

Common Challenges in HTS:

ChallengeCausalityMitigation Strategy
False Positives Compound autofluorescence, light scattering, or non-specific reactivity can interfere with assay readouts.[8]Implement counter-screens and orthogonal assays. Use computational filters to flag problematic compounds.[11]
False Negatives Poor compound solubility, degradation, or insufficient concentration.Ensure high-quality compound library management. Perform solubility tests for key compounds.
High Plate-to-Plate Variability Inconsistent reagent dispensing, temperature fluctuations, or edge effects.Utilize robust automation and liquid handling. Implement rigorous quality control checks on each plate.[9]
Low Z'-Factor Suboptimal reagent concentrations, low signal-to-background ratio, or high data variability.[32]Systematically optimize assay parameters (enzyme/substrate concentrations, incubation times) before starting the screen.

By anticipating these challenges and building a self-validating HTS workflow, researchers can ensure the generation of high-quality, reproducible data, forming a solid foundation for successful lead discovery programs.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • On HTS: Z-factor. [Link]

  • Z-factor - Wikipedia. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Purine-based derivatives I, II, and III with anti-proliferative activity. ResearchGate. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Purine derivatives as potent anticancer agents: a comprehensive review. PubMed. [Link]

  • Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]

  • A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. ResearchGate. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. [Link]

  • Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore the critical parameters of the most common synthetic routes, providing not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal and well-established routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials and desired scale.

  • Route A (The Traube Synthesis Approach): This is a convergent synthesis that builds the purine core. It starts with a substituted 4,5-diaminopyrimidine which is first cyclized to form the imidazole ring (installing the 8-methyl group), followed by chlorination of the resulting 8-methylhypoxanthine intermediate.

  • Route B (Direct Chlorination): This route begins with a pre-existing 8-methylpurine scaffold, such as 8-methyl-1H-purine-2,6(3H,9H)-dione (8-methylxanthine), which is then directly chlorinated to afford the target molecule.

Below is a workflow diagram illustrating these two pathways.

Synthesis_Routes cluster_A Route A: Traube Synthesis Approach cluster_B Route B: Direct Chlorination A1 4,5-Diamino-6-hydroxypyrimidine A2 8-Methylhypoxanthine A1->A2 Cyclization (e.g., Acetic Anhydride) Target This compound A2->Target Chlorination (POCl3) B1 8-Methylxanthine B1->Target Chlorination (POCl3)

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, presented in a practical question-and-answer format.

Part 1: Cyclization Step (Route A)

Q2: My cyclization of 4,5-diaminopyrimidine with acetic anhydride is giving a low yield or stalling. What are the likely causes?

A2: Low yields in the Traube cyclization step are common and can typically be traced to a few key factors. The reaction involves the acylation of one of the amino groups followed by an intramolecular condensation to form the imidazole ring.

  • Purity of Starting Material: The 4,5-diaminopyrimidine starting material is susceptible to oxidation, which can lead to colored impurities and byproducts that inhibit the reaction. Ensure the diamine is pure and, if necessary, recrystallize it or treat it with a reducing agent like sodium dithionite before use.

  • Incomplete Acylation: The initial acylation of the 5-amino group is critical. If this step is incomplete, the subsequent cyclization cannot occur. Acetic anhydride is typically used in excess to drive this step to completion. Refluxing in acetic acid or acetic anhydride is a common procedure.[1]

  • Reaction Conditions: The cyclodehydration step requires elevated temperatures to overcome the activation energy for ring closure. Ensure you are reaching a sufficient temperature (typically reflux in acetic acid, ~118°C, or higher in acetic anhydride, ~140°C) for an adequate duration.

  • Side Reactions: At high temperatures, prolonged reaction times can lead to the formation of polymeric materials or other side products. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: I'm observing multiple spots on my TLC plate after the cyclization reaction. What could these byproducts be?

A3: The formation of multiple products indicates incomplete reaction or side reactions.

  • Mono-acylated Intermediate: A common byproduct is the 5-acetylamino-4-aminopyrimidine intermediate, which has not yet cyclized. This is often due to insufficient heating or reaction time.

  • Di-acylated Product: It is possible to get acylation on both the 4- and 5-amino groups. While the 4-acetylamino group can be cleaved under the reaction conditions, its formation can complicate the reaction mixture.

  • Degradation Products: As mentioned, diaminopyrimidines can degrade. The presence of dark, baseline material on the TLC plate often points to degradation.

Part 2: Chlorination Step (Routes A & B)

Q4: My chlorination of 8-methylhypoxanthine (or 8-methylxanthine) with phosphorus oxychloride (POCl₃) is inefficient. How can I improve the yield?

A4: The chlorination of the purine core's hydroxyl groups (or their keto tautomers) is a critical step that often requires careful optimization. Phosphorus oxychloride (POCl₃) is the most common reagent.[2]

  • Reagent Purity and Stoichiometry: Use freshly distilled or high-purity POCl₃. Old POCl₃ can contain phosphoric acid from hydrolysis, which is detrimental. A large excess of POCl₃ is often used to act as both the reagent and the solvent.

  • Use of Catalysts/Additives: The reaction is often accelerated by the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, or by using N,N-dimethylformamide (DMF) as a co-solvent. These bases can neutralize the HCl generated and may form a more reactive Vilsmeier-type intermediate with POCl₃.[3][4][5] Some protocols also advocate for the use of PCl₅ in combination with POCl₃ to enhance reactivity.[6]

  • Temperature and Reaction Time: This reaction requires high temperatures, typically refluxing in POCl₃ (b.p. ~107°C). The reaction must be heated for a sufficient period (often several hours) to ensure complete conversion. Monitor by TLC until the starting material is consumed.

  • Substrate Solubility: The starting purine may have low solubility in POCl₃. The use of a co-solvent or ensuring vigorous stirring at reflux can help mitigate this issue.

Q5: During the aqueous workup of the chlorination reaction, my product yield drops significantly, and I recover starting material. What is happening?

A5: This is a classic problem when working with chloropurines and POCl₃. The chloro groups on the purine ring are susceptible to hydrolysis back to the hydroxyl groups, especially under acidic conditions generated during the workup.[7]

  • Mechanism of Reversion: When the reaction mixture is quenched with water, the excess POCl₃ hydrolyzes violently to form phosphoric acid and HCl. This highly acidic environment can rapidly hydrolyze your chlorinated product back to the starting material. The TLC may look clean post-reaction, but the starting material reappears after workup.[7]

  • Optimized Quenching Procedure: The key is to neutralize the acid as quickly as possible while keeping the temperature low. A widely successful method is to cool the reaction mixture and pour it slowly onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or ammonium hydroxide. The goal is to keep the pH neutral or slightly basic throughout the quench.

  • Removal of Excess POCl₃: Before quenching, it is highly advisable to remove the excess POCl₃ under reduced pressure (distillation). This dramatically reduces the exotherm and the amount of acid generated during the quench, protecting the product.[7]

Below is a decision-making diagram to troubleshoot the chlorination workup.

Workup_Troubleshooting Start Low yield after workup. Starting material reappears on TLC. Q1 Did you remove excess POCl₃ before quenching? Start->Q1 Action1 Action: Distill excess POCl₃ under vacuum before workup. Q1->Action1 No Q2 How was the reaction quenched? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Reason1 Reason: Quenching neat POCl₃ generates strong acid (HCl), which hydrolyzes the product. Action1->Reason1 Action2 Action: Pour reaction mixture slowly onto a vigorously stirred slurry of crushed ice and NaHCO₃. Q2->Action2 Poured into water/acid Success Improved Yield Q2->Success Poured onto ice/base A2_Water Poured into water/acid A2_IceBase Poured onto ice/base Reason2 Reason: This neutralizes acid as it forms and keeps the temperature low, preventing hydrolysis. Action2->Reason2 Action2->Success

Caption: Troubleshooting flowchart for chlorination workup.

Part 3: Purification

Q6: How should I purify the final this compound product?

A6: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is often effective for removing minor impurities.

  • Column Chromatography: For more complex mixtures, flash column chromatography on silica gel is the standard method.[8][9]

    • Solvent System: A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of purines can vary greatly based on their substitution.[10]

    • Tailing: Purines can sometimes tail on silica gel due to the basicity of the nitrogen atoms. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help produce sharper peaks and improve separation.

Optimized Protocol: Synthesis via Chlorination of 8-Methylhypoxanthine

This protocol represents a robust method starting from the commercially available or readily synthesized 8-methylhypoxanthine. It incorporates best practices to maximize yield and purity.

Step 1: Synthesis of 8-Methylhypoxanthine (if not available)

  • This intermediate can be prepared via the Traube synthesis by refluxing 4,5-diamino-6-hydroxypyrimidine sulfate with an excess of acetic anhydride for 2-4 hours. The product typically precipitates upon cooling and can be collected by filtration.

Step 2: Chlorination of 8-Methylhypoxanthine

ParameterRecommended ConditionRationale / E-E-A-T Insight
Reagents 8-Methylhypoxanthine (1 equiv), Phosphorus Oxychloride (POCl₃, 10-15 equiv), N,N-Dimethylaniline (1.5 equiv)A large excess of POCl₃ serves as both reagent and solvent, driving the reaction to completion. N,N-Dimethylaniline acts as a catalyst and acid scavenger, improving reaction rates and preventing side reactions.[4]
Apparatus Round-bottom flask with reflux condenser and gas outlet to a scrubber (NaOH solution)The reaction evolves HCl gas, which must be neutralized. The apparatus must be completely dry as POCl₃ reacts violently with water.
Procedure 1. Suspend 8-methylhypoxanthine in POCl₃ under an inert atmosphere (N₂ or Ar).2. Add N,N-dimethylaniline dropwise at room temperature.3. Heat the mixture to reflux (approx. 110-115°C) and maintain for 4-6 hours.The suspension will gradually become a clear, homogenous solution as the reaction progresses. Monitor by TLC (e.g., 10% MeOH in DCM) until starting material is consumed.
Workup 1. Cool the reaction mixture to room temperature.2. Crucially , remove excess POCl₃ via vacuum distillation.3. Pour the residual oil slowly onto a vigorously stirred slurry of crushed ice and excess NaHCO₃. Maintain pH > 7.4. Stir until the ice has melted and gas evolution ceases.5. Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).6. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.This workup is designed to prevent the hydrolysis of the product. Removing POCl₃ first is the most critical step for yield preservation.[7]
Purification Recrystallize from ethanol or purify by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate).The choice depends on the purity of the crude product. The final compound is a solid.

References

  • Burke, S. D., et al. (1977). Decarboxylative Dimerization. Journal of the American Chemical Society.
  • El-Sayed, A. A., et al. (2018). An efficient and eco-friendly synthesis of 6-chloro-8-substituted-9Hpurines using Cellulose sulfuric acid as a reusable catalyst under solvent-free conditions. Journal of Heterocyclic Chemistry.
  • Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies. Chromatography Application Note AN59. [Link]

  • Stanovnik, B., & Tisler, M. (1996). Synthesis of Heterocyclic Compounds. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2.
  • Suresh, M., et al. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Zhang, H., et al. (2015). Process for preparing purine derivatives.
  • Kucukdumlu, S., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules.
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  • Rahman, N. F. (n.d.). Traube Purine Synthesis. Scribd. [Link]

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  • Allan, P. W., et al. (2007). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides and Nucleic Acids.
  • Kapse, P. (2023). TRAUBE PURINE SYNTHESIS.pptx. Slideshare. [Link]

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  • Scriven, E. F. V., & Toomey, J. E. (1988). Anhydride Activation by 4-Dialkylaminopyridines and Analogs. Gazzetta Chimica Italiana.
  • Columbia University. (n.d.). Column chromatography. Columbia.edu. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts.
  • Kapse, P. (2023). TRAUBE PURINE SYNTHESIS.pptx. Slideshare. [Link]

  • Wang, X., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Organic Process Research & Development.
  • Hemmati, S., et al. (2007). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. E-Journal of Chemistry.
  • Bar, N., et al. (2004). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
  • ChemSynthesis. (n.d.). 2-amino-8-methyl-9H-purine-6-thiol. Chemsynthesis.com. [Link]

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  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Organic-chemistry.org. [Link]

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Technical Support Center: Suzuki Coupling of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for troubleshooting side reactions in the Suzuki-Miyaura coupling of 2-chloro-8-methyl-9H-purine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this important cross-coupling reaction. The inherent electronic properties of the purine core, particularly the presence of multiple nitrogen atoms, can lead to catalyst inhibition and a range of undesirable side reactions.[1][2] This guide provides in-depth, field-proven insights to help you diagnose, mitigate, and overcome these challenges, ensuring the successful synthesis of your target 2-aryl-8-methyl-9H-purines.

We will delve into the mechanistic underpinnings of common side reactions and provide actionable, step-by-step protocols to optimize your reaction conditions. Our goal is to equip you with the expertise to not only solve immediate experimental issues but also to proactively design robust and efficient Suzuki coupling procedures.

Core Reaction and Common Side Products

The desired transformation is the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or boronic ester. However, several competing pathways can reduce the yield of the desired product and complicate purification. The most prevalent side reactions are:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.

  • Protodeboronation: Protonolysis of the boronic acid, leading to the formation of an arene byproduct.[3]

  • Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl.

The following diagram illustrates these competing reaction pathways:

Suzuki_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions This compound This compound Desired_Product 2-Aryl-8-methyl-9H-purine This compound->Desired_Product Pd Catalyst, Base Hydrodehalogenation 8-methyl-9H-purine This compound->Hydrodehalogenation H source Boronic_Acid Ar-B(OH)2 Boronic_Acid->Desired_Product Protodeboronation Arene (Ar-H) Boronic_Acid->Protodeboronation H+ source Homocoupling Biaryl (Ar-Ar) Boronic_Acid->Homocoupling Pd(II) or O2

Caption: Competing pathways in the Suzuki coupling of this compound.

Troubleshooting Guide: Diagnosis and Resolution of Side Reactions

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.

Issue 1: Significant formation of the hydrodehalogenated byproduct, 8-methyl-9H-purine.

Q: My reaction is producing a substantial amount of 8-methyl-9H-purine alongside my desired product. What are the likely causes and how can I fix this?

A: Hydrodehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich or heteroaryl chlorides.[4] It can arise from several mechanistic pathways.

Probable Causes & Solutions:

Cause Explanation Recommended Action
β-Hydride Elimination If your boronic acid partner has β-hydrogens (e.g., alkylboronic acids), β-hydride elimination from the Pd-alkyl intermediate can generate a palladium hydride species (Pd-H). This can then reductively eliminate with the purine to form the dehalogenated product.[5]* Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands favor reductive elimination of the desired product over β-hydride elimination.[6] * Boronic Ester: Consider using an alkyl boronic pinacol ester instead of the corresponding boronic acid, as they can sometimes exhibit different reactivity profiles.
Reaction with Solvent or Base Protic solvents (e.g., alcohols, water) or certain bases can act as hydride sources, leading to the formation of a Pd-H species.* Solvent System: While aqueous conditions are common, if hydrodehalogenation is severe, consider switching to anhydrous conditions using solvents like toluene or dioxane.[7][8] * Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings of nitrogen-containing heterocycles.[9][10]
Catalyst Decomposition Decomposition of the palladium catalyst to palladium black can promote various side reactions, including hydrodehalogenation.* Use Precatalysts: Employ well-defined palladium precatalysts (e.g., XPhos Pd G3/G4) to ensure the formation of the active catalytic species and improve reaction reproducibility. * Degassing: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can lead to catalyst decomposition.
Issue 2: Low conversion of starting material and significant recovery of the boronic acid, along with the formation of its corresponding arene (protodeboronation).

Q: I'm observing poor conversion of my this compound, and I'm isolating a lot of the arene derived from my boronic acid. What's causing this protodeboronation, and what can I do to prevent it?

A: Protodeboronation is the protonolysis of the C-B bond and is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.[3] The presence of water and the basicity of the reaction medium can significantly influence the rate of this side reaction.[3]

Probable Causes & Solutions:

Cause Explanation Recommended Action
Boronic Acid Instability Many boronic acids are susceptible to decomposition in solution, a process that can be accelerated by heat and the presence of a base.* Use Boronic Esters: N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are significantly more stable than their corresponding boronic acids and can be used in a "slow-release" strategy.[11] * Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) to compensate for some degradation. However, a large excess can sometimes promote side reactions.
Suboptimal Base Strong bases can accelerate protodeboronation.[11] The choice of base is critical in balancing the need to activate the boronic acid for transmetalation without promoting its decomposition.* Weaker Base: Switch to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) if compatible with your system.[11] Potassium phosphate (K₃PO₄) often provides a good balance of reactivity and stability.[9][10]
Presence of Protic Solvents Water is often the proton source for this side reaction.[11]* Anhydrous Conditions: If protodeboronation is a major issue, running the reaction under strictly anhydrous conditions with dry solvents (e.g., toluene, dioxane) can be beneficial.[7][8]
Ligand Effects Bulky phosphine ligands, while often beneficial for the cross-coupling, can in some cases promote palladium-catalyzed protodeboronation.[12][13]* Ligand Screening: If you suspect the ligand is contributing to the problem, screen a panel of ligands with varying steric and electronic properties. Sometimes a less bulky ligand may be optimal.
Issue 3: Formation of a symmetrical biaryl byproduct (homocoupling).

Q: My reaction mixture contains a significant amount of the homocoupled product of my boronic acid. How can I minimize this side reaction?

A: Homocoupling of boronic acids can occur through two primary mechanisms: an oxidative pathway involving oxygen and a palladium(II)-mediated pathway.[14][15]

Probable Causes & Solutions:

Cause Explanation Recommended Action
Presence of Oxygen Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[15]* Rigorous Degassing: This is the most critical step. Degas your reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[15] Maintaining a positive pressure of inert gas throughout the reaction is essential.
Palladium(II) Mediated Pathway A stoichiometric reaction between Pd(II) and the boronic acid can lead to the formation of the homocoupled product and Pd(0).[15]* Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure the palladium is in the active Pd(0) state and suppress this pathway.[15] * Precatalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.
Electron-Deficient Boronic Acids Electron-deficient arylboronic acids are often more prone to homocoupling.[14][16]* Careful Optimization: For these substrates, meticulous optimization of the reaction conditions (catalyst, ligand, base, and solvent) is crucial. The general strategies for minimizing homocoupling should be strictly followed.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination, as the optimal choice can be dependent on the specific boronic acid being used. However, for challenging couplings with heteroaryl chlorides like 2-chloropurines, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[17][18] Good starting points include:

  • Catalysts: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligands: XPhos, SPhos, or RuPhos

  • Precatalysts: XPhos Pd G3 or SPhos Pd G4, which can offer improved reproducibility.[19]

Q2: What is the role of the base, and which one should I choose?

A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[9][20] For nitrogen-containing heterocycles like purines, which can coordinate to the palladium center, the choice of base is particularly important.

  • Recommended: Potassium phosphate (K₃PO₄) is often the base of choice as it is effective in promoting the reaction while being mild enough to avoid significant protodeboronation.[9][10]

  • Alternatives: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used.[9][21]

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and water is often used, as water can be beneficial for the transmetalation step.[9][22]

  • Common Choices: 1,4-Dioxane/water, Toluene/water, or DMF/water are frequently employed.[21][22]

  • Anhydrous Conditions: If hydrodehalogenation or protodeboronation are significant issues, switching to an anhydrous polar aprotic solvent like dioxane or toluene may be necessary.[7][8] The effect of the solvent on the reaction can be complex and may require empirical screening.[23][24][25]

Q4: My reaction is not working at all. What should I check first?

A4: If you observe no reaction, consider the following troubleshooting workflow:

Troubleshooting_Workflow Start No Reaction Observed Inert_Atmosphere Is the reaction under a strict inert atmosphere? Start->Inert_Atmosphere Inert_Atmosphere->Start No, re-setup with proper degassing Reagent_Quality Are all reagents (catalyst, base, boronic acid) of good quality and dry? Inert_Atmosphere->Reagent_Quality Yes Reagent_Quality->Start No, use fresh/dry reagents Temperature Is the reaction temperature high enough? Reagent_Quality->Temperature Yes Temperature->Temperature No, increase temperature (e.g., 80-110 °C) Catalyst_Activity Is the palladium catalyst active? Temperature->Catalyst_Activity Yes Catalyst_Activity->Start No, try a new batch or a precatalyst Ligand_Choice Is the ligand appropriate for activating a C-Cl bond? Catalyst_Activity->Ligand_Choice Yes Ligand_Choice->Ligand_Choice No, switch to a bulkier, more electron-rich ligand (e.g., XPhos) Success Reaction Proceeds Ligand_Choice->Success Yes

Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction. Optimization may be required based on the specific boronic acid used.

Reagent Preparation & Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degas the resulting mixture by bubbling argon or nitrogen through the solution for an additional 15 minutes.

Reaction Execution & Workup:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8376–8383. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Gargaro, S. L., Le, C. M., & Organ, M. G. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 322–326. Retrieved from [Link]

  • Gargaro, S. L., Le, C. M., & Organ, M. G. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Applied Organometallic Chemistry, 20(12), 847-853. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Dangat, Y. B., et al. (2017). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Hong, X., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Thomas, A. A., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. ACS Catalysis, 12(15), 9206-9216. Retrieved from [Link]

  • Hong, X., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Hong, X., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3, 605-613. Retrieved from [Link]

  • Thomas, A. A., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • Borra, S., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 107-112. Retrieved from [Link]

  • Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

  • Cook, X. A. F., et al. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Retrieved from [Link]

  • Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 17(10), 2566-2569. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Xia, D., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1115-1122. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from [Link]

  • Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]

  • Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(22), 7290-7294. Retrieved from [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from [Link]

  • Thomas, D. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(17), 5142-5146. Retrieved from [Link]

  • ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

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Overcoming poor solubility of 2-Chloro-8-methyl-9H-purine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-8-methyl-9H-purine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. We understand that the unique chemical properties of substituted purines can present challenges in synthetic chemistry, most notably their characteristically poor solubility in many common organic solvents. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, evidence-based strategies to overcome these solubility hurdles and ensure the success of your reactions. Our approach is rooted in fundamental chemical principles and validated by in-field experience.

Troubleshooting Guide: Reaction Failure & Low Yield

Here we address specific issues you may encounter during your experiments. Each solution is presented with a clear rationale to help you make informed decisions.

Question 1: My this compound is not dissolving in my primary reaction solvent (e.g., THF, Dichloromethane). My reaction is stalling. What should I do?

Answer: This is the most common challenge. The planar, heterocyclic structure of the purine allows for strong intermolecular π-stacking and hydrogen bonding, leading to high lattice energy and poor solubility in non-polar or moderately polar solvents. A systematic approach is best.

Step 1: Systematic Solvent Screening. The principle of "like dissolves like" is your first guide.[1] Purines possess both polar (N-H, C-N bonds) and non-polar (aromatic rings) character. Your goal is to find a solvent that can effectively disrupt the intermolecular forces of the solid.

  • Initial Recommendation: Begin with more polar, aprotic solvents known for their ability to dissolve complex heterocycles. Good candidates include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and function as hydrogen bond acceptors, effectively solvating the purine molecule.

Step 2: Employ a Co-Solvent System. If a single solvent is not effective or is incompatible with your downstream reagents, a co-solvent system is a powerful alternative.

  • How it Works: Gradually add a highly polar solvent (like DMF or DMSO) to a slurry of your purine in the primary, less polar reaction solvent (e.g., THF).[1] This disrupts the crystal lattice just enough to bring the material into solution at a concentration suitable for reaction.

  • Practical Tip: Start with a 9:1 or 4:1 ratio of your primary solvent to the polar co-solvent. Record the final ratio that achieves dissolution for reproducible results.[1] Be mindful that altering the solvent polarity can influence reaction kinetics.

Step 3: Introduce Thermal Energy. Heating the reaction mixture is a straightforward method to increase solubility.

  • Causality: According to the principles of thermodynamics, for most solids, solubility increases with temperature as the dissolution process is often endothermic.

  • Protocol: Heat your slurry to the reflux temperature of the solvent. Ensure your reagents are stable at this temperature. If the compound dissolves upon heating but precipitates upon cooling, it indicates that sustained thermal energy is required to maintain homogeneity.

  • Caution: Before committing to high-temperature reactions, perform a small-scale thermal stability test on your this compound to check for degradation.

Question 2: My purine dissolves initially, but precipitates out of solution when I add my second reagent. What is happening?

Answer: This phenomenon, known as "crashing out," typically occurs for one of two reasons:

  • Change in Solvent Polarity: Your second reagent may be dissolved in a solvent that is significantly less polar than your primary solvent system. When added, it lowers the overall polarity of the reaction mixture, causing the solubility of your polar purine to drop below its saturation point.

    • Solution: If possible, dissolve the second reagent in the same solvent or co-solvent system used for the purine. If this is not feasible, add the second reagent's solution slowly and at an elevated temperature to maintain solubility.

  • Salt Formation/Reaction: The added reagent might be reacting with your purine to form a new, less soluble species (e.g., a salt).

    • Solution: Analyze the precipitate to confirm its identity. If it is an undesired salt, the reaction conditions may need to be modified (e.g., by using a non-ionic base or changing the order of addition). If it is the desired product, the reaction is simply limited by product solubility. In this case, running the reaction at a higher dilution or temperature may be necessary.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents for substituted purines? A: Highly polar aprotic solvents are the most reliable choice. DMSO, DMF, and NMP are excellent starting points. For purine nucleosides, co-solvent mixtures involving water can also be effective.[2][3]

Q: Can sonication be used to improve the dissolution of this compound? A: Yes, absolutely. Sonication provides high-frequency ultrasonic waves that create and collapse microscopic bubbles in the solvent.[1] This process, known as cavitation, generates localized high energy that can effectively break apart the solute's crystal lattice, accelerating dissolution. It is an excellent technique to use in conjunction with solvent screening and gentle heating.[1]

Q: Are there advanced techniques for extremely insoluble cases? A: For particularly stubborn solubility issues, more advanced methods can be employed:

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can transport the reagent from an aqueous or solid phase into the organic phase where your purine is suspended, allowing the reaction to occur at the interface or in the organic phase.

  • Mechanochemistry (Ball-Milling): This solvent-free technique uses mechanical force to initiate reactions between solids.[4][5] It is particularly useful for substrates that are practically insoluble in all common solvents.[5]

  • Ionic Liquids: Certain ionic liquids can be excellent solvents for polar compounds like purines and may also act as catalysts.[6][7]

Data Presentation

Table 1: Qualitative Solubility of Substituted Purines in Common Organic Solvents

This table provides a general guide based on the known behavior of purine derivatives. Actual solubility of this compound should be experimentally verified.

SolventPolarity IndexExpected Solubility at Room Temp.Notes
Hexane0.1InsolubleNot recommended.
Toluene2.4Very Poorly SolubleMay be used in high-temperature reactions.
Dichloromethane (DCM)3.1Poorly SolubleCommon for chromatography but poor for reactions.
Tetrahydrofuran (THF)4.0Sparingly SolubleOften requires heating or a co-solvent.
Acetonitrile (MeCN)5.8Sparingly to Moderately SolubleA viable option, often requires warming.
Dimethylformamide (DMF)6.4SolubleExcellent choice, but high boiling point.
Dimethyl Sulfoxide (DMSO)7.2Highly SolubleExcellent choice, but can be difficult to remove.

Experimental Protocols

Protocol 1: Systematic Approach to Solubilization

This workflow guides the user from the simplest to more advanced techniques to find suitable reaction conditions.

  • Initial Screening at Room Temperature:

    • To 10 mg of this compound in separate vials, add 1 mL of THF, MeCN, DMF, and DMSO.

    • Stir vigorously for 10 minutes. Observe and record which solvents achieve full dissolution.

  • Co-Solvent Titration:

    • Take the vial with THF (or another non-solvent) from Step 1.

    • Add DMF dropwise while stirring until the solid completely dissolves.[1]

    • Note the approximate ratio of THF:DMF required. This is your starting point for a co-solvent system.

  • Thermal Elevation:

    • Using the vials from Step 1 where the purine was sparingly soluble (e.g., MeCN), gently heat the mixture to 50-60 °C.

    • Observe if dissolution occurs. This confirms that heating is a viable strategy.

  • Sonication-Assisted Dissolution:

    • Place a vial with a purine slurry (e.g., in THF) into an ultrasonic bath.

    • Sonicate for 15-20 minutes.[1] Observe any improvement in dissolution compared to stirring alone.

Visualization

Diagram 1: Decision Workflow for Overcoming Solubility Issues

This diagram provides a logical path for troubleshooting poor solubility of this compound.

Solubility_Workflow start Problem: Poor Solubility of this compound solvent_screen 1. Systematic Solvent Screening (THF, MeCN, DMF, DMSO) start->solvent_screen is_soluble Soluble? solvent_screen->is_soluble co_solvent 2. Use Co-Solvent System (e.g., THF/DMF) is_soluble->co_solvent  No / Partial success Proceed with Reaction is_soluble->success  Yes heating 3. Apply Thermal Energy (Heat to Reflux) co_solvent->heating co_solvent->success sonication 4. Use Sonication heating->sonication heating->success sonication->success failure Consider Advanced Methods (Mechanochemistry, PTC) sonication->failure

Caption: A decision tree for selecting a strategy to solubilize this compound.

References

  • Stockx, J., et al. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. SciSpace. [Link]

  • Grokipedia. Purine. [Link]

  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

  • Santiago, S., et al. (2022). Aqueous solubility enhancement (S/S0) of each purine-based salt. ResearchGate. [Link]

  • Do, J.-L., & Friščić, T. (2021). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. ResearchGate. [Link]

  • Younis, A., & Said, A. O. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. DergiPark. [Link]

  • Wikipedia. Purine. [Link]

  • Pinter, A., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. [Link]

  • Ramirez, A., et al. (2021). Novel Methodologies for Chemical Activation in Organic Synthesis under Solvent-Free Reaction Conditions. MDPI. [Link]

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Technical Support Center: Optimization of 2-Chloro-8-methyl-9H-purine Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical synthetic transformation. The following content moves beyond a simple protocol, offering in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles at play.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The amination of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the purine ring system activates the C2 position, making the chlorine atom a suitable leaving group for substitution by an amine nucleophile.

Troubleshooting_Tree Start Problem: Low Yield or Incomplete Reaction Cause1 Is Starting Material (SM) fully dissolved? Start->Cause1 Cause2 Is the amine nucleophile sufficiently reactive? Start->Cause2 Cause3 Is the base effectively scavenging HCl? Start->Cause3 Cause4 Side Product Observed: Hydrolysis to 2-hydroxy-purine? Start->Cause4 If side product present Solution1a Switch to a more polar solvent (DMF, DMSO). Cause1->Solution1a No Solution1b Increase reaction temperature. Cause1->Solution1b No Solution2a Increase temperature or use microwave irradiation. Cause2->Solution2a No Solution2b Consider a catalyzed reaction (e.g., Buchwald-Hartwig). Cause2->Solution2b No Solution3a Ensure >1.0 equivalent of base (e.g., DIPEA) is used. Cause3->Solution3a No Solution3b Switch to a stronger, non-nucleophilic base. Cause3->Solution3b No Solution4a Use anhydrous solvents and reagents. Dry glassware thoroughly. Cause4->Solution4a

Caption: Decision tree for troubleshooting low reaction yield.

Problem: Low or No Product Yield

  • Possible Cause 1: Poor Solubility of this compound.

    • Diagnosis: The starting purine is a crystalline solid with limited solubility in many common solvents at room temperature. If you observe a significant amount of undissolved solid even at elevated temperatures, the reaction is likely limited by the material available in the solution phase.

    • Solution:

      • Change Solvent: Switch to a solvent with higher dissolving power, such as DMF or DMSO.

      • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. For many aminations, temperatures between 80-120 °C are common. [1][2]

  • Possible Cause 2: Deactivation of the Nucleophile.

    • Diagnosis: Your amine is being protonated by the HCl byproduct faster than the base can neutralize it. This is common with less reactive amines or insufficient base.

    • Solution:

      • Check Stoichiometry: Ensure you are using at least 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA or triethylamine. [1] 2. Use Amine as Base: If your amine is inexpensive and readily available, you can use it in large excess (3-5 equivalents), where it acts as both the nucleophile and the acid scavenger. [1]

  • Possible Cause 3: Insufficient Thermal Energy.

    • Diagnosis: The reaction has stalled, and TLC/LCMS analysis shows both starting material and a small amount of product, with no further conversion over time. The activation energy for the nucleophilic attack is not being overcome.

    • Solution:

      • Microwave Irradiation: This is a highly effective method for rapidly screening conditions and driving reactions to completion. A typical starting point is 10-20 minutes at 120-150 °C. [1] 2. Higher Boiling Point Solvent: Switch to a higher boiling solvent like DMSO or NMP to safely reach higher temperatures (e.g., >150 °C).

Problem: Significant Side Product Formation

  • Possible Cause 1: Hydrolysis to 2-Hydroxy-8-methyl-9H-purine.

    • Diagnosis: A polar byproduct is observed, with a mass corresponding to the replacement of -Cl with -OH.

    • Solution: This is caused by trace amounts of water acting as a competing nucleophile. Ensure all glassware is oven-dried, use anhydrous grade solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Alkylation at the N9 Position.

    • Diagnosis: This is more common when alkylating a purine rather than performing an amination of a chloropurine. However, if using a complex amine with other reactive sites, undesired reactions can occur.

    • Solution: The amination at the C2 position is generally highly favored over reactions at other sites for this substrate. If N9 reactivity is a confirmed issue with a specific nucleophile, protection of the N9 position (e.g., with a SEM or Boc group) may be necessary, though this adds steps to the synthesis. Most simple aminations do not require this. [3]

Optimized Experimental Protocols

The following protocols provide robust starting points for your experiments.

Protocol 1: Conventional Thermal Amination

This method is suitable for a wide range of primary and secondary amines.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of purine). Add the amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C and monitor by TLC or LCMS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can then be subjected to purification.

Protocol 2: Microwave-Assisted Amination

This protocol is ideal for rapid optimization and for less reactive amines. [1]

  • Setup: In a dedicated microwave reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.5 eq), and DIPEA (2.0 eq).

  • Solvent: Add the chosen solvent (e.g., Ethanol or Acetonitrile, 2-4 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120-140 °C for 10-30 minutes. Monitor power to avoid excessive pressure buildup.

  • Workup: Cool the vial to room temperature. Filter off any precipitate and concentrate the filtrate. The crude material is then ready for purification.

Purification Strategies

Purine derivatives can be challenging to purify due to their polarity and tendency to streak on silica gel.

  • Normal-Phase Chromatography:

    • Challenge: The polar nature of the purine core often requires highly polar mobile phases like Dichloromethane/Methanol. This can lead to poor separation and co-elution with polar impurities.

    • Solution: Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.1-1%) to the mobile phase can significantly improve peak shape by deactivating acidic sites on the silica gel. [4]Amine-functionalized silica columns can also provide better separation. [4]

  • Reverse-Phase Chromatography (C18):

    • Application: This is often the most effective method for purifying polar purines.

    • Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol is typically used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) (0.1%) is often necessary to obtain sharp peaks. The product is then isolated as the corresponding salt. [4]

  • Crystallization:

    • If the product is a stable, crystalline solid, crystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) can be an excellent method for achieving high purity on a large scale.

References

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Preparation of 2-amino-6-chloropurine. (1993).
  • Synthesis of Purines. (n.d.). Science of Synthesis. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2009). ResearchGate. [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (2011). PubMed Central. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. (2014). ResearchGate. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). Institute of Molecular and Translational Medicine. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2021). National Institutes of Health. [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Synthesis method of 2-amino-6-chloropurine. (2021).
  • What is the effect of the nature of a solvent on nucleophilicity? (2020). Quora. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (2002). ACS Publications. [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2008). PubMed Central. [Link]

  • Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. (2001). PubMed. [Link]

  • Aminopurines: synthesis, modifications, and applications. (2025). ResearchGate. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine. (2008).
  • Purine metabolism. (n.d.). Wikipedia. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024). ACS Omega. [Link]

  • Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. (n.d.). ResearchGate. [Link]

  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. [Link]

  • Purine and Pyrimidine Metabolism. (1997). UTHSC. [Link]

  • Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. (2008). National Institutes of Health. [Link]

  • Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. (1989). PubMed. [Link]

  • Purine & Pyrimidine Metabolism. (2025). AccessMedicine. [Link]

  • Light-induced free-radical reactions of nucleic acid constituents. Effect of sequence and base--base interactions on the reactivity of purines and pyrimidines in ribonucleotides. (1977). PubMed. [Link]

  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (n.d.). ResearchGate. [Link]

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. (2024). PubMed Central. [Link]

  • Purine Nucleosides. II. The Preparation of 6-Substituted 9-(Tetrahydro-2-furyl)purines and 6-Substituted 9-(Tetrahydro-2-thienyl)purines as Models of Purine Deoxynucleosides. (1959). The Journal of Organic Chemistry. [Link]

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Technical Support Center: Purification of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity this compound.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted purine derivative. Its purification can be complicated by the presence of structurally similar impurities that arise from the synthetic route. A clear understanding of these potential contaminants is the first step toward developing a robust purification strategy.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Impurities with the same molecular weight but different structural arrangements.

  • Over-alkylated or Over-chlorinated Species: Byproducts formed from undesired side reactions.

  • Hydrolysis Products: Degradation of the target molecule due to the presence of water.

  • Solvent Adducts: Impurities formed by the reaction of the product with the solvent.

A critical step in any purification is to first assess the impurity profile of the crude product. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[1], and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and offers practical solutions.

Challenge 1: Co-elution of Impurities in Column Chromatography

Symptom: Your target compound and an impurity do not separate on a silica gel column, resulting in a single, broad peak or overlapping spots on TLC.

Causality: The impurity has a similar polarity to this compound, leading to a lack of resolution with standard solvent systems.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Normal Phase Chromatography (Silica Gel):

      • If using a non-polar/polar system like Hexane/Ethyl Acetate, try adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to fine-tune the polarity.[2]

      • Conversely, if your current system is too polar, decrease the concentration of the polar component.

      • Consider a different solvent combination altogether, for example, Dichloromethane/Methanol or Chloroform/Methanol.

    • Reversed-Phase Chromatography (C18):

      • If normal phase fails, reversed-phase chromatography can be an excellent alternative for separating polar compounds.

      • Typical solvent systems include Acetonitrile/Water or Methanol/Water.

      • Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds like purines.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This can offer different selectivity for purine-containing molecules compared to standard silica gel.

    • Alumina (Neutral or Basic): May provide better separation for certain basic impurities.

Workflow for Optimizing Column Chromatography:

Caption: Workflow for optimizing column chromatography conditions.

Challenge 2: Product Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, your product separates as an oil.

Causality: The product is too soluble in the chosen solvent, or the solution is supersaturated, preventing crystal lattice formation. The presence of impurities can also inhibit crystallization.

Troubleshooting Steps:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Experiment with a range of single solvents and solvent pairs. Common choices for purine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate or hexane/acetone.[3]

    • A useful rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[3]

  • Control Cooling Rate:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can favor oiling out.

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.

  • Reduce Impurity Load:

    • If oiling out persists, the crude product may be too impure. Perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.

Challenge 3: Product Degradation During Purification

Symptom: You observe the appearance of new, more polar spots on TLC or unexpected peaks in HPLC analysis of your purified fractions.

Causality: this compound may be susceptible to hydrolysis or other degradation pathways, especially under acidic or basic conditions or at elevated temperatures. The chloro-substituent can be labile.

Troubleshooting Steps:

  • pH Control:

    • Avoid strongly acidic or basic conditions during workup and chromatography. Use neutral alumina or high-purity silica gel.

    • If an acid or base is necessary, use it in moderation and neutralize the product as soon as possible.

  • Temperature Management:

    • Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature.

    • Store the purified product in a cool, dry, and dark place.

  • Inert Atmosphere:

    • For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of my crude this compound?

A1: A good starting point is a 1:1 mixture of hexane and ethyl acetate. This allows you to quickly assess the polarity of your product and major impurities. From there, you can adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound, which is ideal for column chromatography. Other systems to try include dichloromethane/methanol (e.g., 95:5) for more polar compounds.

Q2: My purified product shows a single spot on TLC, but the NMR spectrum indicates the presence of impurities. Why?

A2: TLC is not always a definitive measure of purity. Some impurities may have very similar Rf values to your product in the chosen solvent system, or they may not be UV-active if you are visualizing with a UV lamp. Additionally, residual solvents from the purification process are common impurities that will be visible in the NMR spectrum but not on TLC.[4] Always confirm purity with a more sensitive analytical technique like HPLC or NMR.

Q3: How can I remove residual solvent from my final product?

A3: High-vacuum drying is the most common method. Gently heating the sample under vacuum can help, but be mindful of the compound's thermal stability. If a stubborn solvent like DMF or DMSO is present, co-evaporation with a more volatile solvent like toluene or dissolving the product in a suitable solvent and precipitating it by adding an anti-solvent can be effective.

Q4: What is the expected appearance of pure this compound?

A4: Typically, purified this compound should be a white to off-white solid. Significant color may indicate the presence of impurities.

Q5: Can I use reverse-phase HPLC for the final purity check?

A5: Yes, reverse-phase HPLC is an excellent method for assessing the purity of your final product.[1] A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid) will likely provide good resolution of any remaining impurities.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline. The specific solvent system should be optimized based on preliminary TLC analysis.

  • Slurry Preparation: In a beaker, add dry silica gel to your chosen eluent (e.g., 7:3 Hexane/Ethyl Acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Chromatography Process:

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack_Column 1. Pack Column with Silica Gel Slurry Dry_Load 2. Dry Load Crude Product onto Silica Pack_Column->Dry_Load Elute 3. Elute with Optimized Solvent System Dry_Load->Elute Collect_Fractions 4. Collect Fractions Elute->Collect_Fractions Analyze_Fractions 5. Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure 6. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate 7. Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Step-by-step workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for recrystallizing this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid completely dissolves. Add the solvent dropwise to use the minimum amount necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Quantitative Data Summary:

Purification MethodTypical Solvent SystemsKey Considerations
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolOptimize solvent polarity based on TLC. Dry loading is often preferred.
Recrystallization Ethanol, Methanol, Ethyl Acetate/HexaneSolvent should dissolve the compound well when hot and poorly when cold. Slow cooling is crucial.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & El-Elimat, T. (2019). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Bayati, R. I. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Scientific Reports, 12(1), 1-15.

  • Galezowska, J., & Grotthus, B. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5542.

  • Palsuledesai, C. C., & Muthukrishnan, G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5058-5060.

  • Kryštof, V., Cankař, P., & Trávníček, Z. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 27(24), 8969.

  • Gazivoda, T., Raić-Malić, S., & Mintas, M. (2021). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 26(11), 3163.

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • Tanaka, Y., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 243, 115998.

  • Guernon, J., & Roy, A. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Molecules, 23(9), 2269.

  • Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 793.

  • Saladino, R., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry – A European Journal, 24(59), 15838-15846.

  • Müller, M., Belas, F., Ueno, H., & Guengerich, F. P. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in experimental medicine and biology, 387, 31–36.

  • Dastiagiriamma, K., et al. (2018). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 3(4), 1-7.

  • Li, Y., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Journal of Chromatography B, 1217, 123624.

  • Wang, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific reports, 11(1), 8017.

  • El-Gendy, Z. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1231.

  • Naeimi, H., & Nazifi, Z. (2015). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Research on Chemical Intermediates, 41(11), 8439-8447.

  • Kazimierczuk, Z., & Vilpo, J. A. (2000). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.

  • PubChem. 6-chloro-9-methyl-9H-purine. [Link]

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Technical Support Center: Stabilizing 2-Chloro-8-methyl-9H-purine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile purine intermediate. We understand that its reactivity, while beneficial for synthesis, can also lead to challenges with stability and decomposition. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues, ensuring the integrity of your experiments and the success of your synthetic goals.

Understanding the Instability of this compound

This compound is a valuable building block, primarily due to the reactivity of the chlorine atom at the C2 position, which allows for various nucleophilic substitutions. However, the electron-deficient nature of the purine ring system and the presence of multiple nitrogen atoms make the molecule susceptible to several decomposition pathways. Understanding these pathways is the first step toward preventing them.

The three most common decomposition routes encountered during reactions are:

  • Hydrolysis: The C2-chloro group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding hypoxanthine analog.

  • Dehalogenation: Unwanted reductive processes can cleave the C-Cl bond, replacing it with a C-H bond.[1]

  • Uncontrolled N-Alkylation: The imidazole ring contains two nucleophilic nitrogens (N7 and N9). Alkylation reactions can often yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[2][3]

Below is a diagram illustrating these primary degradation and side-reaction pathways.

cluster_main This compound cluster_pathways Decomposition & Side-Reaction Pathways SM This compound Hydrolysis Hydrolysis Product (8-methylhypoxanthine) SM->Hydrolysis H₂O / OH⁻ (High pH, Protic Solvents) Dehalogenation Dehalogenation Product (8-methylpurine) SM->Dehalogenation Reducing Agents / Catalysts (e.g., H₂, Pd/C) Alkylation N7/N9 Alkylation Mixture SM->Alkylation Alkyl Halide (R-X) + Base (Thermodynamic vs. Kinetic Control)

Caption: Primary decomposition and side-reaction pathways for this compound.

Frequently Asked Questions (FAQs)

This section addresses common problems observed during experiments.

Q1: My reaction is complete, but along with my desired product, I see a highly polar, UV-active spot on my TLC plate that doesn't move from the baseline. What is it?

A: This is a classic sign of hydrolysis. The C2-chloro group has likely been displaced by a hydroxyl group from water present in your solvent or reagents, or from exposure to basic aqueous workup conditions. This forms 8-methylhypoxanthine, which is significantly more polar than the starting material due to its ability to form a lactam structure and its strong hydrogen bonding capabilities. Purine analogs are known to be unstable in alkaline solutions, which facilitates this hydrolysis.[4][5]

Q2: I'm attempting a Suzuki coupling at the C2 position, but my mass spectrometry results show a significant peak corresponding to the mass of 8-methylpurine. Why am I losing the chlorine atom?

A: You are likely observing reductive dehalogenation.[1] This can occur for several reasons in the context of a cross-coupling reaction:

  • Catalyst-Mediated Reduction: The Palladium catalyst, in the presence of a hydrogen source (which can be your solvent, a reagent, or even trace water), can catalyze the hydrogenolysis of the C-Cl bond.[1]

  • Reducing Equivalents: Some reagents in your reaction mixture, particularly certain bases or additives, may act as reducing agents under the reaction conditions.

  • Thermal Decomposition: In some cases, high temperatures can promote homolytic cleavage of the C-Cl bond, leading to radical intermediates that are subsequently quenched to form the dehalogenated product.

Q3: I'm performing an N9-alkylation with an alkyl halide and potassium carbonate, but I'm consistently getting a 3:1 mixture of N9 and N7 isomers. How can I improve the regioselectivity for the N9 position?

A: This is a common challenge in purine chemistry. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be formed under kinetic control.[2] Several factors influence the N9/N7 ratio:

  • Steric Hindrance: The N7 position is sterically more accessible. Using a bulkier base or a more sterically hindered solvent can sometimes favor attack at the less hindered N7 position. Conversely, the inherent structure of the purine often leads to N9 as the major product.

  • Base and Solvent System: The choice of base and solvent is critical. Using a combination like K₂CO₃ in an aprotic polar solvent like DMF often provides good N9 selectivity.[6][7] In some cases, using a phase-transfer catalyst can also improve N9 regioselectivity.[6]

  • Reaction Temperature: Higher temperatures tend to favor the formation of the more thermodynamically stable N9 isomer. If you are running your reaction at room temperature or below, consider increasing it.[2]

Q4: My starting material seems to degrade upon the addition of a strong base like sodium hydride (NaH), even at low temperatures and under an inert atmosphere. What is causing this instability?

A: this compound, like many purine derivatives, is an acidic molecule (pKa of the N9-H is ~8-9). Strong, non-nucleophilic bases like NaH will deprotonate it to form the purine anion. While this is often the desired first step for alkylation, the resulting anion can be unstable. If trace amounts of water are present, the resulting hydroxide ions can rapidly hydrolyze the C2-chloro group. Furthermore, strong bases can promote other decomposition pathways, such as dehydrohalogenation if there are adjacent protons that can be eliminated.[8] It is often preferable to use milder, non-hydroxide generating bases like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIEA).

Troubleshooting Guides & Protocols

Guide 1: Preventing Hydrolysis

Hydrolysis is the most frequent cause of yield loss. The key to prevention is the rigorous exclusion of water from the reaction system.

Causality: The C2 position on the purine ring is highly electrophilic. Water, and especially the hydroxide ion (OH⁻), is an effective nucleophile that readily attacks this position, leading to a substitution reaction that displaces the chloride. This process is often irreversible and is accelerated by basic conditions.[9]

Table 1: Recommended Solvents and Drying Agents
SolventBoiling Point (°C)PropertiesRecommended Drying Method
Acetonitrile (ACN)82Polar aprotic, good for SₙArDistill from CaH₂
N,N-Dimethylformamide (DMF)153Polar aprotic, high boiling pointStore over 4 Å molecular sieves
Tetrahydrofuran (THF)66Ethereal, moderately polarDistill from Na/benzophenone
Dichloromethane (DCM)40Non-polar, volatileDistill from CaH₂
Protocol: Setting Up a Reaction Under Anhydrous Conditions
  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Use freshly distilled, anhydrous solvents. If using a solvent from a sealed bottle, use a dry syringe/cannula to transfer it.

    • Ensure solid reagents are dry. If necessary, dry them in a vacuum oven.

    • Use bases that do not generate water, such as K₂CO₃ (ensure it's anhydrous) or NaH.

  • Reaction Setup:

    • Add the this compound and any other solids to the reaction flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via syringe.

    • Stir the mixture and bring it to the desired reaction temperature.

    • Add any liquid reagents (e.g., alkyl halides, nucleophiles) slowly via syringe.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.[10]

    • Upon completion, perform the workup carefully. If an aqueous workup is unavoidable, ensure the solution is neutralized or slightly acidic before extraction to minimize base-catalyzed hydrolysis.

Guide 2: Controlling N-Alkylation Regioselectivity

Achieving high regioselectivity in N-alkylation is crucial for synthetic efficiency. The following decision tree provides a systematic approach to optimizing your reaction for the desired N9 isomer.

start Start: N-Alkylation of This compound base_solvent Step 1: Base & Solvent Use K₂CO₃ in anhydrous DMF. Run at 60-80 °C. start->base_solvent check_ratio Is the N9/N7 ratio > 10:1? check_temp Is N7 isomer still significant? Consider temperature effects. check_ratio->check_temp No success Success: Proceed to purification. check_ratio->success Yes base_solvent->check_ratio increase_temp Increase temperature to 80-100 °C to favor thermodynamic N9 product. check_temp->increase_temp Yes check_halide Still a mixture? Evaluate alkylating agent. check_temp->check_halide No, temp not the issue increase_temp->check_ratio mitsunobu Advanced Method: Consider Mitsunobu reaction for specific N9-alkylation. check_halide->mitsunobu Yes, halide is reactive fail Consider alternative strategy: Protecting groups or de novo synthesis. check_halide->fail No, need new approach mitsunobu->check_ratio

Caption: Decision tree for optimizing N9-alkylation regioselectivity.

Protocol: Optimized N9-Alkylation

This protocol is a robust starting point for achieving high N9 selectivity.

  • Setup: To an oven-dried flask under N₂, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add anhydrous DMF to create a ~0.2 M solution.

  • Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS. The N9 and N7 isomers can often be distinguished by their different polarity.

  • Workup: Cool the reaction to room temperature, filter off the K₂CO₃, and remove the DMF under high vacuum. Purify the residue by column chromatography. The N9 isomer is typically less polar than the N7 isomer. Direct alkylation of chloropurines often results in a mixture of N7/N9 isomers, where the N9 isomer is usually the major product.[2]

References

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Marks, T. S., Allpress, J. D., & Maule, A. (1989). Dehalogenation of lindane by a variety of porphyrins and corrins. Applied and Environmental Microbiology, 55(5), 1258–1261. Retrieved from [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

  • Agarwal, V., Miller, K. D., & Horsman, G. P. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 35(10), 1034-1063. Retrieved from [Link]

  • Tloušt'ová, E., Perlíková, P., & Hocek, M. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 22(12), 2217. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Gómez, G., Modro, T. A., & G-M, G. (2010). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Retrieved from [Link]

  • García-Rubiño, M. E., Núñez-Carretero, M. C., Choquesillo-Lazarte, D., García-Ruiz, J. M., Madrid, Y., & Campos, J. M. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(27), 4976-4989. Retrieved from [Link]

  • Zhang, H. (2007). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.). Synthesis of Some Biologically Active Halogenopurines. Korea Science. Retrieved from [Link]

  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Retrieved from [Link]

  • Bryce, M. R., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2, 665–670. Retrieved from [Link]

  • Daïch, A., et al. (2015). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 834. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox. Retrieved from [Link]

  • Bratoš, I., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3180. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]

  • Reddy, T. S., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic & Biomolecular Chemistry, 8(20), 4564-4567. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-chloro-9-methyl-9H-purine. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis Reactions. Retrieved from [Link]

  • Levy, M., Miller, S. L., & Oró, J. (1999). An Investigation of Prebiotic Purine Synthesis From the Hydrolysis of HCN Polymers. Journal of Molecular Evolution, 49(2), 165–168. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Hydrolysis and Dehydration Synthesis Reactions. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 13, 33730-33739. Retrieved from [Link]

  • O'Connor, B. J., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. Retrieved from [Link]

  • Kim, J. S., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. Retrieved from [Link]

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Technical Support Center: Troubleshooting Regioselectivity in 2-Chloro-8-methyl-9H-purine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-chloro-8-methyl-9H-purine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of controlling regioselectivity during the chemical modification of this versatile purine scaffold. Our focus is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Fundamentals of Regioselectivity in Purine Chemistry

Purine molecules, such as this compound, possess multiple reactive nitrogen atoms within their heterocyclic core, primarily at the N7 and N9 positions of the imidazole ring.[1][2] This inherent characteristic often leads to the formation of a mixture of regioisomers during modification reactions, such as alkylation or glycosylation.[3][4] The thermodynamically more stable N9 isomer is typically the major product, while the N7 isomer is formed as a minor product.[3][4] However, specific reaction conditions can be tuned to favor the formation of the kinetically controlled N7 product. Understanding the factors that influence this selectivity is paramount for the successful synthesis of target molecules with desired biological activities, as N7- and N9-substituted purines can exhibit distinct biological properties.[3]

Q1: What are the key factors that influence whether a modification reaction on this compound favors the N7 or N9 position?

The regioselectivity of reactions on the purine ring is a delicate interplay of several factors:

  • Steric Hindrance: The accessibility of the N7 and N9 positions to incoming electrophiles plays a crucial role. Bulky substituents on the purine ring or the electrophile can sterically hinder approach to the N7 position, thereby favoring substitution at the more accessible N9 position.[5][6] Conversely, strategic placement of bulky groups can be used to shield the N9 position and direct reactions to N7.

  • Electronic Effects: The electron density at the N7 and N9 nitrogens influences their nucleophilicity. Electron-donating or withdrawing groups on the purine scaffold can alter the relative nucleophilicity of these positions.[7] For instance, substituents at the C6 position have been shown to significantly impact the regioselectivity of alkylation.[3][4]

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst can dramatically shift the regiochemical outcome.

    • Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used. The solvent can influence the solubility of the purine salt and the transition state energies for N7 versus N9 attack.[8]

    • Base: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) affects the deprotonation of the purine and the nature of the resulting purine anion. The counter-ion of the base can also play a role in coordinating with the purine ring and influencing the reaction site.

    • Temperature: Kinetically controlled reactions, often favoring the N7 isomer, are typically run at lower temperatures.[4] Thermodynamic control, which usually yields the more stable N9 isomer, is favored at higher temperatures.[3][4]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent are critical. More reactive electrophiles may exhibit less selectivity, while bulkier electrophiles will be more sensitive to steric hindrance around the purine core.

Section 2: Troubleshooting Guide for Common Regioselectivity Issues

This section addresses specific problems you might encounter during the modification of this compound and provides actionable solutions.

Issue 1: My reaction consistently yields a mixture of N7 and N9 isomers, and I need to favor one over the other.

This is the most common challenge in purine chemistry. Here’s a systematic approach to troubleshoot this issue:

To Favor the N9 Isomer (Thermodynamic Product):
  • Increase Reaction Temperature: Running the reaction at a higher temperature will favor the formation of the more stable N9 isomer.[3][4]

  • Use a Weaker Base: A weaker base may not fully deprotonate the purine, leading to a reaction that proceeds under thermodynamic equilibrium.

  • Prolonged Reaction Time: Allowing the reaction to stir for a longer period can allow the initially formed kinetic N7 product to equilibrate to the more stable N9 product.

  • Consider a Silylation Approach (Vorbrüggen Conditions): For glycosylations, the Vorbrüggen method, which involves silylating the purine prior to coupling with a glycosyl halide, generally favors the N9 isomer.[3]

To Favor the N7 Isomer (Kinetic Product):
  • Lower the Reaction Temperature: Perform the reaction at room temperature or below to trap the kinetically favored N7 product.[4]

  • Use a Strong, Non-nucleophilic Base: A strong base like sodium hydride (NaH) will rapidly and irreversibly deprotonate the purine, setting up the reaction for kinetic control.

  • Employ a Bulky Protecting Group: Strategically introducing a bulky protecting group at a position that shields N9 can direct the electrophile to the N7 position.[6][9]

  • Lewis Acid Catalysis: The use of a Lewis acid, such as SnCl₄, in conjunction with a silylated purine and a tert-alkyl halide has been shown to be highly regioselective for the N7 position under kinetically controlled conditions.[3][4]

Issue 2: The reaction is not proceeding to completion, leaving a significant amount of unreacted starting material.

Low conversion can be frustrating and is often linked to several factors:

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of base, and in some cases, a slight excess may be necessary to drive the deprotonation to completion.

  • Poor Solubility: The purine starting material or its salt may not be fully soluble in the chosen solvent.[10] Consider using a co-solvent system or switching to a more polar aprotic solvent like DMF or DMSO.

  • Inactive Electrophile: Verify the purity and reactivity of your electrophile. Alkyl bromides and iodides are generally more reactive than chlorides.[8]

  • Inappropriate Temperature: Some reactions require heating to overcome the activation energy barrier. Gradually increase the temperature while monitoring for side product formation.[8]

Issue 3: I am observing over-alkylation, leading to the formation of di-substituted products.

Over-alkylation can occur if the mono-alkylated product is more nucleophilic than the starting purine.[8]

  • Control Stoichiometry: Use a slight excess of the purine starting material relative to the alkylating agent to favor mono-alkylation.[8]

  • Slow Addition of Electrophile: Adding the electrophile dropwise over a period of time can help to maintain a low concentration of the alkylating agent, thus reducing the chance of a second alkylation event.

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first.[8]

Section 3: Frequently Asked Questions (FAQs)

Q2: How can I definitively distinguish between the N7 and N9 isomers of my product?

Unequivocal characterization of N7 and N9 isomers is critical. While 1D ¹H and ¹³C NMR can provide initial clues, 2D NMR techniques are the gold standard for definitive assignment.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful technique.[11] An HMBC experiment will show a correlation between the protons on the substituent (e.g., the α-CH₂ of an alkyl chain) and the nitrogen atom to which it is attached (N7 or N9).[11]

  • ¹³C NMR Chemical Shifts: There are some general trends in ¹³C chemical shifts that can be helpful. For many substituted purines, the C5 carbon is typically deshielded (higher ppm) in the N9 isomer compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm) in the N9 isomer.[11]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural proof.

Q3: Are there any protecting group strategies I can use to control regioselectivity?

Yes, protecting groups are a powerful tool in purine chemistry.[12][13]

  • To favor N7 substitution: A bulky protecting group can be installed at a position that sterically blocks the N9 nitrogen. For example, a trityl or a bulky silyl group on a substituent at C6 could potentially shield the N9 position.[6][9]

  • To favor N9 substitution: While less common, a protecting group could theoretically be used to block the N7 position. However, directing substitution to the thermodynamically favored N9 position is often achievable by controlling reaction conditions.

Q4: What is the role of the chloro group at the C2 position in influencing regioselectivity?

The chloro group at the C2 position is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: It makes the N-H proton on the imidazole ring more acidic, facilitating deprotonation.

  • Electronic Influence: It can influence the relative electron densities at N7 and N9, although the effect on N7/N9 regioselectivity is often less pronounced than that of substituents at the C6 or C8 positions. The primary role of the 2-chloro group is often as a handle for further functionalization via nucleophilic aromatic substitution.[14]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for N9-Alkylation of this compound (Thermodynamic Control)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N7-Alkylation of this compound (Kinetic Control)
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterCondition for N9 SelectivityCondition for N7 SelectivityRationale
Temperature High (e.g., 80-100 °C)Low (e.g., 0 °C to RT)Favors thermodynamic vs. kinetic product.[4]
Base Weaker (e.g., K₂CO₃, Cs₂CO₃)Strong (e.g., NaH, LiHMDS)Reversible vs. irreversible deprotonation.
Solvent Polar Aprotic (e.g., DMF)Polar Aprotic (e.g., THF, ACN)Solvation effects on the purine anion.
Addition Rate Not criticalSlow addition of electrophileMinimizes over-alkylation.

Section 5: Visualizing the Reaction Pathways

Diagram 1: Factors Influencing N7 vs. N9 Regioselectivity

G cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcomes Steric_Hindrance Steric Hindrance N9_Alkylation N9-Alkylation (Thermodynamic Product) Steric_Hindrance->N9_Alkylation Bulky Groups Favor Electronic_Effects Electronic Effects N7_Alkylation N7-Alkylation (Kinetic Product) Electronic_Effects->N7_Alkylation EDGs can favor Reaction_Conditions Reaction Conditions Reaction_Conditions->N9_Alkylation High Temp, Weak Base Reaction_Conditions->N7_Alkylation Low Temp, Strong Base Electrophile_Nature Nature of Electrophile Electrophile_Nature->N9_Alkylation Bulky Electrophile

Caption: Key factors determining the regioselectivity of purine modifications.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Start: Mixture of N7/N9 Isomers q1 Desired Product? N9 (Thermo) N7 (Kinetic) start->q1 n9_actions Actions for N9:|Increase Temperature Use Weaker Base Prolong Reaction Time q1:f0->n9_actions n7_actions Actions for N7:|Decrease Temperature Use Stronger Base Consider Lewis Acid q1:f1->n7_actions n9_check Check Ratio: Improved N9 Selectivity? n9_actions->n9_check n9_yes Success: Optimize & Purify n9_check->n9_yes Yes n9_no Consider Protecting Group Strategy n9_check->n9_no No n7_check Check Ratio: Improved N7 Selectivity? n7_actions->n7_check n7_yes Success: Optimize & Purify n7_check->n7_yes Yes n7_no Consider Bulky Electrophile or Protecting Group n7_check->n7_no No

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Konecny, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(14), 8047-8056. [Link]

  • ResearchGate. (n.d.). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]

  • SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Retrieved from [Link]

  • Robins, M. J., et al. (2003). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Organic Letters, 5(18), 3253-3255. [Link]

  • ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Kita, Y., et al. (2017). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 22(11), 1859. [Link]

  • ACS Omega. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

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  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from [Link]

  • PubMed. (2006). Regiospecific and Highly Stereoselective Coupling of 6-(substituted-imidazol-1-yl)purines With 2-deoxy-3,5-di-O-(p-toluoyl)-alpha-D-erythro-pentofuranosyl Chloride. Sodium-salt Glycosylation in Binary Solvent Mixtures: Improved Synthesis of Cladribine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Retrieved from [Link]

  • American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. Retrieved from [Link]

  • YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Retrieved from [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and technical guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during synthetic reactions involving 2-Chloro-8-methyl-9H-purine. As a substituted purine, this substrate presents unique challenges, primarily due to the strong coordinating ability of the heterocyclic nitrogen atoms, which can lead to catalyst inhibition and deactivation. This document is structured to help you diagnose symptoms, understand the underlying causes, and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with this compound?

Catalyst poisoning is the deactivation of a catalyst by chemical substances, known as poisons, that bind to the active sites.[1][2][3] This interaction reduces or completely eliminates the catalyst's ability to accelerate the desired reaction, leading to low yields, stalled reactions, and process inefficiencies.[4]

Reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), are highly susceptible. The purine core contains multiple nitrogen atoms which are Lewis basic. These nitrogen atoms can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes. This "self-poisoning" or substrate inhibition is a primary challenge, distinguishing it from poisoning by external contaminants alone.[5]

Q2: Besides the purine substrate itself, what are other common poisons in these reactions?

Beyond substrate inhibition, catalyst activity can be diminished by a range of external impurities that may be present in the starting materials, reagents, or solvent.[1] Key poisons to consider are:

  • Sulfur Compounds: Even at parts-per-million (ppm) levels, sulfur compounds (e.g., thiols, sulfides) from starting materials or reagents can irreversibly bind to palladium.[2][6]

  • Phosphorus Compounds: Impurities like phosphines or phosphates from other steps can interfere with the desired phosphine ligand exchange.[7]

  • Heavy Metals: Trace amounts of metals such as lead, mercury, or arsenic in reagents can act as potent catalyst poisons.[8]

  • Halides: While halides are part of the reaction, excess or certain types of halide ions (e.g., iodide) can form stable, less reactive palladium complexes, slowing catalysis.

  • Water and Oxygen: In reactions requiring anhydrous and anaerobic conditions, water can hydrolyze reagents and oxygen can oxidize the active Pd(0) species or the phosphine ligands, rendering them ineffective.[9][10]

Q3: What are the typical visual or kinetic signs of catalyst poisoning?

Observing the reaction progress and physical appearance can provide early clues:

  • Stalled or Sluggish Reaction: The most common sign is a reaction that starts but fails to proceed to completion, or proceeds much slower than expected.[4]

  • Formation of Palladium Black: The precipitation of a fine black solid is a strong indicator that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. This is often due to ligand degradation or displacement.[11]

  • Color Changes: Unexpected or rapid color changes in the reaction mixture can indicate the formation of off-cycle, inactive palladium complexes.

  • Increased Byproduct Formation: A poisoned catalyst may lose its selectivity, leading to a higher proportion of undesired side products.

Part 2: Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues with potential causes, diagnostic steps, and corrective actions.

Issue 1: My Suzuki or Buchwald-Hartwig reaction is stalled at low-to-moderate conversion.

This is a classic symptom of catalyst deactivation, often caused by the purine substrate itself or trace impurities.

Potential Cause A: Substrate/Product Coordination to Palladium

The nitrogen atoms on the purine ring can displace the phosphine ligand, forming a dormant or inactive palladacycle. This is particularly problematic with less sterically hindered ligands.[5][12]

Workflow: Diagnosing and Overcoming Substrate Inhibition

G cluster_symptom Symptom cluster_diagnosis Diagnostic Steps cluster_solution Corrective Actions Symptom Reaction Stalls at <70% Conversion D1 Run a control reaction without the purine substrate. Does it proceed cleanly? Symptom->D1 D2 Analyze reaction aliquot by LC-MS. Are there signs of stable Pd-Purine adducts? D1->D2 Yes S1 Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphines like XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand. D1->S1 No (Indicates other issue) D2->S1 Yes S2 Increase reaction temperature moderately (e.g., 80°C to 100°C) to favor reductive elimination over substrate binding. D2->S2 No S1->S2 S3 Consider a different palladium precatalyst source that activates more readily at lower temperatures. S2->S3

Caption: Troubleshooting workflow for stalled cross-coupling reactions.

Corrective Protocol: Ligand Screening

  • Setup: Prepare parallel reactions in vials under an inert atmosphere (Argon or Nitrogen).

  • Standard Conditions: Use your standard reaction conditions (purified this compound, coupling partner, base, solvent).

  • Variable: In each vial, use a different ligand with your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Screen a diverse set of ligands.

  • Monitoring: Sample each reaction at set time points (e.g., 1h, 4h, 16h) and analyze by HPLC or LC-MS to compare conversion rates.

Table 1: Recommended Ligands for Mitigating Purine Inhibition

Ligand ClassExamplesRationale for Use
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosThe steric bulk hinders the approach of the purine substrate to the metal center, favoring the catalytic cycle.[12][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrForm very strong bonds to palladium, making them less susceptible to displacement by the purine substrate.[14]
Ferrocenylphosphines dppfThe rigid backbone and specific bite angle can enhance catalyst stability and activity.[15]

Potential Cause B: Trace Impurities in Starting Material

Impurities from the synthesis of this compound or the coupling partner can poison the catalyst.[1][16]

Corrective Protocol: Starting Material Purification

  • Analysis: Before use, analyze a sample of your this compound by high-resolution LC-MS and qNMR to identify and quantify any impurities.

  • Purification: If impurities are detected, purify the bulk material.

    • Recrystallization: Dissolve the purine in a suitable hot solvent (e.g., ethanol, acetonitrile) and allow it to cool slowly. This is effective for removing less soluble or more soluble impurities.

    • Silica Gel Chromatography: For more difficult separations, use column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Re-analysis: Confirm the purity of the material after purification before using it in the reaction.

Issue 2: My reaction mixture is turning black with a fine precipitate.

The formation of palladium black indicates that the active, soluble Pd(0) species is aggregating and precipitating, effectively halting the catalytic cycle.

Potential Cause: Ligand Degradation or Insufficient Ligation

Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or if oxygen is not rigorously excluded.[11][17] If the ligand degrades, the "naked" Pd(0) atoms will rapidly agglomerate.

Mechanism: Ligand Degradation Pathway

Caption: Pathway from active catalyst to palladium black via ligand degradation.

Corrective Actions:

  • Improve Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for some systems). Use Schlenk line or glovebox techniques.

  • Use Robust Ligands: Consider air-stable palladium precatalysts or more robust ligands like NHCs, which are less prone to oxidation.[14]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can also lead to the formation of poorly stabilized palladium species. A slight excess of ligand (e.g., 1.1-1.5 equivalents relative to Pd) can sometimes prevent agglomeration, though a large excess can inhibit the reaction.

  • Check Solvent Purity: Ethereal solvents like THF or Dioxane can form peroxides upon storage. Use freshly distilled or inhibitor-free solvents.

Part 3: Advanced Diagnostics and Prevention

Proactive measures and detailed analysis are key to preventing catalyst poisoning.

Protocol: Post-Reaction Catalyst Analysis

If you consistently face poisoning issues, analyzing the spent catalyst can provide definitive answers.

  • Isolate the Catalyst: After the reaction, carefully filter the reaction mixture to isolate any solid material (including Pd black).

  • Wash Thoroughly: Wash the solid with a solvent that dissolves the organic components but not the metal, such as hexanes or diethyl ether, to remove adsorbed species.

  • Submit for Analysis: Send the dried solid for elemental analysis.

Table 2: Analytical Techniques for Poison Identification

TechniqueInformation ProvidedCommon Poisons Detected
ICP-MS/OES Precise quantification of elemental composition.Sulfur (S), Phosphorus (P), Lead (Pb), Mercury (Hg), Arsenic (As).[8]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states of elements.[1]Identifies if sulfur is present as sulfide (poison) or sulfate (less harmful). Can show oxidation state of palladium.[18]
X-Ray Diffraction (XRD) Crystalline structure of the solid material.Confirms the presence of metallic palladium (Pd black) vs. other palladium salts. Can identify metal sulfides if present in sufficient quantity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile organic impurities in starting materials or solvents.[19]Detects residual sulfur- or phosphorus-containing organic compounds.
Prevention: Building a Self-Validating Protocol

Trust in your results comes from robust, preventative measures.

  • Reagent Prequalification: Never assume the purity of commercial reagents. Qualify each new batch of this compound, base, and coupling partner for purity and potential contaminants.

  • Dedicated Glassware: Use dedicated glassware for sensitive catalytic reactions to avoid cross-contamination from other reaction types (especially sulfur chemistry).

  • Use of Scavengers: In some industrial processes, "guard beds" or sacrificial scavengers are used to remove poisons from the feedstock before they reach the catalyst.[8] For lab scale, ensuring high purity is the most practical approach.

  • Catalyst Design: Modern catalyst design focuses on creating systems resistant to poisoning. This can involve protective coatings or modifying active sites to be more selective for the reactant over the poison.[1]

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search Grounding Service.
  • How to detect catalyst poisoning in hydrotreaters. (2025).
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Regeneration of palladium based catalyst for methane ab
  • Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
  • Method for reactivating palladium catalysts. (1976).
  • Poisoning and deactivation of palladium c
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). Journal of the American Chemical Society.
  • The Role of Phosphine Ligands in Palladium C
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. (2025). LexisNexis.
  • Catalytic Gas Sensor Poisoning: A Silent Thre
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. (n.d.). Benchchem.
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (n.d.). Azerbaijan Medical Journal.

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Navigating the Nuances of 2-Chloro-8-methyl-9H-purine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for workup procedures involving 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile purine derivative. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your reaction workups effectively. The protocols and advice presented here are grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Common Challenges in this compound Workups

The workup phase of any chemical synthesis is critical for isolating the desired product in high purity and yield. Reactions involving this compound are no exception. Below is a table outlining common issues encountered during the workup of these reactions, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Product Loss During Extraction: The product may have significant solubility in the aqueous phase, especially if the reaction mixture is acidic or basic.Optimize Extraction pH: Adjust the pH of the aqueous layer to be near neutral before extraction. Purines can be protonated or deprotonated, increasing their aqueous solubility. Use a pH meter to carefully bring the solution to pH 7. Increase Extraction Multiplicity: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent to improve recovery. Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash to decrease the solubility of the organic product in the aqueous phase.
Product Hydrolysis: The chloro group at the 2-position is susceptible to hydrolysis, especially under prolonged exposure to acidic or basic conditions during workup.Minimize Contact Time with Aqueous Solutions: Perform extractions and washes swiftly. Maintain Neutral pH: As mentioned, keeping the aqueous phase neutral is crucial to prevent hydrolysis.[1] Use of Mild Bases: If a basic wash is necessary to remove acidic impurities, consider using a milder base like sodium bicarbonate instead of sodium hydroxide.
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product.Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification: If starting materials are present, they can often be removed by column chromatography or recrystallization.
Formation of Side Products: Over-alkylation or reaction at other positions on the purine ring can lead to isomeric impurities. For instance, N7 alkylation can sometimes compete with the desired N9 substitution.[2]Chromatographic Purification: Silica gel column chromatography is often effective in separating isomeric purine derivatives. A gradient elution system, for example, dichloromethane/methanol, can be employed.[3]
Hydrolyzed Byproduct: The corresponding 2-hydroxy-8-methyl-9H-purine may be present due to hydrolysis of the product.Careful Workup: Adhere to the principles of minimizing contact time with aqueous solutions and maintaining a neutral pH. Chromatography: This byproduct is typically more polar than the desired product and can be separated by silica gel chromatography.
Difficulty with Product Crystallization Presence of Oily Impurities: Small amounts of impurities can inhibit crystal formation, resulting in an oil.Purify Before Crystallization: Subject the crude product to column chromatography to remove impurities before attempting crystallization. Trituration: If the product is an amorphous solid or oil, try triturating with a non-polar solvent like hexane or pentane to induce crystallization and wash away soluble impurities.
Incorrect Solvent System: The choice of solvent is critical for successful crystallization.Solvent Screening: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for purine derivatives include ethanol, methanol, and ethyl acetate.[3]

Frequently Asked Questions (FAQs)

Here we address some of the more specific questions that may arise during the workup of this compound reactions.

Q1: What is a standard extraction procedure for a reaction mixture containing this compound?

A standard and effective extraction workflow is crucial for isolating your product efficiently. The following diagram and protocol outline a best-practice approach.

G reaction Reaction Mixture quench Quench with Water/Sat. NH4Cl reaction->quench extract Extract with Ethyl Acetate (3x) quench->extract combine Combine Organic Layers extract->combine wash_brine Wash with Brine combine->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude purify Purification (Chromatography/Crystallization) crude->purify

Caption: A typical extraction workflow for isolating this compound derivatives.

Step-by-Step Extraction Protocol:

  • Quenching: Carefully quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride. This is particularly important if reactive reagents like organometallics or strong bases were used.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete removal of the product from the aqueous layer.

  • Combine Organic Layers: Combine the organic extracts from the multiple extractions.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove any remaining water and some water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by column chromatography or crystallization.

Q2: How can I prevent the hydrolysis of the 2-chloro group during the workup?

The chloro group at the 2-position of the purine ring is susceptible to nucleophilic substitution, including hydrolysis. To minimize this, consider the following:

  • pH Control: The stability of similar compounds has been shown to be pH-dependent. Avoid strongly acidic or basic conditions during the workup. It is advisable to keep the aqueous phase as close to neutral (pH 7) as possible.[1]

  • Temperature: Perform the workup at room temperature or below. Higher temperatures can accelerate the rate of hydrolysis.

  • Minimize Time: Reduce the amount of time the compound is in contact with the aqueous phase.

Q3: What are some common side products to look out for, and how can they be identified?

Being aware of potential side products is key to developing an effective purification strategy.

  • Starting Materials: Unreacted this compound or other starting materials can be a source of impurities.

  • Hydrolysis Product: As mentioned, 2-hydroxy-8-methyl-9H-purine is a common byproduct.

  • Over-alkylation/Isomers: In reactions involving alkylation, it is possible to get substitution at other nitrogen atoms of the purine ring, such as N7.[2]

  • Diamide Formation: In acylation reactions, the formation of diamide byproducts has been observed in related purine syntheses.[4]

These impurities can often be identified by LC-MS analysis of the crude reaction mixture, which will show components with different mass-to-charge ratios. TLC can also be a quick way to visualize the presence of multiple components.

Q4: Can you provide a general protocol for the crystallization of this compound derivatives?

While the optimal crystallization conditions are compound-specific, the following protocol provides a good starting point.

G start Crude/Purified Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath (if needed) cool->ice_bath collect Collect Crystals by Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry_crystals Dry Crystals under Vacuum wash->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: A general workflow for the recrystallization of purine derivatives.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent mixture in which your compound has high solubility when hot and low solubility when cold. Ethanol, methanol, or ethyl acetate are often good choices for purine derivatives.[3]

  • Dissolution: Place the crude or partially purified product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: If crystallization does not occur at room temperature, you can place the flask in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

By understanding the principles behind these workup procedures and being aware of the potential pitfalls, you can significantly improve the efficiency and success of your syntheses involving this compound.

References

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. Available from: [Link]

  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate. Available from: [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives and bioactivity studies. Trade Science Inc. Available from: [Link]

  • Effect of pH on the stability of methacholine chloride in solution. PubMed. Available from: [Link]

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Technical Support Center: Byproduct Identification in 2-Chloro-8-methyl-9H-purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this critical purine derivative. As a key intermediate in the development of various therapeutic agents, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues related to byproduct identification and mitigation.

Overview of the Synthesis of this compound

The synthesis of this compound typically follows a modified Traube purine synthesis pathway.[1][2][3][4][5][6][7] This versatile method involves the condensation of a substituted pyrimidine with a one-carbon source to form the fused imidazole ring of the purine core. A common and effective route starts with a 4,5-diaminopyrimidine derivative, which is first acylated and then cyclized, followed by chlorination to yield the final product.

The following diagram illustrates a plausible and widely utilized synthetic workflow:

Synthesis_Workflow A 4,5-Diamino-6-chloropyrimidine C N-acetylated intermediate A->C Acetylation B Acetic Anhydride B->C E This compound C->E Cyclization & Chlorination F Byproducts C->F Side Reactions D Phosphorus Oxychloride (POCl3) D->E D->F

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and purification of this compound.

Q1: I am seeing multiple spots on my TLC analysis of the crude product. What are the most likely byproducts in this synthesis?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation and can be attributed to several potential byproducts. The most probable impurities are:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 4,5-diamino-6-chloropyrimidine in your crude product.

  • Over-acetylated Byproducts: Acetic anhydride is a strong acetylating agent. It is possible for both amino groups of the starting diaminopyrimidine to be acetylated, leading to the formation of a diacetylated intermediate.[8] This diacetylated species may not efficiently cyclize to the desired purine.

  • Isomeric Purine Byproducts: The Traube synthesis can sometimes lead to the formation of isomeric purine structures, although this is less common when using a pre-chlorinated pyrimidine. However, depending on the specific reaction conditions, minor amounts of other purine isomers could be formed.[1]

  • Hydrolysis Products: The chloro group at the 2-position of the purine ring is susceptible to hydrolysis, especially during aqueous work-up or purification under non-anhydrous conditions. This would result in the formation of 8-methylhypoxanthine.

  • Phosphorylated Intermediates: Phosphorus oxychloride (POCl3) is a highly reactive reagent. Incomplete reaction or side reactions can lead to the formation of phosphorylated purine intermediates that are subsequently hydrolyzed during work-up to other impurities.[9]

Q2: How can I confirm the identity of these byproducts?

A2: A combination of modern analytical techniques is essential for the unambiguous identification and characterization of byproducts.[10]

Analytical TechniqueInformation Provided
LC-MS (Liquid Chromatography-Mass Spectrometry) Provides the molecular weight of the components in your mixture. This is often the first step in identifying potential byproducts by comparing the observed masses to the calculated masses of suspected impurities.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy Gives detailed structural information about the arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can confirm the structure of your desired product and elucidate the structures of the byproducts. For example, the presence of two acetyl methyl signals in the ¹H NMR spectrum would suggest the diacetylated byproduct.
HRMS (High-Resolution Mass Spectrometry) Provides a very accurate molecular weight, allowing you to determine the elemental composition of the molecules. This is crucial for confirming the identity of unknown byproducts.
FT-IR (Fourier-Transform Infrared) Spectroscopy Can help identify the presence of specific functional groups. For instance, the presence of a strong C=O stretch might indicate an acetylated intermediate, while a broad O-H stretch could suggest a hydrolysis product.

Experimental Protocol: Sample Preparation for LC-MS Analysis

  • Sample Dissolution: Accurately weigh approximately 1 mg of your crude reaction mixture. Dissolve it in 1 mL of a suitable solvent system, such as a mixture of acetonitrile and water.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: Depending on the concentration of your sample, you may need to dilute it further to be within the optimal concentration range for the instrument. A 1:10 or 1:100 dilution is often a good starting point.

  • Analysis: Inject the prepared sample into the LC-MS system. A common method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.

Q3: What reaction conditions can I modify to minimize the formation of the diacetylated byproduct?

A3: The formation of the diacetylated byproduct is a result of over-acetylation. To minimize this, you can adjust the following reaction parameters:

  • Stoichiometry of Acetic Anhydride: Carefully control the molar ratio of acetic anhydride to the 4,5-diaminopyrimidine. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride is often sufficient for the initial acetylation. A large excess should be avoided.

  • Reaction Temperature: The acetylation reaction is typically exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for mono-acetylation.

  • Order of Addition: Adding the acetic anhydride dropwise to a solution of the diaminopyrimidine can help to maintain a low instantaneous concentration of the acetylating agent, thereby reducing the likelihood of di-acetylation.

Q4: My final product appears to be degrading during purification. What could be the cause and how can I prevent it?

A4: The 2-chloro substituent on the purine ring makes the molecule susceptible to nucleophilic substitution, particularly hydrolysis. Degradation during purification is often due to the presence of water or other nucleophiles in your purification system.

Troubleshooting Degradation During Purification:

  • Use Anhydrous Solvents: Ensure that all solvents used for chromatography and recrystallization are thoroughly dried.

  • Avoid Protic Solvents where Possible: If using column chromatography, consider using a non-protic solvent system if compatible with your compound's solubility.

  • Control pH: During aqueous work-up, maintain a neutral or slightly acidic pH to minimize hydrolysis. Basic conditions will accelerate the hydrolysis of the 2-chloro group.

  • Minimize Exposure to Moisture: Handle the purified product in a dry environment (e.g., under an inert atmosphere or in a desiccator) to prevent degradation upon storage.

The following diagram illustrates the logical steps for troubleshooting byproduct formation:

Troubleshooting_Byproducts Start Multiple Spots on TLC Identify Identify Byproducts (LC-MS, NMR) Start->Identify Unreacted Unreacted Starting Material? Identify->Unreacted Over_acetylated Over-acetylated Byproduct? Identify->Over_acetylated Hydrolysis Hydrolysis Product? Identify->Hydrolysis Unreacted->Over_acetylated No Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent purity Unreacted->Optimize_Reaction Yes Over_acetylated->Hydrolysis No Optimize_Acetylation Optimize Acetylation: - Control stoichiometry - Lower temperature - Slow addition Over_acetylated->Optimize_Acetylation Yes Optimize_Purification Optimize Purification: - Use anhydrous solvents - Control pH - Minimize moisture exposure Hydrolysis->Optimize_Purification Yes End Pure Product Hydrolysis->End No Optimize_Reaction->End Optimize_Acetylation->End Optimize_Purification->End

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

References

  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • Sarasin, J., & Wegmann, E. (1924). Sur la constitution de la purine et de quelques-uns de ses dérivés. Helvetica Chimica Acta, 7(1), 713-729.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). (n.d.). AWS. [Link]

  • General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). National Institutes of Health. [Link]

  • TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Scribd. [Link]

  • Traube purine synthesis. (2023). Chemistry Online. [Link]

  • Purine. (n.d.). Wikipedia. [Link]

  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. (2009). ResearchGate. [Link]

  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (2015). ResearchGate. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). MDPI. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1993). HETEROCYCLES, 36(2), 307-316.
  • 2-Chloro-9-methyl-9H-purine. (n.d.). American Elements. [Link]

  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. (1998). ResearchGate. [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1962). Oregon State University. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2012). Taylor & Francis Online. [Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023). National Institutes of Health. [Link]

  • The Direct Conversion of Chloropurines to Fluoropurines. (1959). ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (1965). Iowa State University. [Link]

  • Process for preparing 2,6-dichloropurine. (2002).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). National Institutes of Health. [Link]

  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (2012). ResearchGate. [Link]

  • Reaction conditions and reagents: a Acetic anhydride, pyridine, 100 °C,... (n.d.). ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2022). MDPI. [Link]

  • Acetylation regulates DNA repair mechanisms in human cells. (2005). National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Chloro-8-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-8-methyl-9H-purine derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the handling, storage, and experimental use of this important class of compounds. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and a step-by-step protocol for resolution.

Issue 1: Compound Degrades Rapidly in Aqueous Solution During Biological Assays

Symptoms:

  • Loss of compound peak and appearance of new, more polar peak(s) in HPLC or LC-MS analysis.

  • Inconsistent or diminishing biological activity over the course of an experiment.

  • Precipitate formation as the degradation product may have lower solubility.

Root Cause Analysis: The primary pathway of degradation for 2-chloropurine derivatives in aqueous or protic media is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is an effective leaving group, and the electron-deficient purine ring is susceptible to attack by nucleophiles. In biological assays, water molecules or buffer components (e.g., phosphates, amines) can act as nucleophiles, leading to hydrolysis and the formation of the corresponding 2-hydroxy (or 2-oxo) derivative. This process is often accelerated at neutral to basic pH.[1][2][3]

Diagram 1: Primary Degradation Pathway via Hydrolysis

G cluster_0 S(N)Ar Mechanism start This compound (Parent Compound) end 2-Hydroxy-8-methyl-9H-purine (Degradation Product) start->end Nucleophile (e.g., H₂O, OH⁻) Protic Solvent pH > 6.0

Caption: Hydrolysis of the 2-chloro group via SNAr.

Solutions & Recommended Protocol:

1. Optimize Solvent and Buffer Conditions:

  • Stock Solutions: Always prepare stock solutions in aprotic, anhydrous solvents such as DMSO or DMF. Store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: If aqueous media is unavoidable for your assay, prepare the working solution immediately before use. Buffer the final solution to a slightly acidic pH (e.g., 5.0-6.5), as this can significantly slow the rate of hydrolysis.[4]

2. Protocol: Performing a Preliminary pH-Dependent Stability Screen This protocol helps determine the optimal pH for your compound in your specific assay buffer.

  • Preparation: Prepare 10 mM stock of your derivative in anhydrous DMSO. Prepare a series of your primary assay buffers, adjusting the pH to 5.5, 6.5, 7.4, and 8.0.

  • Incubation: Dilute the stock solution to your final working concentration (e.g., 10 µM) in each of the prepared buffers. Also, prepare a control by diluting the stock in pure acetonitrile or a 50:50 acetonitrile:water mixture.

  • Time Points: Incubate all samples at your experimental temperature (e.g., 37°C). Take aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching & Analysis: Immediately quench the degradation by adding the aliquot to a 3x volume of cold acetonitrile containing an internal standard. Analyze the samples by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. Calculate the half-life (t1/2) under each condition to identify the most stable environment.

Diagram 2: Experimental Workflow for Stability Screening

G prep 1. Prepare Stock in DMSO & Buffers at Various pH incubate 2. Dilute Stock into Buffers Incubate at 37°C prep->incubate sample 3. Sample at Timepoints (0, 1, 2, 4, 8, 24h) incubate->sample quench 4. Quench with Cold ACN + Internal Standard sample->quench analyze 5. Analyze by HPLC/LC-MS quench->analyze report 6. Plot % Remaining vs. Time Calculate Half-Life (t½) analyze->report

Caption: Workflow for assessing pH-dependent compound stability.

Issue 2: Compound Shows Poor Long-Term Stability Even as a Solid

Symptoms:

  • Discoloration of the solid material over time (e.g., turning yellow or brown).

  • Decreased purity when a new stock solution is made from the aged solid.

  • Poor solubility compared to a freshly synthesized batch.

Root Cause Analysis: While less common than solvolysis, solid-state degradation can occur. This is often due to a combination of factors:

  • Oxidation: The electron-rich purine ring system can be susceptible to slow oxidation by atmospheric oxygen, a process that can be accelerated by light.[4]

  • Hygroscopicity: The compound may absorb atmospheric moisture, leading to slow hydrolysis even in the solid state.

  • Residual Impurities: Trace amounts of acids or bases from the final synthesis step can catalyze degradation over time.

Solutions & Recommended Protocol:

  • Proper Storage: Store the solid compound in a desiccator under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from moisture, oxygen, and light. For long-term storage, keep it at -20°C or below.

  • Final Purification: Ensure the final purification step (e.g., recrystallization or chromatography) effectively removes all acidic or basic impurities. Consider a final wash with a non-polar solvent like diethyl ether or hexanes to remove surface contaminants before drying under a high vacuum.

  • Use of Antioxidants: For derivatives that are particularly sensitive to oxidation, co-formulating with an antioxidant may be an option for specific applications, though this is more common in final drug products than in research-grade materials.[4]

Frequently Asked Questions (FAQs)

Q1: What structural modifications can I make to my this compound core to inherently improve its chemical stability?

A1: Improving stability through structural modification is a key strategy in medicinal chemistry. The goal is to reduce the reactivity of the C2-Cl bond without losing the desired biological activity.

  • Bioisosteric Replacement of the 2-Chloro Group: The most direct approach is to replace the chlorine atom with a more stable group that mimics its steric and electronic properties.[5]

    • Trifluoromethyl (CF₃): This group is exceptionally stable and is a strong electron-withdrawing group, but it is much larger than chlorine.

    • Cyano (CN): A cyano group is also metabolically stable and can act as a hydrogen bond acceptor.

    • Small Alkyl/Alkoxy Groups: If the chlorine is not essential for activity, replacing it with a methyl or methoxy group will prevent hydrolysis.

  • Electronic Modulation at the C8 Position: The 8-methyl group is generally stable. However, modifying it can subtly influence the electron density of the entire purine ring. Replacing the methyl group with a small electron-withdrawing group might slightly decrease the nucleophilicity of the ring nitrogens but could make the C2 position more electrophilic. Conversely, a more electron-donating group could have the opposite effect. This requires careful empirical evaluation.

  • N9 Substitution: The substituent at the N9 position can significantly impact stability.

    • Steric Hindrance: Introducing a bulky substituent at N9 can sterically hinder the approach of a nucleophile to the C2 position.

    • Electronic Effects: An electron-withdrawing N9 substituent can reduce the overall electron density of the purine ring, potentially making it less susceptible to certain types of degradation. Many synthetic routes for purine derivatives involve N9 substitution.[6][7]

Table 1: Conceptual Stability of C2-Substituted 8-methyl-9H-purine Analogs

C2-Substituent Expected Stability to Hydrolysis Rationale Potential Activity Impact
-Cl (Reference) Low Good leaving group, susceptible to SNAr. Baseline
-F Moderate Stronger C-F bond, less polarizable. Can still be displaced. Often retained or enhanced.
-CF₃ Very High Very strong C-C bond, metabolically robust. Significant electronic and steric change.
-CN Very High Stable C-C triple bond. Can act as H-bond acceptor, different electronics.

| -CH₃ | Very High | Stable C-C bond, non-hydrolyzable. | Loss of halogen bond donor capability. |

Q2: Are there alternative purine scaffolds that are more stable but functionally similar?

A2: Yes. If the 2-chloro-purine scaffold proves too unstable for your application, consider bioisosteric replacement of the entire ring system. These scaffolds often preserve the key hydrogen bonding patterns and overall geometry required for biological activity.

  • Deazapurines: Replacing the N1, N3, N7, or N9 nitrogen with a carbon atom can significantly alter the electronic properties and metabolic stability. For example, 7-deazapurines (pyrrolo[2,3-d]pyrimidines) are common in drug design and are not susceptible to the same degradation pathways.[8]

  • Pyrazolo[3,4-d]pyrimidines: This scaffold rearranges the positions of the nitrogen atoms in the five-membered ring and is a well-established purine bioisostere.

  • Triazolo[4,5-d]pyrimidines: Another class of purine analogs with altered nitrogen positions.

The choice of a bioisostere depends heavily on the specific protein-ligand interactions you need to maintain.[5][9]

Q3: What analytical methods are best for quantifying the stability of my compound?

A3: A robust and validated analytical method is crucial for accurate stability assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common method. A reverse-phase C18 column is typically effective. The method should be able to separate the parent compound from all potential degradation products.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and specificity. It is invaluable for identifying the exact mass of degradation products, which helps confirm the degradation pathway (e.g., confirming a +16 Da shift for hydroxylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a high-throughput method, ¹H-NMR can be used to structurally characterize degradation products after isolation and can also be used to monitor the degradation process in real-time in an NMR tube for mechanistic studies.[12]

A validated method should have established linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) for your specific derivative.[10]

References
  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). Open Access Pub. [Link]

  • Preparation of 2-amino-6-chloropurine. (1993).
  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. [Link]

  • Synthesis method of 2-amino-6-chloropurine. (2021).
  • Purines. XIV. Synthesis and properties of 8‐nitroxanthine and its N‐methyl derivatives. (1993). Archiv der Pharmazie. [Link]

  • The synthetic method of 2-amino-6-chloropurine. (2008).
  • Special Issue : Purine and Its Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). National Institutes of Health. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (2024). PubMed. [Link]

  • The ways to improve drug stability. (n.d.). Nicolae Testemitanu SUMPh. [Link]

  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

  • New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. (n.d.). PubMed. [Link]

  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. [Link]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (n.d.). SciTePress. [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic compounds. (n.d.). ResearchGate. [Link]

  • Guidelines for purine extraction and determination in foods. (2025). ResearchGate. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (n.d.). MDPI. [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). STAR Protocols. [Link]

  • Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. (n.d.). National Institutes of Health. [Link]

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Optimizing solvent systems for 2-Chloro-8-methyl-9H-purine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for optimizing reactions involving 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we move beyond simple protocols to address the complex interplay between solvent systems and reaction outcomes, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Core Principles: The Role of the Solvent in Purine Chemistry

Reactions involving the displacement of the chlorine atom on this compound predominantly proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions at sp³ centers, the SNAr mechanism is a two-step addition-elimination process that is highly sensitive to the surrounding solvent environment.

The choice of solvent is not merely about dissolving reactants; it is a critical parameter that dictates reaction rate, regioselectivity, and even the feasibility of a transformation. A solvent system can influence the reaction by:

  • Stabilizing Intermediates: The SNAr mechanism involves the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. Polar solvents are crucial for stabilizing this charged species.[1]

  • Modulating Nucleophile Reactivity: The solvent shell around the nucleophile can either enhance or diminish its reactivity. This is a primary differentiator between polar aprotic and polar protic solvents.[2]

  • Influencing Tautomeric Equilibrium: Purines can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. The polarity of the solvent can shift this equilibrium, which can be critical for subsequent reaction steps or potential side reactions.[3][4][5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or fails to reach completion. How can I select a solvent to accelerate the rate?

A1: This is a classic issue in SNAr chemistry, often directly tied to nucleophile reactivity and transition state stabilization.

Expertise & Causality: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the electron-deficient purine ring. To accelerate this, the nucleophile must be as reactive ("naked") as possible.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP) are the top choices. They possess large dipole moments to dissolve ions and stabilize the charged Meisenheimer complex.[1][6] Crucially, they cannot act as hydrogen-bond donors. This means they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively unsolvated and highly reactive.[2]

  • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can significantly slow down SNAr reactions. They form a tight hydrogen-bonding "cage" around the anionic nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic purine.[2][6][7] These are generally avoided unless they are also the nucleophile (i.e., in solvolysis reactions).

Trustworthiness through Data: The choice of solvent can lead to dramatic differences in reaction rates. Below is a summary of common solvents and their properties relevant to SNAr reactions.

SolventClassBoiling Point (°C)Dielectric Constant (ε)General Recommendation
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Excellent: Superior solvating power and rate acceleration. High boiling point can be a purification challenge.
Dimethylformamide (DMF) Polar Aprotic15337Excellent: A go-to solvent for SNAr. Good balance of properties.
Acetonitrile (ACN) Polar Aprotic8237.5Good: Lower boiling point makes for easier removal. May require higher temperatures or longer reaction times than DMF/DMSO.[8]
Tetrahydrofuran (THF) Polar Aprotic667.5Moderate: Lower polarity. Suitable for reactions with highly reactive nucleophiles or when side reactions in more polar solvents are an issue.
Ethanol (EtOH) Polar Protic7824.5Poor: Tends to deactivate nucleophiles via H-bonding. Can act as a competing nucleophile at high temperatures.
Water (H₂O) Polar Protic10080Very Poor: Only suitable for specific cases, such as reactions with water-soluble reagents where hydrolysis is the desired outcome.
Q2: I'm struggling with the poor solubility of my this compound starting material. What are my best options?

A2: The fused heterocyclic structure of purines leads to a flat, polar molecule with the potential for intermolecular hydrogen bonding, which can result in poor solubility in many common solvents.

Expertise & Causality: To overcome the strong crystal lattice energy of a solid purine, you need a solvent that can form strong intermolecular interactions with the solute. Based on the structure of similar compounds like 2-amino-6-chloropurine, which has moderate water solubility, we can infer that highly polar solvents are required.[9]

Recommendations:

  • Primary Choices: DMF and DMSO are excellent starting points due to their high polarity and ability to disrupt the purine's crystal packing.

  • Heating: Gently heating the mixture (e.g., to 40-60 °C) in solvents like DMF, ACN, or even 1,4-dioxane can significantly improve solubility and is often necessary to initiate the reaction.

  • Co-Solvent Systems: If a single solvent is not effective or desirable, a mixture can be employed. For example, using THF with a small amount of DMF can sometimes improve solubility without committing to a high-boiling solvent for the bulk medium.

Q3: I'm concerned about potential side reactions at the ring nitrogens (N7 vs. N9). How does the solvent affect regioselectivity?

A3: This is a crucial consideration in purine chemistry. The purine ring exists as a mixture of N7-H and N9-H tautomers in solution. The position of this equilibrium is influenced by both the substituent on the ring and the solvent.[3][4][5]

Expertise & Causality: While the primary reaction of this compound is nucleophilic attack at C2, conditions that favor deprotonation of the ring can lead to alkylation or other reactions at the ring nitrogens. The solvent polarity can influence which tautomer is more stable and therefore which nitrogen is more likely to react. For instance, in some 8-substituted aminopurines, polar solvents can favor the N7-H tautomer over the N9-H tautomer.[4][5]

  • Nonpolar Solvents: Tend to favor the less polar tautomer, which is often the N9-H form due to intramolecular interactions.

  • Polar Solvents: Can stabilize the more polar tautomer, which may be the N7-H form, by solvating the separated charges more effectively.

For a standard SNAr reaction at C2 with a nucleophile (e.g., an amine or thiol), this is less of a concern unless a very strong base is used that deprotonates the purine ring itself. If you are performing a reaction where the purine is intended to be the nucleophile (e.g., an N-alkylation), solvent choice becomes paramount for controlling regioselectivity.

Caption: Solvent polarity influences the N9-H / N7-H tautomeric equilibrium.

Q4: My reaction works well in DMSO, but product purification is a nightmare. What are some practical alternatives or workup strategies?

A4: This is a common trade-off. The same properties that make DMSO and DMF excellent reaction solvents (high polarity, high boiling point) complicate product isolation.

Recommendations & Protocols:

  • Solvent Replacement:

    • Try Acetonitrile (ACN): Before committing to DMSO, screen the reaction in ACN. It often provides sufficient reactivity, especially with heating, and its boiling point of 82 °C allows for easy removal by rotary evaporation.[8]

    • Consider Acetone or MEK: For very reactive systems, acetone or methyl ethyl ketone can be effective polar aprotic alternatives with even lower boiling points.

  • Workup Strategies for High-Boiling Solvents:

    • Precipitation/Crystallization: The most common method. After the reaction is complete, cool the mixture and slowly add it to a large volume of an anti-solvent, typically cold water or a water/ice mixture. The desired organic product will often precipitate out and can be collected by filtration.

    • Liquid-Liquid Extraction: This can be challenging as DMF and DMSO are miscible with water. However, you can often dilute the reaction mixture with a large volume of water and brine, then perform multiple extractions with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The key is to wash the combined organic layers thoroughly with water and brine afterward to remove residual high-boiling solvent.

Workup_Flowchart Start Reaction in DMF/DMSO Complete Dilute Dilute with Water/Brine Start->Dilute Step 1 Extract Extract with EtOAc/DCM (x3) Dilute->Extract Step 2 Wash Wash Organic Layer with Water/Brine (x3-5) Extract->Wash Step 3 Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Step 4 Product Crude Product Dry->Product Step 5

Caption: A standard extraction workflow for reactions in high-boiling polar solvents.

Advanced Methodologies & Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol provides a robust starting point for a typical SNAr amination reaction.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF (or ACN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the base (e.g., K₂CO₃).

  • Add anhydrous DMF via syringe to create a suspension (typically ~0.1-0.5 M concentration).

  • Add the amine nucleophile to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into a beaker containing ice water, resulting in the precipitation of the crude product.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and then with a small amount of a non-polar solvent (e.g., diethyl ether or hexanes) to aid in drying.

  • Dry the solid under vacuum. The crude product can then be purified further by column chromatography or recrystallization as needed.

Protocol 2: Parallel Solvent Screening for Reaction Optimization

This workflow allows for the efficient determination of the optimal solvent for a new transformation.

Solvent_Screening cluster_Solvents Add Anhydrous Solvent to Each Vial Setup Prepare 4 Identical Vials: - Purine (1.0 eq) - Nucleophile (1.2 eq) - Base (2.0 eq) Vial1 Vial 1: DMF Setup->Vial1 Vial2 Vial 2: ACN Setup->Vial2 Vial3 Vial 3: THF Setup->Vial3 Vial4 Vial 4: Dioxane Setup->Vial4 React Heat all vials to 80°C (or other desired temp) Vial1->React Vial2->React Vial3->React Vial4->React Monitor Monitor by TLC/LC-MS at t = 1h, 4h, 16h React->Monitor Analyze Analyze Results: - Conversion % - Byproduct Profile Monitor->Analyze

Caption: Workflow for parallel solvent screening to optimize reaction conditions.

References

  • Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • LibreTexts. (2021, August 15). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Kim, J., et al. (2019). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 24(21), 3812. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 11, 2026, from [Link]

  • Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved January 11, 2026, from [Link]

  • Pluta, T., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 26(23), 7118. Retrieved January 11, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Re-evaluating the stability of COMU in different solvents. Journal of Peptide Science, 23(10), 763-768. Retrieved January 11, 2026, from [Link]

  • Fandzloch, M., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(11), 2530. Retrieved January 11, 2026, from [Link]

  • Fandzloch, M., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(11), 2530. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Accelerating 2-Chloro-8-methyl-9H-purine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The functionalization of the purine scaffold is a cornerstone of medicinal chemistry and drug development. However, the inherent electronic properties of purine systems, particularly the relative inertness of C-Cl bonds, can lead to sluggish reaction kinetics in common cross-coupling methodologies. This guide provides in-depth troubleshooting and optimization strategies specifically tailored to reduce reaction times for Suzuki-Miyaura and Buchwald-Hartwig couplings involving 2-Chloro-8-methyl-9H-purine. Our focus is on the causal relationships between reaction components and kinetics, empowering you to make informed decisions to accelerate your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound so slow?

There are two primary reasons for the slow kinetics observed with this substrate:

  • C-Cl Bond Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. The initial, often rate-limiting, step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the C-Cl bond. This step has a higher activation energy for chlorides, resulting in slower overall reaction rates.[1]

  • Catalyst Inhibition: The purine core contains multiple nitrogen atoms that can act as Lewis bases and coordinate to the palladium center. This coordination can inhibit the catalyst's activity by occupying sites needed for the catalytic cycle to proceed, effectively sequestering the active catalyst.[2]

Q2: What is the most critical factor to address for a significant reduction in reaction time?

The single most impactful factor is the catalyst system , which comprises the palladium source and, more importantly, the ancillary ligand. Modern, sterically hindered, and electron-rich phosphine ligands have revolutionized the coupling of unreactive chlorides.[3][4] These ligands promote the formation of highly active, low-coordinate Pd(0) species that accelerate both the oxidative addition and the final reductive elimination steps.[5] Switching from older ligands like PPh₃ to a state-of-the-art biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) can often reduce reaction times from days to hours.[1][6]

Q3: When is it appropriate to use microwave-assisted synthesis?

Microwave-assisted synthesis is an excellent strategy when conventional heating fails to provide the desired product in an acceptable timeframe (e.g., under 8-12 hours). By using sealed vessels, microwave reactors can safely reach temperatures and pressures far exceeding the boiling point of the solvent.[7] This superheating provides a dramatic increase in reaction rate, often reducing multi-hour or overnight reactions to mere minutes.[8][9] It is particularly effective for challenging substrates like 2-chloro-purines.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Q: My reaction has stalled. After 12 hours, I see ~30% product by LCMS and no further progress. What is the likely cause and solution?

A stalled reaction is often a sign of catalyst decomposition or inhibition. The solution involves protecting the active catalyst or regenerating the catalytic cycle.

  • Underlying Cause: The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can form inactive palladium black. Additionally, with substrates like purines, inhibitory interactions with the catalyst can accumulate over time, effectively stopping the turnover.[2]

  • Troubleshooting Workflow:

    G start Reaction Stalled at Low Conversion check_inert Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Purge) start->check_inert First Check check_reagents Assess Reagent Purity (Anhydrous Solvent, Fresh Base) check_inert->check_reagents If OK catalyst_issue Suspect Catalyst Deactivation check_reagents->catalyst_issue If OK add_catalyst Add Fresh Portion of Catalyst/Ligand (e.g., 0.5 mol%) catalyst_issue->add_catalyst no_change Still No Improvement add_catalyst->no_change No Improvement optimize Proceed to Optimization Protocol add_catalyst->optimize Improvement Seen no_change->optimize

  • Protocol: Before resorting to a full re-optimization, attempt to rescue the reaction. Under a positive pressure of inert gas (Argon or Nitrogen), add a fresh portion of the palladium precatalyst and ligand (e.g., 0.5 mol%) to the reaction mixture. If the reaction proceeds, it confirms catalyst deactivation was the issue. For future runs, ensure rigorous exclusion of air and moisture.

Q: My reaction yields the correct product but requires over 24 hours at 100 °C. How can I accelerate this to a more practical timeframe?

This is a classic optimization problem where the goal is to lower the overall activation energy of the catalytic cycle. A multi-pronged approach focusing on the catalyst, base, and solvent is most effective.

The Catalytic Cycle Bottlenecks

The efficiency of the entire process depends on the rates of its three key steps. Sluggish kinetics arise from high activation barriers at one or more of these stages.

G Pd0 L-Pd(0) OAC Oxidative Addition Complex Pd0->OAC 1. Oxidative Addition (Often Rate-Limiting for Ar-Cl) AmineComplex Amine Complex OAC->AmineComplex 2. Amine Binding & Deprotonation ProductComplex Product Complex ProductComplex->Pd0 3. Reductive Elimination (Forms C-N Bond) product Ar-NR₂ ProductComplex->product sub Ar-Cl sub->OAC amine R₂NH + Base amine->AmineComplex base Base

Simplified Buchwald-Hartwig catalytic cycle.
Solution 1: Upgrade the Catalyst System

The choice of ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands are superior for coupling aryl chlorides because they promote the formation of a monoligated L-Pd(0) active species, which is highly reactive in the oxidative addition step. [5]

Catalyst System Ligand Type Typical Reaction Time (Ar-Cl) Rationale for Performance
Pd(PPh₃)₄ Monodentate Arylphosphine 24-72 hours Low activity. Prone to forming inactive bridged dimers. Not ideal for challenging chlorides. [6][10]
Pd₂(dba)₃ + Xantphos Bidentate Phosphine 12-24 hours Chelating ligand helps stabilize the catalyst but can sometimes slow reductive elimination. [11]
XPhos Pd G3 [2] Buchwald Biarylphosphine 2-8 hours Sterically demanding ligand promotes fast oxidative addition and reductive elimination. Precatalyst is air-stable and activates readily. [2][12]

| PEPPSI™-IPr [2]| N-Heterocyclic Carbene (NHC) | 6-12 hours | Strong sigma-donating NHC ligand forms a very stable and active catalyst, excellent for electron-deficient heterocycles. [2]|

Solution 2: Solvent and Base Optimization

Solvent choice impacts reaction rates by affecting the solubility of reagents and the stability of intermediates in the catalytic cycle. [13][14]The base is not just a proton scavenger; it plays a direct role in the catalytic cycle, and its strength and solubility matter.

SolventDielectric Constant (ε)Typical Use Case
Toluene2.4Good general-purpose nonpolar solvent. [11]
1,4-Dioxane2.2High boiling point, good for sluggish reactions requiring high heat. Often used with K₃PO₄. [2]
Tetrahydrofuran (THF)7.6Lower boiling point, good for more reactive substrates.
tert-Butanol10.9Often used with strong alkoxide bases like NaOtBu or KOtBu. [2]
  • Insight: For Buchwald-Hartwig aminations, a switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or NaOtBu can dramatically accelerate the deprotonation of the amine, facilitating its entry into the catalytic cycle. [15]For Suzuki couplings, K₃PO₄ is often more effective than K₂CO₃ for challenging substrates. [2]

Experimental Protocols

Protocol 1: High-Speed Buchwald-Hartwig Amination

This protocol utilizes a modern Buchwald-type precatalyst designed for rapid coupling of aryl chlorides.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (1-2 mol%). [2][12]3. Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Protocol 2: Conversion to Microwave-Assisted Synthesis

This protocol describes how to adapt the conventional heating method above for microwave synthesis to achieve dramatic time reduction.

  • Vial Preparation: To a dedicated microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane. Note: Do not fill the vial more than halfway.

  • Sealing: Securely cap the vial using a purpose-built crimper.

  • Microwave Parameters: Place the vial in the microwave reactor. Set the reaction temperature to 140-160 °C (the instrument will regulate pressure automatically), with a reaction time of 15-45 minutes and vigorous stirring.

  • Cooling & Work-up: After the reaction is complete, the instrument will cool the vial with compressed air. Once at room temperature, carefully uncap the vial in a fume hood. Proceed with the work-up as described in Protocol 1.

References

  • Gómez-Polo, C., et al. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Jarzęcki, A. A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Reaction of phenol with various 6-chloropurines. (n.d.). MDPI. Available at: [Link]

  • Pan, J., et al. (2001). A kinetic study on the interaction of deprotonated purine radical cations with amino acids and model peptides. Biophysical Chemistry. Available at: [Link]

  • Reddy, T. S., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic Letters. Available at: [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2021). ACS Omega. Available at: [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Available at: [Link]

  • Bruneau, A., et al. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Lönnberg, H., et al. (1987). Kinetics of the Multistage Reactions of 6-Substituted Purine Nucleosides with Aqueous Alkalies. ResearchGate. Available at: [Link]

  • Zoltewicz, J. A., et al. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. Available at: [Link]

  • Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2014). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Available at: [Link]

  • Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2019). Reaction Chemistry & Engineering. Available at: [Link]

  • A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. (2016). ResearchGate. Available at: [Link]

  • A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. (2016). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Biscoe, M. R., et al. (2008). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Journal of the American Chemical Society. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Available at: [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Available at: [Link]

  • A New View into the Regulation of Purine Metabolism – The Purinosome. (2015). Journal of Biological Chemistry. Available at: [Link]

  • Transition Path Sampling Study of the Reaction Catalyzed by Purine Nucleoside Phosphorylase. (2010). ResearchGate. Available at: [Link]

  • Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

Dealing with steric hindrance in 2-Chloro-8-methyl-9H-purine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-Chloro-8-methyl-9H-purine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique synthetic challenges presented by this substrate. The presence of the methyl group at the C8 position introduces significant steric hindrance, which can complicate reactions that are otherwise routine for simpler purine scaffolds.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices to empower you to rationally design and optimize your reaction conditions.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, the steric bulk of the 8-methyl group in this compound often leads to low yields or complete reaction failure with standard protocols. Here, we address the most common issues.

FAQ 1: My Suzuki-Miyaura coupling is failing. Why is this substrate so challenging and what is the first thing I should change?

Answer:

The primary challenge is the steric clash between the 8-methyl group and the coordination sphere of the palladium catalyst. This hindrance can impede the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C2-Cl bond. Furthermore, the transmetalation step can also be slowed. Your first and most critical point of optimization should be the catalyst system , specifically the phosphine ligand.

Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both bulky and electron-rich .

  • Why Bulk is Necessary: Bulky ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in oxidative addition. They also accelerate the final reductive elimination step to release the product.[1]

  • Why Electron-Rich Character is Key: Electron-donating ligands increase the electron density on the palladium center, which facilitates the cleavage of the C-Cl bond during oxidative addition.[1]

For sterically demanding couplings, biaryl phosphine ligands are the industry standard.[2]

Recommended Catalyst Systems for Hindered Suzuki Couplings

LigandPrecatalyst ExampleKey Advantages & RationaleRecommended BaseSolvent
XPhos XPhos Pd G3Excellent for hindered substrates; promotes fast oxidative addition and reductive elimination.K₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene
SPhos SPhos Pd G2Similar to XPhos, highly effective for sterically challenging couplings.K₃PO₄, K₂CO₃Toluene, DME
RuPhos RuPhos Pd G3Often successful when other ligands fail; particularly good for heteroaryl chlorides.K₂CO₃, CsF1,4-Dioxane, CPME

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and powdered K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a concentration of 0.1 M.

  • Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 100-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite® to remove palladium residues, and concentrate the filtrate. Purify the crude product by column chromatography.

Suzuki_Cycle pd0 Active Pd(0)L pd2_complex Pd(II) Oxidative Addition Complex pd0->pd2_complex Oxidative Addition (Ar-Cl) hindrance < Steric Hindrance from 8-Methyl Group Slows This Step> transmetal Pd(II) Transmetalation Complex pd2_complex->transmetal Transmetalation (Ar'-B(OH)₂) + Base product_complex Pd(II) Product Complex transmetal->product_complex Isomerization product_complex->pd0 Reductive Elimination (Ar-Ar') hindrance->pd2_complex  Impedes Catalyst Approach

Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered oxidative addition step.

FAQ 2: I am attempting a Buchwald-Hartwig amination with a primary amine, but the reaction is sluggish and gives multiple byproducts. How can I improve this?

Answer:

This is a classic challenge. The Buchwald-Hartwig amination is even more sensitive to steric hindrance than the Suzuki coupling because both the substrate and the incoming nucleophile (the amine) can be bulky.[3][4] For a substrate like this compound, success hinges on using a state-of-the-art catalyst system and carefully selecting the base.

The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] The steric hindrance from the 8-methyl group can interfere with each of these steps.

Troubleshooting Strategy:

  • Upgrade Your Ligand: First-generation ligands are insufficient. You must use a modern biarylphosphine ligand specifically designed for hindered substrates. Ligands from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig (e.g., Josiphos) families are excellent starting points.[4][6] BrettPhos, in particular, was developed to facilitate the coupling of hindered primary amines.[5]

  • Choose the Right Base: The base is not just a proton scavenger; it participates in the catalytic cycle. Its strength and solubility are critical. For hindered couplings, a strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOt-Bu): A common and effective choice, but can be too harsh for some functional groups.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An excellent choice for hindered primary amines as it is very strong but less nucleophilic than alkoxides.[6]

    • Cesium Carbonate (Cs₂CO₃): A milder option that can be effective, especially with specific ligand/solvent combinations.

  • Consider an Ammonia Equivalent: If your goal is to install a simple -NH₂ group, using ammonia gas directly is challenging. It is often more effective to use an "ammonia equivalent" and deprotect it in a subsequent step.[6]

    • Benzophenone Imine: Couples efficiently and is deprotected under mild acidic conditions.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): Can serve as a direct source of "-NH₂" after aqueous workup.[6]

Troubleshooting_BH start_node Start: Buchwald-Hartwig Amination check_yield Low Yield or No Reaction? start_node->check_yield change_ligand Action: Switch to a Bulky Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) check_yield->change_ligand Yes success Success: Product Formation check_yield->success No check_base Still Low Yield? change_ligand->check_base optimize_base Action: Switch to a Stronger, Non-nucleophilic Base (e.g., LHMDS, NaOtBu) check_base->optimize_base Yes check_base->success No check_temp Still Sluggish? optimize_base->check_temp increase_temp Action: Increase Temperature (e.g., from 80°C to 110°C) check_temp->increase_temp Yes check_temp->success No failure Consider Alternative Strategy (e.g., SNAr, different starting material) increase_temp->failure

Caption: Decision-making workflow for troubleshooting a hindered Buchwald-Hartwig amination reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are often the go-to method, direct substitution of the C2-chloro group is another possibility. However, it comes with its own set of challenges.

FAQ 3: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of cross-coupling, and when is it appropriate?

Answer:

Yes, SNAr is a potential pathway, but it is generally much less efficient for this compound than for other halopurines. The reactivity of halopurines towards nucleophilic substitution is generally C6 > C2 > C8.[7] The steric hindrance from the 8-methyl group severely retards the rate of nucleophilic attack at the C2 position.

When to Consider SNAr:

  • Small, potent nucleophiles: Reactions with small, highly reactive nucleophiles like azide (N₃⁻), methoxide (MeO⁻), or hydrazine may be feasible, though they will likely require harsh conditions.[8][9]

  • When metal catalysts must be avoided: If your synthesis has an absolute intolerance for residual palladium or other transition metals, exploring SNAr may be necessary.

Expected Challenges:

  • Harsh Conditions: Expect to use high temperatures (often >120 °C) and extended reaction times, sometimes in a sealed tube or microwave reactor.[10][11] For example, replacing a bromine at C8 (which is generally less reactive than C2) can require heating with ammonia at 140 °C for 7 days.[11]

  • Side Reactions: The high temperatures can lead to decomposition or side reactions, such as N9 alkylation by the solvent or nucleophile.

  • Limited Scope: SNAr is generally not feasible for introducing bulky groups (like substituted anilines or aryl groups) where cross-coupling excels.

Method Comparison: SNAr vs. Palladium Cross-Coupling

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium Cross-Coupling (Suzuki/Buchwald)
Mechanism Addition-EliminationCatalytic Cycle (Oxidative Addition, etc.)
Steric Hindrance Highly sensitive; attack at C2 is severely impeded.Can be overcome with rationally designed bulky ligands.
Reaction Conditions Often harsh: high temp (>120°C), long times.Generally milder: 60-110°C.
Substrate Scope Limited to small, potent nucleophiles.Very broad; C-C, C-N, C-O, C-S bonds possible.
Metal Contamination None.Requires post-reaction removal of palladium.
Recommendation Use as a last resort or for very small nucleophiles.Preferred method for nearly all transformations.

References

  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. WUR eDepot. Available at: [Link]

  • Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Institutes of Health. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate. Available at: [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. Available at: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. National Institutes of Health. Available at: [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

  • Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. PubMed Central. Available at: [Link]

  • Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. PubMed. Available at: [Link]

  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

  • Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. PubMed. Available at: [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. MDPI. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PubMed Central. Available at: [Link]

  • Optimization of extraction conditions and determination of purine content in marine fish during boiling. National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. National Institutes of Health. Available at: [Link]

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Technical Support Center: Monitoring the Synthesis of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 2-Chloro-8-methyl-9H-purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during reaction monitoring. Here, we merge technical accuracy with actionable troubleshooting advice to ensure the integrity and success of your synthetic workflow.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of pharmacologically relevant molecules like this compound, a substituted purine derivative, rigorous in-process monitoring is not merely a procedural step but a cornerstone of successful and reproducible outcomes.[1][2] Precise tracking of the consumption of starting materials and the formation of the desired product and any byproducts is essential for optimizing reaction conditions, determining reaction endpoints, ensuring product purity, and preventing costly downstream purification challenges. This guide provides a comprehensive overview of the most common analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with a discussion on Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications.

Section 1: Thin-Layer Chromatography (TLC) — The First Line of Analysis

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative assessment of reaction progress.[3][4] Its simplicity, speed, and low cost make it the ideal first-line method for tracking the disappearance of reactants and the appearance of the product.[4][5]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck 60F254).[4][5]

  • Spotting: On the starting line, spot dilute solutions of your starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at various time points.[3] Keeping the spots small and concentrated is crucial for good resolution.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the starting line.[4][7] A common solvent system for purine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[8]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, and mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm), as purine rings are typically UV-active.[9][10] Staining with potassium permanganate or iodine can also be used if the compounds are not UV-active or for better visualization.[4]

Troubleshooting Guide for TLC Analysis
Problem Potential Cause Solution
Streaking or Elongated Spots Sample is too concentrated.Dilute the sample before spotting.[7][10][11]
Inappropriate solvent system.Adjust the polarity of the mobile phase. For basic compounds like purines that may interact with acidic silica, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can improve spot shape.[6][10]
Spots Not Moving from the Baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[10]
Spots Running with the Solvent Front (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[10]
No Visible Spots The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][10]
The compound is not UV-active.Use an alternative visualization method, such as staining.[10]
Reaction Appears Complete by TLC, but NMR Shows Starting Material Co-elution of starting material and product.Try a different solvent system to achieve better separation.[4]
The concentration of the remaining starting material is below the TLC detection limit.Rely on more sensitive techniques like HPLC or NMR for final confirmation of reaction completion.[4]

Section 2: High-Performance Liquid Chromatography (HPLC) — For Quantitative Insights

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering higher resolution and sensitivity than TLC.[12] It is particularly useful for identifying and quantifying starting materials, the desired product, and any impurities or byproducts.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase: A C18 column is a common choice for the analysis of purine derivatives.[8] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at low pH) and an organic modifier like acetonitrile or methanol.[13][14] For purine compounds, which can exhibit poor retention, ion-pairing reagents may be necessary to improve peak shape and retention time.[12][13]

  • Method Parameters:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: UV detection at a wavelength where the purine ring shows strong absorbance (commonly around 260 nm).

    • Gradient Elution: A gradient of increasing organic solvent concentration is often used to elute compounds with a wide range of polarities.

  • Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Troubleshooting Guide for HPLC Analysis
Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a modifier like trifluoroacetic acid (TFA) to the mobile phase or use a base-deactivated column.[13] For basic compounds like purines, using a low pH mobile phase can also help.[13]
Column overload.Reduce the injection volume or dilute the sample.[15]
Variable Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.[15][16]
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.[15]
Insufficient column equilibration time, especially with ion-pairing reagents.Increase the column equilibration time before each run.[13]
Broad Peaks High flow rate.Optimize the flow rate.[16]
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[13]
Ghost Peaks Impurities in the mobile phase or carryover from previous injections.Use high-purity solvents and flush the injector and column.

Section 3: Advanced Analytical Techniques

While TLC and HPLC are the workhorses for routine reaction monitoring, other techniques can provide more detailed structural information or are better suited for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about the molecules in a reaction mixture.[17][18] It is particularly useful for confirming the identity of the product and identifying unexpected byproducts.[19]

  • ¹H NMR for Reaction Monitoring: By taking ¹H NMR spectra of the reaction mixture at different time points, you can monitor the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product. The integration of these signals can be used to determine the relative concentrations of the species in the mixture and thus the reaction conversion.[17]

Troubleshooting NMR Monitoring:

  • Q: My NMR signals are broad and distorted.

    • A: This can be due to sample inhomogeneity or the presence of paramagnetic species.[17] Ensure your sample is well-mixed and consider filtering it.

  • Q: I see overlapping peaks that are difficult to quantify.

    • A: Consider using a higher field NMR spectrometer for better signal dispersion. Two-dimensional NMR techniques (like COSY or HSQC) can also help to resolve overlapping signals.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable chlorinated compounds, GC-MS can be a valuable analytical tool.[20][21][22]

  • Applicability to this compound: The volatility of this compound needs to be assessed. If it is sufficiently volatile and stable at the temperatures used in the GC inlet, GC-MS can provide excellent separation and identification based on mass-to-charge ratio.[23]

Considerations for GC-MS:

  • Derivatization: If the compound is not volatile enough, derivatization to a more volatile analogue might be necessary.

  • Thermal Stability: Ensure the compound does not degrade at the high temperatures of the GC inlet and column.

  • Ionization Method: Negative Chemical Ionization (NCI) can be particularly sensitive for chlorinated compounds.[20]

Workflow & Logic Diagrams

General Reaction Monitoring Workflow

Reaction Monitoring Workflow Start Start Reaction TLC_Analysis Rapid Qualitative Check: TLC Analysis Start->TLC_Analysis Is_Reaction_Progressing Is Reaction Progressing? TLC_Analysis->Is_Reaction_Progressing Continue_Reaction Continue Reaction & Monitoring Is_Reaction_Progressing->Continue_Reaction No HPLC_Analysis Quantitative Analysis: HPLC Is_Reaction_Progressing->HPLC_Analysis Yes Continue_Reaction->TLC_Analysis Is_Reaction_Complete Reaction Complete? HPLC_Analysis->Is_Reaction_Complete Is_Reaction_Complete->Continue_Reaction No Workup Reaction Work-up Is_Reaction_Complete->Workup Yes NMR_Confirmation Structural Confirmation: NMR Spectroscopy Workup->NMR_Confirmation Final_Product Final Product NMR_Confirmation->Final_Product

Caption: General workflow for monitoring a chemical synthesis.

TLC Troubleshooting Logic

TLC Troubleshooting Problem TLC Problem Identified Streaking Streaking Spots Problem->Streaking No_Separation Poor or No Separation Problem->No_Separation No_Spots No Visible Spots Problem->No_Spots Check_Concentration Check Sample Concentration Streaking->Check_Concentration Add_Modifier Add Modifier (e.g., TEA) Streaking->Add_Modifier Adjust_Polarity Adjust Mobile Phase Polarity No_Separation->Adjust_Polarity No_Spots->Check_Concentration Check_UV Check UV Activity No_Spots->Check_UV Solution Problem Resolved Check_Concentration->Solution Change_Solvent Change Solvent System Adjust_Polarity->Change_Solvent Add_Modifier->Solution Change_Solvent->Solution Use_Stain Use a Stain Check_UV->Use_Stain Use_Stain->Solution

Caption: Troubleshooting guide for common TLC issues.

References

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • ResearchGate. (n.d.). Figure 3.
  • BenchChem. (n.d.).
  • SiliCycle. (2021, December 8).
  • Bitesize Bio. (2025, June 3).
  • Medium. (2023, November 13).
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • MDPI. (n.d.). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.
  • PubMed. (n.d.). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism.
  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2002, June). Analytical methods for the monitoring of solid phase organic synthesis.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • Frontiers. (n.d.). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures.
  • National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines.
  • PubMed. (1980, March 14). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure.
  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry.
  • PubMed Central. (2025, February 28). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.
  • Royal Society of Chemistry. (n.d.).
  • AMERICAN ELEMENTS. (n.d.). 2-Chloro-9-methyl-9H-purine | CAS 2346-73-8.
  • PubMed. (1991, January). Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine.
  • Thermo Fisher Scientific. (n.d.). Determination of Short and Medium Chained Chlorinated Paraffins in Salmon Samples Using GC Orbitrap-MS.
  • PubMed. (1991). A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides.
  • PubMed. (1993, February 15). Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry.
  • YouTube. (2025, September 5). 3. Purine Synthesis | Pathway, Regulation & Clinical Aspects | Medical Biochemistry | MBBS.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-9H-purine | 1681-15-8.
  • SpringerLink. (n.d.). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
  • National Institutes of Health. (2024, October 17). Multicomponent Synthesis of C(8)
  • ResearchGate. (n.d.). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines.
  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of 8-Ethynyl-9H-purine: A Technical Guide.

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Validation & Comparative

A Strategic Guide to Chlorinated Purine Intermediates: 2-Chloro-8-methyl-9H-purine vs. 2,6-dichloro-8-methyl-9H-purine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, purine analogues are of paramount importance, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparison of two closely related yet functionally distinct synthetic building blocks: 2-Chloro-8-methyl-9H-purine and 2,6-dichloro-8-methyl-9H-purine . We will explore their synthesis, comparative reactivity, and strategic applications, supported by experimental insights to inform your selection process.

Introduction to the Contenders

Both this compound and 2,6-dichloro-8-methyl-9H-purine are valuable intermediates for the synthesis of a wide range of substituted purine derivatives, including kinase inhibitors, antivirals, and other biologically active molecules.[1] The presence of one or two reactive chloro-substituents allows for facile introduction of various functionalities via nucleophilic aromatic substitution (SNAr) reactions. The key distinction lies in the number and reactivity of these chloro groups, which defines their respective synthetic utility.

FeatureThis compound2,6-dichloro-8-methyl-9H-purine
Molecular Formula C₆H₅ClN₄C₆H₄Cl₂N₄
Molecular Weight 184.59 g/mol 219.04 g/mol
Key Reactive Site(s) C2-ChloroC6-Chloro (more reactive), C2-Chloro (less reactive)
Primary Utility Direct C2 functionalizationSequential or differential C6 and C2 functionalization

Synthetic Pathways: From Precursors to Products

The synthesis of these chlorinated purines typically originates from readily available precursors like 8-methylxanthine. The choice of synthetic route is governed by the desired final product.

Synthesis of 2,6-dichloro-8-methyl-9H-purine

The most direct route to 2,6-dichloro-8-methyl-9H-purine is the chlorination of 8-methylxanthine. This is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline or a phase-transfer catalyst.

Experimental Protocol: Synthesis of 2,6-dichloro-8-methyl-9H-purine

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylxanthine (1 equivalent).

  • Carefully add phosphorus oxychloride (10-15 equivalents) to the flask. The large excess of POCl₃ serves as both the reagent and the solvent.

  • To this suspension, add N,N-diethylaniline (1.5-2 equivalents) dropwise at room temperature. This base scavenges the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This should be done in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2,6-dichloro-8-methyl-9H-purine.

Synthesis of this compound

There are two primary strategies for the synthesis of this compound:

  • Selective Reduction of 2,6-dichloro-8-methyl-9H-purine: This method takes advantage of the higher reactivity of the C6-chloro group. Catalytic hydrogenation can selectively remove the C6-chloro substituent while leaving the C2-chloro group intact.

  • De Novo Synthesis from a Pyrimidine Precursor: This approach involves the cyclization of a suitably substituted pyrimidine, such as 4,5-diamino-2-chloropyrimidine, with a one-carbon source like triethyl orthoacetate or acetic anhydride. This method builds the purine ring system with the desired substituents already in place.

Experimental Protocol: De Novo Synthesis of this compound

  • In a round-bottom flask, dissolve 4,5-diamino-2-chloropyrimidine (1 equivalent) in acetic anhydride (10-20 equivalents). Acetic anhydride serves as both the acetylating agent and the solvent.

  • Heat the mixture to reflux for 2-4 hours. The reaction involves the formation of an intermediate diacetylated pyrimidine, followed by cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • To the residue, add a solution of aqueous ammonia or sodium hydroxide to hydrolyze any remaining acetyl groups and neutralize the acetic acid.

  • The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization.

Synthesis_Pathways cluster_dichloro Synthesis of 2,6-dichloro-8-methyl-9H-purine cluster_monochloro Synthesis of this compound 8-Methylxanthine 8-Methylxanthine 2,6-dichloro-8-methyl-9H-purine 2,6-dichloro-8-methyl-9H-purine 8-Methylxanthine->2,6-dichloro-8-methyl-9H-purine POCl₃, N,N-diethylaniline This compound This compound 2,6-dichloro-8-methyl-9H-purine->this compound Catalytic Hydrogenation (e.g., H₂, Pd/C) 4,5-Diamino-2-chloropyrimidine 4,5-Diamino-2-chloropyrimidine 4,5-Diamino-2-chloropyrimidine->this compound Acetic Anhydride, Reflux

Caption: Synthetic routes to the target chlorinated purines.

A Tale of Two Reactivities: The C6 vs. C2 Chloro Groups

The synthetic utility of 2,6-dichloro-8-methyl-9H-purine is largely defined by the differential reactivity of its two chlorine atoms. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2] This reactivity difference is attributed to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring.

This differential reactivity allows for a stepwise and selective functionalization of the purine core. A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at the C6 position under relatively mild conditions, leaving the C2-chloro group untouched for subsequent transformations. The substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.[2]

In contrast, this compound offers a single, less reactive site for nucleophilic substitution at the C2 position. This makes it the ideal intermediate when functionalization is desired only at this position, or when the C6 position is already appropriately substituted (for instance, if the synthesis starts from a 6-aminopurine derivative).

Table of Comparative Reactivity

PositionNucleophilic Attack on 2,6-dichloro-8-methyl-9H-purineNucleophilic Attack on this compoundTypical Reaction Conditions for Amination
C6 Highly favoredN/A (H atom)Room temperature to moderate heating (e.g., 80 °C)
C2 Less favoredFavored (only available site)Higher temperatures (e.g., >100 °C), often with microwave irradiation or catalysis

Strategic Applications in Drug Discovery

The choice between these two building blocks is a strategic one, dictated by the desired substitution pattern of the final target molecule.

The Versatility of 2,6-dichloro-8-methyl-9H-purine

This intermediate is the workhorse for generating libraries of 2,6-disubstituted purines, a common scaffold in kinase inhibitors. The synthetic strategy typically involves:

  • Selective SNAr at C6: Reaction with a primary or secondary amine introduces the first point of diversity.

  • SNAr at C2: The resulting 2-chloro-6-substituted purine is then reacted with a second nucleophile under more forcing conditions to install the second substituent.

This stepwise approach provides excellent control over the final structure and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Stepwise Disubstitution of 2,6-dichloro-8-methyl-9H-purine

Step 1: Selective C6-Amination

  • Dissolve 2,6-dichloro-8-methyl-9H-purine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture, and the product may precipitate. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 2: C2-Amination

  • To the 2-chloro-6-amino-8-methyl-9H-purine from Step 1, add the second amine (2-5 equivalents), often used as the solvent or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 120-180 °C, with or without microwave irradiation, for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

The Specificity of this compound

This building block is employed when:

  • Only C2 substitution is required: The target molecule has a hydrogen or another non-displaceable group at the C6 position.

  • The C6 substituent is incompatible with the conditions for C2 substitution: For example, if the C6 substituent is sensitive to high temperatures.

  • A different synthetic strategy is employed: For instance, starting with 2-chloro-6-amino-8-methyl-9H-purine allows for direct C2 functionalization without the need for a prior C6 substitution step.

Decision_Tree Start What is the desired substitution pattern on the purine core? Disubstituted 2,6-Disubstituted Start->Disubstituted C2_Only C2-Substituted Only Start->C2_Only Use_Dichloro Use 2,6-dichloro-8-methyl-9H-purine Disubstituted->Use_Dichloro Use_Monochloro Use this compound C2_Only->Use_Monochloro Sequential_Sub Perform sequential SₙAr: 1. C6 substitution (mild conditions) 2. C2 substitution (forcing conditions) Use_Dichloro->Sequential_Sub

Caption: Decision guide for selecting the appropriate starting material.

Conclusion and Outlook

Both this compound and 2,6-dichloro-8-methyl-9H-purine are indispensable tools in the arsenal of the medicinal chemist. The choice between them is not one of superiority but of strategic advantage.

  • 2,6-dichloro-8-methyl-9H-purine offers unparalleled versatility for creating diverse libraries of 2,6-disubstituted purines through its well-defined differential reactivity. This makes it a cornerstone for exploratory SAR studies and lead optimization.

  • This compound provides a more direct and specific route for the synthesis of C2-functionalized purines, avoiding the need for additional protection or dehalogenation steps.

A thorough understanding of the synthetic routes to these intermediates and their distinct reactivity profiles empowers researchers to design more efficient and elegant synthetic strategies, ultimately accelerating the discovery of novel therapeutic agents.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
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  • Kavková, V., et al. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules. 2021;26(23):7225.
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  • Google Patents. Process for preparing 2,6-dichloropurine. US6455696B2.
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  • Google Patents. Method for preparing salts of 6-chloropurine. US4405781A.
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  • Novosjolova, I., et al. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online. 2014;70(Pt 3):o283.
  • Brown, D. J. Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry. 1952;2(4):202-205.
  • OSTI.GOV. Synthesis of [8-{sup 14}C] -2,6-dichloro-9H-purine, a radiolabelled precursor for {sup 14}C-nucleosides.
  • Gilbert, I. H., et al. Solid Phase Synthesis of Purines from Pyrimidines.
  • Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Informatics in Medicine Unlocked. 2022;32:101049.
  • Manchester Organics. 2,6-Dichloro-8-methyl-9H-purine.
  • Sigma-Aldrich. 2,6-Dichloro-9-(1-methylethyl)-9H-purine.
  • Santa Cruz Biotechnology. 2,6-Dichloro-9-methyl-9H-purine.
  • Ragab, A., et al. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. 2025;15(1):1-35.
  • Kamal, A., et al. Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • El-Emam, A. A., et al.

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A Senior Application Scientist's Guide to Purine Synthesis: A Comparative Analysis of 2-Chloro-8-methyl-9H-purine and Other Key Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and countless investigational molecules.[1][2] The strategic selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate diversity of the resulting compound library. This guide provides an in-depth, objective comparison of 2-Chloro-8-methyl-9H-purine against other workhorse purine precursors: 2,6-Dichloropurine , 6-Chloropurine , and 6-Chloro-9-methylpurine . We will delve into their reactivity profiles, synthetic utility, and provide field-proven experimental protocols to guide researchers in making informed decisions for their drug discovery programs.

The Strategic Importance of the Purine Core

Purines, composed of fused pyrimidine and imidazole rings, are not merely components of DNA and RNA; they are privileged scaffolds in drug design.[1][2] Their nitrogen atoms act as key hydrogen bond donors and acceptors, and the planar aromatic system facilitates crucial π-stacking interactions within biological targets. This versatility has led to their successful application as anticancer agents, kinase inhibitors, antivirals, and more.[3][4] The substituents on the purine ring define its biological activity, and thus, the choice of a halogenated purine precursor is the first and most crucial step in the synthetic journey.

Physicochemical Properties and Reactivity Profiles

The reactivity of a halopurine is governed by the electronic nature of the ring and the position of the halogen substituents. The chlorine atoms, being electronegative, activate the carbon atoms to which they are attached for nucleophilic aromatic substitution (SNAr), which is the primary mechanism for their functionalization.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Reactivity Features
This compound C₆H₅ClN₄168.59[5]Single reactive site at C2; C8 position is blocked by a methyl group, preventing oxidation; N9 is available for substitution.
2,6-Dichloropurine C₅H₂Cl₂N₄189.00[6]Two reactive sites (C2, C6). C6 is significantly more reactive than C2, allowing for sequential, regioselective substitutions.
6-Chloropurine C₅H₃ClN₄154.56Single, highly reactive site at C6. A foundational building block for adenine and hypoxanthine analogs.[7]
6-Chloro-9-methylpurine C₆H₅ClN₄168.58[8]Single reactive site at C6; N9 position is blocked, preventing alkylation and directing reactivity solely to C6.

The fundamental mechanism for functionalizing these precursors is Nucleophilic Aromatic Substitution (SNAr).

SNAr_Mechanism cluster_0 SₙAr Mechanism on Chloropurine Start Chloropurine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Attack at C-Cl End Substituted Purine + Cl⁻ Intermediate->End Loss of Leaving Group (Cl⁻)

Caption: Generalized workflow for the SNAr reaction on a chloropurine substrate.

A Head-to-Head Comparison of Synthetic Utility

The true value of a starting material lies in its ability to predictably and efficiently generate the desired derivatives. Here, we compare the four purines based on the critical parameters of regioselectivity and the scope of accessible derivatives.

The Decisive Factor: Regioselectivity

Regioselectivity, the ability to control which position on the molecule reacts, is paramount for avoiding complex product mixtures and laborious purification.[9]

  • 2,6-Dichloropurine: This is the precursor of choice for accessing 2,6-disubstituted purines . The chlorine at the C6 position is significantly more labile than the one at C2. This differential reactivity is the key to its utility. By controlling reaction conditions (temperature, stoichiometry), one can selectively substitute the C6 position first, followed by a second, different nucleophile at the C2 position. This stepwise approach is the foundation for building libraries of potent kinase inhibitors.[10][11]

  • 6-Chloropurine & 6-Chloro-9-methylpurine: These offer unambiguous reactivity at the C6 position. They are ideal for creating 6-substituted purines like adenine analogs. The choice between them depends on whether the N9 position is desired for further modification. Using 6-Chloro-9-methylpurine ensures that only C6 reacts, simplifying the synthetic outcome.[8]

  • This compound: This molecule offers a unique strategic advantage. It provides a single, unambiguous point of reaction at the C2 position. For chemists targeting 2-substituted purines, this eliminates the need for the multi-step, protection-deprotection, or carefully controlled sequential reactions often required when starting with 2,6-dichloropurine. Furthermore, the 8-methyl group serves two purposes:

    • Blocks C8 Reactivity: It prevents undesired side reactions at the C8 position, a site that can be susceptible to lithiation or direct C-H activation.[12]

    • Metabolic Stability: The C8 position is a common site of metabolic oxidation by cytochrome P450 enzymes. Installing a methyl group can block this metabolic pathway, potentially increasing the in vivo half-life of a drug candidate.

Regioselectivity cluster_1 Reaction with 1 eq. Amine (R-NH₂) P1 2,6-Dichloropurine C6 (High Reactivity) C2 (Low Reactivity) Out1 6-Amino-2-chloropurine P1:f1->Out1 P2 6-Chloropurine C6 (High Reactivity) C2 (H) Out2 6-Aminopurine P2:f1->Out2 P3 This compound C2 (Reactive) C6 (H) C8 (Blocked) Out3 2-Amino-8-methylpurine P3:f1->Out3

Caption: Regioselective outcomes of monosubstitution with an amine nucleophile.

Summary of Reaction Outcomes with Common Nucleophiles
Starting Material Nucleophile: R-NH₂ (Amine) Nucleophile: R-OH (Alcohol) Nucleophile: R-SH (Thiol)
This compound 2-Amino-8-methyl-9H-purine2-Alkoxy-8-methyl-9H-purine2-Alkylthio-8-methyl-9H-purine
2,6-Dichloropurine 6-Amino-2-chloro-9H-purine (major)6-Alkoxy-2-chloro-9H-purine (major)6-Alkylthio-2-chloro-9H-purine (major)
6-Chloropurine 6-Amino-9H-purine (Adenine analog)6-Alkoxy-9H-purine6-Alkylthio-9H-purine
6-Chloro-9-methylpurine 6-Amino-9-methyl-9H-purine6-Alkoxy-9-methyl-9H-purine6-Alkylthio-9-methyl-9H-purine

Field-Proven Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. Below are representative procedures for the nucleophilic substitution of chloropurines.

Protocol 1: Synthesis of 2-(Cyclopropylamino)-8-methyl-9H-purine

This protocol demonstrates the straightforward and high-yielding functionalization of this compound.

Materials:

  • This compound (1.0 eq)

  • Cyclopropylamine (3.0 eq)

  • n-Butanol (approx. 0.1 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 5.93 mmol).

  • Add n-butanol (60 mL).

  • Add cyclopropylamine (1.02 g, 1.23 mL, 17.79 mmol).

  • Heat the mixture to reflux (approx. 118 °C) with stirring for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold n-butanol (10 mL) followed by diethyl ether (20 mL) to remove residual impurities.

  • Dry the product under vacuum to yield 2-(cyclopropylamino)-8-methyl-9H-purine as a white solid. (Expected yield: >90%).

Protocol 2: Regioselective Synthesis of 6-(Benzylamino)-2-chloro-9H-purine

This protocol highlights the selective substitution at the C6 position of 2,6-Dichloropurine.

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend 2,6-Dichloropurine (1.0 g, 5.29 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add triethylamine (0.64 g, 0.88 mL, 6.35 mmol) to the suspension.

  • Add benzylamine (0.62 g, 0.63 mL, 5.82 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4 hours. Monitor the reaction by TLC, observing the consumption of the starting material.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol (15 mL) and then water (15 mL) to remove triethylamine hydrochloride salt.

  • Dry the product under vacuum to afford 6-(benzylamino)-2-chloro-9H-purine. (Expected yield: 85-95%).

Experimental_Workflow cluster_main General Synthetic Workflow A 1. Combine Reactants (Purine, Nucleophile, Solvent, Base if needed) B 2. Heat to Reflux (Monitor by TLC/LC-MS) A->B C 3. Cool & Precipitate (Induce crystallization) B->C D 4. Isolate Product (Vacuum Filtration) C->D E 5. Wash Solid (Remove impurities & salts) D->E F 6. Dry Under Vacuum (Obtain final product) E->F

Caption: A standardized workflow for the synthesis and isolation of substituted purines.

Conclusion: Selecting the Right Tool for the Job

The choice of a purine starting material is a strategic decision that profoundly impacts the synthetic route and the properties of the final compounds.

  • 2,6-Dichloropurine remains the undisputed champion for generating 2,6-disubstituted purines , offering a reliable, regioselective pathway that is essential for many kinase inhibitor programs.[6][13]

  • 6-Chloropurine and 6-Chloro-9-methylpurine are the most direct and efficient precursors for 6-substituted purines , ideal for creating analogs of natural nucleobases like adenine.

  • This compound , however, carves out a unique and valuable niche. It is the superior choice for researchers specifically targeting 2-substituted-8-methylpurines . Its key advantages are:

    • Unambiguous Regioselectivity: Reaction occurs only at C2, streamlining synthesis and purification.

    • Inherent C8 Blocking: The 8-methyl group prevents unwanted side reactions and serves as a potential metabolic block, a desirable feature in drug design.

    • Access to Unique Chemical Space: It provides a direct entry point to a class of purines that are more complex to access from other common starting materials.

For drug development professionals aiming to create focused libraries with high synthetic efficiency and built-in metabolic stability, This compound is not just an alternative; it is a strategic and enabling tool for accelerating discovery.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.RSC Publishing.
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery.PubMed.
  • Synthesis and mechanism of action of new purine derivatives against triple neg
  • Synthesis and Medicinal Uses of Purine.Pharmaguideline.
  • What properties do the derivatives of 2,6 - Dichloropurine have?Keyingchem Blog.
  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applic
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity.MDPI.
  • Facile and Practical Synthesis of 2,6-Dichloropurine.
  • Regioselectivity.Wikipedia.
  • 6-chloro-9-methyl-9H-purine.PubChem.
  • This compound.Sigma-Aldrich.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre

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A Senior Application Scientist's Guide to Validating the Structure of 2-Chloro-8-methyl-9H-purine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural determination of newly synthesized compounds is a cornerstone of chemical research. In the realm of medicinal chemistry, purine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3] The synthetic versatility of substituted purines, such as 2-Chloro-8-methyl-9H-purine, allows for the creation of diverse chemical libraries. However, this reactivity also presents a significant challenge: the potential for isomeric products. This guide provides an in-depth, objective comparison of analytical techniques to validate the structure of reaction products derived from this compound, complete with experimental protocols and supporting data.

The Challenge: Isomerism in Purine Chemistry

This compound offers several reactive sites for chemical modification. The primary reaction pathways include nucleophilic substitution at the C2 and C6 positions (though the C6 is unsubstituted in the parent molecule, reactions can lead to substitutions if the starting material is varied) and alkylation at the N7 or N9 positions of the purine ring. This reactivity profile means that a single reaction can yield a mixture of isomers, each with potentially distinct biological activities and toxicological profiles. Therefore, robust analytical methodologies are not just a matter of procedural correctness but a critical step in drug discovery and development.[4]

A typical synthetic challenge is the reaction of this compound with a nucleophile, which could potentially lead to substitution at the C2 position or alkylation at the N9 or N7 position. Distinguishing between these isomers is the primary focus of this guide.

Comparative Analysis of Structural Validation Techniques

A multi-faceted analytical approach is indispensable for the unambiguous structural elucidation of purine derivatives.[5][6][7] Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Table 1: Comparison of Analytical Techniques for Structural Elucidation
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C). Connectivity between atoms (COSY, HSQC, HMBC). Spatial proximity of atoms (NOESY).Non-destructive. Provides unambiguous structural information in solution. Can quantify isomeric mixtures.Requires soluble samples. Can be complex to interpret for multifunctional molecules.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues.High sensitivity. Small sample requirement. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[8][9]Does not definitively distinguish between isomers without fragmentation analysis and standards. Ionization method can influence results.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state.[10][11] Provides definitive proof of structure and stereochemistry.[12]Provides the "gold standard" for structural determination.[10]Requires a suitable single crystal, which can be difficult to grow.[12] The solid-state structure may not represent the solution-state conformation.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers of substituted purines in solution.[5][13][14] By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, one can piece together the molecular structure with high confidence.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep Dissolve ~5-10 mg of purified product in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3). standard Add internal standard (e.g., TMS). prep->standard H1 ¹H NMR C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY (optional) HMBC->NOESY assign Assign proton and carbon signals. connect Establish connectivity via COSY, HSQC, and HMBC. assign->connect isomer Differentiate isomers based on key HMBC/NOESY correlations. connect->isomer structure Propose final structure. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Analyze sample cluster_analysis cluster_analysis cluster_acq->cluster_analysis Process data cluster_conclusion cluster_conclusion cluster_analysis->cluster_conclusion Finalize

Caption: Workflow for NMR-based structural validation of purine derivatives.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for distinguishing isomers.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional but recommended) To identify through-space correlations, which can confirm spatial proximity between non-bonded protons.

The key to distinguishing between N9 and N7 alkylation lies in the HMBC spectrum. The protons of the alkyl group will show a correlation to different carbons of the purine ring depending on the site of attachment.

  • N9-alkylation: The protons of the alkyl group will show a strong HMBC correlation to C4 and C8 of the purine ring.

  • N7-alkylation: The protons of the alkyl group will show a strong HMBC correlation to C5 and C8 of the purine ring.

IsomerKey Proton Signals (δ, ppm)Key Carbon Signals (δ, ppm)Key HMBC Correlations
N9-Alkyl H-6, Alkyl-HC-2, C-4, C-5, C-6, C-8Alkyl-H to C-4 and C-8
N7-Alkyl H-6, Alkyl-HC-2, C-4, C-5, C-6, C-8Alkyl-H to C-5 and C-8

Note: Exact chemical shifts will vary depending on the specific alkyl group and other substituents.[15]

Mass Spectrometry (MS): For Confirmation of Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of the reaction product.[8][9][16][17][18] High-resolution mass spectrometry (HRMS) can provide an elemental formula, which is critical for confirming that the desired reaction has occurred.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep Dissolve a small amount of product in a suitable solvent (e.g., methanol, acetonitrile). lcms Inject into LC-MS system for separation and initial MS scan. hrms Acquire High-Resolution Mass Spectrum (HRMS) for accurate mass. lcms->hrms msms Perform Tandem MS (MS/MS) for fragmentation analysis. hrms->msms mw Confirm molecular weight and determine elemental formula from HRMS data. frag Analyze fragmentation patterns to infer structural motifs. mw->frag structure Propose or support a putative structure. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Analyze sample cluster_analysis cluster_analysis cluster_acq->cluster_analysis Process data cluster_conclusion cluster_conclusion cluster_analysis->cluster_conclusion Finalize

Caption: Workflow for Mass Spectrometry-based structural analysis.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC will separate the components of the reaction mixture.

    • Use an electrospray ionization (ESI) source in positive ion mode to generate protonated molecular ions [M+H]⁺.

    • Acquire a full scan mass spectrum to determine the molecular weight of the product.

    • Acquire a high-resolution mass spectrum to determine the accurate mass and predict the elemental formula.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

While N7 and N9 isomers will have the same molecular weight, their fragmentation patterns in MS/MS can differ. The stability of the resulting fragment ions will dictate the observed fragmentation pathways. For purines, a common fragmentation is the loss of the substituent at the C8 position and cleavage of the glycosidic bond in nucleosides. For N-alkylated purines, fragmentation may involve the alkyl chain.

X-ray Crystallography: The Definitive Answer

When an unambiguous structural assignment is critical, and a suitable single crystal can be obtained, X-ray crystallography provides the definitive answer.[10][11][12][19][20] It gives a precise three-dimensional map of the atoms in the molecule, leaving no doubt as to the connectivity and stereochemistry.

Xray_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Solution & Refinement cluster_conclusion Conclusion crystal Grow single crystals of the purified product (e.g., by slow evaporation, vapor diffusion). mount Mount a suitable crystal on the diffractometer. diffract Collect diffraction data by exposing the crystal to X-rays. mount->diffract solve Solve the phase problem and generate an initial electron density map. refine Refine the atomic positions and thermal parameters to fit the observed diffraction data. solve->refine structure Obtain the final, unambiguous 3D structure. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Analyze crystal cluster_analysis cluster_analysis cluster_acq->cluster_analysis Process data cluster_conclusion cluster_conclusion cluster_analysis->cluster_conclusion Finalize

Caption: Workflow for X-ray Crystallography.

  • Crystal Growth:

    • Grow single crystals of the purified compound. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. This is often the most challenging step.

  • Data Collection:

    • Select a high-quality single crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the model against the experimental data to obtain the final, accurate atomic coordinates.

The output of an X-ray crystallographic experiment is a three-dimensional model of the molecule, which will unequivocally show the point of attachment of the alkyl group to the purine ring, thus definitively identifying the isomer.

Conclusion and Recommendations

The structural validation of reaction products of this compound requires a synergistic use of modern analytical techniques.

  • Initial Screening: LC-MS is invaluable for initial reaction monitoring and confirmation of the molecular weight of the product(s).

  • Primary Structural Elucidation: A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and particularly HMBC) is the most powerful and routine method for distinguishing between N7 and N9 alkylated isomers in solution.

  • Definitive Proof: When NMR data is ambiguous or for lead compounds in drug development where absolute certainty is required, single-crystal X-ray crystallography is the gold standard for structural determination.

By employing these techniques in a logical and informed manner, researchers can confidently and accurately determine the structure of their synthesized purine derivatives, ensuring the integrity of their scientific findings and the safety and efficacy of potential drug candidates.

References

  • Vertex AI Search. (2026). Full article: The Advancement of Analytical Techniques in Drug Development and Validation.
  • PubMed. (n.d.). Unambiguous structural elucidation of base-modified purine nucleosides using NMR.
  • Omics Online. (2024). Advances in Analytical Techniques for Drug Discovery and Development.
  • PharmiWeb.com. (2021). Eight Commonly Used Techniques for Drug Analysis.
  • Journal of Drug Delivery and Therapeutics. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review.
  • Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • National Institutes of Health. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). The structures of the common purine derivatives.
  • ResearchGate. (n.d.). Structure of purine derivatives.
  • ResearchGate. (2025). NMR studies of purines.
  • Microbe Notes. (2023). Purine- Structure, Types, Derivatives, Modification, Effects.
  • ResearchGate. (n.d.). Chemical structures of purine and its derivatives.
  • PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds.
  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
  • National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • ResearchGate. (2025). Mass spectrometry for analysis of purine and pyrimidine compounds.
  • ResearchGate. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives.
  • Wikipedia. (n.d.). X-ray crystallography.
  • PubMed. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells.
  • Semantic Scholar. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism.
  • ChemicalBook. (n.d.). Purine(120-73-0) 1H NMR spectrum.
  • ResearchGate. (2025). (PDF) X-Ray Structures of Some Heterocyclic Sulfones.
  • ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives.
  • ResearchGate. (n.d.). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.
  • Ovid. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
  • National Institutes of Health. (2023). Direct Regioselective C-H Cyanation of Purines.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Springer Nature. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • BenchChem. (n.d.). Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide.
  • National Institutes of Health. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives.
  • ResearchGate. (n.d.). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation.
  • AMERICAN ELEMENTS. (n.d.). 2-Chloro-9-methyl-9H-purine.

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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of purine scaffolds is a cornerstone of innovation. Among these, 2-Chloro-8-methyl-9H-purine stands as a valuable intermediate for the synthesis of a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule, offering a critical evaluation of their respective efficiencies. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, purity, reaction conditions, and cost-effectiveness.

Introduction: The Significance of this compound

The purine ring system is a fundamental heterocyclic motif in nature, forming the core of essential biomolecules such as adenine and guanine. Substituted purines are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound, with its reactive chloro group at the 2-position and a methyl group at the 8-position, serves as a versatile building block for the synthesis of more complex purine derivatives. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects.

This guide will focus on two prominent synthetic strategies for this compound:

  • Route A: The Traube Purine Synthesis (from a pyrimidine precursor)

  • Route B: Imidazole-Based Synthesis (building the pyrimidine ring onto an imidazole core)

By examining these two distinct approaches, we aim to provide a comprehensive resource for selecting the most appropriate synthetic route based on specific laboratory capabilities, budget constraints, and desired scale of production.

Route A: The Traube Purine Synthesis

The Traube synthesis, first reported by Wilhelm Traube in 1900, is a classical and highly versatile method for the construction of the purine ring system.[1][2][3][4] This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon (C1) source to form the imidazole ring. For the synthesis of this compound, the key starting material is 4,5-diamino-2-chloropyrimidine . The methyl group at the 8-position is introduced by the choice of the C1 synthon.

Mechanistic Rationale

The Traube synthesis proceeds through a well-established mechanism. The more nucleophilic 5-amino group of the diaminopyrimidine initially attacks the electrophilic carbon of the C1 source. Subsequent intramolecular cyclization via attack of the 4-amino group, followed by dehydration, leads to the formation of the fused imidazole ring, yielding the purine core. The choice of the C1 source is critical; for an 8-methyl-substituted purine, reagents like acetic anhydride or triethyl orthoacetate are commonly employed.[5]

Experimental Workflow: Traube Synthesis

Below is a representative experimental workflow for the synthesis of this compound via the Traube method.

Traube_Workflow start Start step1 Mix 4,5-diamino-2-chloropyrimidine with triethyl orthoacetate start->step1 step2 Heat the reaction mixture (e.g., reflux) step1->step2 step3 Monitor reaction completion (e.g., by TLC) step2->step3 step4 Cool the reaction mixture step3->step4 step5 Isolate the crude product (e.g., filtration or evaporation) step4->step5 step6 Purify the product (e.g., recrystallization or column chromatography) step5->step6 end This compound step6->end

Caption: General workflow for the Traube synthesis of this compound.

Detailed Experimental Protocol (Traube Synthesis)

Materials:

  • 4,5-Diamino-2-chloropyrimidine

  • Triethyl orthoacetate (or acetic anhydride)

  • Solvent (e.g., N,N-dimethylformamide - DMF, or neat reagent)

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-2-chloropyrimidine (1.0 eq).

  • Add an excess of triethyl orthoacetate (e.g., 5-10 eq). The reaction can often be run neat or in a high-boiling solvent like DMF.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the excess reagent and solvent are removed under reduced pressure.

  • The crude product is then purified. Recrystallization from a suitable solvent, such as ethanol, is often effective. Decolorization with activated charcoal may be necessary to remove colored impurities.

  • The purified this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Route B: Imidazole-Based Synthesis

An alternative and powerful strategy for the synthesis of purines involves building the pyrimidine ring onto a pre-existing, functionalized imidazole core. This approach mirrors the biosynthetic pathway of purines in nature. For the synthesis of this compound, a suitable starting material would be an imidazole derivative such as 5-amino-1H-imidazole-4-carboxamide .

Mechanistic Rationale

In this synthetic route, the imidazole precursor already contains the atoms that will become N7, C8, and N9 of the purine ring. The pyrimidine ring is then constructed by reacting the imidazole with appropriate reagents that provide the remaining carbon and nitrogen atoms. The chloro-substituent at the 2-position and the closure of the six-membered ring are achieved in the final steps of the synthesis. This approach can offer advantages in terms of regioselectivity, as the substitution pattern on the imidazole ring is established early in the synthesis.[6]

Experimental Workflow: Imidazole-Based Synthesis

The following diagram illustrates a general workflow for the imidazole-based synthesis of the target purine.

Imidazole_Workflow start Start step1 React 5-amino-1H-imidazole-4-carboxamide with a C1 and N source start->step1 step2 Cyclize to form the pyrimidine ring step1->step2 step3 Chlorination to introduce the 2-chloro substituent step2->step3 step4 Isolate the crude product step3->step4 step5 Purify the product (e.g., column chromatography or recrystallization) step4->step5 end This compound step5->end

Sources

The Ascending Trajectory of 2-Chloro-8-methyl-9H-purine Analogs in Kinase Inhibition: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the purine scaffold remains a cornerstone for the development of potent and selective kinase inhibitors.[1][2][3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 2-Chloro-8-methyl-9H-purine analogs. By dissecting the roles of substituents at key positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design of next-generation kinase inhibitors. This analysis is built upon a synthesis of existing literature on purine analogs, offering insights into the intricate interplay between chemical structure and biological function.

The Purine Scaffold: A Privileged Framework for Kinase Inhibition

The purine ring system, a fusion of pyrimidine and imidazole rings, is a ubiquitous motif in nature, forming the backbone of essential biomolecules like adenine and guanine.[5] Its inherent ability to form multiple hydrogen bonds and engage in π-π stacking interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[1][2] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of therapeutic research.

The general structure of the this compound core is depicted below, highlighting the key positions for substitution that dictate the compound's biological activity and selectivity.

Caption: General structure of the this compound scaffold.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of purine analogs is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the known SAR trends for key positions, drawing parallels to inform the design of novel this compound derivatives.

The Significance of the 2-Position: The Role of the Chloro Group

The 2-position of the purine ring is a critical determinant of kinase inhibitory activity. The presence of a chlorine atom at this position, as in our core structure, is a common feature in many potent kinase inhibitors. The chloro group is a relatively small, electron-withdrawing substituent that can engage in favorable interactions within the ATP-binding site.

Studies on various purine analogs have demonstrated that substitution at the 2-position can significantly impact selectivity and potency. For instance, in a series of 6-(3-chloroanilino)purine derivatives, modifications at the C-2 position were shown to modulate their inhibitory effects on cyclin-dependent kinases (CDK2, 4).[6] While direct SAR data for a series of 2-substituted-8-methyl-purines is limited, the prevalence of 2-chloro-purines in kinase inhibitor design suggests its importance in establishing a foundational level of activity.

The Influence of the 8-Position: The Impact of the Methyl Group

The 8-position of the purine ring offers a vector for substitution that can be exploited to enhance potency and selectivity. The presence of a methyl group at this position, as in our core scaffold, can provide beneficial steric and hydrophobic interactions within the kinase active site.

Research on 8-substituted purines has revealed that this position can tolerate a variety of substituents, with the optimal choice being highly dependent on the target kinase. For example, a study on 8-arylated purines identified compounds with potent and selective inhibitory activity against glycogen synthase kinase-3 (GSK-3).[7] The synthesis of 2-chloro-8-(substituted phenyl)-9H-purine derivatives has also been described, indicating the feasibility of exploring various aryl substitutions at this position to modulate activity.[5]

The Versatility of the 9-Position: Tuning Physicochemical Properties and Target Engagement

The N9-position of the purine ring is frequently modified to introduce a variety of substituents that can profoundly influence the compound's physicochemical properties, such as solubility and cell permeability, as well as its interaction with the target kinase.

Numerous studies have highlighted the importance of N9-substitution in achieving potent kinase inhibition. For instance, the introduction of different alkyl and aryl groups at the N9-position of 2,6,9-trisubstituted purines has been shown to be a successful strategy for developing Bcr-Abl inhibitors.[8] Similarly, in a series of 6,8,9-trisubstituted purine analogs, the cyclopentyl group at the N9-position was found to be a key feature for their cytotoxic activity against various cancer cell lines.[9]

Comparative Analysis of Biological Activity

Compound ID2-Substituent6-Substituent8-Substituent9-SubstituentTargetIC50 (µM)Cell LineGI50 (µM)
Hypothetical Core ClHCH3H----
Compound A Cl3-chloroanilinoHIsopropylCDK20.3--
Compound B HSubstituted phenyl piperazine4-phenoxyphenylCyclopentyl--Huh714.2
Compound C HSubstituted phenyl piperazine4-phenoxyphenylCyclopentyl--Huh717.9
Compound D ClN-(2-fluorophenyl)aminoHCyclopropylmethylBcr-Abl---
Compound E HCarbamoylOxo4-(dimethylamino)phenylCK2α4.3--

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.[6][8][9][10]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 2,6,9-trisubstituted purine analog and a standard kinase inhibition assay.

Synthesis of a 2,6,9-Trisubstituted Purine Analog

This protocol describes a general method for the synthesis of 2-chloro-9-substituted-6-(substituted-amino)-9H-purines, which can be adapted for the synthesis of this compound analogs.

Synthesis_Workflow start Start with 2,6-dichloropurine step1 N9-Alkylation/ Arylation start->step1 R-X, Base step2 Selective C6 Nucleophilic Substitution step1->step2 Amine, Base end Final Product: 2-Chloro-6,9-disubstituted purine step2->end

Caption: A generalized synthetic workflow for 2,6,9-trisubstituted purines.

Step-by-Step Protocol:

  • N9-Alkylation/Arylation of 2,6-Dichloropurine: To a solution of 2,6-dichloropurine in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, NaH) and the desired alkylating or arylating agent (R-X, where X is a leaving group like Br, I, or OTf). The reaction mixture is typically stirred at room temperature or heated to achieve complete conversion.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Selective Nucleophilic Aromatic Substitution at C6: The purified 2-chloro-9-substituted-9H-purine is dissolved in a suitable solvent (e.g., ethanol, isopropanol). The desired amine is then added, often in the presence of a base (e.g., triethylamine, diisopropylethylamine). The reaction mixture is heated to reflux until the starting material is consumed.

  • Final Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography or recrystallization to afford the final 2-chloro-6,9-disubstituted purine analog.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow start Prepare Assay Plate step1 Add Kinase, Substrate, and ATP start->step1 step2 Add Test Compound (Varying Concentrations) step1->step2 step3 Incubate at Optimal Temperature step2->step3 step4 Stop Reaction step3->step4 step5 Detect Kinase Activity (e.g., Luminescence, Fluorescence) step4->step5 end Calculate IC50 step5->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a microtiter plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Initiation of Reaction: Add the kinase/substrate/ATP mixture to the wells to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The extent of phosphorylation is then quantified using a suitable detection method. Common methods include luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated product.

  • Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated using non-linear regression analysis.

Future Directions and Concluding Remarks

The exploration of the structure-activity relationships of this compound analogs represents a fertile ground for the discovery of novel kinase inhibitors. While this guide has synthesized the available knowledge on related purine scaffolds to provide a predictive framework, a systematic investigation of this specific analog series is warranted.

Future efforts should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at the N9 and C6 positions.

  • Target Identification and Selectivity Profiling: Identification of the primary kinase targets and comprehensive profiling against a panel of kinases to assess selectivity.

  • Structural Biology: Co-crystallization of lead compounds with their target kinases to elucidate the precise binding modes and guide further optimization.

By leveraging the foundational SAR principles outlined in this guide and embarking on a focused discovery effort, the scientific community can unlock the full therapeutic potential of this promising class of purine analogs.

References

  • Sharma, S., Singh, J., Ojha, R., & Kumar, K. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 112, 298-346.
  • Request PDF. (2025). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors.
  • Sharma, S., Singh, J., Ojha, R., & Kumar, K. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Taipei Medical University.
  • Singh, P., & Kumar, A. (2013). Purine Analogues as Kinase Inhibitors: A Review. Mini reviews in medicinal chemistry, 13(10), 1478–1494.
  • Itoh, K., et al. (2018). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin, 66(11), 1057-1065.
  • Kim, J. S., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350.
  • Al-Ostath, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-20.
  • Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(15), 5769.
  • ResearchGate. (n.d.). Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents.
  • Quiroga, J., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(1), 161.
  • ResearchGate. (2025). Biological activities of purine analogues: a review.
  • Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.
  • Holland-Frei Cancer Medicine. 8th edition. (2010). Purine Analogs. NCBI Bookshelf.
  • Lee, J. H., et al. (2019). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 24(18), 3342.
  • Wang, Y., et al. (2022).
  • Shealy, Y. F., et al. (1984). Synthesis and Antiviral Evaluation of Carbocyclic Analogues of Ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(5), 670-674.
  • Rejman, D., et al. (1993). Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues. Journal of Medicinal Chemistry, 36(9), 1253-1259.
  • Wikipedia. (n.d.). Fenethylline.

Sources

A Comparative Guide to the Synthesis of 2-Substituted-8-Methylpurines: Exploring Alternatives to 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, purine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The versatile 2-Chloro-8-methyl-9H-purine has traditionally served as a key intermediate, offering reactive sites for further functionalization. However, the quest for novel structures, improved efficiency, and milder reaction conditions has driven the exploration of alternative synthetic strategies. This guide provides an in-depth technical comparison of various approaches to constructing 2-substituted-8-methylpurines, offering a critical evaluation of their respective strengths and limitations, supported by experimental data and detailed protocols.

The Central Role of this compound: A Baseline for Comparison

This compound is a valuable building block due to the differential reactivity of the chlorine atoms at the C2 and C6 positions (if present) and the potential for N9-alkylation. The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. The synthesis of this key intermediate itself is a multi-step process, often starting from commercially available pyrimidines. Understanding its synthesis provides context for the development of alternative, potentially more convergent, synthetic routes.

De Novo Synthesis Strategies: Building the Purine Core from Acyclic or Monocyclic Precursors

De novo synthesis offers the flexibility to introduce desired substituents at specific positions from the outset, avoiding the need for later-stage, and sometimes challenging, functionalization reactions. Two classical approaches dominate this area: synthesis from pyrimidine precursors (the Traube synthesis) and construction from imidazole intermediates.

The Traube Purine Synthesis: A Time-Honored and Versatile Approach

The Traube synthesis is a robust method for constructing the purine ring by cyclizing a 4,5-diaminopyrimidine with a one-carbon source.[1][2][3] For the synthesis of 8-methylpurines, a precursor that can introduce a methyl group at the C8 position, such as acetic anhydride or triethyl orthoacetate, is employed.[1]

Reaction Workflow: Traube Synthesis of a 2-Amino-8-methylpurine Derivative

pyrimidine 4,5,6-Triaminopyrimidine intermediate Acetylated Intermediate pyrimidine->intermediate Acetylation cyclization_reagent Acetic Anhydride cyclization_reagent->intermediate cyclization Cyclization intermediate->cyclization purine 2,6-Diamino-8-methylpurine cyclization->purine

Caption: Traube synthesis workflow for an 8-methylpurine.

Advantages:

  • Versatility: A wide range of substituted 4,5-diaminopyrimidines can be used, allowing for diversity at the 2 and 6 positions.[1]

  • Well-established: The reaction is well-documented with numerous examples in the literature.[2]

Limitations:

  • Harsh Conditions: The cyclization step often requires high temperatures and strong acids or bases.[1]

  • Multi-step: The synthesis of the starting 4,5-diaminopyrimidine can add to the overall step count.

Synthesis from Imidazole Precursors: A Biosynthetically Inspired Route

Building the pyrimidine ring onto a pre-formed imidazole scaffold is another powerful strategy.[4][5] This approach often starts with readily available 5-aminoimidazole-4-carboxamide or related derivatives. For the synthesis of 8-methylpurines, cyclization with a reagent that provides the C2 and a methyl group at C8 is required.

Reaction Workflow: Imidazole-Based Purine Synthesis

imidazole 5-Aminoimidazole-4-carboxamide cyclization Cyclization imidazole->cyclization cyclizing_reagent Formamide/Heat cyclizing_reagent->cyclization hypoxanthine Hypoxanthine cyclization->hypoxanthine functionalization Functionalization hypoxanthine->functionalization Chlorination, Methylation target 2-Substituted-8-methylpurine functionalization->target

Caption: General workflow for purine synthesis from an imidazole precursor.

Advantages:

  • Convergent: Can lead to highly functionalized purines in fewer steps.

  • Access to Diverse Scaffolds: Allows for the synthesis of purine analogues that may be difficult to access via the Traube synthesis.[6]

Limitations:

  • Precursor Availability: The synthesis of suitably substituted imidazole precursors can be challenging.

  • Regioselectivity: Cyclization can sometimes lead to mixtures of isomers.

Post-Purine Core Construction: Functionalization of Pre-formed Scaffolds

An alternative to de novo synthesis is the modification of an existing purine ring system. This approach is particularly useful when a common purine intermediate is readily available.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-halogenated substrates.[7] For the synthesis of 8-methylpurines, this would involve the direct methylation of a 2-chloropurine at the C8 position.

Reaction Workflow: Direct C-H Methylation

purine 2-Chloropurine methylation C-H Methylation purine->methylation methylating_reagent Methylating Agent (e.g., Organotrifluoroborate) methylating_reagent->methylation catalyst Rh(III) Catalyst catalyst->methylation product 2-Chloro-8-methylpurine methylation->product

Caption: Direct C-H methylation of a 2-chloropurine.

Advantages:

  • Step Economy: Avoids the need for pre-functionalization of the C8 position.

  • Reduced Waste: Generates less waste compared to methods requiring stoichiometric activating agents.

Limitations:

  • Catalyst Sensitivity: The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and yield.[8]

  • Substrate Scope: The efficiency of the reaction can be sensitive to the electronic properties of the purine substrate.

Cross-Coupling Reactions: A Reliable Method for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly reliable methods for forming carbon-carbon bonds.[9] In the context of 8-methylpurine synthesis, this would typically involve the coupling of a 2-chloro-8-halopurine with a methylboronic acid derivative or the use of a methylating agent like trimethylaluminum.[10]

Experimental Data Comparison

MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey DisadvantagesReference
Traube Synthesis 4,5,6-TriaminopyrimidineAcetic anhydride, heat60-80Versatile, well-establishedHarsh conditions, multi-step[1],[2]
Imidazole-Based 5-Aminoimidazole-4-carboxamideFormamide, heat, then functionalization50-70 (overall)Convergent, access to diverse analogsPrecursor synthesis can be complex[4]
Direct C-H Methylation 2-ChloropurineOrganotrifluoroborate, Rh(III) catalyst70-90Atom and step-economicalCatalyst-dependent, substrate scope[8]
Suzuki-Miyaura Coupling 2-Chloro-8-bromopurineMethylboronic acid, Pd catalyst, base80-95High yielding, reliableRequires pre-halogenated substrate[9]
Methylation with Trimethylaluminum 2-Chloro-8-halopurineTrimethylaluminum, Pd catalyst75-90Efficient methylation sourcePyrophoric reagent, requires inert atmosphere[10]

Experimental Protocols

Protocol 1: Traube Synthesis of 2,6-Diamino-8-methylpurine

This protocol is a representative example of the Traube synthesis for an 8-methylpurine derivative.

Materials:

  • 4,5,6-Triaminopyrimidine sulfate

  • Acetic anhydride

  • Pyridine

Procedure:

  • A mixture of 4,5,6-triaminopyrimidine sulfate (10 mmol) and acetic anhydride (30 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the excess acetic anhydride is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of hot water and neutralized with aqueous ammonia.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,6-diamino-8-methylpurine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-8-methyl-9-phenylpurine

This protocol illustrates the use of a cross-coupling reaction to introduce the 8-methyl group.

Materials:

  • 2-Chloro-8-bromo-9-phenylpurine

  • Methylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of 2-chloro-8-bromo-9-phenylpurine (1 mmol) in 1,4-dioxane (10 mL) is added methylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • An aqueous solution of Na₂CO₃ (2 M, 2 mL) is added, and the mixture is degassed with argon for 15 minutes.

  • The reaction mixture is heated at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-chloro-8-methyl-9-phenylpurine.

Conclusion and Future Perspectives

While this compound remains a valuable and widely used building block, a range of powerful alternative synthetic strategies are now available to the modern medicinal chemist. The choice of method will ultimately depend on the specific target molecule, the desired level of diversity, and considerations of efficiency and sustainability.

  • De novo syntheses , particularly the Traube method, offer unparalleled flexibility for introducing substituents at an early stage.

  • Synthesis from imidazole precursors provides a more convergent route to complex purines.

  • Direct C-H functionalization represents the cutting edge of purine synthesis, offering significant advantages in terms of atom and step economy, although further development is needed to broaden its substrate scope.

  • Cross-coupling reactions remain a highly reliable and high-yielding method for the late-stage introduction of the 8-methyl group, provided a suitable halogenated precursor is available.

The continued development of novel catalytic systems and the exploration of new multicomponent reactions will undoubtedly further expand the synthetic chemist's toolbox for the construction of this critical class of heterocyclic compounds, paving the way for the discovery of next-generation purine-based therapeutics.

References

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the purine scaffold represents a privileged structure in the development of potent kinase inhibitors.[1] Its inherent ability to mimic the adenine ring of ATP allows for competitive inhibition of a wide array of kinases. The 2-chloro-8-methyl-9H-purine core, in particular, offers a versatile starting point for chemical modification to achieve both high potency and selectivity. However, achieving selectivity across the highly conserved ATP-binding sites of the human kinome remains a significant challenge.[2]

This guide provides a comprehensive framework for the cross-reactivity profiling of kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, present comparative data for representative compounds, and provide detailed protocols for key assays. Our focus is to equip researchers with the knowledge to rigorously assess inhibitor selectivity and anticipate potential off-target effects, a critical step in the development of safe and effective therapeutics.

The Significance of the this compound Scaffold

The 2, 6, 8, and 9 positions of the purine ring are amenable to substitution, allowing for the fine-tuning of inhibitor properties. The 2-chloro substituent often serves as a key building block for further chemical elaboration, enabling the introduction of various moieties to explore the chemical space around the ATP-binding site. Modifications at the C8 and N9 positions can significantly influence both the potency and the selectivity profile of the resulting inhibitors. Published research has demonstrated that derivatives of this scaffold can potently inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).[3][4]

Comparative Cross-Reactivity Profiling

For this guide, we will consider three hypothetical 2,8,9-trisubstituted purine derivatives, Compound A , Compound B , and Compound C , to demonstrate the process of data interpretation. The data presented in the following tables are representative and compiled for illustrative purposes.

MetricDescriptionImportance in Profiling
IC50 The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[7]A primary measure of an inhibitor's potency. Lower values indicate higher potency.
Ki The inhibition constant, which represents the binding affinity of the inhibitor to the kinase.Provides a more absolute measure of binding affinity than the IC50.
Selectivity Score A quantitative measure of an inhibitor's potency against its intended target versus off-targets.Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.

Table 1: Key Performance Metrics for Kinase Inhibitor Comparison

Table 2: Illustrative Cross-Reactivity Data for Purine-Based Kinase Inhibitors (IC50 in nM)

Kinase TargetCompound A (Primary Target: CDK2)Compound B (Primary Target: BTK)Compound C (Primary Target: FLT3-ITD)
CDK2 15 850>10,000
CDK4150>1,000>10,000
BTK >1,00025 950
FLT3-ITD >5,00075030
Bcr-Abl800450600
EGFR>10,000>10,0008,000
MARK2250>1,000>10,000
GSK3β400900>10,000

Data are hypothetical and for illustrative purposes only.

  • Compound A shows high potency for its intended target, CDK2, but also exhibits off-target activity against MARK2 and GSK3β at higher concentrations.

  • Compound B is a potent BTK inhibitor with some cross-reactivity against Bcr-Abl and FLT3-ITD.

  • Compound C demonstrates good selectivity for its primary target, FLT3-ITD, with weaker off-target effects on Bcr-Abl.

This type of comparative analysis is essential for selecting the most promising lead compounds for further development and for designing experiments to validate that the observed cellular effects are due to inhibition of the intended target.[6]

Experimental Protocols for Kinase Profiling

The generation of reliable cross-reactivity data is dependent on robust and well-validated experimental methodologies. Here, we provide detailed protocols for two widely used in vitro kinase assay formats.

Radiometric Kinase Assay (e.g., HotSpot™ or ³³PanQinase™)

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a kinase-specific substrate.[5][8]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP and MgCl₂. The ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC₅₀ determination.[2]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate. In the HotSpot™ assay, this is done by spotting the reaction mixture onto a filter membrane.[8] In the ³³PanQinase™ assay, scintillator-coated microtiter plates are used.[8]

  • Washing: Wash the captured substrates to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caliper Mobility Shift Assay (Non-Radiometric)

This assay is a microfluidic-based method that separates the phosphorylated substrate from the unphosphorylated substrate based on changes in their electrophoretic mobility.[9]

Protocol:

  • Reaction Setup: Similar to the radiometric assay, combine the kinase, a fluorescently labeled peptide substrate, and the test compound in a 96- or 384-well plate.

  • Initiation: Add a solution of ATP and MgCl₂ to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Electrophoretic Separation: Transfer the reaction mixture to a microfluidic chip in a Caliper Life Sciences instrument. An electric field is applied, and the fluorescently labeled substrate and product are separated based on their charge and size.

  • Detection: The separated substrate and product are detected by laser-induced fluorescence.

  • Data Analysis: The instrument's software calculates the amount of product formed, and this data is used to determine the percent inhibition and IC₅₀ values.

Visualizing Workflows and Pathways

Diagrams can be invaluable tools for understanding complex biological processes and experimental workflows.

G cluster_0 Kinase Inhibitor Profiling Workflow A Compound Library (this compound derivatives) B Primary Screen (Single high concentration) A->B C Hit Identification (>70% inhibition) B->C D Dose-Response (IC50 determination) C->D E Selectivity Analysis D->E F Lead Compound Selection E->F

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

G cluster_1 Simplified CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle Inhibitor Compound A Inhibitor->ActiveComplex inhibits

Caption: Simplified signaling pathway showing the role of CDK2 and its inhibition.

Conclusion

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. However, a rigorous assessment of their cross-reactivity profiles is paramount for the successful translation of these compounds into clinical candidates. By employing systematic profiling strategies using robust biochemical assays and carefully analyzing the resulting data, researchers can gain a comprehensive understanding of their inhibitors' selectivity and make informed decisions in the drug discovery process. The methodologies and principles outlined in this guide provide a solid foundation for these critical investigations.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 12, 2026, from [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaao4139. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 985-993. [Link]

  • Rojas-Lezama, J. A., Ojeda-Carral, E., Hernández-Vázquez, E., Castillo, R., & Rivera, G. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3296. [Link]

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  • Kim, J. S., Lee, H. J., Im, G. J., Lee, J. Y., & Park, H. J. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis and Characterisation of Some Novel Purine Derivatives. Retrieved January 12, 2026, from [Link]

  • Saladino, R., Botta, G., & Di Mauro, E. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, 7(10), 785-793. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 12(45), 29337-29347. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 12, 2026, from [Link]

  • Lee, H. J., Kim, J. S., Im, G. J., Lee, J. Y., & Park, H. J. (2017). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 22(11), 1845. [Link]

  • Hylsová, M., Jorda, R., Holub, D., & Kryštof, V. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1548. [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. Retrieved January 12, 2026, from [Link]

  • Zhang, S., Wang, F., Ke, S., Li, S., Wang, B., Zhang, Q., ... & Xu, M. (2020). Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 186, 111888. [Link]

  • Kelley, J. L., Linn, J. A., & Selway, J. W. (1991). Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. Journal of Medicinal Chemistry, 34(1), 157-160. [Link]

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Catalyst Showdown: A Head-to-Head Comparison for the Functionalization of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Purine Scaffold

The purine core, a heterocyclic structure composed of fused pyrimidine and imidazole rings, is a cornerstone of medicinal chemistry and drug development.[1][2] Its derivatives are integral to various metabolic processes and serve as privileged scaffolds for targeting a wide array of enzymes and receptors.[2] Among these, 2-Chloro-8-methyl-9H-purine stands out as a versatile and strategically important building block. The chlorine atom at the C2 position provides a reactive handle for introducing diverse functionalities through cross-coupling reactions, while the methyl group at C8 and the nitrogen atoms of the purine core offer additional sites for modification.

The ability to selectively and efficiently functionalize this purine is paramount for generating libraries of novel compounds for biological screening. This guide provides a head-to-head comparison of the primary catalytic systems employed for this purpose: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and the increasingly important direct C-H functionalization methods. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers in the field.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, offering reliable and versatile methods for forming carbon-carbon and carbon-nitrogen bonds.[3] For a substrate like this compound, these reactions are the workhorses for introducing aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and vinyl-substituted purines by coupling an organoboron reagent with the C2-chloro position.[4][5][6]

Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process.[6] It begins with the oxidative addition of the chloro-purine to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5][6] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Purine-Pd(II)-Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Purine-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 2-R-Purine (Ar-R) trans_complex->product purine_cl 2-Cl-Purine (Ar-X) purine_cl->oa_complex boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

For the synthesis of aminopurines, the Buchwald-Hartwig amination is the premier method, enabling the coupling of primary and secondary amines with the chloro-purine substrate.[7][8][9] This reaction is particularly valuable as traditional methods like SNAr often fail with electron-rich heteroaryl chlorides.[8]

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] Key steps include oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and the regenerated Pd(0) catalyst.[7][10] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's success, facilitating both the oxidative addition and the final reductive elimination steps.[7]

Diagram: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Purine-Pd(II)-Cl)L₂ pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Purine-Pd(II)-NR₂)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product 2-NR₂-Purine (Ar-NR₂) amido_complex->product purine_cl 2-Cl-Purine (Ar-X) purine_cl->oa_complex amine Amine (HNR₂) + Base amine->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 2: Direct C-H Functionalization

Direct C-H functionalization is an emerging and powerful strategy that avoids the need for pre-functionalized substrates (like halides or boronic acids), thus improving atom economy and streamlining synthetic routes.[11][12] In the context of purines, this approach can be used to modify the purine core itself or substituents attached to it.

Mechanistic Rationale: Transition metals, including palladium, rhodium, and copper, can activate otherwise inert C-H bonds.[13][14][15][16][17] The reaction is often guided by a directing group on the substrate, which coordinates to the metal center and delivers the catalyst to a specific, often proximal, C-H bond.[18][19] For 6-arylpurines, the purine's N1 or N7 nitrogen atoms can act as the directing group to functionalize the ortho-C-H bond of the aryl substituent.[14][19]

Diagram: General Workflow for Directed C-H Functionalization

CH_Functionalization_Workflow cluster_workflow Directed C-H Functionalization start Purine Substrate with Directing Group (DG) coordination Coordination of Metal Catalyst (M) to DG start->coordination Step 1 activation C-H Activation (Cyclometalation) coordination->activation Step 2 functionalization Reaction with Coupling Partner activation->functionalization Step 3 final_product Functionalized Purine functionalization->final_product Step 4

Caption: Simplified workflow for a directed C-H functionalization reaction.

Part 3: Head-to-Head Catalyst Comparison

The choice of catalyst and methodology is dictated by the desired transformation. While palladium-based cross-couplings are highly reliable for C-C and C-N bond formation at the C2 position, C-H activation offers novel pathways for derivatization. In recent years, nickel has also emerged as a cost-effective and highly reactive alternative to palladium, particularly for coupling challenging chloro-heteroarenes.[20][21][22]

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationDirect C-H Functionalization
Bond Formed C(sp²) - C(sp²), C(sp²) - C(sp³)C(sp²) - NC-C, C-N, C-O, C-Halogen
Position Primarily at C2 (replaces Cl)Primarily at C2 (replaces Cl)C8 of purine, or on substituents (e.g., ortho-position of an aryl group)
Typical Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[4][5]Palladium (e.g., Pd₂(dba)₃ with phosphine ligands)[7]Palladium, Rhodium, Copper [13][14][16][19]
Coupling Partner Boronic acids/estersPrimary/Secondary Amines, Ammonia equivalentsArenes, Alkenes, Amines, etc. (often as the solvent or with an oxidant)
Key Advantage High reliability, broad substrate scope, excellent functional group tolerance.Premier method for C-N bond formation, wide range of amines can be used.High atom economy, avoids pre-functionalization of coupling partners.
Limitation Requires synthesis of organoboron reagent. Potential for catalyst poisoning.Ligands can be expensive and air-sensitive. Requires strong base.Often requires a directing group, regioselectivity can be a challenge.
Alternative Metal Nickel catalysts are effective and more cost-efficient.[20]Copper (Ullmann-type) and Nickel catalysts are viable alternatives.[8]Copper is widely used and inexpensive.[13][16][23]

Part 4: Experimental Protocols

Disclaimer: These are representative protocols and should be optimized for specific substrates and reagents. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial, add this compound (1 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent Addition: Add an anhydrous solvent system, typically a mixture like toluene/ethanol/water or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) to a reaction vial.

  • Reagent Addition: Add this compound (1 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Representative Procedure for Direct C-H Arylation (Directed)

(Note: This protocol is for a model system, e.g., a 6-arylpurine, as C-H functionalization of the 8-methyl group would require different conditions.)

  • Reaction Setup: To a reaction vial, add the purine substrate (1 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an oxidant like K₂S₂O₈ or PhI(OAc)₂ (2-3 equiv.).

  • Reagent/Solvent Addition: Add the aryl coupling partner (if it's a solid) and the solvent. In many cases, an excess of the arene coupling partner can serve as the solvent. Acidic additives (e.g., TFA) may be required.

  • Reaction Execution: Seal the vial and heat to 100-140 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent and purify by column chromatography to isolate the functionalized product.

Conclusion and Future Outlook

The functionalization of this compound is a critical step in the synthesis of novel chemical entities for drug discovery.

  • For C-C bond formation , the Suzuki-Miyaura coupling remains the gold standard due to its reliability and broad scope.

  • For C-N bond formation , the Buchwald-Hartwig amination is unparalleled in its efficiency and applicability to a wide range of amines.

  • Direct C-H functionalization represents the frontier, offering more elegant and atom-economical synthetic routes, though it often requires more intensive methods development to control regioselectivity.

The field continues to evolve, with significant research focused on replacing precious metals like palladium with more earth-abundant and economical catalysts like copper and nickel.[16][20][21][23] Furthermore, the integration of photoredox catalysis with these traditional methods is opening doors to novel transformations under milder reaction conditions, promising a more sustainable and powerful future for purine functionalization.[24] Researchers equipped with a thorough understanding of these catalytic systems will be best positioned to innovate and accelerate the discovery of next-generation therapeutics.

References

  • Copper-catalyzed synthesis of purine-fused polycyclics. Organic Letters, 2012. 13

  • Palladium-catalyzed C-H bond functionalization of C6-arylpurines. Chemical Communications, 2011. 14

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 2015.

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI, 2015. 15

  • Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate, 2005.

  • Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing, 2020. 23

  • Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. ResearchGate, 2016.

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC, 2012.

  • Buchwald–Hartwig amination. Wikipedia.

  • Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles. PMC, 2016.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Squarespace, 2019.

  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology (RSC Publishing), 2018.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. Journal of Organic Chemistry, 2008.

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 2010.

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001.

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate, 2021.

  • Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing, 2020.

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate, 2001.

  • Hydrogen-bond-assisted Controlled C-H Functionalization via Adaptive Recognition of a Purine Directing Group. Journal of the American Chemical Society, 2014.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube, 2022.

  • C-H Functionalization. Ellman Laboratory - Yale University.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 2023.

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Molecules, 2020.

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Confirming the Mechanism of Action of 2-Chloro-8-methyl-9H-purine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic studies. The 2-chloro-8-methyl-9H-purine scaffold represents a class of molecules with significant potential, particularly in oncology. However, elucidating the precise mechanism of action is paramount for advancing these derivatives through the development pipeline. This guide provides a comprehensive framework for confirming the mechanism of action of this compound derivatives, comparing potential pathways, and offering detailed experimental protocols for validation.

Unraveling the Molecular Targets: A Comparative Overview

Purine analogs are a well-established class of compounds in cancer therapy, often functioning as antimetabolites or kinase inhibitors[1]. For this compound derivatives, the primary hypothesized mechanisms of action revolve around the inhibition of key cellular regulators, particularly Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

The CDK Inhibitor Hypothesis

CDKs are pivotal for cell cycle progression, and their dysregulation is a hallmark of cancer[2][3]. The purine scaffold is a common feature in many CDK inhibitors, including the well-characterized compound roscovitine[4]. It is plausible that this compound derivatives exert their anticancer effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis.

Key Comparisons with Alternative CDK Inhibitors:

FeatureThis compound Derivatives (Hypothesized)Roscovitine (Seliciclib)Palbociclib (Ibrance)
Primary Targets Likely CDK2, potentially othersCDK1, CDK2, CDK5, CDK7, CDK9CDK4, CDK6
Mechanism ATP-competitive inhibitionATP-competitive inhibitionATP-competitive inhibition
Cellular Outcome G1/S or G2/M phase arrest, apoptosisG1, G2/M arrest, apoptosisG1 arrest

Supporting Experimental Evidence:

Studies on structurally related 2,6,9-trisubstituted purine derivatives have demonstrated their ability to induce cell cycle arrest at the S-phase and trigger apoptosis[5][6]. For instance, certain C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives have shown potent inhibition of CDK2, with IC50 values in the sub-micromolar range, surpassing the activity of roscovitine in some cases[7]. The 8-methyl substitution on the purine ring may influence the binding affinity and selectivity towards specific CDKs.

The EGFR Inhibitor Hypothesis

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overactivation of EGFR signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, promotes cell proliferation and survival[8][9]. Purine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed, and it is conceivable that this compound derivatives could fall into this category.

Key Comparisons with Alternative EGFR Inhibitors:

FeatureThis compound Derivatives (Hypothesized)Gefitinib (Iressa)Erlotinib (Tarceva)
Primary Target EGFR Tyrosine Kinase DomainEGFR Tyrosine Kinase DomainEGFR Tyrosine Kinase Domain
Mechanism ATP-competitive inhibition of autophosphorylationATP-competitive inhibition of autophosphorylationATP-competitive inhibition of autophosphorylation
Downstream Effects Inhibition of p-EGFR, p-Akt, and p-MAPKInhibition of p-EGFR and downstream effectors like STAT5 and CblInhibition of p-EGFR and downstream effectors like STAT5

Supporting Experimental Evidence:

Research on other purine-containing compounds has demonstrated their potential as effective EGFR inhibitors. These compounds have been shown to down-regulate the phosphorylation of EGFR, Akt, and MAPK, leading to the suppression of tumor growth both in vitro and in vivo[9]. The specific substitutions on the this compound ring will likely dictate the binding affinity to the EGFR kinase domain and the subsequent downstream signaling inhibition[10][11].

Experimental Workflows for Mechanism of Action Confirmation

To definitively establish the mechanism of action of this compound derivatives, a series of well-designed experiments are necessary. The following section provides detailed protocols for key assays.

Workflow for Investigating CDK Inhibition

CDK_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay CDK2 Kinase Inhibition Assay ic50 Determine IC50 Value biochem_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) biochem_assay->cell_viability Confirm Cellular Activity cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_viability->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis western_blot Western Blot for Cell Cycle & Apoptosis Markers apoptosis->western_blot

Caption: Workflow for confirming CDK inhibition.

1. CDK2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of CDK2.

  • Materials: Recombinant CDK2/Cyclin E, Histone H1 substrate, ATP, test compound, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the this compound derivative.

    • In a 384-well plate, add the test compound, recombinant CDK2/Cyclin E, and Histone H1 substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Cell Cycle Analysis (Cellular)

This assay determines the effect of the compound on cell cycle progression.

  • Materials: Cancer cell line (e.g., MCF-7, HCT116), culture medium, test compound, PBS, ice-cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.

    • Centrifuge and wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assay (Cellular)

This assay quantifies the induction of apoptosis by the test compound.

  • Materials: Cancer cell line, culture medium, test compound, Annexin V-FITC Apoptosis Detection Kit.

  • Procedure:

    • Treat cells with the test compound for a predetermined time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis (Cellular)

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the cell cycle and apoptosis.

  • Materials: Treated cell lysates, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-Cyclin E, anti-Caspase-3, anti-PARP, anti-phospho-eIF2α), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system. Look for changes in the levels of cyclins and the cleavage of caspase-3 and PARP. The phosphorylation of eIF2α can also be an indicator of cellular stress and apoptosis induction.

Workflow for Investigating EGFR Inhibition

EGFR_Inhibition_Workflow cluster_biochemical_egfr Biochemical Assay cluster_cellular_egfr Cellular Assays egfr_kinase_assay EGFR Tyrosine Kinase Inhibition Assay egfr_ic50 Determine IC50 Value egfr_kinase_assay->egfr_ic50 cell_prolif_egfr Cell Proliferation Assay (e.g., MTT) egfr_kinase_assay->cell_prolif_egfr Confirm Cellular Activity western_blot_egfr Western Blot for p-EGFR & Downstream Pathways cell_prolif_egfr->western_blot_egfr

Caption: Workflow for confirming EGFR inhibition.

1. EGFR Tyrosine Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibition of EGFR's kinase activity.

  • Materials: Recombinant EGFR, poly(Glu, Tyr) substrate, ATP, test compound, kinase buffer.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative.

    • In a 96-well plate, add the test compound, recombinant EGFR, and the poly(Glu, Tyr) substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., ELISA-based with an anti-phosphotyrosine antibody).

    • Calculate the IC50 value.

2. Western Blot for Phospho-EGFR and Downstream Signaling (Cellular)

This assay assesses the ability of the compound to inhibit EGFR autophosphorylation and its downstream signaling pathways in cells.

  • Materials: Cancer cell line with high EGFR expression (e.g., A431), serum-free medium, EGF, test compound, cell lysis buffer with phosphatase inhibitors, primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK).

  • Procedure:

    • Serum-starve the cells to reduce basal EGFR activity.

    • Pre-treat the cells with the test compound for 1-2 hours.

    • Stimulate the cells with EGF to induce EGFR phosphorylation.

    • Lyse the cells and perform Western blotting as described previously.

    • Probe the membranes with antibodies against phosphorylated and total EGFR, Akt, and MAPK to determine the inhibitory effect on the signaling cascade.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: Comparative in vitro Activity of Purine Derivatives

CompoundTargetAssayIC50 (µM)Cell LineReference
This compound derivative To be determinedTo be determinedTo be determinede.g., MCF-7This study
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineAnticancerCell Viability2.75 ± 0.02MCF-7
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine]CDK2Kinase Assay0.3-[7]
RoscovitineCDK2Kinase Assay~0.7-[4]
ZZC4 (purine-containing EGFR TKI) EGFRKinase AssayData not in abstractHCC827, H1975[9]

Conclusion

Confirming the mechanism of action of this compound derivatives requires a systematic and multi-faceted approach. By combining biochemical and cellular assays, researchers can dissect the molecular pathways through which these compounds exert their effects. This guide provides a robust framework for these investigations, enabling a thorough comparison with existing inhibitors and facilitating the rational design of future anticancer agents. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

  • Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology. PubMed. [Link]

  • EGFR signaling pathways and downstream effects. When EGFR interacts... ResearchGate. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

  • Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. [Link]

  • Synthesis, characterization and biological evaluation of purine nucleoside analogues. ResearchGate. [Link]

  • Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. PubMed. [Link]

  • Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed. [Link]

  • Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. PubMed. [Link]

  • Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. NIH. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. [Link]

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]

  • Roscovitine in cancer and other diseases. PMC - PubMed Central. [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]

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  • Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. ScienceDirect. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic protocols for 2-Chloro-8-methyl-9H-purine, a crucial heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my focus extends beyond mere procedural documentation to offer a critical analysis of the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic pathways. This document is designed to empower researchers to make informed decisions in their synthetic strategies, troubleshoot common challenges, and ultimately, achieve consistent and high-quality results.

Introduction: The Significance of the this compound Scaffold

The purine ring system is a cornerstone of life, forming the basis of nucleic acids and a multitude of cofactors. Consequently, synthetic purine analogs are of immense interest in drug discovery, with applications ranging from antiviral to anticancer therapies. The specific substitution pattern of this compound, featuring a reactive chloro group at the 2-position and a methyl group at the 8-position, offers a versatile platform for further chemical elaboration. The chlorine atom serves as a key functional handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to modulate biological activity. The 8-methyl group can influence the molecule's steric and electronic properties, impacting its interaction with biological targets.

Given its potential as a key intermediate, the ability to synthesize this compound in a reproducible and scalable manner is of paramount importance. This guide will dissect the most common synthetic route, the Traube purine synthesis, and explore critical variations in reagents and reaction conditions that impact yield, purity, and overall efficiency.

The Traube Purine Synthesis: A Classic and Versatile Approach

The Traube purine synthesis, first reported in 1900, remains a widely used and adaptable method for the construction of the purine ring system.[1][2] The core principle of this synthesis involves the cyclization of a 4,5-diaminopyrimidine precursor with a one-carbon unit to form the imidazole portion of the purine. For the synthesis of this compound, the logical starting material is 4,5-diamino-2-chloropyrimidine.

Diagram: The Traube Synthesis for this compound

Traube_Synthesis cluster_start Starting Material cluster_reagents Cyclizing Reagents cluster_product Product start 4,5-Diamino-2-chloropyrimidine reagent1 Acetic Anhydride (Protocol 1) start->reagent1 Cyclization reagent2 Triethyl Orthoacetate (Protocol 2) start->reagent2 Cyclization product This compound reagent1->product reagent2->product

Caption: General workflow of the Traube synthesis for this compound.

Comparative Analysis of Synthetic Protocols

The critical step in the synthesis of this compound via the Traube method is the choice of the one-carbon source for the C8-position and the accompanying reaction conditions. Below, we compare two common protocols utilizing acetic anhydride and triethyl orthoacetate.

Protocol 1: Cyclization with Acetic Anhydride

Acetic anhydride serves as both the acetylating agent and a dehydrating agent, facilitating the cyclization of the intermediate.

Experimental Protocol:

  • To a stirred suspension of 4,5-diamino-2-chloropyrimidine (1.0 eq) in acetic acid, add acetic anhydride (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.[3]

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid provides a protic environment that can facilitate the initial acylation of the amino groups and the subsequent cyclization.

  • Excess Acetic Anhydride: The use of excess acetic anhydride ensures complete acylation and drives the dehydration and ring-closure steps to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Neutralization: The neutralization step is crucial to precipitate the product, which is more soluble in its protonated form.

Protocol 2: Cyclization with Triethyl Orthoacetate

Triethyl orthoacetate offers a milder alternative to acetic anhydride and can sometimes lead to cleaner reactions and higher yields.

Experimental Protocol:

  • Suspend 4,5-diamino-2-chloropyrimidine (1.0 eq) in triethyl orthoacetate (5.0-10.0 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Heat the mixture to reflux (approximately 140-160 °C) for 2-4 hours, while monitoring the removal of ethanol.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure.

  • Dissolve the residue in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Triethyl Orthoacetate as Reagent and Solvent: Using a large excess of triethyl orthoacetate drives the reaction equilibrium towards the product by acting as both the reactant and the solvent.

  • Acid Catalyst: The acid catalyst protonates the orthoester, making it a more reactive electrophile for the initial reaction with the amino group.

  • Removal of Ethanol: The removal of the ethanol byproduct as it is formed helps to drive the reaction to completion according to Le Chatelier's principle.

Data Presentation: Comparison of Protocols

ParameterProtocol 1 (Acetic Anhydride)Protocol 2 (Triethyl Orthoacetate)
Reagents 4,5-Diamino-2-chloropyrimidine, Acetic Anhydride, Acetic Acid4,5-Diamino-2-chloropyrimidine, Triethyl Orthoacetate, p-TsOH
Reaction Temperature ~118 °C (Reflux)~140-160 °C (Reflux)
Reaction Time 4-6 hours2-4 hours
Work-up Neutralization and precipitationExtraction and washing
Typical Yield 60-75%70-85%
Purity (crude) Moderate to GoodGood to High
Advantages Readily available and inexpensive reagents.Generally higher yields and cleaner reactions.
Disadvantages Can lead to side products due to the harsh acidic conditions.Requires higher reaction temperatures and a catalyst.

Troubleshooting and Self-Validation

A robust protocol is one that is self-validating. Here are some common issues and how to address them to ensure reproducibility:

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider extending the reaction time or, in the case of Protocol 2, adding a fresh portion of the acid catalyst. Incomplete removal of ethanol in Protocol 2 can also stall the reaction.

  • Low Yield: Low yields can result from incomplete reaction, product loss during work-up, or side reactions. Ensure efficient precipitation in Protocol 1 by careful pH adjustment. In Protocol 2, ensure complete removal of excess triethyl orthoacetate before purification.

  • Impure Product: The formation of colored impurities is common, especially with acetic anhydride. Purification by column chromatography using a gradient of ethyl acetate in hexanes is often effective.[3] Recrystallization from ethanol can also significantly improve purity. The use of activated carbon during recrystallization can help remove colored impurities.

Characterization and Purity Assessment

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect a singlet for the C6-H proton, a singlet for the N9-H proton (which may be broad and exchangeable with D₂O), and a singlet for the C8-methyl protons.

  • ¹³C NMR: Expect distinct signals for the purine ring carbons and the methyl carbon.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

Alternative Synthetic Strategies

While the Traube synthesis is the most direct route, other methods for constructing the 8-methylpurine core exist, such as those starting from substituted imidazoles.[4] However, these often involve more steps and may not be as convergent as the Traube synthesis for this specific target.

Diagram: Experimental Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Mix 4,5-diamino-2-chloropyrimidine with cyclizing reagent B Heat to reflux A->B C Monitor reaction by TLC B->C D Cool and perform neutralization/extraction C->D E Isolate crude product D->E F Recrystallization or Column Chromatography E->F G NMR Spectroscopy F->G H Mass Spectrometry F->H I Purity Assessment (e.g., HPLC) F->I

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

Conclusion

The reproducible synthesis of this compound is readily achievable through the Traube purine synthesis. The choice between acetic anhydride and triethyl orthoacetate as the cyclizing agent will depend on the desired balance between cost, reaction conditions, and yield. This guide has provided detailed, side-by-side protocols, an analysis of the chemical reasoning behind the experimental choices, and a framework for troubleshooting, all aimed at empowering researchers to confidently and consistently produce this valuable synthetic intermediate. By adhering to these principles of scientific integrity and logical experimental design, the path to successful and reproducible synthesis is clear.

References

  • Traube Purine Synthesis. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. In Heterocyclic Chemistry (5th ed.). Wiley.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. (2015). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • 2-Chloro-9-methyl-9H-purine | CAS 2346-73-8. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]

  • 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). (n.d.). AWS. Retrieved January 11, 2026, from [Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. (1989). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. (1991). PubMed. Retrieved January 11, 2026, from [Link]

  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 6-chloro-9-methyl-9H-purine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Purity Assessment of Final Compounds Derived from 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a starting material like 2-Chloro-8-methyl-9H-purine to a final, purified active pharmaceutical ingredient (API) is a testament to precision in synthetic and analytical chemistry. The seemingly minor structural modifications to the purine core can unlock significant therapeutic potential, particularly in the development of kinase inhibitors and other targeted therapies. However, the efficacy and safety of these final compounds are intrinsically linked to their purity. This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of such derivatives, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Purity in Purine-Based Drug Candidates

This compound is a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] The reactivity of the chlorine atom at the 2-position allows for nucleophilic substitution, enabling the introduction of various functional groups to modulate target affinity and selectivity. However, the synthesis and purification processes can introduce a range of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[3]

The presence of these impurities, even in trace amounts, can have significant consequences:

  • Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to off-target effects or antagonism of the intended therapeutic action.

  • Increased Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.

  • Reduced Efficacy: A lower concentration of the active compound directly translates to reduced therapeutic efficacy.

  • Compromised Stability: Impurities can catalyze the degradation of the API, shortening its shelf life.

Therefore, a multi-faceted and orthogonal approach to purity analysis is not just a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final drug substance.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique, or a combination thereof, is crucial for a comprehensive purity assessment. Each method offers unique advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

Technique Principle Strengths Weaknesses Best Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Robust, reproducible, quantitative, excellent for separating closely related compounds.Requires chromophores for detection, may not be suitable for non-UV active impurities.Quantifying the main compound and known, UV-active impurities.
LC-MS Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.High sensitivity and selectivity, provides molecular weight information for impurity identification.Can be subject to matrix effects, quantification can be more complex than HPLC-UV.Identifying unknown impurities and confirming the molecular weight of the main compound.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to LC-MS, complex mixtures can lead to overlapping signals.Confirming the structure of the main compound and identifying major impurities.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.Provides fundamental information on the elemental composition, useful for confirming the empirical formula.Does not provide information on the nature of impurities, only the overall elemental composition.A final check of the purity and empirical formula of the isolated compound.

The Purity Assessment Workflow: An Orthogonal Approach

A robust purity assessment strategy relies on the use of orthogonal analytical methods, where each technique provides a different and complementary piece of information. This multi-pronged approach minimizes the risk of overlooking impurities and provides a comprehensive picture of the sample's purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_validation Validation & Release Synthesis Synthesis of Final Compound from this compound Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC_UV HPLC-UV Analysis (Purity & Quantification) Purification->HPLC_UV NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Elemental_Analysis Elemental Analysis (Elemental Composition) Purification->Elemental_Analysis LC_MS LC-MS Analysis (Impurity Identification) HPLC_UV->LC_MS If unknown peaks are detected ICH_Compliance Compare against ICH Q3A Thresholds HPLC_UV->ICH_Compliance LC_MS->ICH_Compliance NMR->ICH_Compliance Elemental_Analysis->ICH_Compliance Final_Purity Final Purity Specification Met? ICH_Compliance->Final_Purity Release Release of Final Compound Final_Purity->Release Yes Further_Purification Further Purification Required Final_Purity->Further_Purification No Further_Purification->Purification

Caption: A comprehensive workflow for the purity assessment of final compounds.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of derivatives of this compound. Method optimization will likely be required based on the specific properties of the final compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of the main compound and the detection of UV-active impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water (HPLC grade).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a concentration of approximately 1.0 mg/mL.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Identify the peak for the main compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method.

  • Any peaks other than the main peak are considered impurities. Report any impurity exceeding the reporting threshold as defined by ICH Q3A guidelines.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the final compound and the identification of major impurities.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Internal standard (e.g., Tetramethylsilane - TMS).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

4. Data Interpretation:

  • Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons in the molecule.

  • The chemical shifts and coupling constants should be consistent with the expected structure. For example, in a derivative of this compound, one would expect to see a singlet for the methyl group protons and signals in the aromatic region for the purine ring protons.[6]

  • The presence of unexpected signals may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their concentration.

  • The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown impurities are detected by HPLC, LC-MS is the ideal technique for their identification. The molecular weight information obtained from the mass spectrometer is invaluable for proposing potential structures.

The fragmentation pattern of the molecular ion in the mass spectrometer can provide further structural clues. For purine derivatives, common fragmentation pathways involve the cleavage of substituent groups and the fragmentation of the purine ring itself.[7] For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) can aid in the identification of chlorine-containing fragments.

Elemental Analysis: A Final Confirmation of Purity

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[8] The experimentally determined values should be within ±0.4% of the theoretical values calculated for the empirical formula of the compound. A significant deviation may indicate the presence of impurities or residual solvent.

Conclusion

The purity assessment of final compounds derived from this compound is a critical and multi-faceted process. A combination of orthogonal analytical techniques, including HPLC-UV for quantification, LC-MS for impurity identification, NMR for structural confirmation, and elemental analysis for elemental composition, provides a comprehensive and reliable evaluation of a compound's purity. Adherence to established guidelines, such as those from the ICH, ensures that the final drug substance meets the stringent quality, safety, and efficacy standards required for drug development.

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  • Characterization data for compounds 2a-2g. (n.d.). Retrieved from [Link]

  • Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. (n.d.). Agilent. Retrieved from [Link]

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  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Retrieved from [Link]

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  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006). Molbank, 2006(4), M481. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2-Chloro-8-methyl-9H-purine. As a chlorinated heterocyclic compound, this substance requires specific handling protocols to mitigate risks to personnel and prevent environmental contamination. The following procedures are grounded in established safety principles and regulatory frameworks, ensuring a self-validating system of laboratory waste management.

Core Principle: Segregation of Halogenated Waste

The foundational principle for disposing of this compound is its classification as a halogenated organic compound . This classification is critical because the disposal pathway for halogenated waste is fundamentally different from that of non-halogenated organic waste.

Improper mixing can lead to severe consequences. Non-halogenated organic solvents are often reprocessed and used as fuel. If contaminated with chlorinated compounds, their combustion can generate highly toxic and persistent pollutants, such as chlorinated dioxins and phosgene.[1][2] Therefore, the primary directive is to never mix this compound waste with non-halogenated organic waste streams.[2][3]

Hazard Identification and Risk Assessment

Before handling, it is essential to understand the known and potential hazards. While comprehensive toxicological and ecological data for this compound is limited in available Safety Data Sheets (SDS)[4], a precautionary approach is mandatory.

  • Physical State : Solid powder.

  • Primary Routes of Exposure : Inhalation of dust, skin contact, eye contact.

  • Known Incompatibilities : Strong oxidizing agents.[5]

  • Regulatory Context : As a halogenated organic compound, its disposal is governed by regulations for hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] While not specifically listed by name, it falls into the category of wastes that must be managed to prevent environmental release.

Data Summary Table
ParameterInformationSource
Physical State Solid Powder[5]
Known Hazards Potential for skin, eye, and respiratory irritation. Data on severe toxicity is limited.[4][8]
Incompatible Materials Strong oxidizing agents.[5]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]

Step-by-Step Disposal Protocol

This protocol ensures that this compound is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Prepare a Designated Waste Container

  • Select a clearly marked, dedicated waste container for "Halogenated Organic Waste."

  • The container must be made of a compatible material (glass is preferred for organic wastes) and have a secure, tight-fitting lid to prevent leaks or the release of vapors.[2]

Step 2: Use Appropriate Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, always wear appropriate PPE:

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection : Wear a lab coat and chemical-resistant gloves.

    • Respiratory Protection : If there is a risk of generating dust, work in a fume hood or use a full-face respirator.[4]

Step 3: Transfer Waste into the Container

  • Carefully transfer waste residues of this compound into the designated "Halogenated Organic Waste" container.

  • If transferring a powder, perform the action in a fume hood to minimize inhalation risk. Avoid creating dust.[9]

  • For contaminated items (e.g., weigh boats, gloves, wipes), place them into the same container.

Step 4: Securely Label the Waste Container

  • Proper labeling is a critical compliance step. The label must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The waste category: "Halogenated Organic Waste "

    • An accurate list of all contents if it is a mixed waste stream.

    • The date accumulation started.

Step 5: Proper Storage of Waste Container

  • Secure the lid on the container tightly.

  • Store the container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

  • The storage location must be well-ventilated and away from incompatible materials like strong oxidizers.[5][9] Storing the container in a flammable liquids cabinet is a common best practice.[2]

Step 6: Arrange for Final Disposal

  • Do not dispose of this chemical down the drain or in regular solid waste.[2][10]

  • Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Final disposal of halogenated waste typically requires high-temperature incineration under specialized conditions and must be performed by a certified facility.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_main Segregation & Collection cluster_final Storage & Disposal A Waste Generated: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a Halogenated Organic Compound? B->C D YES: Place in designated 'HALOGENATED ORGANIC WASTE' container C->D Yes E NO: Follow disposal protocol for non-halogenated waste C->E No F Securely Cap and Label Container - 'Hazardous Waste' - Full Chemical Name - Date D->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup and Professional Disposal G->H

Caption: Decision workflow for proper segregation and disposal of this compound.

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity and your supervisor.

  • Evacuate and Ventilate : If the spill is large or dust has become airborne, evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Don PPE : Before attempting any cleanup, put on the appropriate PPE, including respiratory protection if necessary.[3]

  • Contain the Spill :

    • For a solid powder spill , gently cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

    • Avoid raising dust.

  • Clean Up :

    • Carefully sweep or scoop the contained material into the designated "Halogenated Organic Waste" container. Use spark-proof tools if any flammable solvents are present.[9]

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Once the bulk material is removed, decontaminate the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as halogenated waste.

  • Report : Report the spill to your EHS department in accordance with your institution's policies.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • American Elements. (n.d.). 2-Chloro-9-methyl-9H-purine. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Chemsrc. (2025). 9H-Purine,2-chloro-6-methyl. Retrieved from [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

  • MDPI. (2002). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]

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Navigating the Uncharted: A Safety and Handling Guide for 2-Chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is the frontier of innovation. 2-Chloro-8-methyl-9H-purine represents one such frontier—a compound of interest with a toxicological profile that is not yet fully characterized. In the absence of comprehensive hazard data, our operational imperative is to adopt a conservative approach, treating the compound as potentially hazardous. This guide is structured to provide you with the essential, immediate safety and logistical information required to handle this compound with the utmost care, ensuring the integrity of your research and, most importantly, your personal safety.

Hazard Assessment: The Precautionary Principle in Action

The Safety Data Sheet (SDS) for this compound indicates a lack of specific toxicological data.[1] In such instances, the established best practice in a research and development setting is to operate under the "precautionary principle."[2][3] This means we assume the substance is hazardous until proven otherwise.

Given its classification as a chlorinated purine analog, we must consider the known toxicities of related compounds. Purine analogs are a class of antimetabolites that can interfere with DNA synthesis and have been associated with significant health effects, including:

  • Myelosuppression: Suppression of bone marrow's ability to produce blood cells.[4]

  • Immunosuppression: Weakening of the immune system.[5]

  • Neurotoxicity: Damage to the nervous system, which can be severe and, in some cases, irreversible with related compounds.[6][7]

Therefore, all handling procedures must be designed to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling compounds with unknown hazard profiles. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield.[1]Protects against splashes and airborne particles, which could cause serious eye irritation or absorption.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Regular glove changes (every 30-60 minutes or immediately if contaminated) are crucial to prevent permeation.[8]
Body Protection A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, impervious or fire/flame-resistant clothing is required.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if symptoms like irritation occur.[1] All work with the solid compound or solutions should be conducted within a certified chemical fume hood.[9]Minimizes the risk of inhaling airborne particles or vapors, a primary route of exposure for potent compounds.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow provides a comprehensive guide for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a specific work area within a chemical fume hood. gather_materials Assemble all necessary equipment and reagents. prep_area->gather_materials don_ppe Don all required Personal Protective Equipment (PPE). gather_materials->don_ppe weigh Carefully weigh the solid compound, avoiding dust generation. don_ppe->weigh dissolve Dissolve the compound in the desired solvent within the fume hood. weigh->dissolve handle_solution Use appropriate tools to handle the solution, minimizing splashes. dissolve->handle_solution decontaminate_surfaces Decontaminate all work surfaces with an appropriate solvent. handle_solution->decontaminate_surfaces dispose_waste Dispose of all contaminated materials in designated hazardous waste containers. decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any potential spills or airborne particles.[9]

    • Before starting, ensure all necessary equipment, such as spatulas, glassware, and solvents, are within the designated area to minimize movement in and out of the containment zone.

    • Don all required PPE as outlined in the table above. Pay close attention to ensuring a proper fit.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

    • All manipulations of the compound, whether in solid or solution form, must be performed within the chemical fume hood.

  • Decontamination and Disposal:

    • Upon completion of your work, thoroughly decontaminate all surfaces and equipment.

    • Dispose of all contaminated waste, including gloves, pipette tips, and empty containers, in a clearly labeled hazardous waste container.

    • Doff your PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with your bare skin.

    • Wash your hands thoroughly with soap and water after removing your PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, weighing paper) in a sealed, labeled container designated for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety. Your commitment to these practices is fundamental to the responsible advancement of scientific discovery.

References

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. Retrieved January 11, 2026, from [Link]

  • Newly Synthesized Chemical Hazard Information. (n.d.). Office of Clinical and Research Safety, Duke University. Retrieved January 11, 2026, from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved January 11, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Cheson, B. D. (1997). Toxicities Associated with Purine Analog Therapy. In Nucleoside Analogs in Cancer Therapy (pp. 249-293). CRC Press. Retrieved from [Link]

  • Cheson, B. D., Vena, D. A., Foss, F. M., & Sorensen, J. M. (1994). Neurotoxicity of purine analogs: a review. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 12(10), 2216–2228. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Anaissie, E., Kontoyiannis, D. P., O'Brien, S., Kantarjian, H., & Robertson, L. (1995). Infectious and immunosuppressive complications of purine analog therapy. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 13(8), 2139–2149. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.